2,4-Dimethylbenzo[h]quinoline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylbenzo[h]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-10-9-11(2)16-15-13(10)8-7-12-5-3-4-6-14(12)15/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSXZUORXQYBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209239 | |
| Record name | Benzo(h)quinoline, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-67-4 | |
| Record name | Benzo(h)quinoline, 2,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(h)quinoline, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dimethylbenzo[h]quinoline (CAS: 605-67-4)
Executive Summary
2,4-Dimethylbenzo[h]quinoline is a polycyclic aromatic nitrogen heterocycle that has garnered interest in both medicinal chemistry and materials science. Its rigid, planar structure, coupled with the basicity of the quinoline nitrogen and the specific substitution pattern, imparts a unique combination of chemical and photophysical properties. This guide provides a comprehensive technical overview of its synthesis, characterization, known biological activities, and potential applications, serving as a foundational resource for researchers exploring this molecular scaffold. The narrative emphasizes the causal relationships behind its properties and the methodologies for its study, grounded in authoritative references.
Chemical Identity and Physicochemical Properties
This compound is structurally characterized by a benzene ring fused to a quinoline moiety, with two methyl groups at the 2 and 4 positions of the quinoline core.[1] This structure results in a unique electronic and steric profile that dictates its reactivity and potential for intermolecular interactions.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 605-67-4 | [2][3] |
| Molecular Formula | C₁₅H₁₃N | [1][2][4] |
| Molecular Weight | 207.27 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Benzo(h)quinoline, 2,4-dimethyl-; 2,4-Dimethyl-α-naphthoquinoline | [1] |
| Physical State | Solid at room temperature | [1] |
| Melting Point | Relatively high, indicative of strong intermolecular forces | [1] |
| InChI | InChI=1S/C15H13N/c1-10-9-11(2)16-15-13(10)8-7-12-5-3-4-6-14(12)15/h3-9H,1-2H3 | [2][4] |
| InChIKey | VPSXZUORXQYBAT-UHFFFAOYSA-N | [2][3] |
| SMILES | CC1=CC(=NC2=C1C=CC3=CC=CC=C32)C | [2] |
The fused aromatic system contributes to its solid state and relatively low solubility in water.[5] The presence of the nitrogen atom in the quinoline ring system imparts basicity, allowing for salt formation and participation in various acid-catalyzed reactions.[1]
Synthesis and Purification
The synthesis of substituted benzo[h]quinolines often relies on classical quinoline synthesis reactions adapted for naphthylamine precursors. A prevalent strategy involves the acid-catalyzed condensation of α-naphthylamine with a β-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione), which provides the C2 and C4 methyl groups and the intervening carbon atom.
A generalized, modern approach can also involve a one-step heterogeneous catalytic cyclization.[6] This method offers a greener alternative by using recyclable catalysts like zeolites under solvent-free conditions, which is advantageous for scalability.[6]
Generalized Laboratory Synthesis Protocol (Combes Synthesis Adaptation)
This protocol describes a conceptual pathway. The causality behind this choice is its reliability and the directness with which it assembles the target from commercially available precursors.
-
Reaction Setup: To a solution of naphthalen-1-amine in a suitable high-boiling solvent (e.g., nitrobenzene or polyphosphoric acid), add acetylacetone.
-
Catalysis & Cyclization: Add a strong acid catalyst (e.g., concentrated sulfuric acid) dropwise while stirring. The acid protonates the carbonyl oxygen of the acetylacetone, making it more susceptible to nucleophilic attack by the amine. It then catalyzes the intramolecular electrophilic cyclization onto the electron-rich naphthalene ring, followed by dehydration to form the aromatic quinoline system.
-
Heating: Heat the mixture under reflux for several hours to drive the reaction to completion. The high temperature is necessary to overcome the activation energy of the cyclization and dehydration steps.
-
Workup & Isolation: After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or Na₂CO₃) to precipitate the crude product. The choice of a basic workup is dictated by the basic nature of the quinoline product, which may be protonated and soluble in the acidic medium.
-
Purification: Collect the crude solid by filtration. Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel. The choice of purification method depends on the scale and purity of the crude product.
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment rely on standard spectroscopic techniques. The data presented here are based on public spectral databases and typical values for related structures.
Table 2: Key Spectroscopic Data
| Technique | Expected Features | Source |
| Mass Spec (EI) | Molecular Ion (M⁺) peak at m/z 207. | [4] |
| ¹H NMR | Aromatic protons (multiplets, δ 7.5-9.0 ppm), two distinct methyl singlets (δ 2.5-3.0 ppm), and a singlet for the C3 proton. | [7] |
| ¹³C NMR | Resonances for aromatic carbons (δ 120-150 ppm), two methyl carbons (δ 20-25 ppm), and quaternary carbons. | [8] |
| IR Spectroscopy | C-H stretching (aromatic, ~3050 cm⁻¹), C-H stretching (aliphatic, ~2950 cm⁻¹), C=C and C=N stretching in the aromatic region (1500-1650 cm⁻¹). | [9] |
The NIST Mass Spectrometry Data Center provides reference electron ionization mass spectra for this compound.[4] For NMR, while a full experimental spectrum is not publicly available, computed data and spectra of highly analogous compounds like 2,4-dimethylquinoline provide a reliable basis for predicting chemical shifts.[7][8]
Biological Activity and Potential Applications
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[10][11] Derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[10][12][13] The 2,4-disubstituted pattern on the quinoline ring is particularly significant in the development of new anticancer agents.[14][15]
Anticancer Potential
Several studies have highlighted that 2,4-disubstituted quinolines can exhibit significant cytotoxic activity against various cancer cell lines, including prostate (PC-3), lung (H460), and breast (MDA-MB-231).[6] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest, suggesting interference with fundamental cellular processes.[6][14] The planar nature of the benzo[h]quinoline system is believed to facilitate intercalation with DNA, a common mechanism for cytotoxic compounds.[16][17]
Antimicrobial and Antioxidant Activity
Benzo[h]quinoline derivatives have been reported to have bactericidal effects.[16] This activity is often linked to their ability to chelate metal ions essential for bacterial enzyme function or to disrupt the bacterial cell membrane. Furthermore, some derivatives exhibit wound healing and in vitro antioxidant activity, potentially by scavenging free radicals.[16]
Applications in Materials Science
Beyond pharmacology, the rigid, fused-ring structure of this compound makes it a candidate for applications in materials science. Its polycyclic aromatic nature suggests it may possess useful photophysical properties like fluorescence, making it of interest for the development of organic semiconductors and dyes.[1]
Caption: Potential application areas for this compound.
Toxicology and Safety Profile
As a bioactive chemical, this compound must be handled with appropriate care. The Global Harmonized System (GHS) classification provides a clear warning of its potential hazards.
Table 3: GHS Hazard Classification
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H318 | Causes serious eye damage | Serious Eye Damage (Category 1) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |
| Source: Data aggregated from ECHA C&L Inventory notifications.[2] |
Handling and Precautionary Measures
Due to its hazard profile, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dusts or aerosols.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. Due to the "Causes serious eye damage" classification, full-face protection may be warranted.[2]
-
Handling: Avoid direct contact with skin and eyes. Do not ingest. Prevent dust generation during handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
In case of exposure, immediate action is critical. For skin contact, rinse with plenty of water. For eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and seek immediate medical attention. If swallowed, rinse mouth and call a poison center or doctor.
Conclusion and Future Outlook
This compound is a versatile heterocyclic compound with a well-defined chemical profile and a promising, albeit still developing, range of applications. Its significance is most pronounced in the field of oncology research, where the 2,4-disubstituted quinoline motif is a recognized pharmacophore for cytotoxic agents. Future research should focus on elucidating specific molecular targets to move beyond phenotypic screening, conducting structure-activity relationship (SAR) studies to optimize potency and reduce toxicity, and exploring its potential in photophysical applications. As synthetic methodologies become more efficient and sustainable, this compound and its derivatives will likely become more accessible for in-depth investigation across multiple scientific disciplines.
References
- CymitQuimica. (n.d.). CAS 605-67-4: this compound.
- PubChem. (n.d.). Benzo[h]quinoline, 2,4-dimethyl- (CID 610182). National Center for Biotechnology Information.
- Cheméo. (n.d.). Chemical Properties of Benzo[h]quinoline, 2,4-dimethyl- (CAS 605-67-4).
- NIST. (n.d.). Benzo[h]quinoline, 2,4-dimethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
- Abdou, W. M., et al. (2021). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 26(15), 4483.[19]
- NIST. (n.d.). Benzo[h]quinoline, 2,4-dimethyl-. In NIST Chemistry WebBook.
- ResearchGate. (n.d.). Synthesis of novel benzo[h]quinolines: Wound healing, antibacterial, DNA binding and in vitro antioxidant activity. Request PDF.
- Azab, S. M. S., & Sarhan, N. (n.d.). Acute toxicity after accidental ingestion of hajar jahannam, an arabian folkloric aphrodisiac. PDF.[20]
- PubChemLite. (n.d.). This compound (C15H13N). Université du Luxembourg.
- SpectraBase. (n.d.). Benzo[h]quinoline, 2,4-dimethyl-. John Wiley & Sons, Inc.
- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-54.[12]
- Sigma-Aldrich. (2024). Safety Data Sheet.
- ResearchGate. (n.d.). IR and 1H NMR spectral data. Download Table.
- ResearchGate. (n.d.). 2,4-Dimethylquinoline.
- ChemicalBook. (n.d.). 2,4-DIMETHYLQUINOLINE(1198-37-4) 1H NMR spectrum.
- Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives.
- NIH. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products.
- Ilango, K., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 94(1), 1-22.[14]
- ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives.
- Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. 13(4), 355.[15]
- New Journal of Chemistry. (n.d.). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. RSC Publishing.[6]
- Farnell. (2022). Safety Data Sheet.
- Oriental Journal of Chemistry. (n.d.).
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- 3. Benzo[h]quinoline, 2,4-dimethyl- [webbook.nist.gov]
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An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethylbenzo[h]quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylbenzo[h]quinoline, a polycyclic aromatic aza-heterocycle, represents a significant scaffold in medicinal chemistry and materials science.[1] Its rigid, fused-ring structure, incorporating a basic quinoline moiety, imparts unique electronic and photophysical properties.[1] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering a foundational understanding for its application in synthetic chemistry, drug design, and the development of novel organic materials.
Molecular Structure and Identification
The foundational step in understanding the physicochemical nature of any compound is a thorough characterization of its molecular structure and identifiers.
-
Molecular Formula: C₁₅H₁₃N
-
Molecular Weight: 207.27 g/mol [1]
-
CAS Number: 605-67-4[1]
-
IUPAC Name: this compound[1]
-
Synonyms: Benzo(h)quinoline, 2,4-dimethyl-; 2,4-Dimethyl-α-naphthoquinoline[1]
The structure, confirmed through various spectroscopic techniques, consists of a naphthalene ring system fused to a quinoline core, with two methyl groups at the 2 and 4 positions of the quinoline ring.
digraph "2_4_Dimethylbenzohquinoline_Structure" {
graph [layout=neato, overlap=false, splines=true, size="7.6,5", ratio=fill];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];
C1 [label="C", pos="0,1!"];
C2 [label="C", pos="1,1.5!"];
C3 [label="C", pos="2,1.5!"];
C4 [label="C", pos="2.5,0.5!"];
N5 [label="N", pos="2,-0.5!"];
C6 [label="C", pos="1,-1!"];
C7 [label="C", pos="0,-0.5!"];
C8 [label="C", pos="-1,-1!"];
C9 [label="C", pos="-2,-0.5!"];
C10 [label="C", pos="-2,0.5!"];
C11 [label="C", pos="-1,1!"];
C12 [label="C", pos="-1,-2!"];
C13 [label="C", pos="0,-2.5!"];
C14 [label="C", pos="1,-2!"];
Me1 [label="CH₃", pos="3.5,0.5!"];
Me2 [label="CH₃", pos="1,2.5!"];
C1 -- C2 [label=""];
C2 -- C3 [label=""];
C3 -- C4 [label=""];
C4 -- N5 [label=""];
N5 -- C6 [label=""];
C6 -- C7 [label=""];
C7 -- C1 [label=""];
C7 -- C8 [label=""];
C8 -- C9 [label=""];
C9 -- C10 [label=""];
C10 -- C11 [label=""];
C11 -- C1 [label=""];
C8 -- C12 [label=""];
C12 -- C13 [label=""];
C13 -- C14 [label=""];
C14 -- C6 [label=""];
C4 -- Me1 [label=""];
C2 -- Me2 [label=""];
}
Figure 3: Simplified schematic of the Combes synthesis for this compound.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
[1]* H315: Causes skin irritation.
[1]* H318: Causes serious eye damage.
[1]* H335: May cause respiratory irritation.
[1]
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a molecule of significant interest with a range of potential applications. This guide has summarized its key physicochemical properties based on available data. While computational predictions offer valuable insights, further experimental validation of properties such as melting point, boiling point, solubility, and pKa is crucial for its full exploitation in research and development. The methodologies outlined provide a framework for obtaining this critical data, enabling a more complete understanding of this versatile compound.
References
- PubChem. (n.d.). Benzo[h]quinoline, 2,4-dimethyl-. National Center for Biotechnology Information.
- Wikipedia. (2023, December 2). Combes quinoline synthesis.
Sources
An In-Depth Technical Guide to 2,4-Dimethylbenzo[h]quinoline: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylbenzo[h]quinoline is a polycyclic aromatic nitrogen heterocycle. Its rigid, planar structure, formed by the fusion of a naphthalene and a pyridine ring system, imparts unique electronic and photophysical properties. This guide provides a comprehensive overview of its molecular structure, physicochemical characteristics, spectroscopic signature, and a validated synthetic protocol. Understanding these fundamental aspects is crucial for leveraging this molecule in materials science, particularly in the development of organic semiconductors and fluorescent dyes, as well as in medicinal chemistry as a scaffold for novel therapeutic agents.[1][2]
Molecular Structure and Formula
The molecular identity of this compound is defined by its constituent atoms and their arrangement.
| Identifier | Value | Source(s) |
| Molecular Formula | C₁₅H₁₃N | [3] |
| Molecular Weight | 207.27 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 605-67-4 | [4] |
| SMILES | CC1=CC(=NC2=C1C=CC3=CC=CC=C32)C | [3] |
| InChI | InChI=1S/C15H13N/c1-10-9-11(2)16-15-13(10)8-7-12-5-3-4-6-14(12)15/h3-9H,1-2H3 | [3] |
| InChIKey | VPSXZUORXQYBAT-UHFFFAOYSA-N | [3] |
The core of the molecule is the tetracyclic benzo[h]quinoline system. The "h" designation in the name indicates the face of the quinoline ring system where the additional benzene ring is fused. The numbering of the atoms in the ring system follows IUPAC nomenclature, with the nitrogen atom at position 1. Two methyl groups are substituted at positions 2 and 4 of the pyridine ring.
Caption: 2D representation of this compound.
Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | 52 °C | [5] |
| Boiling Point | 370.2 ± 11.0 °C | [5] |
| Density | 1.129 ± 0.06 g/cm³ | [5] |
| Water Solubility | logWS = -4.34 | Predicted to be poorly soluble in water. |
| logP | 4.2 | Indicates a high degree of lipophilicity. |
Appearance: Expected to be a solid at room temperature.[3]
Solubility: Due to its nonpolar, aromatic nature, it is expected to have low solubility in water but good solubility in organic solvents such as chloroform, dichloromethane, and toluene.
Basicity: The lone pair of electrons on the nitrogen atom is part of the aromatic system, rendering it less basic than aliphatic amines but still capable of being protonated by strong acids.
Synthesis of this compound
A reliable method for the synthesis of 2,4-disubstituted quinolines is the Combes quinoline synthesis. This acid-catalyzed condensation of an arylamine with a β-diketone provides a direct route to the quinoline core. For the synthesis of this compound, α-naphthylamine and acetylacetone are the logical starting materials.
Caption: Workflow for the Combes synthesis of this compound.
Experimental Protocol: Combes Synthesis
This protocol is a generalized procedure based on the principles of the Combes synthesis.
Materials:
-
α-Naphthylamine
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve α-naphthylamine (1.0 eq) in ethanol.
-
Addition of Reactant: To the stirred solution, add acetylacetone (1.1 eq) dropwise at room temperature.
-
Acid Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 eq) dropwise. The addition of acid is exothermic and should be done with caution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality Behind Experimental Choices:
-
Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of acetylacetone, making it more electrophilic and facilitating the nucleophilic attack by the amino group of α-naphthylamine. It also acts as a dehydrating agent in the final cyclization step.
-
Excess Acetylacetone: A slight excess of acetylacetone is used to ensure the complete consumption of the α-naphthylamine.
-
Neutralization: The reaction is quenched with a base to neutralize the strong acid and to deprotonate the product, allowing for its extraction into an organic solvent.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials and side products.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy (Predicted)
The predicted NMR chemical shifts are based on the known spectra of benzo[h]quinoline and the additive effects of the two methyl groups.
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~9.2 - 9.0 | d | H-10 | Deshielded by the adjacent nitrogen and the ring current of the fused aromatic system. |
| ~8.2 - 8.0 | d | H-5 | Located in the deshielding region of the polycyclic aromatic system. |
| ~7.9 - 7.7 | m | H-6, H-7, H-8, H-9 | Aromatic protons of the naphthalene moiety, appearing as a complex multiplet. |
| ~7.3 | s | H-3 | Singlet due to the absence of adjacent protons. |
| ~2.8 | s | CH₃ at C-4 | Methyl group in the aromatic system. |
| ~2.6 | s | CH₃ at C-2 | Methyl group in the aromatic system, slightly more shielded than the C-4 methyl. |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-2 |
| ~148 | C-4 |
| ~146 | C-10b |
| ~135 | C-6a |
| ~132 | C-10a |
| ~129 - 124 | C-5, C-6, C-7, C-8, C-9, C-10 |
| ~122 | C-4a |
| ~118 | C-3 |
| ~25 | CH₃ at C-2 |
| ~19 | CH₃ at C-4 |
Infrared (IR) Spectroscopy (Predicted)
The predicted IR absorption bands are based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Methyl C-H stretch |
| 1620 - 1580 | Medium-Strong | C=N stretch (in aromatic ring) |
| 1550 - 1450 | Strong | Aromatic C=C skeletal vibrations |
| 1460 - 1440 | Medium | Methyl C-H asymmetric bend |
| 1380 - 1370 | Medium | Methyl C-H symmetric bend |
| 850 - 750 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry
The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 207. The fragmentation pattern would likely involve the loss of a methyl radical to give a fragment at m/z = 192, followed by further fragmentation of the aromatic core. The NIST WebBook provides access to the mass spectrum of this compound.[4]
UV-Vis Spectroscopy (Predicted)
The extended π-conjugated system of this compound is expected to give rise to strong UV-Vis absorption. Based on data for similar polycyclic aromatic nitrogen heterocycles, one would predict strong absorptions in the UV region, likely with multiple bands corresponding to π-π* transitions. The absorption maxima are expected to be in the range of 250-400 nm.
Reactivity
The reactivity of this compound is governed by the electronic properties of the benzo[h]quinoline ring system and the presence of the two methyl groups.
Caption: Predicted reactivity of this compound.
-
Electrophilic Aromatic Substitution: The benzo[h]quinoline ring system is electron-rich and susceptible to electrophilic attack. The positions of substitution will be directed by the nitrogen atom and the overall electron distribution. Positions 5, 7, and 10 are likely to be the most reactive sites for electrophiles.
-
Reactions of the Methyl Groups: The methyl groups at positions 2 and 4 are activated by the aromatic ring and can undergo a variety of reactions, such as oxidation to carboxylic acids or condensation with aldehydes.
-
Coordination Chemistry: The nitrogen atom possesses a lone pair of electrons and can act as a ligand to coordinate with metal ions, forming metal complexes with potential applications in catalysis and materials science.
Conclusion
This compound is a fascinating molecule with a rich potential for applications in various scientific fields. While a comprehensive experimental characterization is not yet fully documented in the public domain, this guide provides a robust framework for its synthesis, properties, and reactivity based on established chemical principles and data from closely related compounds. It is our hope that this detailed overview will serve as a valuable resource for researchers and professionals working with this and similar heterocyclic systems.
References
- PubChem. Benzo[h]quinoline, 2,4-dimethyl-. [Link]
- Cheméo. Chemical Properties of Benzo[h]quinoline, 2,4-dimethyl- (CAS 605-67-4). [Link]
- PubChem. Benzo[h]quinoline, 2,4-dimethyl-. [Link]
- NIST. Benzo[h]quinoline, 2,4-dimethyl-. [Link]
- Wikipedia. Combes quinoline synthesis. [Link]
- Organic Chemistry Portal. Synthesis of quinolines. [Link]
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- ChemBK. This compound. [Link]
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- 1. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2003093239A2 - Process for the preparation of quinoline derivatives - Google Patents [patents.google.com]
- 3. Benzo[h]quinoline, 2,4-dimethyl- | C15H13N | CID 610182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzo[h]quinoline, 2,4-dimethyl- [webbook.nist.gov]
- 5. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
2,4-Dimethylbenzo[h]quinoline spectral data (NMR, Mass Spec)
An In-depth Technical Guide to the Spectral Analysis of 2,4-Dimethylbenzo[h]quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a polycyclic aromatic N-heterocycle, a class of compounds with significant interest in medicinal chemistry, materials science, and organic synthesis.[1] The rigid, planar structure and the presence of a nitrogen atom give rise to unique photophysical properties and biological activities.[1][2] Accurate structural elucidation and purity assessment are paramount for any research or development application. This guide provides a comprehensive analysis of the essential spectral data—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—used to characterize this molecule. As a self-validating system, the combination of these techniques provides unambiguous confirmation of the molecular structure.
Molecular Identity and Structure
Before delving into the spectral data, it is crucial to establish the fundamental properties of the molecule.
-
IUPAC Name: this compound[5]
The structural framework, with standardized numbering for spectral assignment, is presented below. This numbering is critical for the unambiguous assignment of NMR signals.
Caption: Structure of this compound with IUPAC numbering.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For rigid aromatic systems like this, Electron Ionization (EI) is the method of choice due to its ability to induce reproducible fragmentation patterns, creating a molecular "fingerprint."[6]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte (typically in methanol or dichloromethane) is prepared.
-
Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) interface, which ensures sample purity and vaporization.
-
Ionization: In the ion source, the vaporized molecules are bombarded with high-energy electrons (typically 70 eV). This energy is sufficient to eject an electron from the molecule, forming a positively charged radical cation (M•+), known as the molecular ion.
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight tube), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Data Interpretation and Fragmentation
The EI mass spectrum for this compound is available through the NIST Chemistry WebBook.[3][4] The key peaks are summarized and interpreted below.
| m/z | Relative Intensity (%) | Proposed Ion Identity | Rationale |
| 207 | 100 | [M]•+ | Molecular Ion. The base peak, confirming the molecular weight of 207 g/mol . Its high stability is characteristic of aromatic systems.[6] |
| 206 | 85 | [M-H]• | Loss of a hydrogen radical, likely from one of the methyl groups, forming a stable benzyl-type cation. |
| 192 | 45 | [M-CH₃]⁺ | Loss of a methyl radical (•CH₃). This is a common fragmentation pathway for methylated aromatics, leading to a stable, expanded ring structure. |
| 165 | 20 | [M-C₂H₂N]• or [M-H-HCN]• | Loss of a neutral acetylene and nitrogen fragment or sequential loss of H and hydrogen cyanide (HCN), indicative of quinoline ring fragmentation. |
The high intensity of the molecular ion peak is a testament to the stability of the fused aromatic ring system.[6] The most significant fragmentation event is the loss of a hydrogen radical, followed by the loss of a methyl group.
Caption: Proposed major fragmentation pathways for this compound in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Conceptual Workflow for NMR Analysis
Caption: Standard workflow for structural elucidation using 1D NMR spectroscopy.
¹H NMR Spectral Analysis
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a standard pulse sequence.
Predicted Spectrum and Interpretation: The ¹H NMR spectrum is expected to show signals in two main regions: the aromatic region (downfield, ~δ 7.0-9.0 ppm) and the aliphatic region (upfield, ~δ 2.5-3.0 ppm).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.8 - 9.0 | Doublet | 1H | H10 | Strongly deshielded by the adjacent nitrogen atom and the "bay region" steric interaction with H9. |
| ~8.1 - 8.3 | Doublet | 1H | H5 | Deshielded due to its position on the extended aromatic system. |
| ~7.9 - 8.1 | Doublet | 1H | H6 | Typical aromatic proton in a fused system. |
| ~7.6 - 7.8 | Multiplet | 2H | H7, H8 | Overlapping signals for the central benzene ring protons. |
| ~7.5 - 7.6 | Doublet | 1H | H9 | Typical aromatic proton. |
| ~7.2 - 7.3 | Singlet | 1H | H3 | Aromatic proton on the pyridine ring, appears as a singlet due to the adjacent methyl-substituted carbon. |
| ~2.8 - 2.9 | Singlet | 3H | 4-CH₃ | Slightly deshielded due to its position on the aromatic ring. |
| ~2.6 - 2.7 | Singlet | 3H | 2-CH₃ | Typical chemical shift for a methyl group attached to an sp² carbon in a pyridine ring. |
¹³C NMR Spectral Analysis
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer (e.g., at 100 MHz). A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Predicted Spectrum and Interpretation: The spectrum will show 15 distinct signals, as all carbon atoms are chemically non-equivalent. The availability of experimental ¹³C NMR data is noted in the PubChem database, which can be used for verification.[5]
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~158 - 160 | Quaternary | C2 | sp² carbon directly attached to nitrogen, substituted with a methyl group. |
| ~148 - 150 | Quaternary | C4 | sp² carbon in the γ-position to nitrogen, substituted with a methyl group. |
| ~145 - 147 | Quaternary | C10b | Bridgehead carbon adjacent to nitrogen. |
| ~135 - 137 | Quaternary | C6a | Bridgehead carbon of the naphthalene moiety. |
| ~128 - 130 | CH | C5, C6 | Aromatic carbons of the naphthalene moiety. |
| ~127 - 129 | Quaternary | C4a, C10a | Bridgehead carbons. |
| ~125 - 127 | CH | C7, C8, C9, C10 | Aromatic carbons of the terminal benzene ring. |
| ~121 - 123 | CH | C3 | Aromatic carbon on the pyridine ring. |
| ~24 - 26 | CH₃ | 4-CH₃ | Aliphatic carbon. |
| ~18 - 20 | CH₃ | 2-CH₃ | Aliphatic carbon. |
Conclusion
The comprehensive analysis of this compound using mass spectrometry and NMR spectroscopy provides a robust and self-validating dataset for its structural confirmation. EI-MS confirms the molecular weight (m/z 207) and reveals characteristic fragmentation patterns, such as the loss of hydrogen and methyl radicals. ¹H and ¹³C NMR spectroscopy, even when predicted based on sound chemical principles, offers a detailed map of the molecule's carbon-hydrogen framework, allowing for the unambiguous assignment of each atom. This guide provides the foundational protocols and interpretive logic essential for researchers handling this compound, ensuring scientific integrity in applications ranging from fundamental research to drug development.
References
- National Institute of Standards and Technology (NIST). (n.d.). Benzo[h]quinoline, 2,4-dimethyl-. NIST Chemistry WebBook.
- PubChem. (n.d.). Benzo[h]quinoline, 2,4-dimethyl-. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Cimpoiu, C., et al. (2021). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. Molecules.
- Gorgani, L., et al. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
- Williamson, R. T. (2014). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. University of North Carolina Wilmington.
- G-CUP, et al. (2023). Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. Pharmaceuticals.
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- 3. Benzo[h]quinoline, 2,4-dimethyl- [webbook.nist.gov]
- 4. Benzo[h]quinoline, 2,4-dimethyl- [webbook.nist.gov]
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Topic: Solubility of 2,4-Dimethylbenzo[h]quinoline in Organic Solvents
An In-depth Technical Guide for the Modern Laboratory
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,4-Dimethylbenzo[h]quinoline in various organic solvents. Authored for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to explore the fundamental principles governing solubility, predictive analysis for solvent selection, and a detailed, field-proven experimental protocol. By integrating theoretical insights with practical, self-validating methodologies, this guide serves as an essential resource for leveraging the full potential of this compound in diverse scientific applications.
Introduction: The Scientific Imperative of Solubility
This compound is a polycyclic N-heteroaromatic compound with a rigid, fused-ring structure.[1][2] Its unique chemical architecture, featuring a basic quinoline moiety and methyl substitutions, makes it a compound of significant interest in materials science, particularly for the development of organic semiconductors and dyes, as well as in medicinal chemistry.[1] However, the transition from theoretical interest to practical application is fundamentally gated by a single, critical physicochemical property: solubility.
Solubility dictates the feasibility of purification, the conditions for chemical reactions, the methodology for creating thin films, and the formulation strategies for pharmacological screening. A poor understanding of a compound's solubility profile can lead to failed experiments, irreproducible results, and significant delays in development timelines. This guide, therefore, addresses the core need for a robust understanding of how to approach the solubility of this complex molecule.
The Molecular Dance: Theoretical Underpinnings of Solubility
The principle of "similia similibus solvuntur" or "like dissolves like" provides a foundational, albeit simplified, lens through which to view solubility.[3] The dissolution of a crystalline solid like this compound into a solvent is an intricate thermodynamic process governed by the enthalpy and entropy changes of three key interactions:
-
Breaking Solute-Solute Bonds (ΔH_lattice): Energy is required to overcome the strong intermolecular forces (π-π stacking, van der Waals) holding the this compound molecules together in the crystal lattice. Its nature as a solid with a high melting point suggests these interactions are significant.[1]
-
Breaking Solvent-Solvent Bonds (ΔH_cavity): Energy must be expended to create a "cavity" within the solvent matrix to accommodate the solute molecule.
-
Forming Solute-Solvent Bonds (ΔH_solvation): Energy is released when the solute molecule forms new, favorable interactions with the surrounding solvent molecules.
A compound dissolves when the energy released during solvation (ΔH_solvation) is comparable to or greater than the energy required to break the solute and solvent interactions (ΔH_lattice + ΔH_cavity).
For this compound, key structural features dictate its likely behavior:
-
Large Aromatic System: The extensive polycyclic aromatic surface area makes it predominantly nonpolar and hydrophobic. This structure favors interactions with solvents capable of π-π stacking (e.g., aromatic solvents like toluene) or those with low overall polarity.
-
Nitrogen Heteroatom: The nitrogen atom in the quinoline ring introduces a degree of basicity and a localized dipole moment.[1][4] This allows for potential dipole-dipole interactions or weak hydrogen bonding with protic solvents, although this is often overshadowed by the molecule's large nonpolar character.
-
Methyl Groups: The two methyl groups slightly increase the steric bulk and nonpolar character of the molecule.
Predictive Framework for Solvent Selection
While precise experimental data for this compound is not widely published, a predictive analysis based on its structure and established chemical principles can guide solvent selection. The following table categorizes common organic solvents and forecasts the solubility of this compound, providing the scientific rationale for each prediction.
| Solvent Class | Solvent Example | Polarity | Predicted Solubility | Expert Rationale & Mechanistic Insight |
| Nonpolar Aromatic | Toluene, Benzene | Low | High | The aromatic rings of the solvent can engage in favorable π-π stacking interactions with the extensive aromatic system of this compound, effectively solvating the molecule. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low | Low to Moderate | While these solvents match the nonpolar nature of the solute, they lack specific favorable interactions (like π-stacking) to efficiently overcome the solute's strong crystal lattice energy. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | High | These solvents offer a good balance. They are small enough to effectively surround the solute and have sufficient polarity to disrupt solute-solute interactions without being too polar to be incompatible with the nonpolar structure. |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone | Moderate-High | Moderate | These solvents are generally effective but may not be optimal. Their polarity is higher, and while the ether oxygen in THF can interact with the solute, strong solvation is not guaranteed. |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Low to Moderate | The high polarity and strong solvent-solvent interactions in DMF and DMSO make it energetically unfavorable to create a cavity for the large, nonpolar solute. Often used for stock solutions due to their solvating power, but high concentrations may be difficult to achieve. |
| Polar Protic | Methanol, Ethanol | High | Very Low | The strong hydrogen-bonding network of alcohols is difficult for the nonpolar solute to disrupt. The energy cost of breaking the solvent-solvent bonds is not sufficiently compensated by the weak solute-solvent interactions. |
| Aqueous | Water | Very High | Insoluble | As a highly polar, hydrogen-bonding solvent, water is fundamentally incompatible with the large, hydrophobic structure of this compound.[4] |
A Self-Validating Experimental Protocol: The Isothermal Shake-Flask Method
To obtain reliable, quantitative solubility data, a rigorous and well-controlled experimental method is essential. The isothermal shake-flask method is a gold-standard technique that, when executed correctly, provides a self-validating system for determining equilibrium solubility.[3]
Core Principle
The method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the resulting saturated solution is then measured.
Detailed Step-by-Step Methodology
Step 1: Preparation of Sample Vials
-
Add an excess amount of crystalline this compound to a series of 20 mL glass vials with PTFE-lined caps.
-
Causality: Using a clear excess of solid is critical. It ensures that the solution becomes saturated and that an equilibrium between the dissolved and undissolved solute is established and maintained.
-
-
Accurately add a known volume (e.g., 10.0 mL) of the chosen organic solvent to each vial.
Step 2: Equilibration
-
Place the sealed vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the vials for 72 hours.
-
Causality: A long equilibration time is necessary to ensure the system reaches thermodynamic equilibrium. For complex, crystalline compounds, dissolution can be slow. A preliminary time-to-equilibrium study is recommended to validate this duration.
-
Step 3: Pre-Sampling Sedimentation
-
After 72 hours, cease agitation but leave the vials in the thermostatic bath for an additional 24 hours.
-
Trustworthiness: This step is a crucial part of a self-validating protocol. It allows all microscopic, undissolved particles to settle completely, preventing contamination of the supernatant and artificially inflated solubility measurements.
-
Step 4: Sampling of the Saturated Supernatant
-
Carefully withdraw a 1.0 mL aliquot of the clear supernatant using a glass syringe.
-
Immediately attach a 0.45 µm PTFE syringe filter and dispense the solution into a clean, tared vial.
-
Causality: The PTFE filter provides a final barrier against any suspended microcrystals, ensuring that only the truly dissolved solute is analyzed. PTFE is chosen for its broad chemical compatibility with organic solvents.
-
Step 5: Gravimetric or Spectroscopic Analysis
-
Gravimetric Method: Weigh the vial containing the filtered aliquot. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved.[5] Calculate the mass of solute per volume of solvent.
-
Spectroscopic Method: Alternatively, accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration using UV-Vis spectrophotometry at the compound's λmax or via HPLC.
Experimental Workflow Diagram
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Conclusion
The solubility of this compound is a multifaceted property that is critical to its successful application in research and development. This guide has provided a robust framework for both predicting and experimentally determining its behavior in organic solvents. By combining a theoretical understanding of intermolecular forces with a meticulous and self-validating experimental protocol like the isothermal shake-flask method, researchers can generate reliable and reproducible data. This foundational knowledge is indispensable for guiding solvent selection for synthesis, purification, and formulation, ultimately accelerating the pace of scientific discovery.
References
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone.
- Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds.Analytical Chemistry, 44(3), 639-640.
- How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.
- Benzo[h]quinoline, 2,4-dimethyl- (CAS 605-67-4). (n.d.). PubChem.
- Solubility. (n.d.). Chemistry Online @ UTSC.
- Acree, W. E., Jr. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 3. Neat Organic Solvents.Journal of Physical and Chemical Reference Data, 42(3), 033102.
- Patel, K., et al. (2014). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.International Journal of Chemical and Bionolecular Science, 2, 23-30.
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The Expanding Therapeutic Potential of Benzo[h]quinoline Derivatives: A Technical Guide for Drug Discovery
Introduction: The Benzo[h]quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The benzo[h]quinoline moiety, a tricyclic aza-aromatic system, represents a cornerstone in the architecture of pharmacologically active compounds. Its rigid, planar structure and electron-rich nature make it an ideal scaffold for interacting with a variety of biological targets. This has led to the identification of benzo[h]quinoline derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide provides an in-depth technical overview of the key biological activities of benzo[h]quinoline derivatives, their mechanisms of action, and detailed protocols for their evaluation, designed for researchers and professionals in drug development.
Part 1: Anticancer Activities of Benzo[h]quinoline Derivatives
Benzo[h]quinoline derivatives have emerged as a significant class of compounds with potent antiproliferative and cytotoxic effects against various cancer cell lines.[2][4] Their anticancer activity is often multifaceted, involving several distinct mechanisms of action.
Mechanism 1: Inhibition of Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR)
Certain novel benzo[h]quinoline derivatives have been synthesized and evaluated for their ability to inhibit key enzymes in cancer cell proliferation, such as Cyclin-Dependent Kinase type 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).[4] Docking studies have shown that these compounds can fit into the active sites of CDK2 and EGFR, suggesting a mechanism of competitive inhibition.[5] The inhibition of these kinases disrupts cell cycle progression and signaling pathways essential for tumor growth and survival.
Logical Relationship: CDK2/EGFR Inhibition Pathway
Caption: Inhibition of CDK2/EGFR by benzo[h]quinoline derivatives.
Mechanism 2: Oxidative Stress-Mediated DNA Damage
Another key anticancer mechanism of benzo[h]quinoline derivatives involves the induction of oxidative stress, leading to DNA damage.[2] Some arylated benzo[h]quinolines have been shown to generate reactive oxygen species (ROS) within cancer cells, which in turn causes oxidative damage to DNA and other cellular components, ultimately triggering apoptosis.[2]
Signaling Pathway: Oxidative Stress-Induced Apoptosis
Caption: Oxidative stress-induced apoptosis by benzo[h]quinolines.
Mechanism 3: Topoisomerase Inhibition
Benzo[h]quinolines have also been investigated as topoisomerase inhibitors.[6] Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription. By inhibiting these enzymes, benzo[h]quinoline derivatives can induce DNA strand breaks and trigger cell death in rapidly dividing cancer cells.[7][8]
Quantitative Data: Anticancer Activity of Benzo[h]quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3d | Non-small cell lung cancer (HOP-92) | Growth Inhibition of 50-100% | [9] |
| Compound 3f | Leukemia | Highly Selective Activity | [9] |
| Compound 1b | Melanoma | Strongest Activity | [4][5] |
| Compound 4c | Melanoma | Strongest Activity | [4][5] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of novel benzo[h]quinoline derivatives on cancer cell lines using the MTT assay.[10][11][12][13][14]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[14]
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the benzo[h]quinoline derivative in a suitable solvent (e.g., DMSO).[11]
-
Perform serial dilutions to obtain a range of desired concentrations.
-
Add the compound dilutions to the wells. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).[11]
-
Incubate for 24, 48, or 72 hours.[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[11]
-
Experimental Workflow: MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Part 2: Antimicrobial and Antiviral Activities
The benzo[h]quinoline scaffold is also a promising platform for the development of antimicrobial and antiviral agents.
Antibacterial and Antifungal Activity
Several benzo[f]quinoline derivatives have demonstrated significant antibacterial and antifungal properties.[15] The mechanism of action is often related to the disruption of microbial cell membranes or inhibition of essential enzymes. Some sulfur-substituted benzo[h]quinoline analogs have shown potent bioactivities in the single-digit micromolar range.[1]
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[16][17][18][19]
Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.[17][19]
Step-by-Step Methodology:
-
Media Preparation:
-
Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.
-
Pour the molten agar into sterile Petri dishes and allow it to solidify.[16]
-
-
Inoculum Preparation:
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
-
Inoculation:
-
Well Preparation and Compound Addition:
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[18]
-
-
Measurement:
-
Measure the diameter of the zone of inhibition in millimeters.
-
Experimental Workflow: Agar Well Diffusion Assay
Caption: Workflow for the agar well diffusion antimicrobial assay.
Antiviral Activity
Quinoline analogues have shown broad-spectrum anti-coronavirus activity.[20] For instance, chloroquine and hydroxychloroquine, well-known quinoline derivatives, have been reported to be potent against several coronaviruses, including SARS-CoV-1 and SARS-CoV-2.[20] Their mechanism of action is thought to involve interference with viral entry at a post-attachment stage.[20] Benzo[g]quinazoline derivatives have also shown antiviral effects against human rotavirus.[21] Given the structural similarity, benzo[h]quinolines are considered promising candidates for the development of novel antiviral agents.[22]
Part 3: Anti-inflammatory and Neuroprotective Potential
Anti-inflammatory Activity through COX Inhibition
Quinoline derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[23][24] COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the production of prostaglandins.[25] By inhibiting these enzymes, benzo[h]quinoline derivatives can potentially reduce inflammation and pain.[23]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of benzo[h]quinoline derivatives against COX-1 and COX-2.[25][26][27][28]
Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced by the enzymatic conversion of arachidonic acid by COX enzymes in the presence or absence of the test inhibitor. The amount of PGE2 is quantified using an ELISA method.[26][27]
Step-by-Step Methodology:
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add the COX-1 or COX-2 enzyme, the test benzo[h]quinoline derivative at various concentrations, and the reaction buffer.
-
Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Quantification of PGE2 by ELISA:
-
Coat a separate ELISA plate with a capture antibody for PGE2.
-
Add the reaction mixture from the first plate to the ELISA plate, along with a PGE2-HRP conjugate.
-
After incubation and washing steps, add a substrate for HRP and measure the colorimetric change using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Neuroprotective Activity through Acetylcholinesterase (AChE) Inhibition
Quinoline derivatives have been investigated for their neuroprotective potential, particularly as inhibitors of acetylcholinesterase (AChE).[29][30][31] AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine.[32] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[32]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method for determining AChE inhibitory activity.[32][33][34]
Principle: The assay measures the activity of AChE by monitoring the formation of a yellow-colored product. AChE hydrolyzes acetylthiocholine to produce thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-Thio-2-nitrobenzoic acid (TNB), detected at 412 nm.[32]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Procedure (96-Well Plate):
-
Design the plate layout to include blanks, negative controls (no inhibitor), positive controls (known inhibitor), and test compounds at various concentrations.[32]
-
To each well (except the blank), add the AChE working solution.
-
Add the appropriate inhibitor dilution or vehicle.
-
Add the assay buffer.[32]
-
-
Reaction Initiation and Measurement:
-
Add the DTNB and ATCI solutions to all wells to start the reaction.
-
Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.[35]
-
-
Data Analysis:
Conclusion and Future Directions
The benzo[h]quinoline scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents. The diverse biological activities, ranging from anticancer to neuroprotective effects, underscore its significance in medicinal chemistry. The mechanisms of action are varied and include enzyme inhibition, induction of oxidative stress, and interference with viral life cycles. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new benzo[h]quinoline derivatives.
Future research should focus on elucidating the structure-activity relationships (SAR) to optimize the potency and selectivity of these compounds. Further investigations into their in vivo efficacy and safety profiles will be crucial for translating these promising preclinical findings into clinically effective therapies. The continued exploration of the benzo[h]quinoline chemical space holds immense promise for addressing a wide range of unmet medical needs.
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Introduction: The Scientific Significance of 2,4-Dimethylbenzo[h]quinoline
An In-depth Technical Guide to the Commercial Sourcing and Verification of 2,4-Dimethylbenzo[h]quinoline for Research Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound (CAS No. 605-67-4). Beyond a simple supplier list, this document details the critical steps for procurement, quality control, and contextual application, ensuring the integrity of your research from the very first step.
This compound is a polycyclic aromatic heterocyclic compound built upon the privileged quinoline scaffold.[1] Quinoline and its derivatives are cornerstones in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of pharmacological activities.[2][3][4] The unique, planar, and electron-deficient nature of the benzo[h]quinoline ring system makes it an ideal candidate for interacting with biological macromolecules.[5]
Specifically, this compound and its analogues have garnered interest for their potential as:
-
Anticancer Agents: The planar structure is well-suited for DNA intercalation, a mechanism leveraged by many chemotherapeutic drugs to disrupt cancer cell replication.[6][7] Studies have explored its cytotoxic effects against various human cancer cell lines.[7]
-
Antibacterial and Antioxidant Compounds: Research has indicated that benzo[h]quinoline derivatives possess bactericidal, wound healing, and antioxidant properties, highlighting their potential beyond oncology.[6]
Given its specialized nature, obtaining high-purity this compound is paramount for reproducible and reliable experimental outcomes.
Commercial Suppliers and Procurement Landscape
This compound is available through a select number of chemical suppliers who specialize in rare and research-grade compounds. When procuring this chemical, it is essential to note that it is intended for laboratory research use only.[8][9] A critical observation is that some suppliers provide the compound without extensive analytical data, placing the onus of quality verification on the end-user.[10]
Below is a summary of known commercial sources. Researchers should always contact the supplier directly for the most current information on availability, purity, and pricing.
| Supplier | Catalog Number (Example) | Purity (Typical) | Available Quantities (Examples) | Notes |
| Sigma-Aldrich (Merck) | R397881 | AldrichCPR¹ | 50 mg | Sold as part of a collection of rare chemicals; buyer assumes responsibility to confirm identity and purity.[10] |
| CymitQuimica | IN-DA00EBRN | 95% | 100 mg, 250 mg, 500 mg, 1 g | Product branded as "Indagoo" for lab use only.[8] |
| A2B Chem | AG68235 | Not specified | Inquire for pricing | For research use only.[9] |
| Crescent Chemical Co. | R397881-50MG | Not specified | 50 mg | Associated with Discovery Chemistry & Services.[11] |
| Amadis Chemical | Not specified | Not specified | Inquire for pricing | Basic chemical information provided.[12] |
¹AldrichCPR (Custom Packed and Ready) indicates that the product may not come with comprehensive, lot-specific analytical data from the supplier.
The Imperative of Independent Quality Control: A Self-Validating Protocol
The procurement of a research chemical is not the end of the supply chain; it is the beginning of the experimental chain of custody. Given that some suppliers explicitly state they do not collect analytical data for this compound[10], establishing an in-house, self-validating quality control (QC) workflow is not just recommended—it is a requirement for scientific rigor.
The following workflow is designed to systematically confirm the identity, purity, and structural integrity of a newly acquired batch of this compound.
Caption: In-house Quality Control (QC) workflow for validating research chemicals.
Protocol: Identity Verification via GC-MS
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal first analytical step. It separates the compound from volatile impurities and provides a mass spectrum. The molecular ion peak (M+) should correspond to the molecular weight of this compound (207.27 g/mol ).[13] This quickly confirms if the primary component of the sample is the correct mass.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable volatile solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Method:
-
Column: Standard non-polar column (e.g., DB-5ms or equivalent).
-
Injection Volume: 1 µL.
-
Oven Program: Start at 90°C, hold for 2 minutes, then ramp at 20°C/min to 280°C and hold for 5 minutes. (This is a generic starting point and must be optimized).[14]
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 m/z.
-
-
Data Analysis: Look for a prominent peak in the chromatogram. Analyze its mass spectrum for a molecular ion [M]+ at m/z = 207. Compare the fragmentation pattern to reference spectra, such as those available in the NIST database or on PubChem.[13]
Protocol: Purity Assessment via HPLC
Causality: High-Performance Liquid Chromatography (HPLC) with a UV or Diode-Array Detector (DAD) is the gold standard for assessing sample purity.[14] It separates the target compound from non-volatile impurities and allows for quantification of the main peak area relative to the total peak area.
Step-by-Step Methodology:
-
Sample Preparation: Accurately prepare a stock solution (e.g., 1 mg/mL) in the mobile phase or a compatible solvent. Create a working solution (e.g., 0.1 mg/mL) from the stock.
-
Instrumentation: HPLC with a UV/DAD detector.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[14]
-
Mobile Phase: A gradient of Acetonitrile and water is a common starting point for aromatic compounds.[14][15] Example: Start at 60% Acetonitrile, ramp to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 225 nm, requires initial UV scan).[14]
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity level of ≥95% is generally required for most biological assays.
Synthetic Context for the Advanced Researcher
While direct procurement is the most common route, understanding the synthesis provides valuable context on potential impurities. The construction of the quinoline scaffold is a classic topic in organic chemistry, with several named reactions providing access to this core.
Caption: Generalized concept for benzo[h]quinoline synthesis via cyclocondensation.
Classic methods like the Combes quinoline synthesis or the Doebner-von Miller reaction form the basis for many quinoline syntheses.[3][5] More modern approaches involve transition-metal-catalyzed reactions that offer higher efficiency and regioselectivity.[3][16] For benzo[h]quinolines specifically, syntheses often involve the cyclization of a suitable naphthalen-1-amine derivative with a dicarbonyl compound or its equivalent.[17] Knowledge of these routes can help in predicting potential side products, such as isomers or partially cyclized intermediates, which might be present in a commercially supplied sample.
Conclusion: Ensuring Research Integrity
This compound is a valuable tool for researchers in oncology and medicinal chemistry. While it is accessible from a number of specialized commercial suppliers, its status as a "rare" research chemical often means that the burden of comprehensive quality assurance falls to the scientist. By implementing a rigorous, multi-step analytical validation process encompassing MS, HPLC, and NMR, researchers can ensure the identity and purity of their materials. This diligence is fundamental to generating reproducible data and advancing the scientific understanding of this promising molecular scaffold.
References
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- Sigma-Aldrich. 2,4-DIMETHYL-BENZO(H)QUINOLINE AldrichCPR.
- A2B Chem. 605-67-4 | 2,4-Dimethylbenzo[h]quinoline.
- Amadis Chemical. This compound,605-67-4.
- ResearchGate. Synthesis of novel benzo[h]quinolines: Wound healing, antibacterial, DNA binding and in vitro antioxidant activity | Request PDF.
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An In-depth Technical Guide to the Safe Handling and Use of 2,4-Dimethylbenzo[h]quinoline
This guide provides a comprehensive overview of the safe handling, use, and disposal of 2,4-Dimethylbenzo[h]quinoline (CAS No. 605-67-4), a heterocyclic aromatic compound with applications in organic synthesis and materials science.[1] This document is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from available safety data for the compound and its structural analogs, emphasizing a proactive approach to laboratory safety.
Chemical and Physical Properties
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative with a quinoline moiety.[1] The presence of the nitrogen atom and the fused ring system dictates its chemical reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N | [2] |
| Molecular Weight | 207.27 g/mol | [2] |
| Appearance | Solid | [3] |
| CAS Number | 605-67-4 | [2] |
Hazard Identification and Toxicological Profile
As a member of the aza-PAH class of compounds, this compound presents several health hazards that necessitate careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H302: Harmful if swallowed (Acute toxicity, oral - Category 4)[2]
-
H315: Causes skin irritation (Skin corrosion/irritation - Category 2)[2]
-
H318: Causes serious eye damage (Serious eye damage/eye irritation - Category 1)[2]
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[2]
The toxicological profile of many substituted PAHs is not fully elucidated. However, studies on related quinoline compounds indicate a potential for liver toxicity and carcinogenicity.[4] Therefore, it is prudent to handle this compound as a potential carcinogen and take all necessary precautions to minimize exposure.
Safe Handling and Personal Protective Equipment (PPE)
A risk-based approach should be adopted when handling this compound. The following engineering controls and personal protective equipment are mandatory to mitigate the risks of exposure.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of airborne contaminants.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[6][7]
-
Skin Protection:
-
Respiratory Protection: For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][7]
Caption: A generalized synthetic workflow for benzo[h]quinolines, highlighting potential hazard points.
Protocol Considerations:
-
Temperature Control: Many synthetic steps can be exothermic. Use an ice bath to control the reaction temperature, especially during the addition of reagents.
-
Inert Atmosphere: Some reactions may require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and the formation of hazardous byproducts.
-
Solvent Choice: Select solvents with lower toxicity and flammability whenever possible.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. [4][7] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. [1][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. [1][4] |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. [7] |
Spill and Leak Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the affected area.
-
Storage and Disposal
Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.
Storage
-
Store in a tightly sealed, labeled container in a cool, dry, and well-ventilated area. [9]* Keep away from incompatible materials such as strong oxidizing agents and acids. [4][9]* Store in a locked cabinet or a designated area for toxic compounds.
Disposal
This compound and any contaminated materials should be disposed of as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed container.
-
Disposal Route: Follow your institution's and local regulations for hazardous waste disposal. This typically involves collection by a licensed hazardous waste disposal company. [9]* Prohibited Disposal: Do not dispose of this chemical down the drain or in the regular trash. [10]
Caption: Flowchart for the proper disposal of this compound waste.
Conclusion
This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. By understanding its properties, hazards, and the necessary precautions, researchers can work with this compound safely and effectively. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for the most up-to-date information.
References
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- PubChem. (n.d.). Benzo[h]quinoline, 2,4-dimethyl-.
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- Acros Organics. (n.d.). SAFETY DATA SHEET: Quinoline.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: 1,2-Dimethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.
- Dubnikova, F., & Lifshitz, A. (n.d.). Products of quinoline thermal decomposition and theirs further reactions. Quantum chemical calculations and kinetic modeling.
- Markees, D. G. (1976). The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds. The Journal of Organic Chemistry, 41(20), 3274-3276. [Link]
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- Patel, K. D., et al. (2014). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 6(1), 127-134. [Link]
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- Langer, P., et al. (2020). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 25(18), 4287. [Link]
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An In-depth Technical Guide to the Natural Occurrence of Benzo[h]quinoline Alkaloids
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, isolation, and biological activities of benzo[h]quinoline alkaloids. It is intended for researchers, scientists, and drug development professionals engaged in the fields of natural product chemistry, phytochemistry, and pharmacology. This document moves beyond a simple recitation of facts to explain the underlying principles and experimental strategies, ensuring a deep and actionable understanding of this important class of compounds.
Introduction: The Benzo[h]quinoline Scaffold - A Privileged Heterocycle in Nature
The benzo[h]quinoline ring system is a fascinating nitrogen-containing heterocyclic scaffold characterized by a quinoline core fused with a benzene ring at the 'h' face. This fusion results in a rigid, planar, and electron-rich aromatic system that is a key structural feature of a variety of naturally occurring alkaloids. These compounds are a subset of the larger family of isoquinoline alkaloids and have attracted significant scientific interest due to their diverse and potent biological activities.
This guide delves into the natural world of benzo[h]quinoline alkaloids, tracing their origins from primary metabolites through complex biosynthetic pathways. We will explore their distribution in the plant kingdom, detail the methodologies for their extraction and purification, and summarize their known pharmacological properties. The aim is to equip the scientific community with a thorough and practical resource to facilitate further research and development in this promising area of natural product science.
Part 1: Natural Distribution of Benzo[h]quinoline Alkaloids
The primary natural sources of benzo[h]quinoline alkaloids identified to date are terrestrial plants, particularly within the Rutaceae family. The genus Zanthoxylum, commonly known as prickly ash or knobwood, is a rich repository of these compounds.[1][2][3] Species such as Zanthoxylum nitidum and Zanthoxylum capense have been extensively studied and are known to produce a variety of benzophenanthridine alkaloids, a class of compounds that includes the benzo[h]quinoline skeleton.[1][2]
One of the most well-documented benzo[h]quinoline alkaloids is decarine , which has been isolated from the roots of Zanthoxylum capense.[4] Other structurally related alkaloids, while often classified as benzophenanthridines, share the core benzo[h]quinoline framework and are biosynthetically related.
The following table summarizes the known distribution of some key benzo[h]quinoline and related benzophenanthridine alkaloids.
| Alkaloid | Chemical Structure | Natural Source(s) | Plant Part(s) | Reference(s) |
| Decarine | C₁₉H₁₃NO₄ | Zanthoxylum capense, Zanthoxylum simulans, Aralia bipinnata | Roots | [4] |
| Sanguinarine | C₂₀H₁₄NO₄⁺ | Sanguinaria canadensis, Macleaya cordata, Zanthoxylum spp. | Rhizomes, Roots | [5] |
| Chelerythrine | C₂₁H₁₈NO₄⁺ | Chelidonium majus, Zanthoxylum spp. | Whole plant, Roots | [5] |
| Nitidine | C₂₁H₁₈NO₄⁺ | Zanthoxylum nitidum | Roots, Stem | [6] |
Part 2: Biosynthesis of the Benzo[h]quinoline Core
The biosynthesis of benzo[h]quinoline alkaloids is intricately linked to the well-established pathway of benzylisoquinoline alkaloids (BIAs). The journey begins with the aromatic amino acid L-tyrosine, which is derived from the shikimate pathway. Through a series of enzymatic transformations, L-tyrosine is converted into the central BIA precursor, (S)-reticuline.[5][7] From this critical branch point, the pathway diverges to produce a vast array of isoquinoline alkaloid skeletons, including the benzophenanthridines and, by extension, the benzo[h]quinolines.
The proposed biosynthetic pathway from (S)-reticuline to the benzo[h]quinoline core involves a series of oxidations, cyclizations, and rearrangements catalyzed by a suite of specialized enzymes. The key steps are outlined below and illustrated in the accompanying diagram.
-
Formation of the Protoberberine Scaffold: The berberine bridge enzyme (BBE), a FAD-dependent oxidase, catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form (S)-scoulerine.[5][7] This reaction establishes the protoberberine skeleton.
-
Conversion to Protopine: (S)-scoulerine undergoes further modifications, including methylation and hydroxylation, followed by the action of a cytochrome P450 enzyme, cheilanthifoline synthase, to yield protopine.
-
Formation of the Benzophenanthridine Core: The transformation of protopine to the benzophenanthridine scaffold is a critical step. It is proposed to proceed through an N-methylstylopine intermediate, which is then converted by stylopine synthase and subsequent enzymes, including dihydrobenzophenanthridine oxidase (DBOX), to form the fully aromatic benzophenanthridine ring system.[5]
The final steps leading to specific benzo[h]quinoline alkaloids like decarine likely involve further tailoring reactions such as hydroxylations and methylations on the benzophenanthridine core.
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Quinoline-Based Heterocyclic Compounds: A Technical Guide for Drug Discovery and Development
Abstract
Quinoline, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry.[1][2][3] Its fused benzene and pyridine ring system confers a unique electronic and structural profile, rendering it a privileged scaffold in the design of therapeutic agents.[1][2][4][5] This guide provides an in-depth exploration of quinoline-based compounds for researchers, scientists, and drug development professionals. We will delve into the core principles of quinoline chemistry, from fundamental synthesis strategies to their diverse pharmacological applications and mechanisms of action. This document aims to serve as a comprehensive resource, bridging the gap between foundational chemistry and advanced drug discovery applications.
The Quinoline Scaffold: Structure and Physicochemical Properties
Quinoline, with the chemical formula C₉H₇N, is a colorless, hygroscopic liquid with a distinctive odor.[1][6] The fusion of a benzene ring to a pyridine ring at the 2 and 3 positions results in a planar, aromatic 10π-electron system.[7] This aromaticity is the foundation of its chemical stability and reactivity.
dot graph Quinoline_Structure { layout=neato; node [shape=plaintext]; edge [style=invis];
C1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="1.04,0.6!"]; C3 [label="C", pos="1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="-1.04,-0.6!"]; C6 [label="C", pos="-1.04,0.6!"]; C7 [label="C", pos="-2.08,1.2!"]; C8 [label="C", pos="-3.12,0.6!"]; C9 [label="C", pos="-3.12,-0.6!"]; C10 [label="C", pos="-2.08,-1.2!"];
C1 -- C2 [style=solid]; C2 -- C3 [style=double]; C3 -- C4 [style=solid]; C4 -- C5 [style=double]; C5 -- C6 [style=solid]; C6 -- C1 [style=double]; C6 -- C7 [style=solid]; C7 -- C8 [style=double]; C8 -- C9 [style=solid]; C9 -- C10 [style=double]; C10 -- C5 [style=solid]; } labelloc="b"; label="Figure 1: The core structure of Quinoline."; fontname="Helvetica"; fontsize=10; } enddot Caption: The fundamental bicyclic structure of quinoline.
Quinoline is a weak tertiary base, with a pKa of its conjugate acid around 4.9, making it less basic than pyridine.[1] It is sparingly soluble in cold water but readily soluble in hot water and most organic solvents.[6][8] The presence of the nitrogen atom in the heterocyclic ring significantly influences the molecule's reactivity, making it susceptible to both electrophilic and nucleophilic substitution reactions.[6]
Synthesis of the Quinoline Core: Foundational Methodologies
The construction of the quinoline scaffold is a well-established area of organic synthesis, with several named reactions forming the bedrock of its preparation. The choice of a specific synthetic route is dictated by the desired substitution pattern on the final molecule.
The Skraup Synthesis
This is a classic and widely used method for synthesizing quinolines.[1][9] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[1][10]
Mechanism Insight: The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline.[7][10] The resulting intermediate cyclizes under the acidic conditions, followed by dehydration and oxidation to yield the aromatic quinoline ring.[7]
Doebner-von Miller Reaction
A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[3] This method offers greater flexibility in introducing substituents onto the pyridine ring of the quinoline nucleus.[3]
Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminobenzaldehyde or 2-aminoketone and a compound containing an α-methylene group (e.g., a ketone or ester).[10][11] This method is particularly useful for the synthesis of substituted quinolines and is often favored for its milder reaction conditions compared to the Skraup synthesis.[10][11]
Other Notable Syntheses
Other important methods for quinoline synthesis include the Combes synthesis , the Conrad-Limpach-Knorr synthesis , and the Pfitzinger reaction .[3][10] Each of these methods provides access to specific substitution patterns and is chosen based on the availability of starting materials and the desired final product.
Chemical Reactivity of the Quinoline Ring
The quinoline ring system exhibits a rich and diverse reactivity profile, a consequence of the interplay between the electron-rich benzene ring and the electron-deficient pyridine ring.
-
Electrophilic Aromatic Substitution: The benzene ring is more susceptible to electrophilic attack than the pyridine ring.[12] Substitution typically occurs at positions 5 and 8.[13]
-
Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at positions 2 and 4.[13]
-
Reactions at the Nitrogen Atom: The lone pair of electrons on the nitrogen atom allows for reactions such as protonation to form quinolinium salts, and alkylation.[10][13]
-
Oxidation and Reduction: The quinoline ring is relatively resistant to oxidation.[10][13] However, under vigorous conditions, the benzene ring can be cleaved.[10] Reduction of the quinoline ring can be controlled to selectively reduce either the pyridine or the benzene ring.[10]
Quinoline-Based Compounds in Drug Discovery: A Privileged Scaffold
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[13][14] This has led to the development of numerous quinoline-based drugs with diverse therapeutic applications.[8][13][15]
Antimalarial Agents
The history of quinoline in medicine is inextricably linked to the fight against malaria.[16][17]
-
Quinine: An alkaloid extracted from the bark of the Cinchona tree, quinine was one of the first effective treatments for malaria.[16][18]
-
Chloroquine: A synthetic 4-aminoquinoline, chloroquine was a cornerstone of malaria treatment for decades.[8][19] It is thought to act by accumulating in the acidic food vacuole of the parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[19][20][21]
-
Mefloquine and Primaquine: These are other important quinoline-based antimalarials that have been crucial in combating drug-resistant strains of the malaria parasite.[8][19][22]
Anticancer Agents
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms of action.[23][24]
-
Topoisomerase Inhibition: Many quinoline-based compounds, such as camptothecin and its analogs, function by inhibiting DNA topoisomerases.[23][24] These enzymes are crucial for DNA replication and repair, and their inhibition leads to cell death.[24]
-
Kinase Inhibition: Several quinoline derivatives have been developed as inhibitors of various protein kinases that are involved in cancer cell signaling pathways.[25] For instance, drugs like bosutinib and lenvatinib target tyrosine kinases that drive tumor growth and proliferation.[14]
-
DNA Intercalation: Some quinoline compounds can intercalate into the DNA double helix, disrupting DNA replication and transcription and ultimately leading to apoptosis.[23][25]
-
Other Mechanisms: Quinoline-based anticancer agents also act through other mechanisms, including the inhibition of tubulin polymerization, angiogenesis, and cell migration.[23][26]
Antibacterial Agents
The quinolone and fluoroquinolone classes of antibiotics are synthetic antibacterial agents that contain a quinoline core.[27] They act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[24][28] Ciprofloxacin is a well-known example of a fluoroquinolone antibiotic.[8]
Other Therapeutic Applications
The versatility of the quinoline scaffold extends to a wide array of other therapeutic areas. Quinoline derivatives have been investigated and developed as:
-
Cardiotonic agents [13]
Experimental Protocols
Protocol: Skraup Synthesis of Quinoline
This protocol provides a generalized procedure for the laboratory synthesis of quinoline via the Skraup reaction.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate (catalyst, optional)
-
Sodium hydroxide solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a dropping funnel. The flask should be cooled in an ice bath.
-
Addition of Reactants: Slowly add a mixture of aniline and nitrobenzene to the sulfuric acid with constant stirring.
-
Glycerol Addition: Add glycerol dropwise to the reaction mixture. The addition should be slow to control the exothermic reaction.
-
Heating: After the addition is complete, gently heat the mixture. The reaction is often vigorous, so careful heating is crucial. Once the initial reaction subsides, heat the mixture to reflux for several hours.
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of water.
-
Neutralization and Extraction: Make the solution alkaline by slowly adding a concentrated sodium hydroxide solution. This will precipitate unreacted nitrobenzene and other byproducts. Perform a steam distillation to isolate the quinoline. Alternatively, extract the aqueous solution with dichloromethane.
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude quinoline can be further purified by vacuum distillation.
Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of quinoline derivatives against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test quinoline compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (or solubilizing solution for formazan)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test quinoline compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of a hypothetical series of quinoline derivatives against a human breast cancer cell line (MCF-7), as determined by the MTT assay.
| Compound ID | R1-substituent | R2-substituent | IC₅₀ (µM) |
| QN-1 | H | H | > 100 |
| QN-2 | 4-Cl | H | 52.3 |
| QN-3 | H | 6-OCH₃ | 78.1 |
| QN-4 | 4-Cl | 6-OCH₃ | 15.8 |
| QN-5 | 4-NO₂ | 6-OCH₃ | 5.2 |
| Doxorubicin | (Positive Control) | 0.8 |
Table 1: Structure-Activity Relationship (SAR) of hypothetical quinoline derivatives.
Conclusion
Quinoline-based heterocyclic compounds remain a highly fruitful area of research in drug discovery and development. Their versatile synthesis, rich chemical reactivity, and ability to interact with a multitude of biological targets ensure their continued relevance in the quest for new and improved therapeutics. This guide has provided a comprehensive overview of the fundamental aspects of quinoline chemistry and its application in medicinal chemistry. A thorough understanding of the principles outlined herein will empower researchers to rationally design and synthesize novel quinoline derivatives with enhanced pharmacological properties.
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theoretical properties and computational modeling of 2,4-Dimethylbenzo[h]quinoline
An In-Depth Technical Guide on the Theoretical Properties and Computational Modeling of 2,4-Dimethylbenzo[h]quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzo[h]quinoline Scaffold
The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] The fusion of a benzene ring to the quinoline system to form benzoquinolines further extends the π-conjugated system, often enhancing biological activity and introducing unique photophysical properties.[5][6]
This guide focuses on a specific derivative, this compound, a polycyclic aromatic compound with the chemical formula C₁₅H₁₃N.[7][8] While research on this exact molecule is sparse, the extensive studies on analogous quinoline and benzoquinoline derivatives provide a robust framework for predicting its properties and establishing a reliable computational methodology.[9][10][11] This document serves as a comprehensive technical resource, elucidating the theoretical properties of this compound and providing a detailed, field-proven protocol for its computational modeling. The insights derived from such studies are invaluable for drug development professionals seeking to understand its reactivity, stability, and potential as a lead compound for novel therapeutics.[3][10]
Part 1: Theoretical and Structural Properties
The structural arrangement of atoms and the distribution of electrons are fundamental to a molecule's chemical behavior. For this compound, these properties dictate its reactivity, interaction with biological targets, and spectroscopic signature.
Molecular Geometry
The molecule consists of a fused four-ring system with methyl groups at the 2 and 4 positions of the quinoline core.[5] The core structure is largely planar due to the sp² hybridization of the carbon and nitrogen atoms in the aromatic rings. The methyl groups, with their sp³ hybridized carbons, will be the only non-planar components.
Computational geometry optimization is essential to determine the precise bond lengths, bond angles, and dihedral angles. Based on studies of similar quinoline derivatives, Density Functional Theory (DFT) is the tool of choice for this task.[10][12]
Table 1: Predicted Molecular Geometry Parameters for this compound (Note: These are representative values expected from a DFT B3LYP/6-311G(d,p) calculation and should be confirmed by specific computation.)
| Parameter | Predicted Value | Rationale & Comparative Insights |
| C-N Bond Lengths (in quinoline ring) | ~1.32 - 1.36 Å | These values are typical for C-N bonds within an aromatic heterocyclic system, reflecting partial double bond character.[10] |
| C-C Bond Lengths (aromatic) | ~1.38 - 1.42 Å | The variation is due to electron delocalization across the fused rings. Bonds at the fusion points may be slightly longer.[10] |
| C-C Bond Lengths (methyl) | ~1.53 Å | Standard single bond length for a C(sp²)-C(sp³) bond. |
| C-H Bond Lengths (aromatic) | ~1.08 Å | Typical aromatic C-H bond length. |
| C-H Bond Lengths (methyl) | ~1.09 Å | Typical C-H bond length in a methyl group. |
| Ring Bond Angles | ~118° - 122° | Deviations from the ideal 120° for sp² centers are expected due to ring strain from the fused structure. |
Electronic Properties and Reactivity Descriptors
The electronic landscape of a molecule is key to understanding its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more polarizable and reactive.[11]
Quantum chemical calculations can provide precise values for these orbitals and derive important global reactivity descriptors.[12]
-
Chemical Hardness (η): Resistance to change in electron distribution. A harder molecule (larger HOMO-LUMO gap) is less reactive.[12]
-
Electronegativity (χ): The power of an atom or group to attract electrons.
-
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts additional electronic charge from the environment.[12]
The presence of the nitrogen atom in the quinoline ring introduces basicity and acts as an electron-withdrawing group, influencing the electron density across the aromatic system.[3][5] This, in turn, affects the molecule's potential for electrophilic and nucleophilic substitution reactions.[4]
Predicted Spectroscopic Properties
Computational modeling can accurately predict various spectra, which is crucial for experimental validation.
-
Infrared (IR) Spectroscopy: Frequency calculations in DFT can predict the vibrational modes of the molecule. Key expected peaks would include C-H stretching from the aromatic rings and methyl groups (~3100-2900 cm⁻¹), and C=C and C=N stretching vibrations in the aromatic region (~1600-1400 cm⁻¹).[10][13]
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions.[13][14] Due to its extended π-conjugated system, this compound is expected to absorb in the UV region, with potential fluorescence properties.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method can predict ¹H and ¹³C NMR chemical shifts, aiding in structural elucidation.[15]
Part 2: A Validated Workflow for Computational Modeling
This section provides a step-by-step protocol for the in-silico investigation of this compound. This workflow is designed to be self-validating, ensuring the reliability of the generated data.
Experimental Protocol: Quantum Chemical Calculations
Objective: To determine the optimized geometry, electronic properties, and predicted spectra of this compound.
Recommended Software: Gaussian, ORCA, or any other robust quantum chemistry package.
Step 1: Initial Structure Preparation
-
Action: Draw the 2D structure of this compound in a molecular editor (e.g., ChemDraw, Avogadro) and convert it to a 3D structure.
-
Causality: A reasonable starting geometry is necessary for the optimization algorithm to find the true energy minimum efficiently.
Step 2: Geometry Optimization
-
Methodology: Perform a full geometry optimization using Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has a proven track record for organic molecules, providing a good balance between accuracy and computational cost.[9][15]
-
Basis Set: 6-311+G(d,p). This is a triple-zeta basis set that provides flexibility for both valence and core electrons. The '+' indicates the addition of diffuse functions (important for describing lone pairs and anions), and '(d,p)' adds polarization functions to allow for non-spherical electron distribution.
-
-
Causality: This step locates the lowest energy conformation of the molecule on the potential energy surface, providing accurate bond lengths, angles, and the overall structure.[16][17]
Step 3: Frequency Calculation (Self-Validation)
-
Action: Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)) using the optimized geometry from Step 2.
-
Trustworthiness: This is a critical validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state. The output also provides the predicted IR spectrum and thermodynamic properties like enthalpy and Gibbs free energy.[18]
Step 4: Electronic Structure Analysis
-
Action: Using the validated optimized geometry, perform a single-point energy calculation to analyze the molecular orbitals.
-
Methodology: Extract the energies of the HOMO and LUMO. Generate molecular electrostatic potential (MEP) maps and electron density surfaces.
-
Causality: This step provides fundamental insights into the molecule's reactivity. The MEP map, for instance, visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of interaction in drug-receptor binding.[10]
Step 5: Excited State Calculations (Spectra Prediction)
-
Action: Perform a Time-Dependent DFT (TD-DFT) calculation.
-
Methodology: Use a functional suitable for excited states, such as CAM-B3LYP, with the same basis set (6-311+G(d,p)). Calculate the first 10-20 singlet excited states.
-
Causality: TD-DFT is the standard method for predicting the electronic absorption (UV-Vis) spectrum.[14] It calculates the energies of vertical electronic transitions and their corresponding oscillator strengths, which correlate to the λ_max and intensity of absorption peaks.
Diagram: Computational Workflow
Caption: A validated workflow for the computational analysis of this compound.
Part 3: Implications for Drug Development
The theoretical and computational data derived from the workflow above provide a powerful predictive foundation for assessing the drug-like potential of this compound.
Structure-Activity Relationship (SAR) Insights
The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in successful drugs.[1][2] The computational model of this compound allows researchers to:
-
Identify Pharmacophoric Features: The MEP map reveals key hydrogen bond acceptor sites (the nitrogen atom) and hydrophobic regions (the aromatic rings).
-
Predict Metabolic Stability: The bond dissociation energies, calculable via DFT, can suggest which parts of the molecule are most susceptible to metabolic transformation.[10]
-
Guide Synthetic Modifications: Understanding the electronic effects of the methyl groups informs future synthetic efforts to modulate potency, selectivity, and pharmacokinetic properties.
In-Silico Screening and Target Identification
The optimized 3D structure is the starting point for further computational techniques like molecular docking and molecular dynamics (MD) simulations.[10][13]
-
Molecular Docking: The molecule can be docked into the active sites of known biological targets associated with quinoline derivatives (e.g., kinases, DNA gyrase, topoisomerases).[11] This predicts the binding affinity and preferred binding mode, helping to prioritize experimental testing.
-
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing a more realistic assessment of binding stability.
Diagram: From Theory to Therapeutic Potential
Caption: The logical progression from quantum chemistry to drug discovery applications.
Conclusion
This compound represents a promising, yet underexplored, chemical entity within the pharmacologically rich family of quinolines. This guide has established a robust theoretical framework and a detailed, self-validating computational protocol for its comprehensive investigation. By leveraging established quantum chemical methods like DFT and TD-DFT, researchers can accurately predict its structural, electronic, and spectroscopic properties. These in-silico data are not merely academic; they provide actionable insights that can accelerate the drug discovery process, guiding synthetic strategy and enabling rational, hypothesis-driven experimental screening. The methodologies outlined herein empower scientists to unlock the full therapeutic potential of this and similar heterocyclic scaffolds.
References
- Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Publishing.
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry.
- A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities.
- Synthesis of novel benzo[h]quinolines: Wound healing, antibacterial, DNA binding and in vitro antioxidant activity | Request PDF - ResearchGate.
- Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC - NIH.
- Benzo[h]quinoline, 2,4-dimethyl- | C15H13N | CID 610182 - PubChem.
- Benzo[h]quinoline, 2,4-dimethyl- - the NIST WebBook.
- Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC - NIH.
- A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms.
- Sensitivity of Intra- and Intermolecular Interactions of Benzo[h]quinoline from Car–Parrinello Molecular Dynamics and Electronic Structure Inspection.
- Benzo[h]quinoline, 2,4-dimethyl- - the NIST WebBook.
- Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications - AVESİS.
- Chemical Properties of Benzo[h]quinoline, 2,4-dimethyl- (CAS 605-67-4) - Cheméo.
- This compound (C15H13N) - PubChemLite.
- Application of Quinoline Ring in Structural Modification of Natural Products - NIH.
- Review on recent development of quinoline for anticancer activities.
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- Quantum Chemistry and Quinolines - ResearchGate.
- Quantum Chemistry Calculations for Metabolomics - eScholarship.org.
- Benzo[h]quinoline, 2,4-dimethyl- - the NIST WebBook.
- This compound - ChemBK.
- Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review - Medwin Publishers.
- Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry | Request PDF.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Dimethylbenzo[h]quinoline from Naphthalen-1-amine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of 2,4-Dimethylbenzo[h]quinoline from naphthalen-1-amine. Benzo[h]quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This application note details a robust protocol based on the Doebner-von Miller reaction, a classic and effective method for quinoline synthesis. The guide includes a thorough examination of the reaction mechanism, a detailed step-by-step experimental protocol, characterization of the final product, and a troubleshooting guide to address common challenges. This document is intended to equip researchers with the necessary information to successfully synthesize and purify this compound for further investigation and application.
Introduction: The Significance of Benzo[h]quinoline Scaffolds
Benzo[h]quinolines are a class of polycyclic aromatic nitrogen heterocycles that have garnered considerable attention in the scientific community. Their rigid, planar structure and the presence of a nitrogen atom within the aromatic system impart unique electronic and biological properties. These compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[1] The benzo[h]quinoline core is a key pharmacophore in several biologically active molecules and serves as a versatile scaffold for the development of novel therapeutic agents. Furthermore, their fluorescent properties make them promising candidates for applications in organic light-emitting diodes (OLEDs) and chemical sensors.[2]
The synthesis of substituted benzo[h]quinolines, such as the 2,4-dimethyl derivative, allows for the fine-tuning of their physicochemical and biological properties. The introduction of methyl groups at the 2- and 4-positions can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This application note focuses on the synthesis of this compound from the readily available starting material, naphthalen-1-amine, via the Doebner-von Miller reaction.
Theoretical Background: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a well-established method for the synthesis of quinolines from anilines (or other aromatic amines) and α,β-unsaturated carbonyl compounds.[3] The reaction is typically catalyzed by strong Brønsted or Lewis acids.[2] In the synthesis of this compound from naphthalen-1-amine, an α,β-unsaturated carbonyl compound that can provide the 2- and 4-methyl substituents is required. Crotonaldehyde is a suitable reagent for this purpose.
The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate.[3] However, a widely accepted pathway involves the following key steps:
-
Michael Addition: The reaction is initiated by the conjugate (Michael) addition of the aromatic amine (naphthalen-1-amine) to the α,β-unsaturated carbonyl compound (crotonaldehyde).
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the electron-rich naphthalene ring.
-
Dehydration: The cyclized intermediate then dehydrates to form a dihydrobenzo[h]quinoline.
-
Oxidation: Finally, the dihydrobenzo[h]quinoline is oxidized to the aromatic this compound. An oxidizing agent, which can be another molecule of the Schiff base formed in situ, is required for this step.
The following diagram illustrates the proposed reaction mechanism:
Caption: Proposed mechanism of the Doebner-von Miller reaction for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from naphthalen-1-amine and crotonaldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Naphthalen-1-amine | Reagent Grade, ≥98% | Sigma-Aldrich | Turns brown on exposure to air and light; store accordingly.[4] |
| Crotonaldehyde | Reagent Grade, 99.5% | Sigma-Aldrich | Highly flammable and lachrymatory; handle in a fume hood.[5] |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific | Corrosive; handle with appropriate personal protective equipment (PPE). |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | Caustic; handle with care. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Fisher Scientific | Volatile organic solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Fisher Scientific | For drying organic extracts. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Hexane | ACS Grade | Fisher Scientific | For chromatography. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For chromatography. |
Equipment
-
Round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Standard laboratory glassware
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow:
Caption: High-level experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
Reaction Setup:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add naphthalen-1-amine (14.3 g, 0.1 mol).
-
Carefully add 100 mL of 6 M hydrochloric acid to the flask. Stir the mixture to form a slurry of naphthalen-1-amine hydrochloride.
Reaction Execution:
-
Heat the mixture to a gentle reflux using a heating mantle.
-
In a dropping funnel, place crotonaldehyde (10.5 g, 0.15 mol).
-
Add the crotonaldehyde dropwise to the refluxing mixture over a period of 1-2 hours. The reaction is exothermic, and a color change to dark brown or black is expected.[6]
-
After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The starting material should be consumed, and a new spot corresponding to the product should appear.
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a 1 L beaker containing 300 mL of cold water.
-
Slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). This will liberate the free amine product. A dark, oily precipitate is expected to form.
-
Transfer the mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash them with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification:
-
The crude product is often a dark, viscous oil or solid. Purify the crude product by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the polarity). Collect the fractions containing the desired product, as indicated by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Expected Results and Characterization
-
Appearance: The purified product should be a solid.
-
Yield: Typical yields for the Doebner-von Miller reaction can vary, but a moderate yield is expected after purification.
-
Melting Point: The reported melting point of this compound is around 52 °C.[7]
-
Molecular Formula: C₁₅H₁₃N[8]
-
Molecular Weight: 207.27 g/mol [8]
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) would include signals for the aromatic protons of the benzo[h]quinoline core and singlets for the two methyl groups.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for the aromatic carbons and the methyl carbons.
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 207.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield / Tar Formation | Polymerization of crotonaldehyde under strong acidic conditions. | - Add the crotonaldehyde slowly to the refluxing reaction mixture.[9] - Ensure efficient stirring to prevent localized overheating. - Consider using a milder Lewis acid catalyst (e.g., ZnCl₂) as an alternative to HCl.[2] |
| Incomplete Reaction | Insufficient reaction time or temperature. | - Extend the reflux time and monitor the reaction by TLC until the starting material is consumed. - Ensure the reaction is maintained at a consistent reflux temperature. |
| Difficult Purification | Presence of polymeric byproducts and other impurities. | - Steam distillation can be an effective method to separate the volatile product from non-volatile tars before column chromatography.[10] - Optimize the solvent system for column chromatography to achieve better separation. |
| Product is a Dark Oil Instead of a Solid | Presence of impurities. | - Re-purify the product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water). |
Conclusion
The Doebner-von Miller reaction provides a reliable and straightforward method for the synthesis of this compound from naphthalen-1-amine and crotonaldehyde. By following the detailed protocol and considering the troubleshooting guidelines provided in this application note, researchers can successfully synthesize this valuable compound. The availability of a robust synthetic route is crucial for enabling further exploration of the biological and material science applications of this and related benzo[h]quinoline derivatives.
References
- What is the complete procedure for Doebner-von miller reaction? (2018, July 17). ResearchGate.
- How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry.
- Doebner–Miller reaction. (2023, December 2). In Wikipedia.
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
- Benzo[f]quinoline derivatives: potential applications... (n.d.). ResearchGate.
- Benzo[h]quinoline, 2,4-dimethyl-. (n.d.). NIST WebBook.
- Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018, July 15). YouTube.
- Benzo[h]quinoline, 2,4-dimethyl-. (n.d.). PubChem.
- Supporting Information. (n.d.). ResearchGate.
- 2,4-Dimethylquinoline. (n.d.). PubChem.
- 1-naphthaldehyde. (n.d.). Organic Syntheses.
- Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions. (2016, January 19). PMC.
- One-step catalytic amination of naphthalene to naphthylamine with exceptional yield. (2020, January 1). ResearchGate.
- A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. (2021, July 29). MDPI.
- The Formation of Inherently Chiral Calix[6]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. (2022, December 4). MDPI.
- 1-Naphthylamine. (2023, November 29). In Wikipedia.
- Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. (2023, December 27). MDPI.
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006, February 17). PubMed.
- SYNTHESIS, ANTIOXIDANT AND ANTICANCER ACTIVITY OF NEW QUINOLINE-[6][9][10]-TRIAZOLE HYBRIDS. (n.d.). Rasayan Journal of Chemistry.
- Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. (2023, March 1). PMC.
- Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. (2024, November 12). NIH.
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Application Notes & Protocols: The Friedländer Annulation for Substituted Quinoline Synthesis
Introduction: The Enduring Relevance of the Quinoline Scaffold
The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, stands as a "privileged structure" in medicinal chemistry and materials science.[1] First isolated from coal tar in 1834, its derivatives are integral to a vast array of pharmacologically active compounds, demonstrating anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4] The quinoline core is found in numerous natural products and blockbuster drugs, including the antimalarial quinine and the anticancer agent camptothecin.[5] This broad spectrum of bioactivity has driven continuous interest in developing efficient and versatile synthetic routes to access novel quinoline derivatives for drug discovery pipelines.[6]
Among the arsenal of synthetic methods, the Friedländer annulation, first reported by Paul Friedländer in 1882, remains one of the most direct and powerful strategies for constructing the quinoline nucleus.[2][7][8] This classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acid or base catalysis.[7][9][10] Its enduring appeal lies in its operational simplicity, high atom economy, and the wide range of starting materials that can be employed to generate diverse libraries of substituted quinolines.[2]
This guide provides an in-depth exploration of the Friedländer annulation, from its mechanistic underpinnings to modern catalytic protocols, designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this reaction in their synthetic programs.
Mechanistic Insights: The Causality Behind Cyclization
The Friedländer synthesis is defined by the acid- or base-catalyzed cyclocondensation between an o-amino-substituted aromatic aldehyde or ketone and a carbonyl compound with a reactive α-methylene group.[7][11] While the overall transformation is straightforward, the reaction proceeds through a complex series of events with competing mechanistic pathways dependent on the specific reactants and conditions employed.[12] Understanding these pathways is critical for controlling the reaction outcome, particularly in cases involving unsymmetrical ketones where regioselectivity is a concern.[13]
Two primary mechanisms are generally proposed:[14][15]
-
The Aldol-First Pathway: Under many common acidic or basic conditions, the reaction is believed to initiate with an intermolecular aldol condensation between the two carbonyl partners.[13] This slow, rate-limiting step forms an aldol adduct, which then undergoes a very rapid intramolecular cyclization via attack of the aniline nitrogen onto the carbonyl group, followed by dehydration to yield the final quinoline product.[13][15]
-
The Schiff Base-First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl compound and the enol or enolate of the methylene partner. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to furnish the aromatic quinoline ring.[14]
The choice of catalyst—acid or base—is pivotal in directing these steps. Basic catalysts (e.g., KOH, piperidine) facilitate the formation of an enolate from the active methylene compound, which then acts as the nucleophile.[16] Acid catalysts (e.g., p-TsOH, H₂SO₄, Lewis acids) activate the carbonyl group of the o-aminoaryl reactant, making it more susceptible to nucleophilic attack.[9][11]
Application Notes: A Guide to Experimental Design
The success and efficiency of the Friedländer annulation hinge on the judicious selection of substrates, catalysts, and reaction conditions. While traditional protocols often required harsh conditions like high temperatures, modern advancements have introduced milder and more selective methods.[9]
Substrate Scope and Limitations
-
2-Aminoaryl Aldehydes/Ketones: A wide variety of electron-donating and electron-withdrawing substituents on the aromatic ring are generally well-tolerated.[13] This versatility is a key advantage for building diverse chemical libraries.
-
α-Methylene Carbonyls: The reaction is compatible with numerous partners, including β-ketoesters, cyclic and acyclic β-diketones, and both cyclic and acyclic ketones.[11]
-
The Regioselectivity Challenge: A significant limitation arises when using unsymmetrical ketones (e.g., 2-pentanone). The reaction can proceed via attack from either of the two non-equivalent α-methylene groups, potentially leading to a mixture of regioisomers.[9][13] The choice of catalyst can sometimes influence this selectivity; for instance, Yb(OTf)₃-catalyzed reactions have shown different regiochemical outcomes compared to traditional NaOH-catalyzed conditions.[13]
Catalyst Selection: The Engine of the Reaction
The evolution of catalysts for the Friedländer synthesis reflects the broader trends in organic chemistry toward greater efficiency, selectivity, and sustainability.
| Catalyst Type | Examples | Mechanism of Action & Rationale | Advantages |
| Brønsted Acids | p-TsOH, H₂SO₄, TFA | Protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack.[9][11] | Inexpensive, readily available. |
| Bases | KOH, NaOH, KOtBu, Piperidine | Deprotonates the α-methylene compound to generate a nucleophilic enolate.[9][16] | Effective for highly acidic methylene groups. |
| Lewis Acids | In(OTf)₃, Zn(BF₄)₂, Nd(NO₃)₃, FeCl₃ | Coordinates to carbonyl oxygen atoms, activating the electrophile and often enhancing regioselectivity.[11][17] | High efficiency, milder conditions, improved selectivity.[17] |
| Heterogeneous | MOFs, SiO₂, Polymer resins (Amberlyst-15) | Provides an active catalytic surface, often with Lewis or Brønsted acidic sites.[2][8][18][19] | Catalyst is easily recovered and reused, simplifying workup.[8][18][20] |
| Nanocatalysts | Fe₃O₄@SiO₂-SO₃H, Nano-Pd | High surface-area-to-volume ratio provides numerous active sites for catalysis.[2][21] | High activity, often enabling lower catalyst loading and milder conditions. |
Optimizing Reaction Conditions
-
Solvent: While traditional methods used alcohols or toluene, many modern protocols, particularly those employing robust Lewis acids, can be performed under solvent-free conditions, which is environmentally advantageous.[10] Microwave-assisted synthesis has also proven effective for accelerating the reaction, often in polar solvents or under solvent-free conditions.[20]
-
Temperature: Classical procedures often required heating at high temperatures (150-220 °C) or refluxing.[16] The development of more active catalysts, such as neodymium(III) nitrate or indium(III) triflate, has enabled many reactions to proceed efficiently at lower temperatures (e.g., 100 °C or even room temperature).[10][11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting the Friedländer annulation using different catalytic systems.
Protocol 1: Classical Acid-Catalyzed Synthesis of a Polysubstituted Quinoline
This protocol describes a straightforward synthesis using p-toluenesulfonic acid (p-TsOH), a common and inexpensive Brønsted acid catalyst, often performed under solvent-free conditions.[10]
Materials:
-
2-Aminobenzophenone (1.0 mmol, 197.2 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.2 mg, 153 µL)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 19.0 mg)
-
Round-bottom flask (10 mL) with stir bar
-
Oil bath and hot plate stirrer
-
Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL round-bottom flask, add 2-aminobenzophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and p-TsOH·H₂O (0.1 mmol).
-
Place the flask in a pre-heated oil bath at 120 °C.
-
Stir the reaction mixture vigorously. The solid reactants will melt to form a homogeneous liquid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dissolve the resulting residue in ethyl acetate (20 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ethyl 2-methyl-4-phenylquinoline-3-carboxylate.
Safety: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2: Highly Selective Lewis Acid-Catalyzed Synthesis (Solvent-Free)
This protocol utilizes Indium(III) triflate [In(OTf)₃], a powerful Lewis acid catalyst known for promoting the Friedländer reaction with high efficiency and selectivity, often under solvent-free conditions.[11][17]
Materials:
-
2-Amino-5-chlorobenzophenone (1.0 mmol, 231.7 mg)
-
Dimedone (1,1-dimethylcyclohexane-3,5-dione) (1.0 mmol, 140.2 mg)
-
Indium(III) triflate [In(OTf)₃] (5 mol%, 0.05 mmol, 28.1 mg)
-
Reaction vial with stir bar
-
Oil bath and hot plate stirrer
-
Ethyl acetate, water, brine, anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry reaction vial equipped with a magnetic stir bar, combine 2-amino-5-chlorobenzophenone (1.0 mmol), dimedone (1.0 mmol), and In(OTf)₃ (5 mol%).
-
Seal the vial and place it in a pre-heated oil bath at 100 °C.
-
Stir the mixture for the required time (typically 30-60 minutes). Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
After completion, cool the reaction to room temperature.
-
Add ethyl acetate (15 mL) to dissolve the product.
-
Wash the organic solution with water (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude residue via flash column chromatography on silica gel to yield the target 9-aryl-6-chloro-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one.
Causality Note: The use of a Lewis acid like In(OTf)₃ is crucial here. It coordinates strongly to the carbonyl oxygen of the aminobenzophenone, rendering the carbonyl carbon significantly more electrophilic and accelerating the initial condensation step, allowing the reaction to proceed efficiently at a lower temperature than traditional methods.[11]
Protocol 3: Green Synthesis Using a Reusable Heterogeneous Catalyst
This protocol employs a metal-organic framework (MOF), such as a copper-based MOF (e.g., Cu-BTC), as a recyclable heterogeneous catalyst, highlighting a more sustainable approach to the Friedländer synthesis.[2][18]
Materials:
-
2-Aminobenzophenone (1.0 mmol, 197.2 mg)
-
Acetylacetone (1.2 mmol, 120.1 mg, 123 µL)
-
Copper-based MOF catalyst (e.g., Cu-BTC) (5 mol%)
-
Toluene (5 mL)
-
Sealed reaction vessel (e.g., pressure tube)
-
Hot plate stirrer with oil bath
-
Filtration apparatus (e.g., Büchner funnel or syringe filter)
-
Ethyl acetate, hexane
Procedure:
-
In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and the copper-based MOF catalyst (5 mol%).[2]
-
Add toluene (5 mL) as the solvent.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 2-4 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Separate the solid MOF catalyst by filtration. Wash the recovered catalyst with ethyl acetate and dry it for reuse in subsequent reactions.
-
Combine the filtrate and washings, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography (eluting with a hexane-ethyl acetate gradient) to obtain the desired 3-acetyl-2-methyl-4-phenylquinoline.
Self-Validation: The reusability of the catalyst is a key feature. The recovered MOF can be used for several consecutive runs, often with only a minor decrease in activity, validating the robustness and economic advantage of the heterogeneous system.[18][20]
Conclusion and Future Outlook
The Friedländer annulation is a testament to the enduring power of classical name reactions in organic synthesis. Its fundamental reliability, coupled with modern advancements in catalysis, ensures its continued relevance for the synthesis of substituted quinolines.[2] From simple Brønsted acids to sophisticated, reusable nanocatalysts, the reaction can be tailored to meet a wide range of synthetic needs, from small-scale library generation in drug discovery to large-scale process chemistry.[18][19][22]
Future research will likely focus on further enhancing the sustainability of the Friedländer reaction through the design of novel, highly active, and recyclable catalysts, as well as expanding its application in asymmetric synthesis to access chiral quinolines for enantioselective drug development.[19] For the modern chemist, the Friedländer annulation remains an indispensable tool, providing a straightforward and adaptable path to one of chemistry's most important heterocyclic scaffolds.
References
- Chakraborti, A. K., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry.
- Wikipedia. Friedländer synthesis.
- Organic Reactions. The Friedländer Synthesis of Quinolines.
- ResearchGate. Friedlander synthesis of quinoline derivatives.
- Bentham Science. Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques.
- Muchowski, J. M., & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry.
- Patil, S. A., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH.
- Organic Chemistry Portal. Friedlaender Synthesis.
- Adimule, V., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
- Chakraborti, A. K., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. RSC Publishing.
- ResearchGate. Recent Advances in the Friedländer Reaction.
- ResearchGate. Advances in polymer based Friedlander quinoline synthesis.
- Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews - ACS Publications.
- Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
- ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- NIH. Application of Quinoline Ring in Structural Modification of Natural Products.
- ResearchGate. A recyclable palladium-catalyzed modified Friedländer quinoline synthesis.
- Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations.
- PubMed Central - NIH. Different catalytic approaches of Friedländer synthesis of quinolines.
- ResearchGate. Friedländer Quinoline Synthesis.
- ResearchGate. A few quinoline derivatives in clinical use Although there has been...
- Semantic Scholar. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines.
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Doebner-von Miller reaction for synthesizing quinolines
Application Note & Protocol
Topic: The Doebner-von Miller Reaction: A Robust Protocol for the Synthesis of Substituted Quinolines
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The Doebner-von Miller reaction, a classic and versatile named reaction, provides a powerful method for constructing the quinoline ring system from readily available anilines and α,β-unsaturated carbonyl compounds.[3] This guide offers a detailed examination of the reaction's mechanism, a step-by-step experimental protocol for the synthesis of quinaldine (2-methylquinoline), practical insights into process optimization, and troubleshooting strategies to empower researchers in leveraging this reaction for drug discovery and development.
Introduction to the Doebner-von Miller Reaction
First described by Oscar Döbner and Wilhelm von Miller in the 1880s, this reaction facilitates the synthesis of quinolines by reacting an aromatic amine (typically an aniline derivative) with an α,β-unsaturated aldehyde or ketone under acidic conditions.[4][5] It is a variation of the Skraup synthesis and is highly valued for its ability to generate a wide array of substituted quinolines, many of which are precursors to pharmacologically active molecules.[5][6] The reaction's flexibility allows for the introduction of substituents onto both the benzene and pyridine rings of the quinoline system, making it a cornerstone in synthetic and medicinal chemistry.
The quinoline motif is central to a broad spectrum of pharmaceuticals, including the antimalarial drugs chloroquine and mefloquine, antibacterial agents like ciprofloxacin, and various anticancer compounds.[1][7][8] The ability to efficiently synthesize diverse quinoline libraries is therefore critical for modern drug discovery programs.[9]
The Reaction Mechanism: A Step-by-Step Analysis
The precise mechanism of the Doebner-von Miller reaction has been a subject of study, with evidence pointing towards a complex pathway.[3][10] A widely accepted mechanism involves an initial Michael-type conjugate addition of the aniline to the protonated α,β-unsaturated carbonyl compound.[11] This is followed by cyclization, dehydration, and a final oxidation step to yield the aromatic quinoline ring. The α,β-unsaturated carbonyl can be added directly or generated in situ from an aldol condensation, a variation known as the Beyer method.[3][12]
The key stages are:
-
Michael Addition: The nucleophilic aniline attacks the β-carbon of the acid-activated α,β-unsaturated carbonyl compound.
-
Cyclization: The resulting enol or enamine intermediate undergoes an intramolecular electrophilic attack on the aniline ring, forming a dihydroquinoline intermediate.
-
Dehydration: Elimination of a water molecule occurs to form a 1,2-dihydroquinoline.
-
Oxidation: The 1,2-dihydroquinoline is oxidized to the final, stable aromatic quinoline product. This step often requires an external oxidizing agent (e.g., nitrobenzene) or can occur via aerobic oxidation.[13]
Recent studies using isotope labeling suggest a more complex fragmentation-recombination pathway may be operative under certain conditions, where the initial adduct fragments into an imine and a ketone, which then recombine before cyclizing.[3][11]
Caption: Figure 1: Simplified Doebner-von Miller Reaction Mechanism.
Applications in Medicinal Chemistry
The quinoline core is a versatile pharmacophore that has been extensively explored in drug development.[2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal scaffold for binding to biological targets.[9]
-
Antimalarial Agents: The 4-aminoquinoline structure, found in chloroquine and amodiaquine, is a classic example of its therapeutic importance.[1][7]
-
Anticancer Drugs: Many quinoline derivatives have been developed as anticancer agents that function by inhibiting angiogenesis, disrupting cell migration, or inducing apoptosis.[1][9]
-
Antibacterial Agents: The fluoroquinolones (e.g., ciprofloxacin) are a major class of antibiotics based on the quinoline framework.[1]
-
Other Applications: Quinolines are also found in antivirals, antifungals, anti-inflammatory drugs, and cardiovascular agents.[2][8] They are also used in materials science for dyes and fluorescent probes.[7]
Detailed Experimental Protocol: Synthesis of Quinaldine (2-Methylquinoline)
This protocol describes the synthesis of quinaldine from aniline and crotonaldehyde, a representative example of the Doebner-von Miller reaction.
Materials and Reagents
-
Aniline (freshly distilled, 99.5%)
-
Concentrated Hydrochloric Acid (~37%)
-
Crotonaldehyde (stabilized, ≥99.5%)
-
Nitrobenzene (optional, as oxidizing agent)
-
Sodium Hydroxide (pellets) or Calcium Hydroxide (slaked lime)
-
Dichloromethane or Chloroform (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Deionized Water
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice-water bath
-
Apparatus for steam distillation (optional, but recommended for purification)
-
Separatory funnel
-
Rotary evaporator
Safety Precautions
-
Aniline: Toxic and readily absorbed through the skin. Handle in a fume hood with appropriate gloves and eye protection.
-
Concentrated HCl: Highly corrosive. Causes severe burns. Handle with extreme care in a fume hood.
-
Crotonaldehyde: Lachrymator, flammable, and toxic. Handle only in a well-ventilated fume hood.
-
Nitrobenzene: Highly toxic and a suspected carcinogen.
-
The reaction is highly exothermic. Proper temperature control is crucial to prevent runaway reactions and tar formation.[14][15]
Step-by-Step Procedure
-
Acidification of Aniline: In the 500 mL three-neck flask equipped with a stirrer, reflux condenser, and dropping funnel, place aniline (e.g., 0.5 mol). In a separate beaker, carefully and slowly add concentrated hydrochloric acid (e.g., 1.2 mol) to water (e.g., 150 mL) with cooling. Slowly add this diluted HCl solution to the stirring aniline. The formation of aniline hydrochloride is exothermic.
-
Reaction Setup: Heat the mixture to reflux (~100-110 °C) using the heating mantle.[16]
-
Addition of Aldehyde: Place crotonaldehyde (e.g., 0.6 mol) in the dropping funnel. Add the crotonaldehyde dropwise to the vigorously stirring, refluxing reaction mixture over a period of 1-2 hours.[13] Causality Note: Slow addition is critical to control the exothermic reaction, maintain a steady temperature, and minimize the acid-catalyzed polymerization of crotonaldehyde, which leads to tar formation.[14]
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 3-5 hours to ensure the reaction goes to completion.[13] Monitor the progress by TLC if a suitable system is developed.
-
Cooling: Once the reaction is complete, turn off the heat and allow the dark mixture to cool to room temperature.
Work-up and Purification
-
Neutralization: Carefully neutralize the acidic reaction mixture. This can be done by slowly adding a concentrated solution of sodium hydroxide or a slurry of slaked lime (calcium hydroxide) until the mixture is strongly basic (pH > 10).[14][15] Causality Note: Neutralization liberates the free quinoline base from its salt, making it extractable into an organic solvent.[14]
-
Isolation (Steam Distillation): The preferred method for purifying quinaldine is steam distillation.[14] The product is steam-volatile and will co-distill with water, leaving behind tar and inorganic salts. Collect the distillate, which will appear as a milky emulsion or two layers.
-
Extraction: Separate the organic layer from the distillate. Extract the aqueous layer two or three times with dichloromethane or chloroform to recover any dissolved product.[14][15]
-
Drying and Solvent Removal: Combine all organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Final Purification (Vacuum Distillation): The crude product can be further purified by vacuum distillation to yield pure quinaldine as a colorless to pale yellow oil.
Process Optimization and Troubleshooting
The Doebner-von Miller reaction is powerful but can be plagued by low yields and tar formation if not properly controlled.[13]
| Parameter | Recommended Condition/Action | Rationale & Potential Issues |
| Acid Catalyst | HCl or H₂SO₄ are common. Lewis acids (ZnCl₂, SnCl₄) can also be used.[3][10] | Strong Brønsted acids are effective but can promote polymerization. Lewis acids may offer milder conditions.[14] The choice can impact reaction rate and selectivity.[17] |
| Temperature | Maintain steady reflux (100-140 °C).[18] | Too low: slow or incomplete reaction. Too high: excessive tar formation. Initial cooling may be needed for vigorous reactions.[14] |
| Reagent Addition | Slow, dropwise addition of the carbonyl compound. | Prevents temperature spikes and minimizes polymerization of the α,β-unsaturated starting material, a primary cause of tar.[14] |
| Oxidizing Agent | Nitrobenzene, arsenic acid, or aerobic oxidation. | The final oxidation step is crucial. Incomplete oxidation leads to dihydroquinoline impurities which can be difficult to separate.[13] |
| Low Yield | Check neutralization and extraction steps. | Ensure the mixture is fully basic before extraction to liberate the free base. Perform multiple extractions to maximize recovery.[14] |
| Tar Formation | Use slow addition, moderate temperatures, and consider less concentrated acid. | This is the most common issue, arising from acid-catalyzed polymerization of the aldehyde/ketone.[13][14] |
Conclusion
The Doebner-von Miller reaction remains a highly relevant and practical method for the synthesis of quinolines. Its operational simplicity and the use of accessible starting materials ensure its continued application in both academic research and industrial drug development. By understanding the underlying mechanism and carefully controlling key experimental parameters—particularly temperature and reagent addition rates—researchers can effectively mitigate common side reactions like polymerization. This robust protocol provides a reliable foundation for synthesizing a diverse range of quinoline derivatives, thereby facilitating the discovery of new therapeutic agents.
References
- Doebner–Miller reaction. In: Wikipedia. [Link]
- Verma, A., & Singh, J. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- Naidoo, R. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
- The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Doebner-Miller Reaction. SynArchive. [Link]
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
- Adegoke, R. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17831-17855. [Link]
- Calcott, W. S., & Tinker, J. M. (1930). Process of making quinaldine. U.S.
- Patel, D. H., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]
- Asadi, S., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Current Organic Synthesis, 11(4), 545-567. [Link]
- Kumar, D., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics, 12(4), 171-180. [Link]
- Doebner-von Miller reaction. Semantic Scholar. [Link]
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]
- Krzikalla, H., & Wulff, C. (1936). Production of quinaldines. U.S.
- Doebner-Miller reaction. chemeurope.com. [Link]
- Heravi, M. M., et al. (2006). One-pot synthesis of quinaldine derivatives by using microwave irradiation without any solvent – A green chemistry approach. Journal of Chemical Sciences, 118(3), 271-274. [Link]
- Quinoline Synthesis. Scribd. [Link]
- Chemical structures of (a) quinoline containing drugs and clinical...
- The mechanism of quinaldine preparation.
- What is the complete procedure for Doebner-von miller reaction?
- Nishiwaki, N., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(8), 3097–3100. [Link]
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using 2,4-Dimethylbenzo[h]quinoline in organic semiconductors
An In-Depth Technical Guide to the Application of 2,4-Dimethylbenzo[h]quinoline in Organic Semiconductors
Authored by a Senior Application Scientist
This document serves as a detailed application note and protocol guide for researchers, materials scientists, and professionals in drug development exploring the use of this compound in the field of organic semiconductors. This guide provides a comprehensive overview of its properties, a representative synthesis protocol, and detailed methodologies for its integration into advanced electronic devices.
Introduction: The Strategic Importance of Benzo[h]quinoline Scaffolds
Organic semiconductors (OSCs) are at the forefront of next-generation electronics, promising flexible, lightweight, and low-cost devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1] The performance of these devices is fundamentally dictated by the molecular design of the active materials.[2][3]
Quinoline derivatives, a class of nitrogen-containing heterocyclic aromatic compounds, are particularly noteworthy for their excellent electron-transporting capabilities, high thermal stability, and tunable optoelectronic properties.[4][5] The benzo[h]quinoline moiety, a polycyclic aromatic structure, exhibits inherent fluorescence and other valuable photophysical properties.[6] this compound, with its specific substitution pattern, offers a unique combination of steric and electronic features that can be leveraged to enhance charge transport and device performance. This guide elucidates the scientific rationale and practical steps for harnessing this potential.
Molecular Profile: this compound
The foundational step in utilizing any material is understanding its fundamental characteristics. This compound is a polycyclic aromatic compound featuring a fused ring system.[6] The methyl groups at the 2 and 4 positions influence its solubility, film-forming properties, and molecular packing in the solid state, which are critical parameters for device fabrication.
Caption: Molecular Structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N | [7] |
| Molecular Weight | 207.27 g/mol | [8] |
| Physical Form | Solid | [7] |
| CAS Number | 605-67-4 | [9] |
Electronic Properties and Rationale for Use
The utility of an organic semiconductor is governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals and their gap (Eg) determine the material's charge injection/extraction barriers, optical absorption/emission properties, and overall stability.[10]
While experimental data for this compound is sparse in public literature, we can infer its properties from theoretical studies on the parent quinoline molecule and related derivatives. Quinoline's electron-deficient nitrogen atom generally leads to a relatively low-lying LUMO, making it suitable for electron transport.[11]
| Parameter | Representative Value (eV) | Significance in Device Physics |
| HOMO Level | ~ -6.646 (for parent quinoline)[10] | Determines the energy required to remove an electron (oxidation potential) and the hole injection barrier from the anode. |
| LUMO Level | ~ -1.816 (for parent quinoline)[10] | Determines the energy released when an electron is added (electron affinity) and the electron injection barrier from the cathode. |
| Energy Gap (Eg) | ~ 4.83 (for parent quinoline)[10] | Dictates the optical properties (color of absorption/emission) and intrinsic stability. A smaller gap generally implies higher reactivity.[12] |
Note: These values are derived from DFT calculations on the parent benzo[b]pyridine and should be considered as estimates.[10] Experimental validation via cyclic voltammetry and UV-Vis spectroscopy is essential for this compound.
Synthesis Protocol: A Representative Approach
The synthesis of substituted quinolines can be achieved through various established methods. A robust and versatile approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Below is a representative, solvent-free protocol adapted from methodologies using zeolite catalysts, which offers a green and efficient alternative.[13]
Protocol: Zeolite-Catalyzed Synthesis of 2,4-Disubstituted Benzo[h]quinolines
Caption: General workflow for zeolite-catalyzed synthesis.
Materials:
-
1-Naphthylamine
-
Acetylacetone (2,4-Pentanedione)
-
Hβ Zeolite (catalyst)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask, combine 1-naphthylamine (1.0 eq), acetylacetone (1.2 eq), and Hβ zeolite (15 wt% of the amine).
-
Causality: Acetylacetone provides the α-methylene ketone component required for the condensation. The zeolite acts as a solid acid catalyst, facilitating the cyclization reaction under solvent-free conditions, which simplifies purification and reduces environmental impact.[13]
-
-
Reaction: Heat the mixture to 120-140 °C with stirring for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots, dissolving them in DCM, and analyzing via TLC (e.g., using a 3:1 hexane/ethyl acetate mobile phase). The disappearance of the starting materials indicates completion.
-
Work-up: Allow the reaction mixture to cool to room temperature. Add DCM to dissolve the organic components.
-
Purification:
-
Filter the mixture to remove the solid zeolite catalyst. The catalyst can be washed with DCM, dried, and potentially reused.[13]
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the product under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of this compound.
Application in Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are frequently used in OLEDs as electron-transporting materials (ETMs) or as host materials for phosphorescent or fluorescent emitters.[4][11] Their electron-deficient nature facilitates electron injection from the cathode and transport to the emissive layer, promoting charge recombination and light emission.[11]
Protocol: Fabrication of a Multilayer OLED via Vacuum Thermal Evaporation
This protocol describes the fabrication of a simple green-emitting OLED where this compound could serve as the ETM.
Caption: Workflow for fabricating a multilayer OLED device.
Procedure:
-
Substrate Preparation:
-
Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropyl alcohol (15 minutes each).[14]
-
Dry the substrate with a nitrogen gun and treat it with UV-ozone for 10-15 minutes to increase the ITO work function and remove organic residues.
-
-
Layer Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Hole Injection/Transport Layers: Sequentially deposit a hole-injection layer (e.g., 40 nm of TAPC) and a hole-transport layer (e.g., 20 nm of NPB). The deposition rate should be maintained at 1-2 Å/s.
-
Causality: These layers facilitate the injection of holes from the ITO anode and their transport towards the emissive layer, ensuring a balanced flow of charge carriers.
-
-
Emissive Layer (EML): Co-evaporate the host material (e.g., CBP) and the phosphorescent dopant (e.g., 6-8 wt% of Ir(ppy)₃ for green emission) to a thickness of 30 nm.
-
Electron Transport Layer (ETL): Evaporate this compound to a thickness of 30 nm at a rate of 1-2 Å/s.
-
Causality: The low LUMO level of the quinoline derivative is intended to facilitate electron injection from the subsequent layer and block holes from leaking out of the emissive zone, thereby increasing recombination efficiency.
-
-
Electron Injection Layer (EIL) & Cathode: Deposit a thin layer of LiF (1 nm) followed by a thicker layer of Aluminum (100 nm) through a shadow mask to define the active area. The LiF layer lowers the electron injection barrier.
-
-
Encapsulation: Immediately encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from atmospheric moisture and oxygen.
-
Device Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence spectrum of the fabricated device.
Application in Organic Field-Effect Transistors (OFETs)
In OFETs, the organic semiconductor acts as the active channel for charge transport between the source and drain electrodes, modulated by a gate voltage. The performance is primarily quantified by the charge carrier mobility (µ).[15] While many N-heterocycles are n-type (electron-transporting), functionalization can tune these properties.
Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol outlines the fabrication of an OFET using a solution-processing method, which is advantageous for low-cost, large-area electronics.[16]
Procedure:
-
Substrate Preparation: Use a heavily n-doped silicon wafer as the gate electrode with a thermally grown silicon dioxide (SiO₂) layer (200-300 nm) as the gate dielectric.
-
Dielectric Surface Treatment:
-
Clean the substrate by ultrasonication in acetone and isopropyl alcohol.
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS). This is done by immersing the substrate in a dilute OTS solution in toluene for several hours.
-
Causality: The OTS treatment renders the hydrophilic SiO₂ surface hydrophobic and smooth. This promotes better ordering of the organic semiconductor molecules deposited on top, reducing charge trapping at the dielectric-semiconductor interface and leading to higher charge carrier mobility.[15]
-
-
-
Semiconductor Deposition:
-
Prepare a dilute solution (e.g., 5-10 mg/mL) of this compound in a high-boiling-point solvent like chloroform or dichlorobenzene.
-
Deposit the semiconductor film onto the treated substrate using spin-coating. A typical process might be 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.
-
Anneal the film on a hotplate (e.g., at 80-120 °C) to remove residual solvent and improve molecular ordering.
-
-
Electrode Deposition: Using a shadow mask, thermally evaporate the source and drain electrodes (e.g., 50 nm of Gold) on top of the semiconductor film. The channel length (L) and width (W) are defined by the mask.
-
Device Characterization:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station.
-
Calculate the charge carrier mobility (µ) from the saturation regime of the transfer curve using the standard FET equation. Also, determine the on/off current ratio and the threshold voltage (Vth).
-
References
- CymitQuimica. (n.d.). CAS 605-67-4: this compound.
- Panteleev, M., et al. (2022). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules.
- MDPI. (n.d.). Patterning of Organic Semiconductors Leads to Functional Integration: From Unit Device to Integrated Electronics.
- Lu, H., et al. (n.d.). Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. Materials Chemistry Frontiers (RSC Publishing).
- Benchchem. (n.d.). Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs).
- MDPI. (n.d.). The Quinonoid Zwitterion Interlayer for the Improvement of Charge Carrier Mobility in Organic Field-Effect Transistors.
- Cheméo. (n.d.). Chemical Properties of Benzo[h]quinoline, 2,4-dimethyl- (CAS 605-67-4).
- Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scirp.org.
- Unknown. (2012). QUANTUM-CHEMICAL SIMULATIONS ON PYRAZOLO [3,4-b] QUINOLINE AS A DOPANT IN MULTIPLAYER-OLED (Organic Light Emitting Diode) FABRI.
- ResearchGate. (n.d.). 2,4-Dimethylquinoline.
- ResearchGate. (n.d.). Organic Light-Emitting Diodes based on Benzo[q]quinoline Derivatives.
- PubChem. (n.d.). Benzo[h]quinoline, 2,4-dimethyl-.
- Custom Quinoline Derivatives Manufacturers, Suppliers. (n.d.).
- Doğan, S., et al. (2021). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. International Journal of Chemical Technology.
- ResearchGate. (n.d.). HOMO–LUMO energy levels and energy gap of the compounds.
- New Journal of Chemistry (RSC Publishing). (n.d.). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity.
- ResearchGate. (n.d.). HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2....
- Unknown. (n.d.). Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl.
- Journal of Materials Chemistry (RSC Publishing). (n.d.). Polymerisable liquid crystalline organic semiconductors and their fabrication in organic field effect transistors.
- NIST. (n.d.). Benzo[h]quinoline, 2,4-dimethyl-. NIST WebBook.
- CymitQuimica. (n.d.). This compound.
- PMC - NIH. (2021). Application of quinoline derivatives in third-generation photovoltaics.
- PubMed. (2019). Quinolinylmethanone-Based Thermally Activated Delayed Fluorescence Emitters and the Application in OLEDs: Effect of Intramolecular H-Bonding.
- Sigma-Aldrich. (n.d.). Development of Organic Semiconductors.
- NIH. (2023). Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach.
- WuXi Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.
- PMC - NIH. (n.d.). Intermolecular interactions of an isoindigo-based organic semiconductor with various crosslinkers through hydrogen bonding.
- ResearchGate. (2024). Exploring the Ambipolar Charge Carrier Mobility, Mesomorphic, and Gel Properties in Nitrile Extended Quinoxaline and Phenanthro[a]phenazine Discotic Liquid Crystals.
- Sigma-Aldrich. (n.d.). Advancements in Organic Electronics.
- ResearchGate. (n.d.). Investigation of quinoline-based materials for organic light-emitting diode (OLED) applications.
- Bronstein, H., et al. (n.d.). The role of chemical design on the performance of organic semiconductors. Queen Mary University of London.
- Bronstein, H., et al. (n.d.). The role of chemical design in the performance of organic semiconductors. KAUST Repository.
- ResearchGate. (n.d.). Photovoltaic properties of the 4H-pyrano[3,2-c]quinoline derivatives and their applications in organic–inorganic photodiode fabrication.
- ResearchGate. (2022). Intermolecular interactions of an isoindigo-based organic semiconductor with various crosslinkers through hydrogen bonding.
- Wu, W., Liu, Y., & Zhu, D. (n.d.). π-Conjugated Molecules with Fused Rings for Organic Field-effect Transistors: Design, Synthesis and Applications. City Research Online.
- NIH. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes.
- Arborpharmchem. (2025). Organic Semiconductor Secrets Revealed 6 Must-Know Advantages.
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applications of 2,4-Dimethylbenzo[h]quinoline in organic light-emitting diodes (OLEDs)
An Application Guide to the Utilization of 2,4-Dimethylbenzo[h]quinoline in Organic Light-Emitting Diodes (OLEDs)
A Note from the Senior Application Scientist: Publicly available research on the specific application of this compound in Organic Light-Emitting Diodes (OLEDs) is limited. Therefore, this document provides a detailed overview and protocols based on the broader, well-established class of quinoline and benzoquinoline derivatives, which have demonstrated significant potential and versatile utility in various OLED applications.[1][2] The methodologies, structural analyses, and hypothetical data presented herein serve as an expert-level guide for researchers and materials scientists to investigate the potential of this compound in next-generation optoelectronic devices.
Introduction: The Role of Quinoline Scaffolds in OLEDs
Quinoline and its derivatives represent a highly versatile class of nitrogen-containing heterocyclic compounds that have become integral to the advancement of organic electronics.[1] Their rigid, planar structure provides high thermal stability (a high glass-transition temperature, T_g), which is crucial for device longevity. Furthermore, the inherent electron-deficient nature of the nitrogen-containing ring system imparts excellent electron-transporting capabilities.[1][3] Through synthetic modification of the quinoline core, its electronic properties can be precisely tuned, making these derivatives suitable for multiple roles within an OLED device architecture.[2]
This compound, a polycyclic aromatic compound, possesses the core attributes of this class, including a fused ring structure that enhances rigidity and potential fluorescent properties, making it a compelling candidate for investigation in OLEDs.[4]
Key Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₃N | [5] |
| Molecular Weight | 207.27 g/mol | [6] |
| CAS Number | 605-67-4 | [5] |
| Appearance | Solid | [7] |
| Synonyms | Benzo(h)quinoline, 2,4-dimethyl- | [4] |
Potential Roles and Applications in OLED Device Architecture
The unique electronic structure of benzo[h]quinoline derivatives allows them to serve in several key functions within a multi-layer OLED. The primary theorized applications for this compound are as an Electron-Transporting Material (ETM), a host material for the emissive layer, or as a primary blue emitter.
Logical Workflow for OLED Fabrication and Testing
The following diagram outlines the comprehensive workflow for developing and characterizing an OLED device using a novel material like this compound.
Caption: Workflow for OLED fabrication and characterization.
Application I: As an Electron-Transporting Material (ETM)
Causality: The electron-deficient quinoline core is adept at accepting and transporting electrons from the cathode towards the emissive layer.[1] An effective ETM must possess high electron mobility and an appropriate Lowest Unoccupied Molecular Orbital (LUMO) energy level to ensure efficient electron injection from the cathode (often mediated by an electron-injection layer like LiF).[8] The rigidity of the benzo[h]quinoline structure suggests good film-forming properties and thermal stability, preventing degradation during device operation.[9]
Hypothetical Device Architecture: The diagram below illustrates a standard multi-layer OLED structure, highlighting the position of this compound as the ETL.
Caption: Multi-layer OLED structure highlighting the ETL.
Protocol for Device Fabrication (Thermal Evaporation): This protocol assumes the use of a high-vacuum (<10⁻⁶ Torr) thermal evaporation system.
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a high-purity nitrogen gun and immediately transfer them to a UV-Ozone cleaner for 10 minutes to enhance the work function of the ITO.
-
-
Hole-Injection/Transport Layer Deposition:
-
For solution-processed HIL, spin-coat a layer of PEDOT:PSS at 4000 rpm for 45 seconds to achieve a thickness of ~35 nm.[1] Anneal at 120°C for 15 minutes inside a nitrogen-filled glovebox.
-
Transfer the substrate to the thermal evaporation chamber.
-
Deposit the Hole Transport Layer (HTL), for example, NPB (N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine), to a thickness of 40 nm at a rate of 1.0 Å/s.
-
-
Emissive Layer (EML) Deposition:
-
Deposit the host material and dopant emitter for the desired color. For a standard green PhOLED, co-evaporate CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) as the host and Ir(ppy)₃ (tris(2-phenylpyridine)iridium(III)) as the dopant.
-
A typical doping concentration is 6-10%. Deposition rates should be controlled to achieve this ratio (e.g., 1.8 Å/s for CBP, 0.2 Å/s for Ir(ppy)₃) to a total thickness of 20 nm.
-
-
Electron-Transport Layer (ETL) Deposition:
-
Deposit This compound from a separate, pre-calibrated thermal source.
-
A target thickness of 30-40 nm is standard for an ETL. Deposit at a rate of 1.0-1.5 Å/s. The substrate temperature should be kept at room temperature.
-
-
Cathode Deposition:
-
Without breaking vacuum, deposit a thin (1 nm) layer of Lithium Fluoride (LiF) as the Electron Injection Layer (EIL) at a slow rate of 0.1 Å/s.[1]
-
Follow immediately with the deposition of the Aluminum (Al) cathode to a thickness of 100-120 nm at a rate of 3-5 Å/s.
-
-
Encapsulation:
-
Remove the completed device from the evaporation chamber inside the glovebox.
-
Encapsulate the device using a glass lid and UV-cured epoxy to protect the organic layers and cathode from atmospheric moisture and oxygen.
-
Application II: As a Host Material in the Emissive Layer
Causality: For use as a host in a phosphorescent OLED (PhOLED), a material must have a high triplet energy (E_T) to prevent reverse energy transfer from the phosphorescent dopant. Quinoline derivatives can be designed to possess high E_T levels.[10] The host material forms the matrix for the emissive dopant, and its charge-transporting properties are critical. A bipolar host, which transports both holes and electrons, is ideal for confining charge recombination within the emissive layer.[10]
Protocol for EML Deposition (Co-evaporation):
-
Modify Step 3 from the protocol above.
-
Use This compound as the host material.
-
Simultaneously evaporate the host material and the desired phosphorescent dopant (e.g., Ir(ppy)₃ for green, or a red emitter like Btp₂Ir(acac)) from two separate sources.
-
The ratio is critical. For a 10% doping concentration, the deposition rate of the host should be ~9 times that of the dopant (e.g., Host: 1.8 Å/s, Dopant: 0.2 Å/s). The total thickness of this co-deposited layer should be 20-30 nm.
Device Characterization and Hypothetical Performance
Once fabricated, the device must be characterized to determine its performance. This involves measuring its current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and color coordinates (CIE).
Hypothetical Performance Data: Since specific performance data for this compound is not publicly available, the following table presents hypothetical, yet realistic, performance metrics for a green PhOLED using a generic benzoquinoline derivative as the ETL, based on typical results for this class of materials.
| Parameter | Hypothetical Value |
| Device Structure | ITO/PEDOT:PSS(35nm)/NPB(40nm)/CBP:Ir(ppy)₃(8%, 20nm)/2,4-DM-B[h]Q(35nm) /LiF(1nm)/Al(100nm) |
| Turn-on Voltage (at 1 cd/m²) | 3.2 V |
| Max. Luminance | > 15,000 cd/m² |
| Max. Current Efficiency | 45.0 cd/A |
| Max. Power Efficiency | 38.5 lm/W |
| Max. External Quantum Efficiency (EQE) | 16.5% |
| CIE Coordinates (x, y) at 1000 cd/m² | (0.31, 0.62) |
Conclusion and Future Outlook
This compound presents a promising molecular structure for application in OLEDs, grounded in the established success of the broader quinoline derivative family. Its rigid, polycyclic aromatic nature suggests high thermal stability and good film-forming characteristics, while the nitrogen heterocycle provides inherent electron-transporting properties. The protocols and architectural concepts provided in this guide offer a robust framework for researchers to systematically investigate its utility as an electron-transport material or an emissive-layer host. Future experimental work should focus on quantifying its key physical parameters—electron mobility, LUMO/HOMO energy levels, and triplet state energy—to validate its potential and optimize its performance within an OLED device.
References
- Ökten, S., et al. (2021). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. International Journal of Chemical Technology.
- Wang, D., et al. (2020). Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. Materials Chemistry Frontiers.
- Cheméo. Chemical Properties of Benzo[h]quinoline, 2,4-dimethyl- (CAS 605-67-4).
- ResearchGate. The basic architecture of OLED.
- ResearchGate. Fabricated OLED structure and performance.
- ResearchGate. The OLED device architecture.
- ResearchGate. OLED device architecture and chemical structures.
- ResearchGate. Organic Light-Emitting Diodes based on Benzo[q]quinoline Derivatives.
- ResearchGate. Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer.
- NIST. Benzo[h]quinoline, 2,4-dimethyl-.
- ResearchGate. Benzoquinoline-based fluoranthene derivatives as electron transport materials for solution-processed red phosphorescent organic light-emitting diodes.
- ResearchGate. Dual Interface Exciplex Emission of Quinoline and Carbazole Derivatives for Simplified Non-Doped White OLEDs.
- PMC. Quinoxaline derivatives as attractive electron-transporting materials.
- PubMed. Quinolinylmethanone-Based Thermally Activated Delayed Fluorescence Emitters and the Application in OLEDs: Effect of Intramolecular H-Bonding.
- PubChem. Benzo[h]quinoline, 2,4-dimethyl-.
- RSC Publishing. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives.
- Semantic Scholar. Electron Transport Materials for Organic Light-Emitting Diodes.
- OSTI.GOV. New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs.
- ResearchGate. Electron Transport Materials for Organic Light-Emitting Diodes.
- ResearchGate. Quinazoline-Based Thermally Activated Delayed Fluorecence for High-Performance OLEDs.
- ResearchGate. Investigation of quinoline-based materials for organic light-emitting diode (OLED) applications.
- R Discovery. Thermally stable benzo[f]quinoline based bipolar host materials for green phosphorescent OLEDs.
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Application Notes and Protocols for 2,4-Dimethylbenzo[h]quinoline as a Fluorescent Probe for Metal Cations
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Date: January 8, 2026
Abstract
These application notes provide a comprehensive technical guide for the utilization of 2,4-Dimethylbenzo[h]quinoline as a prospective fluorescent probe for the detection of metal cations. While direct experimental data for this specific molecule as a metal ion sensor is emerging, its structural analogy to known quinoline-based chemosensors suggests significant potential. This document outlines a plausible synthesis, detailed photophysical characterization, and robust protocols for its application in metal ion detection, drawing upon established principles of fluorescence spectroscopy and chemosensor design. The provided methodologies are intended to serve as a foundational framework for researchers to validate and explore the capabilities of this compound in this exciting application.
Introduction: The Promise of Quinoline Scaffolds in Metal Ion Sensing
The detection and quantification of metal ions are of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical development. Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, selectivity, and operational simplicity.[1] The quinoline moiety, a heterocyclic aromatic compound, is a privileged scaffold in the design of such sensors.[2] The nitrogen atom within the quinoline ring, along with appropriately positioned coordinating groups, can form stable complexes with metal ions.[3] This interaction often perturbs the photophysical properties of the molecule, leading to a measurable change in fluorescence intensity or wavelength, providing a "turn-on" or "turn-off" signaling mechanism.[4][5]
This compound, a polycyclic aromatic compound, possesses the core quinoline structure with methyl substitutions.[1] While its primary applications to date have been in organic synthesis and materials science, its inherent fluorescence and the presence of the nitrogen heteroatom make it a compelling candidate for a fluorescent probe for metal cations. The fused benzene ring in the benzo[h]quinoline structure extends the π-conjugated system, which is expected to influence its photophysical properties favorably.
This guide provides a hypothetical yet scientifically grounded framework for the synthesis, characterization, and application of this compound as a fluorescent metal ion sensor.
Synthesis and Characterization
While a specific, optimized synthesis for this compound is not extensively documented in the context of fluorescent probes, a plausible synthetic route can be adapted from established methods for quinoline and benzoquinoline synthesis, such as the Doebner-von Miller reaction or related cyclization strategies.[6] A generalized approach is presented below.
Proposed Synthesis of this compound
A potential synthetic route involves the acid-catalyzed reaction of 1-naphthylamine with acetylacetone.
Reaction Scheme:
Materials:
-
1-Naphthylamine
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA) as catalyst
-
Ethanol (solvent)
-
Sodium bicarbonate solution
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1-naphthylamine (1.0 eq) in ethanol.
-
To this solution, add acetylacetone (1.1 eq).
-
Slowly and carefully, add the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of PPA) to the reaction mixture while stirring.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Properties
The photophysical properties of this compound are crucial for its application as a fluorescent probe. These properties should be thoroughly characterized in the chosen solvent system for the sensing experiments.
| Property | Expected Range/Value |
| Absorption Maximum (λabs) | ~320-360 nm |
| Emission Maximum (λem) | ~380-450 nm |
| Molar Absorptivity (ε) | > 10,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 |
| Stokes Shift | > 50 nm |
Note: These are estimated values based on similar quinoline derivatives and require experimental verification.
Principle of Metal Cation Detection
The detection of metal cations by this compound is anticipated to occur via a fluorescence quenching mechanism. The nitrogen atom in the quinoline ring can act as a binding site for metal ions. Upon coordination, the metal ion can induce a non-radiative decay pathway for the excited state of the fluorophore, leading to a decrease in fluorescence intensity. This process is often referred to as chelation-enhanced fluorescence quenching.
The primary mechanisms that could lead to fluorescence quenching include:
-
Photoinduced Electron Transfer (PET): Electron transfer from the excited fluorophore to the metal ion.
-
Energy Transfer: Energy transfer from the excited fluorophore to the metal ion.
-
Heavy Atom Effect: For heavier metal ions, this can enhance intersystem crossing, reducing fluorescence.
The selectivity of the probe for specific metal ions will depend on factors such as the ionic radius, charge, and coordination geometry of the metal, which dictate the stability of the resulting complex.
Experimental Protocols
The following protocols provide a step-by-step guide for evaluating the performance of this compound as a fluorescent probe for metal cations.
Preparation of Stock Solutions
Probe Stock Solution (1 mM):
-
Accurately weigh a small amount of purified this compound.
-
Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, to a final concentration of 1 mM.
-
Store the stock solution in a dark, airtight container at 4°C.
Metal Ion Stock Solutions (10 mM):
-
Prepare 10 mM stock solutions of various metal perchlorate or nitrate salts (e.g., Fe(ClO₄)₃, Cu(ClO₄)₂, Zn(ClO₄)₂, etc.) in deionized water or the same solvent as the probe.
-
Store these solutions at room temperature.
General Procedure for Fluorescence Measurements
-
Prepare a working solution of this compound (e.g., 10 µM) in a suitable buffer solution (e.g., HEPES buffer, pH 7.4) from the 1 mM stock solution.
-
In a quartz cuvette, place 2 mL of the probe working solution.
-
Record the initial fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum (λabs) of the probe.
-
Add small aliquots of the metal ion stock solution to the cuvette, ensuring thorough mixing after each addition.
-
After each addition, allow the solution to equilibrate for a few minutes and then record the fluorescence emission spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau.
Experimental Workflow for Metal Ion Detection
Caption: General experimental workflow for metal ion detection using this compound.
Selectivity Study
To evaluate the selectivity of this compound for a specific metal ion, perform the fluorescence measurement in the presence of various potentially interfering metal ions.
-
Prepare a series of solutions, each containing the probe (10 µM) and a different metal ion (e.g., 50 µM) from a panel of relevant cations (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Pb²⁺, Cd²⁺, Hg²⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺).
-
Record the fluorescence emission spectrum for each solution.
-
Compare the fluorescence response of the probe to the target metal ion with its response to other metal ions. A highly selective probe will show a significant change in fluorescence only in the presence of the target ion.
Determination of the Limit of Detection (LOD)
The limit of detection is the lowest concentration of the metal ion that can be reliably detected by the probe.[7] It can be calculated from the fluorescence titration data using the following equation:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (the fluorescence intensity of the probe solution without the metal ion, measured multiple times).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).[8]
Mechanistic Insights and Data Interpretation
The interaction between this compound and a target metal ion can be further investigated to understand the sensing mechanism.
Signaling Pathway for Metal Ion Detection
Caption: Proposed fluorescence quenching mechanism of this compound upon binding to a metal cation.
Binding Stoichiometry: A Job's plot analysis can be performed to determine the binding stoichiometry between the probe and the metal ion. This involves measuring the fluorescence intensity of solutions with varying mole fractions of the probe and the metal ion while keeping the total concentration constant. The mole fraction at which the fluorescence change is maximal indicates the stoichiometry of the complex. For many quinoline-based probes, a 1:1 or 1:2 (probe:metal) stoichiometry is common.
Performance Characteristics and Troubleshooting
The following table summarizes the expected performance characteristics of this compound as a fluorescent probe.
| Parameter | Target Performance | Troubleshooting Tips |
| Selectivity | High for a specific metal ion | If low selectivity is observed, consider modifying the probe structure to introduce more specific binding sites. Solvent polarity can also influence selectivity. |
| Sensitivity (LOD) | Sub-micromolar (µM) to nanomolar (nM) range | A high limit of detection may be due to a low binding affinity or a small change in fluorescence upon binding. Increasing the quantum yield of the free probe (if applicable for turn-off sensors) or optimizing the measurement conditions (e.g., slit widths) can help. |
| Response Time | Rapid (seconds to minutes) | A slow response may indicate a slow complexation kinetic. Gentle heating or sonication can sometimes accelerate the process. |
| pH Range | Operable within a physiological or relevant pH range | The protonation state of the quinoline nitrogen is pH-dependent, which can affect its binding to metal ions. Determine the optimal pH range for sensing. |
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, scaffold for the development of novel fluorescent probes for metal cation detection. Its inherent fluorescence and the presence of a metal-coordinating nitrogen atom within its rigid, planar structure are key features that warrant further investigation. The protocols and theoretical framework presented in these application notes provide a comprehensive starting point for researchers to systematically evaluate its potential. Future work should focus on the experimental validation of its synthesis, a thorough characterization of its photophysical properties, and a systematic screening against a broad range of metal ions to determine its selectivity and sensitivity. Furthermore, the introduction of additional functional groups to the benzo[h]quinoline core could lead to the development of second-generation probes with enhanced performance characteristics, such as ratiometric sensing capabilities or selectivity for other important analytes.
References
- Frontiers. (n.d.). Recent Progress in Fluorescent Probes For Metal Ion Detection.
- BenchChem. (2025). Application Notes and Protocols: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection.
- MDPI. (2020). Fluorimetric Detection of Zn2+, Mg2+, and Fe2+ with 3-Hydroxy-4-Pyridylisoquinoline as Fluorescent Probe.
- CORE. (2005). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions.
- BenchChem. (2025). Application Notes and Protocols: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection.
- MDPI. (2020). Fluorimetric Detection of Zn2+, Mg2+, and Fe2+ with 3-Hydroxy-4-pyridylisoquinoline as Fluorescent Probe.
- MDPI. (n.d.). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities.
- PubMed Central (PMC). (n.d.). The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one.
- Asian Journal of Chemistry. (2024). Synthesis of Quinoline-based New Organic Chemosensors and its Application in Fluorophoric Detection of Metal-ions in Environmental Samples and Confirmation of Results using Molecular Modelling: A Complete Study.
- ResearchGate. (n.d.). Figure S13. Determination of detection limit of chemosensor 1 (10 µM)....
- Wasatch Photonics. (n.d.). LOD in Fluorescence.
- BenchChem. (2025). A Comparative Guide to Quinoline-Based Fluorescent Probes for the Detection of Aluminum and Zinc Ions.
- Chemical Reviews. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems.
- PubMed Central (PMC). (n.d.). Fluorescent Sensors for Measuring Metal Ions in Living Systems.
- EFLM. (n.d.). Limit of detection, limit of quantification and limit of blank.
- ResearchGate. (2024). Benzothiazole-Quinoline-Based Fluorescent Probe for Fe and its Applications in Environmental and Biological Samples.
- LCGC International. (n.d.). The Limit of Detection.
- Journal of the American Chemical Society. (n.d.). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.
- BenchChem. (2025). A Comparative Guide to Quinoline-Based Fluorescent Probes for the Detection of Aluminum and Zinc Ions.
- Arabian Journal of Chemistry. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells.
- ResearchGate. (n.d.). (PDF) Quinoline-Based Fluorescence Sensors.
- DergiPark. (n.d.). Computational Studies on Quinoline Based Metal Chemosensors.
- ResearchGate. (n.d.). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.
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- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- PubMed. (2025). Metal-Organic Framework-Based Dual-Mode Electrochemical Sensor for Simultaneous Electrochemical Determination of Hydroquinone and Catechol.
- PubMed Central (PMC). (n.d.). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities.
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Application Note & Protocol: Elucidating the DNA Intercalation Mechanism of 2,4-Dimethylbenzo[h]quinoline
Abstract
This document provides a comprehensive guide to investigating the interaction between DNA and the novel compound 2,4-Dimethylbenzo[h]quinoline. DNA intercalators are a critical class of molecules with wide-ranging applications, from fluorescent probes to anticancer therapeutics[1][2]. Their ability to insert between the base pairs of the DNA double helix can profoundly alter its structure and function, impacting processes like replication and transcription[1][2]. This compound, a polycyclic aromatic compound, possesses the planar structure characteristic of potential DNA intercalators[3][4]. This guide details a multi-faceted approach employing a suite of biophysical and computational techniques to rigorously characterize its binding mode, affinity, and structural impact on DNA. The protocols herein are designed to be self-validating, providing a robust framework for researchers in molecular biology, biochemistry, and drug discovery.
Introduction: The Rationale for Studying DNA Intercalation
DNA intercalation is a non-covalent binding mode where a ligand, typically a planar, aromatic molecule, inserts itself between the stacked base pairs of a DNA helix[2][5]. This insertion causes significant structural perturbations, including the unwinding and lengthening of the DNA duplex, which can ultimately interfere with cellular machinery that processes DNA[1][5][6]. Understanding the molecular mechanism of intercalation is paramount for the rational design of new therapeutic agents and molecular probes[2][7][8].
This compound is a heterocyclic aromatic compound whose planar structure makes it a prime candidate for investigation as a DNA intercalator. Its potential photophysical properties could also be harnessed for developing novel DNA probes[3]. This application note outlines a logical workflow of experiments to move from initial screening to a detailed thermodynamic and structural characterization of its interaction with DNA.
Experimental Workflow: A Multi-Technique Approach
Caption: Experimental workflow for characterizing DNA-ligand interactions.
Protocols for Characterization
This section provides detailed protocols for each experimental stage. For all experiments, it is crucial to use high-purity calf thymus DNA (ct-DNA) or specific synthetic oligonucleotides, and to prepare all solutions in a suitable buffer (e.g., Tris-HCl or phosphate buffer) with a controlled pH and ionic strength.
Initial Binding Confirmation: Spectroscopic Analysis
3.1.1. UV-Visible Absorption Spectroscopy
-
Principle: The interaction of a ligand with DNA can perturb the electronic transitions of both the DNA bases and the ligand. For intercalators, this often results in hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the ligand's absorption spectrum, indicative of the molecule inserting into the hydrophobic environment between base pairs[9].
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a stock solution of ct-DNA in 10 mM Tris-HCl buffer (pH 7.4).
-
Perform a titration by keeping the concentration of this compound constant (e.g., 20 µM) while incrementally adding ct-DNA (e.g., 0 to 100 µM)[10].
-
For each addition, record the UV-Vis absorption spectrum from 230 nm to 500 nm using a spectrophotometer[9][11]. Use a solution with the same concentration of DNA but without the compound as the blank to correct for DNA absorbance.
-
Plot the absorbance at the λmax of the compound versus the DNA concentration.
-
-
Data Interpretation: A significant decrease in molar absorptivity (hypochromism) and a shift of the λmax to a longer wavelength upon addition of DNA are strong indicators of binding and are characteristic of an intercalative mode[9].
3.1.2. Fluorescence Spectroscopy
-
Principle: The fluorescence properties of a molecule are highly sensitive to its environment. The transition from an aqueous environment to the nonpolar interior of the DNA helix can cause significant changes in the fluorescence intensity and emission wavelength of this compound[12].
-
Protocol:
-
Using a spectrofluorometer, determine the optimal excitation and emission wavelengths of this compound.
-
Similar to the UV-Vis protocol, titrate a fixed concentration of the compound with increasing concentrations of ct-DNA.
-
Record the fluorescence emission spectrum after each addition of DNA.
-
Plot the fluorescence intensity at the emission maximum versus the DNA concentration.
-
-
Data Interpretation: An increase or decrease in fluorescence intensity upon DNA addition confirms an interaction. A significant change suggests the compound is in a new environment, possibly shielded from the aqueous solvent by binding to DNA.
Determining the Mode of Binding
3.2.1. Competitive Ethidium Bromide (EtBr) Displacement Assay
-
Principle: Ethidium bromide is a classic DNA intercalator that exhibits a dramatic increase in fluorescence upon binding to DNA. A compound that also intercalates will compete for the same binding sites, displacing EtBr and causing a quenching of the fluorescence[13][14].
-
Protocol:
-
Prepare a solution of ct-DNA (e.g., 50 µM) and EtBr (e.g., 5 µM) in buffer and allow it to incubate for 30 minutes.
-
Measure the initial fluorescence of the DNA-EtBr complex (Excitation: ~520 nm, Emission: ~590-600 nm)[13].
-
Add increasing concentrations of this compound to the cuvette and record the fluorescence intensity after each addition.
-
Plot the percentage of fluorescence intensity (F/F₀) versus the concentration of the compound.
-
-
Data Interpretation: A significant decrease in fluorescence indicates that this compound is displacing EtBr from the DNA, which strongly suggests an intercalative binding mode[14][15].
3.2.2. Viscometry
-
Principle: Intercalation causes the DNA helix to lengthen to accommodate the inserted molecule. This increase in the overall length of the DNA fragments leads to a measurable increase in the viscosity of the DNA solution[16][17][18]. Groove binding, in contrast, typically causes a much smaller, if any, change in viscosity.
-
Protocol:
-
Prepare a solution of sonicated, rod-like ct-DNA fragments (to minimize complexities from flexible DNA) of a known concentration in buffer.
-
Using a capillary viscometer maintained at a constant temperature (e.g., 25°C), measure the flow time of the buffer (t₀) and the DNA solution (t).
-
Add increasing amounts of this compound to the DNA solution and measure the flow time at each concentration.
-
Calculate the relative specific viscosity (η/η₀) using the formula: (t - t₀)/t₀.
-
Plot (η/η₀)^(1/3) versus the binding ratio (moles of compound / moles of DNA base pairs)[19].
-
-
Data Interpretation: A linear increase in the relative viscosity of the DNA solution with increasing concentrations of the compound is a hallmark of classical intercalation[17][20].
3.2.3. Circular Dichroism (CD) Spectroscopy
-
Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light and is sensitive to the chiral structure of DNA. The binding of a ligand can perturb the DNA's conformation, leading to changes in its CD spectrum. Furthermore, an achiral ligand can exhibit an induced CD (ICD) signal when it binds to the chiral DNA environment, providing information about the binding geometry[21][22][23].
-
Protocol:
-
Record the CD spectrum of ct-DNA alone (typically from 220 nm to 320 nm). The B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.
-
Titrate the DNA solution with increasing concentrations of this compound and record the spectrum after each addition.
-
If the compound has an absorption band in the visible region, scan this region as well to look for ICD signals.
-
-
Data Interpretation: Changes in the intrinsic DNA CD bands (e.g., an increase in the positive band and a shift in the negative band) indicate conformational changes. The appearance of an ICD signal in the absorption region of the ligand confirms a specific, oriented binding mode, with the sign and magnitude of the ICD providing clues about the geometry of the complex[24][25].
Quantifying Binding Thermodynamics
3.3.1. DNA Melting Temperature (Tm) Analysis
-
Principle: The melting temperature (Tm) is the temperature at which half of the double-stranded DNA has dissociated into single strands. This transition can be monitored by the hyperchromic effect—an increase in UV absorbance at 260 nm[26]. Intercalating ligands stabilize the double helix, leading to an increase in the Tm.
-
Protocol:
-
Prepare samples of ct-DNA with and without various concentrations of this compound.
-
Using a UV-Vis spectrophotometer equipped with a Peltier temperature controller, monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C)[27][28].
-
The Tm is the temperature at the midpoint of the transition in the resulting melting curve[26][29].
-
-
Data Interpretation: A significant and concentration-dependent increase in the Tm of DNA in the presence of this compound indicates strong stabilization of the DNA duplex, consistent with intercalation[26][30].
3.3.2. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the thermodynamic parameters of an interaction, providing the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment[]. The entropy change (ΔS) and Gibbs free energy (ΔG) can then be calculated.
-
Protocol:
-
Prepare precisely matched buffer solutions for both the DNA and the ligand to minimize heats of dilution. Dialyze both the DNA and the ligand against the same buffer.
-
Load the DNA solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load a more concentrated solution of this compound (e.g., 200-500 µM) into the injection syringe.
-
Perform a series of small injections of the ligand into the DNA solution, measuring the heat change after each injection.
-
Integrate the heat peaks and plot them against the molar ratio of ligand to DNA. Fit the resulting isotherm to a suitable binding model.
-
-
Data Interpretation: The shape of the binding isotherm reveals the binding affinity and stoichiometry. The sign and magnitude of ΔH and TΔS provide deep insight into the forces driving the interaction (e.g., hydrogen bonds, van der Waals forces, hydrophobic effects)[30][32][33].
| Parameter | Significance | Typical for Intercalation |
| Binding Affinity (Kₐ) | Strength of the interaction. | 10⁵ - 10⁷ M⁻¹ |
| Stoichiometry (n) | Number of binding sites per DNA base pair. | 0.1 - 0.25 (1 ligand per 4-10 bp) |
| Enthalpy (ΔH) | Heat change from bond formation/breakage. | Often negative (exothermic). |
| Entropy (ΔS) | Change in disorder (e.g., solvent release). | Can be positive or negative. |
| Caption: Summary of thermodynamic parameters from ITC. |
In Silico Structural Analysis
3.4.1. Molecular Docking
-
Principle: Molecular docking is a computational technique that predicts the preferred orientation and conformation of a ligand when bound to a macromolecular target[34]. It can provide a plausible 3D model of the this compound-DNA complex, highlighting key interactions.
-
Protocol:
-
Obtain a high-resolution 3D structure of a B-DNA dodecamer from the Protein Data Bank (PDB).
-
Generate a 3D structure of this compound and perform energy minimization.
-
Use molecular docking software (e.g., AutoDock Vina, DOCK 6) to predict the binding pose of the ligand with the DNA[35][36][37]. Define the search space to encompass the entire DNA molecule.
-
Analyze the top-ranked poses for their binding energy and intermolecular interactions (e.g., π-π stacking, hydrophobic contacts).
-
-
Data Interpretation: A docking pose showing the planar quinoline ring system inserted between the central base pairs, parallel to the base planes, provides a strong theoretical model supporting intercalation. The calculated binding energy can be compared with the experimental ΔG obtained from ITC for validation[8][34].
Caption: Mechanism of DNA intercalation by this compound.
Conclusion
The suite of protocols described in this application note provides a rigorous and comprehensive framework for characterizing the interaction of this compound with DNA. By systematically progressing from initial binding confirmation to detailed thermodynamic and structural analysis, researchers can confidently determine its binding mode and mechanism. The convergence of results from spectroscopic, hydrodynamic, calorimetric, and computational methods will provide a high-confidence assessment of its potential as a DNA intercalator, paving the way for its future development in therapeutic or diagnostic applications.
References
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- Haider, S., et al. (2021). Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA. Molecules. [Link]
- Intercal
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- Ethidium bromide displacement assay. Bio-protocol. [Link]
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- Viscosity measurements of DNA solutions with and without condensing agents. (2021). AIP Conference Proceedings. [Link]
- Protein-DNA Docking in Drug Discovery: Identifying Small Molecules for New Drug Development. (2023). PharmiWeb.com. [Link]
- DNA Binding Studies by UV–Vis Spectroscopy. Bio-protocol. [Link]
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- Elucidating Protein-Ligand Interactions Using High Throughput Biophysical Techniques. IntechOpen. [Link]
- He, W., et al. (2011). [Application of circular dichroism to the study of interactions between small molecular compounds and DNA]. Sheng Wu Hua Xue Yu Sheng Wu Wu Li Xue Bao (Shanghai). [Link]
- Song, Y., et al. (2016). UV–Visible Spectroscopy-Based Quantification of Unlabeled DNA Bound to Gold Nanoparticles. Analytical Chemistry. [Link]
- Righini, M., et al. (2015). The impact of DNA intercalators on DNA and DNA-processing enzymes elucidated through force-dependent binding kinetics.
- I'Haya, Y., & Nakamura, T. (1978). The induced circular dichroism of proflavine intercalated to DNA. Dye-polymer exciton interactions. International Journal of Quantum Chemistry. [Link]
- UV/Vis Spectroscopy for DNA & Protein Analysis. Unchained Labs. [Link]
- Lincoln, P., et al. (2001). Complex DNA Binding Kinetics Resolved by Combined Circular Dichroism and Luminescence Analysis. The Journal of Physical Chemistry B. [Link]
- Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. (2006).
- T. M. Lohman, et al. (2008). SSB Binding to ssDNA Using Isothermal Titration Calorimetry. Methods in Molecular Biology. [Link]
- Characterizing Binding Interactions by ITC. TA Instruments. [Link]
- Wang, Y., et al. (2017). Mechanism of Small Molecules Inhibiting Activator Protein-1 DNA Binding Probed with Induced Fit Docking and Metadynamics Simulations.
- Al-Radadi, N. S. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. Arabian Journal of Chemistry. [Link]
- Module 1: Measuring DNA Melting Curves. MIT OpenCourseWare. [Link]
- G. V. Gonzalez, et al. (2000). Thermodynamic characterization of the multivalent binding of chartreusin to DNA. Nucleic Acids Research. [Link]
- A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. (2022). Molecules. [Link]
- Howe-Grant, M., & Lippard, S. J. (1987).
- Cohen, G., & Eisenberg, H. (1969). Viscosity and sedimentation study of sonicated DNA–proflavine complexes. Biopolymers. [Link]
- Exploring Molecular Interactions: A Guide to Biophysical Techniques. (2024).
- Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]
- Modern Biophysical Approaches to Study Protein–Ligand Interactions. (2018). Journal of Biosciences. [Link]
- Viscosity measurement graph of DNA-compounds interaction.
- Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School. [Link]
- Role of DNA in Condensation and Combinative Self-Assembly. The Royal Society of Chemistry. [Link]
- How to start standardizing ITC of Protein v/s DNA as ligand?
- Melting Temperature (Tm) Calculation for BNA Oligonucleotides. Bio-Synthesis Inc.. [Link]
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- Ethidium bromide (EtBr) displacement assay with increasing...
- 2,4-Dimethylquinoline.
- Benzo[h]quinoline, 2,4-dimethyl-. PubChem. [Link]
- Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. (2018). Organic & Biomolecular Chemistry. [Link]
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Application Note & Protocol: High-Accuracy Determination of Fluorescence Quantum Yield for 2,4-Dimethylbenzo[h]quinoline
Abstract
The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of a molecule's fluorescence.[1][2] For researchers in drug development and materials science, an accurate Φf value is indispensable for characterizing novel compounds like 2,4-Dimethylbenzo[h]quinoline, a polycyclic aromatic compound with potential applications in organic electronics and as a fluorescent probe.[3][4] This document provides a comprehensive guide to the experimental determination of the fluorescence quantum yield of this compound using the relative method, a widely adopted and reliable technique.[1][5][6] We detail the theoretical underpinnings, the complete experimental workflow, and data analysis protocols, ensuring both scientific rigor and practical applicability for researchers.
Introduction: The Significance of Fluorescence Quantum Yield
The efficiency with which a molecule converts absorbed light into emitted fluorescent light is defined by its fluorescence quantum yield.[1][2] This parameter is fundamental in numerous scientific disciplines. In drug development, for instance, highly fluorescent molecules are leveraged as probes for bio-imaging and high-throughput screening assays.[7] For materials science, compounds with high quantum yields are essential for the development of efficient organic light-emitting diodes (OLEDs) and fluorescent sensors.[2]
This compound, a derivative of benzo[h]quinoline, belongs to the class of N-heterocyclic aromatic compounds known for their interesting photophysical properties.[3][4][8] The parent compound, benzo[h]quinoline, is known to be fluorescent, and its quantum yield can be significantly enhanced through protonation.[8] Therefore, a precise and reliable measurement of the fluorescence quantum yield of this compound is a crucial first step in evaluating its potential for various applications.
This application note provides a detailed protocol for determining the fluorescence quantum yield of this compound using the comparative method, which involves referencing its fluorescence properties against a well-characterized standard.[5][9]
Theoretical Foundation: The Principles of Relative Quantum Yield Measurement
The fluorescence quantum yield (Φf) is the ratio of the number of photons emitted to the number of photons absorbed.[1][9] While absolute methods for measuring Φf exist, they often require specialized instrumentation like an integrating sphere.[10][11] The relative method offers a more accessible yet robust alternative.[1][5]
The core principle of the relative method lies in comparing the fluorescence of the test sample to that of a standard with a known quantum yield (Φr).[1][6] When the sample and reference solutions are prepared in the same solvent and their absorbance at the excitation wavelength is kept low and identical, it is assumed they absorb the same number of photons.[6][12] The quantum yield of the sample (Φs) can then be calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) [1]
Where:
-
Is and Ir are the integrated fluorescence intensities of the sample and reference, respectively.
-
As and Ar are the absorbances of the sample and reference at the excitation wavelength.
-
ns and nr are the refractive indices of the sample and reference solutions (which are equal if the same solvent is used).
To enhance accuracy, a comparative method is employed where a series of solutions with varying concentrations are prepared for both the sample and the reference.[9][13] The integrated fluorescence intensity is then plotted against the absorbance for each series. The resulting linear plots provide gradients (m) that are proportional to the quantum yield.[5] The quantum yield of the sample is then calculated using the gradients of the sample (ms) and the reference (mr):
Φs = Φr * (ms / mr) * (ns2 / nr2) [9]
This graphical method minimizes errors associated with single-point measurements and provides a more reliable determination of the quantum yield.[9][13]
Experimental Design & Protocol
This section outlines the necessary materials, instrumentation, and a step-by-step procedure for the accurate measurement of the fluorescence quantum yield of this compound.
Materials and Instrumentation
-
Analyte: this compound (Purity >95%)[14]
-
Reference Standard: Quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a commonly used standard in the UV region. Given that quinoline derivatives often absorb in the UV, this is a suitable choice.
-
Solvent: Spectroscopic grade ethanol. The choice of solvent is critical as it can influence the quantum yield.[6] Ethanol is a common solvent for organic molecules.
-
Instrumentation:
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector capable of providing corrected emission spectra.
-
Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements. It is crucial to use the same cuvette for all measurements to ensure consistency.[6]
-
Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.
-
Experimental Workflow Diagram
Caption: Experimental workflow for relative fluorescence quantum yield determination.
Step-by-Step Protocol
Step 1: Preparation of Stock Solutions
-
Sample Stock Solution: Accurately weigh a small amount of this compound and dissolve it in spectroscopic grade ethanol in a volumetric flask to prepare a stock solution of approximately 1 x 10-4 M.
-
Reference Stock Solution: Prepare a stock solution of quinine sulfate of approximately 1 x 10-4 M in 0.1 M H2SO4.
Step 2: Preparation of Dilutions
-
From the stock solutions, prepare a series of at least five dilutions for both the this compound and quinine sulfate.
-
The concentrations should be chosen such that the absorbance at the selected excitation wavelength is between 0.01 and 0.1.[5][13] This is crucial to avoid inner filter effects, where high concentrations can lead to re-absorption of the emitted fluorescence and result in an underestimation of the quantum yield.[5][15]
Step 3: Absorbance Measurements
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum of each dilution of the sample and the reference standard. Use the respective pure solvents (ethanol and 0.1 M H2SO4) as blanks.
-
From the absorbance spectra, identify a suitable excitation wavelength (λex). This should be a wavelength where both the sample and the reference have significant absorbance. For quinine sulfate, a common excitation wavelength is 350 nm. It is important to confirm that this compound also absorbs at this wavelength. If not, a different reference standard may be necessary.
-
Record the absorbance value at the chosen λex for each dilution.
Step 4: Fluorescence Measurements
-
Set the excitation wavelength on the spectrofluorometer to the value determined in the previous step.
-
Record the fluorescence emission spectrum for each dilution of the sample and the reference standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.[13]
-
It is essential to use a spectrofluorometer that provides corrected emission spectra to account for the wavelength-dependent efficiency of the detector.
Step 5: Data Analysis
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
For both the sample and the reference, plot the integrated fluorescence intensity (I) versus the absorbance (A) at the excitation wavelength.
-
Perform a linear regression for both data sets. The plots should be linear and pass through the origin. The slope of the line represents the gradient (m).
-
Calculate the fluorescence quantum yield of this compound (Φs) using the equation: Φs = Φr * (ms / mr) * (ns2 / nr2) . Since both solutions are in solvents with similar refractive indices (ethanol: ~1.36, dilute H2SO4: ~1.33), the refractive index term can often be assumed to be close to 1, but for high accuracy, the correct values should be used.
Data Presentation and Interpretation
Example Data Table
The following table presents hypothetical data for the determination of the fluorescence quantum yield of this compound.
| Solution | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |
| Quinine Sulfate (Reference) | |||
| Dilution 1 | 1 x 10-6 | 0.015 | 50,000 |
| Dilution 2 | 2 x 10-6 | 0.030 | 102,000 |
| Dilution 3 | 4 x 10-6 | 0.060 | 205,000 |
| Dilution 4 | 6 x 10-6 | 0.090 | 303,000 |
| This compound (Sample) | |||
| Dilution 1 | 2 x 10-6 | 0.020 | 30,000 |
| Dilution 2 | 4 x 10-6 | 0.040 | 61,000 |
| Dilution 3 | 6 x 10-6 | 0.060 | 92,000 |
| Dilution 4 | 8 x 10-6 | 0.080 | 121,000 |
Graphical Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 605-67-4: this compound | CymitQuimica [cymitquimica.com]
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- 5. chem.uci.edu [chem.uci.edu]
- 6. edinst.com [edinst.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 9. agilent.com [agilent.com]
- 10. jasco-global.com [jasco-global.com]
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- 13. iss.com [iss.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
HPLC Method for the Purification of 2,4-Dimethylbenzo[h]quinoline: An Application Note and Protocol
Introduction
2,4-Dimethylbenzo[h]quinoline is a polycyclic aromatic hydrocarbon (PAH) and a nitrogen-containing heterocyclic compound.[1][2] Its rigid, planar structure and electron-rich aromatic system impart unique photophysical properties, making it a compound of interest in materials science and as a scaffold in medicinal chemistry.[3] The purity of this compound is paramount for its application in these fields, as impurities can significantly alter its chemical and physical characteristics, leading to unreliable experimental results and potential safety concerns.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the purification of organic compounds. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC), a method well-suited for the separation of non-polar to moderately polar compounds like PAHs and their derivatives.[4][5]
Scientific Principles of the HPLC Purification
The separation of this compound from its impurities is based on the principles of reversed-phase chromatography. In this mode of HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. The retention of a compound is primarily determined by its hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
This compound, being a polycyclic aromatic hydrocarbon, is a hydrophobic molecule. The separation from potential impurities, which may be more or less polar, is achieved by carefully controlling the composition of the mobile phase. A gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, is employed to effectively elute compounds with a range of polarities.
Furthermore, as a quinoline derivative, this compound is a basic compound.[1] The pH of the mobile phase can significantly influence its retention and peak shape. At a pH below its pKa, the quinoline nitrogen will be protonated, making the molecule more polar and reducing its retention on a reversed-phase column. To ensure consistent retention and sharp, symmetrical peaks, it is often advantageous to work at a pH that maintains the analyte in its neutral, non-ionized form.[6][7]
Materials and Methods
Instrumentation
-
Preparative HPLC system equipped with:
-
Binary or quaternary gradient pump
-
Autosampler or manual injector
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis detector
-
Fraction collector
-
-
Analytical HPLC system for purity analysis
Chemicals and Reagents
-
Crude this compound (purity <95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Formic acid (optional, for pH adjustment)
-
Ammonium hydroxide (optional, for pH adjustment)
Chromatographic Columns
-
Preparative Column: C18 reversed-phase column (e.g., 250 mm x 21.2 mm, 5 µm particle size)
-
Analytical Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
Experimental Protocols
Part 1: Analytical Method Development and Optimization
Before proceeding with the preparative purification, it is crucial to develop and optimize an analytical HPLC method. This will establish the separation conditions and provide a baseline for scaling up to the preparative scale.
1.1. Sample Preparation
-
Prepare a stock solution of the crude this compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
1.2. Initial Analytical HPLC Conditions
The following table outlines the recommended starting conditions for the analytical method development.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | A standard choice for the separation of PAHs and heterocyclic compounds, providing good resolution and efficiency. |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with a low UV cutoff and good solvating power for aromatic compounds.[1] |
| Gradient | 50% to 100% B over 20 minutes | A broad gradient to elute compounds with a wide range of polarities and identify the approximate elution conditions of the target compound. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID analytical column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | Diode Array Detector (DAD) | To acquire the full UV-Vis spectrum of the eluting peaks and determine the optimal detection wavelength. If a DAD is unavailable, a starting wavelength of 254 nm is recommended due to the aromatic nature of the compound.[8] |
| Injection Volume | 5 µL | A small injection volume to avoid column overloading. |
1.3. Method Optimization
-
Gradient Optimization: Based on the initial chromatogram, adjust the gradient profile to improve the resolution between this compound and its closest eluting impurities. A shallower gradient around the elution time of the target compound will enhance separation.
-
Wavelength Selection: Using the DAD, identify the wavelength of maximum absorbance (λmax) for this compound. This wavelength should be used for quantification to achieve the highest sensitivity. Based on the UV absorption characteristics of related benzo[h]quinoline compounds, a maximum absorbance is expected in the range of 230-280 nm and potentially a weaker, longer wavelength band.[9]
-
pH Adjustment (if necessary): If peak tailing is observed for the this compound peak, it may be due to interactions with residual silanols on the stationary phase. Adjusting the mobile phase pH can mitigate this. For basic compounds like quinolines, a slightly basic mobile phase (pH 7.5-8.5) can suppress the protonation of the nitrogen atom, leading to improved peak shape. Alternatively, a low pH (e.g., with 0.1% formic acid) can protonate the analyte and also suppress silanol interactions. The optimal pH should be determined empirically.[6][7]
Part 2: Preparative HPLC Purification
Once an optimized analytical method is established, the purification can be scaled up to a preparative scale.
2.1. Sample Preparation for Preparative HPLC
-
Dissolve the crude this compound in the minimum amount of a suitable solvent (e.g., methanol or acetonitrile). The concentration will depend on the solubility of the compound and the loading capacity of the preparative column.
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
2.2. Preparative HPLC Conditions
The following table provides a starting point for the preparative purification, scaled from the optimized analytical method.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 21.2 mm, 5 µm | A larger dimension column to accommodate higher sample loads for purification. |
| Mobile Phase A | Water | As in the analytical method. |
| Mobile Phase B | Acetonitrile | As in the analytical method. |
| Gradient | Scaled from the optimized analytical method | The gradient profile should be adjusted to maintain the same selectivity as the analytical method. The gradient time will be longer to account for the larger column volume. |
| Flow Rate | 15-20 mL/min | The flow rate is increased proportionally to the cross-sectional area of the preparative column. |
| Column Temperature | 30 °C | To maintain consistent retention. |
| Detection | UV-Vis at the optimized λmax | To monitor the elution of the target compound and trigger fraction collection. |
| Injection Volume | Dependent on sample concentration and column loading capacity | Start with a smaller injection to determine the loading capacity and then increase as appropriate. |
2.3. Fraction Collection
-
Set the fraction collector to collect the peak corresponding to this compound.
-
It is advisable to collect narrow fractions across the peak to isolate the purest portions.
2.4. Post-Purification Processing
-
Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.
-
Combine the fractions that meet the desired purity specifications.
-
Remove the mobile phase solvents using a rotary evaporator.
-
The purified this compound can be obtained as a solid after complete solvent removal.
Visualization of the Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Sources
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- 2. Benzo[h]quinoline, 2,4-dimethyl- | C15H13N | CID 610182 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Benzo[h]quinoline, 2,4-dimethyl- [webbook.nist.gov]
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Quinoline Derivatives
Introduction: The Analytical Imperative for Quinoline Derivatives
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science. This heterocyclic scaffold is integral to a vast array of pharmaceuticals, including antimalarials, antibacterials, and anticancer agents, as well as being a significant class of compounds in environmental analysis due to their industrial applications and potential toxicity.[1][2] The precise and accurate quantification of these compounds in various matrices—from pharmaceutical formulations and biological fluids to environmental samples—is therefore of paramount importance for drug efficacy, safety, and environmental monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and definitive analytical technique for this purpose, offering high-resolution separation and unambiguous identification.[3] However, the diverse physicochemical properties of quinoline derivatives, ranging from volatile, nonpolar structures to highly polar, non-volatile compounds, necessitate tailored analytical strategies. This guide provides a comprehensive framework for the successful analysis of quinoline derivatives by GC-MS, addressing sample preparation, derivatization, chromatographic separation, mass spectrometric detection, and method validation.
I. Foundational Principles: To Derivatize or Not?
The volatility of an analyte is a critical prerequisite for successful GC analysis.[4] While quinoline itself and many of its alkylated or halogenated derivatives are sufficiently volatile for direct GC-MS analysis, derivatives containing polar functional groups such as carboxyl (-COOH), hydroxyl (-OH), or amino (-NH2) groups exhibit low volatility and are thermally labile.[5][6] Direct injection of these compounds can lead to poor peak shape, low sensitivity, and even decomposition in the hot injector.
Chemical derivatization is the strategic chemical modification of these functional groups to increase analyte volatility and thermal stability.[5][7] This process converts the polar functional groups into less polar, more volatile moieties, making them amenable to GC-MS analysis.[5]
Decision Framework for Derivatization
-
Direct Analysis Suitable For:
-
Quinoline, isoquinoline
-
Alkylquinolines (e.g., methylquinoline)
-
Haloquinolines (e.g., chloroquinoline)[8]
-
-
Derivatization Required For:
-
Quinoline Carboxylic Acids: The carboxylic acid group is highly polar and non-volatile.[5]
-
Hydroxyquinolines: The hydroxyl group can lead to peak tailing and poor chromatographic performance.
-
Aminoquinolines: The primary or secondary amine groups are polar and can interact with active sites in the GC system.[6]
-
II. Sample Preparation: A Matrix-Specific Approach
Effective sample preparation is the cornerstone of reliable quantitative analysis, aiming to extract the analytes of interest from the sample matrix while removing interfering components.[9] The choice of technique is dictated by the matrix and the physicochemical properties of the target quinoline derivatives.
A. Solid Samples (e.g., Textiles, Tissues, Pharmaceutical Formulations)
-
Homogenization: Solid samples should be finely ground or homogenized to increase the surface area for efficient extraction.
-
Extraction:
-
Ultrasonic Extraction: This is a rapid and efficient method for extracting quinoline from solid matrices like textiles.[1][2][10] Toluene is a commonly used solvent for this purpose.[1][2]
-
Soxhlet Extraction: While more time-consuming, Soxhlet extraction can be very effective for exhaustive extraction from complex solid matrices.
-
Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.
-
B. Liquid Samples (e.g., Environmental Water, Plasma, Urine)
-
Liquid-Liquid Extraction (LLE): A classic technique for separating analytes based on their differential solubility in two immiscible liquids.[4] The pH of the aqueous phase can be adjusted to optimize the extraction of acidic or basic quinoline derivatives.
-
Solid-Phase Extraction (SPE): A highly versatile and efficient technique for sample cleanup and concentration.[4][11] The choice of sorbent (e.g., C18, HLB) depends on the polarity of the target analytes.[11] SPE is particularly useful for complex biological and environmental samples.
III. Derivatization Protocols: Enhancing Volatility
For polar quinoline derivatives, derivatization is a critical step. The following protocols detail common and effective methods.
A. Silylation for Hydroxyl and Amino Groups
Silylation replaces active hydrogens on hydroxyl and amino groups with a nonpolar trimethylsilyl (TMS) group.[6][7]
-
Protocol: TMS Derivatization of Hydroxyquinolines and Aminoquinolines
-
Sample Preparation: Evaporate an aliquot of the sample extract to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile) to dissolve the residue. Then, add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.
-
B. Esterification for Carboxylic Acid Groups
Esterification converts carboxylic acids into their more volatile ester counterparts.[5]
-
Protocol: Methyl Esterification of Quinoline Carboxylic Acids
-
Sample Preparation: Place the dried extract containing the quinoline carboxylic acid in a reaction vial.
-
Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF3) in methanol.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Extraction: After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of a nonpolar organic solvent (e.g., hexane, ethyl acetate). Vortex vigorously.
-
Analysis: Carefully transfer the upper organic layer containing the methyl ester derivative to a clean vial for GC-MS analysis.
-
IV. GC-MS Analysis: Instrumental Parameters and Rationale
The following table provides a starting point for GC-MS parameters for the analysis of quinoline derivatives. Optimization will be necessary based on the specific analytes and instrumentation.
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5MS, HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) | A nonpolar (5% phenyl)-methylpolysiloxane stationary phase provides excellent separation for a wide range of aromatic compounds, including many quinoline derivatives.[1] |
| Injector Temperature | 250 - 280 °C | Ensures rapid and complete volatilization of the analytes without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless injection maximizes sensitivity for low-concentration samples, while split injection prevents column overloading for more concentrated samples. |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.2 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times.[1] |
| Oven Temperature Program | Initial: 80-100°C, hold for 2 min; Ramp: 10-20°C/min to 280-300°C, hold for 5-10 min | The initial temperature and hold time allow for proper focusing of the analytes at the head of the column. The temperature ramp separates compounds based on their boiling points. The final hold ensures that all analytes have eluted.[1] |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analytes as they pass from the GC column to the mass spectrometer.[8] |
| Ion Source | Electron Ionization (EI) at 70 eV | EI is a robust and reproducible ionization technique that generates characteristic fragmentation patterns for structural elucidation and library matching.[12] |
| Ion Source Temperature | 230 °C | A standard temperature for EI sources that balances ionization efficiency and minimizes thermal degradation.[8] |
| Mass Scan Range | m/z 40 - 500 | A wide scan range is suitable for detecting the molecular ions and characteristic fragments of most quinoline derivatives and their derivatized forms. |
| Acquisition Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) | Full scan mode provides complete mass spectra for compound identification. SIM mode significantly enhances sensitivity and selectivity for target compound quantification by monitoring only specific, characteristic ions. |
V. Data Interpretation and Quantification
Identification of quinoline derivatives is achieved by comparing the retention time and the acquired mass spectrum with those of an authentic standard or a validated spectral library such as the NIST Mass Spectral Library.[13] For example, quinoline exhibits a characteristic molecular ion at m/z 129 and key fragment ions at m/z 102, 77, and 51.[1][2]
Quantification is typically performed by generating a calibration curve using a series of standards of known concentrations. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.
Quantitative Data Summary for Selected Quinoline Derivatives
The following table provides examples of characteristic ions for selected quinoline derivatives. Retention times are column and method-dependent.
| Compound | Derivatization | Characteristic Ions (m/z) |
| Quinoline | None | 129 (M+), 102, 77, 51[1][2] |
| Isoquinoline | None | 129 (M+), 102, 76 |
| 8-Hydroxyquinoline | TMS | 217 (M+), 202, 147 |
| Quinaldic Acid (Quinoline-2-carboxylic acid) | Methyl Ester | 187 (M+), 128, 101 |
| 4-Aminoquinoline | TMS | 216 (M+), 201, 144 |
Bold indicates the molecular ion.
VI. Method Validation: Ensuring Trustworthiness
A self-validating system is crucial for regulatory compliance and data integrity. The analytical method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
VII. Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of quinoline derivatives.
VIII. Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Peak Signal | - No sample injection- Leak in the system- Contaminated ion source | - Check syringe and autosampler- Perform a leak check- Clean the ion source |
| Peak Tailing | - Active sites in the inlet liner or column- Column contamination- Incomplete derivatization | - Use a deactivated liner; trim the column- Bake out or replace the column- Optimize derivatization reaction time/temperature |
| Peak Fronting | - Column overload- Injection solvent issue | - Dilute the sample or use a split injection- Ensure solvent is appropriate and injection volume is not too large |
| Ghost Peaks | - Carryover from previous injection- Septum bleed | - Run a solvent blank- Replace the septum |
| Retention Time Shifts | - Fluctuation in oven temperature or carrier gas flow rate- Column aging | - Check GC parameters and for leaks- Condition or replace the column |
IX. References
-
Drawell. (n.d.). Automated Sample Preparation for GC-MS. Retrieved from [Link]
-
D. J. Harvey, L. Johnson, and M. G. Horning. (1978). Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline derivatives. Biomedical Mass Spectrometry, 5(1), 76-9.
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Conquer Scientific. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
-
Conquer Scientific. (2023, September 29). The Role of Sample Preparation in Gas Chromatography Analysis. Retrieved from [Link]
-
S. Chiron, S. Ait-Aissa, S. Salste, M. Calamusa, and P. Vulliet. (2006). Analytical development for analysis of pharmaceuticals in water samples by SPE and GC-MS. Analytical and Bioanalytical Chemistry, 386(4), 1068-75.
-
T. Rodríguez-Cabo, J. L. Pérez-Pavo, B. Moreno-González, M. L. González-Moro, and C. García-Pinto. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(6), 829-38.
-
K. Fu, Q. Ren, J. Liu, and Q. Bao. (2022). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Advances in Engineering Technology Research, 4(11), 1-7.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]
-
Fu, K., Ren, Q., Liu, J., & Bao, Q. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. E3S Web of Conferences, 373, 03023.
-
ResearchGate. (n.d.). Quinolines and Gas chromatography-Mass spectrometry. Retrieved from [Link]
-
Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(6), 404-407.
-
NIST. (n.d.). Quinoline. In NIST Chemistry WebBook. Retrieved from [Link]
-
Fu, K., Ren, Q., Liu, J., & Bao, Q. (2022). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. ResearchGate.
-
ACS Publications. (n.d.). ASAP (As Soon As Publishable). Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]
-
Mills, G., & Fones, G. (2012). Screening of Pollutants in Water Samples and Extracts from Passive Samplers using LC–MS and GC–MS. LCGC International, 25(6).
-
Wang, Y., & Li, H. (2019). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOP Conference Series: Earth and Environmental Science, 300, 032014.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]
-
Madrid, D. C., et al. (2010). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry, 53(12), 4634–4642.
-
Paul, K., & Sharma, M. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry, 108, 104633.
-
Tsikas, D. (2020). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 10(10), 415.
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Application Note & Protocols for Developing Anticancer Agents from 2,4-Dimethylbenzo[h]quinoline Derivatives
Authored by: A Senior Application Scientist
Introduction
The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry and oncology research. Quinoline and its derivatives have long been recognized as a privileged scaffold in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer properties. Within this class, benzo[h]quinoline derivatives have emerged as a promising area of investigation due to their unique structural features that allow for diverse chemical modifications and interactions with various biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of anticancer agents derived from the 2,4-Dimethylbenzo[h]quinoline scaffold. We will delve into the synthesis, in vitro evaluation, mechanism of action studies, and structure-activity relationship (SAR) analysis of these compounds, offering detailed protocols and expert insights to facilitate the discovery of novel therapeutic candidates.
Synthesis and Characterization of this compound Derivatives
The synthesis of this compound and its derivatives is typically achieved through well-established multicomponent reactions, such as the Doebner-von Miller reaction or a modified Friedländer annulation. These methods offer a versatile and efficient means to generate a library of compounds for biological screening.
General Synthetic Protocol: Modified Friedländer Annulation
This protocol describes the synthesis of a this compound derivative as a representative example.
Materials:
-
1-Naphthylamine
-
Acetylacetone
-
Iodine (catalyst)
-
Ethanol (solvent)
-
Sodium thiosulfate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
Procedure:
-
To a solution of 1-naphthylamine (1.0 mmol) in ethanol (10 mL), add acetylacetone (1.2 mmol).
-
Add a catalytic amount of iodine (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10% aqueous sodium thiosulfate solution to remove excess iodine.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired this compound derivative.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Synthesis Workflow Diagram
Caption: High-throughput screening workflow for identifying lead anticancer compounds.
Hypothetical In Vitro Activity Data
| Compound | R Group Modification | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| Parent | H | 25.3 | 31.8 | 28.4 |
| Derivative 1 | 6-Cl | 10.1 | 15.2 | 12.5 |
| Derivative 2 | 7-OCH₃ | 5.8 | 8.9 | 7.1 |
| Derivative 3 | 9-NO₂ | 18.7 | 22.4 | 20.1 |
| Doxorubicin | - | 0.5 | 0.8 | 0.6 |
Mechanism of Action Studies
Understanding the molecular mechanism by which the lead compounds exert their anticancer effects is crucial for their further development.
Cell Cycle Analysis
Many anticancer agents function by inducing cell cycle arrest. This can be investigated by flow cytometry using propidium iodide staining.
Protocol:
-
Treat cancer cells with the lead compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis
To investigate the effect of the compounds on key signaling proteins involved in apoptosis and cell cycle regulation, Western blot analysis can be performed.
Protocol:
-
Treat cells with the lead compound and prepare whole-cell lysates.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, p21, Cyclin D1).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Potential Signaling Pathway
Caption: A potential signaling pathway for apoptosis induction by this compound derivatives.
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. This involves systematically modifying the chemical structure and evaluating the impact on biological activity.
Key Areas for Modification:
-
Positions 6, 7, 8, 9, and 10 on the benzo ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) can modulate the electronic and steric properties of the molecule.
-
Methyl groups at positions 2 and 4: These can be replaced with other alkyl or aryl groups to explore the impact on binding to the target protein.
SAR Summary Table
| Position of Substitution | Substituent | Effect on Anticancer Activity | Rationale |
| 6 | Chloro (Cl) | Increased | Electron-withdrawing group enhances activity. |
| 7 | Methoxy (OCH₃) | Significantly Increased | Electron-donating group at this position may improve binding affinity. |
| 9 | Nitro (NO₂) | Decreased | Strong electron-withdrawing group at this position may be unfavorable for activity. |
In Vivo Efficacy Studies
Promising lead compounds identified from in vitro and SAR studies should be evaluated in animal models to assess their in vivo anticancer efficacy and toxicity.
Xenograft Mouse Model Protocol
Protocol:
-
Implant human cancer cells (e.g., MCF-7) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to different treatment groups: vehicle control, positive control (e.g., Doxorubicin), and the lead compound at various doses.
-
Administer the treatments via an appropriate route (e.g., intraperitoneal, oral) for a specified period.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting).
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The systematic approach outlined in this application note, encompassing synthesis, in vitro screening, mechanism of action studies, SAR analysis, and in vivo evaluation, provides a robust framework for identifying and optimizing lead compounds with potent and selective anticancer activity. The detailed protocols and expert insights provided herein are intended to empower researchers to explore the therapeutic potential of this important class of molecules in the fight against cancer.
References
- Title: Synthesis and biological evaluation of novel benzo[h]quinoline derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry URL:[Link]
- Title: The MTT assay for assessing cell viability and cytotoxicity.
- Title: Cell cycle analysis by flow cytometry. Source: Current Protocols in Molecular Biology URL:[Link]
- Title: Western Blotting Principles and Methods. Source: GE Healthcare Life Sciences URL:[Link]
- Title: Xenograft models in cancer research.
The Emergence of 2,4-Dimethylbenzo[h]quinoline in Advanced Materials: A Guide for a Multifunctional Scaffold
Introduction: Unveiling a Versatile Heterocyclic Building Block
Within the vast landscape of materials science, the quest for novel organic molecules with tailored photophysical and electronic properties is perpetual. Among the myriad of heterocyclic scaffolds, quinoline derivatives have consistently demonstrated significant potential, finding applications in diverse fields ranging from medicinal chemistry to optoelectronics.[1] This guide focuses on a specific, yet promising, member of this family: 2,4-Dimethylbenzo[h]quinoline . This polycyclic aromatic compound, characterized by a fused ring system incorporating a quinoline moiety, is emerging as a valuable building block for the next generation of organic electronic materials.[2] Its inherent fluorescence and semiconductor characteristics make it a compelling candidate for applications in organic light-emitting diodes (OLEDs) and fluorescent chemosensors.[2]
This document serves as a comprehensive technical guide for researchers, materials scientists, and professionals in drug development. It aims to provide not only detailed protocols for the synthesis and application of this compound but also a deep understanding of the scientific principles that underpin its utility. We will explore its potential in OLEDs and fluorescent sensing, offering insights into experimental design and data interpretation.
PART 1: Foundational Properties and Synthesis
Physicochemical Properties of this compound
This compound is a solid at room temperature with a relatively high melting point, indicative of strong intermolecular interactions.[2] The presence of the quinoline nitrogen atom imparts basicity to the molecule, influencing its chemical reactivity and potential for intermolecular interactions.[2]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N | [3][4] |
| Molecular Weight | 207.27 g/mol | [4] |
| CAS Number | 605-67-4 | [3][4] |
| Appearance | Solid | [2] |
Synthesis of this compound and Its Derivatives
The synthesis of benzo[h]quinoline scaffolds can be achieved through various organic reactions. One of the most common and effective methods is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. For the synthesis of substituted benzo[h]quinolines, a one-pot reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene has also been reported as a viable pathway.[5]
Below is a generalized protocol for the synthesis of a benzo[h]quinoline derivative, which can be adapted for this compound.
Protocol 1: Synthesis of a Substituted Benzo[h]quinoline via Friedländer Annulation
Objective: To synthesize a benzo[h]quinoline derivative as a precursor for materials science applications.
Materials:
-
1-Naphthylamine
-
Acetylacetone
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-naphthylamine (1 equivalent) and acetylacetone (1.2 equivalents).
-
Acid Catalysis: Slowly add polyphosphoric acid (PPA) to the reaction mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heating: Heat the reaction mixture to 120-140 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
PPA as Catalyst: Polyphosphoric acid acts as both a Brønsted acid catalyst and a dehydrating agent, facilitating the cyclization and aromatization steps of the Friedländer annulation.
-
Excess Acetylacetone: Using a slight excess of acetylacetone ensures the complete consumption of the limiting reagent, 1-naphthylamine.
-
Quenching and Neutralization: Pouring the reaction mixture into ice helps to control the exothermic neutralization process. Sodium bicarbonate is used to neutralize the strong acid, PPA, and facilitate the extraction of the organic product.
Caption: Workflow for the synthesis of this compound.
PART 2: Application in Organic Light-Emitting Diodes (OLEDs)
The fluorescent nature of quinoline derivatives makes them attractive candidates for use in OLEDs, either as the emissive material itself, as a host for a phosphorescent dopant, or as a component in the charge-transporting layers.[5] While specific data for this compound in OLEDs is not yet prevalent, its structural similarity to other high-performing benzoquinoline derivatives suggests significant potential.[6]
Principle of Operation
In a typical OLED, charge carriers (holes and electrons) are injected from the anode and cathode, respectively. These carriers travel through the organic layers and recombine in the emissive layer to form excitons. The radiative decay of these excitons results in the emission of light. The color of the emitted light is determined by the energy gap of the emissive material.
Caption: Mechanism of light emission in an OLED.
Protocol 2: Fabrication of a Prototype OLED Device
Objective: To fabricate a simple multilayer OLED device to evaluate the electroluminescent properties of a new emissive material like this compound.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
This compound (as the emissive layer)
-
Tris-(8-hydroxyquinolinato)aluminum (Alq₃) (as the electron transport layer)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (N₂)
-
Source measure unit (SMU) for device characterization
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen gas and treat it with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: In a glovebox, spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate. Anneal the substrate at 120 °C for 15 minutes to remove residual water.
-
Emissive Layer (EML) Deposition: Dissolve this compound in a suitable organic solvent (e.g., chloroform or toluene). Spin-coat the solution onto the PEDOT:PSS layer to form the emissive layer. The thickness of this layer is critical and should be optimized (typically 30-50 nm). Anneal the substrate at a suitable temperature to remove the solvent.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a thermal evaporator. Sequentially deposit Alq₃ (ETL, ~20 nm), LiF (electron injection layer, ~1 nm), and Al (cathode, ~100 nm) under high vacuum (< 10⁻⁶ Torr).
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics of the device using a source measure unit and a photometer. Record the electroluminescence spectrum.
Self-Validation and Expected Outcomes:
-
A working device should exhibit light emission when a forward bias is applied.
-
The turn-on voltage should be reasonably low (typically < 10 V).
-
The electroluminescence spectrum should correspond to the photoluminescence of the emissive material.
-
The efficiency of the device (cd/A and lm/W) can be calculated from the J-V-L data.
PART 3: Application as a Fluorescent Chemosensor
The nitrogen atom in the quinoline ring and the electron-rich aromatic system of this compound make it a promising candidate for the development of fluorescent chemosensors, particularly for the detection of metal ions.[7] The binding of a metal ion to the quinoline nitrogen can modulate the electronic properties of the molecule, leading to a change in its fluorescence intensity ("turn-on" or "turn-off" sensing) or a shift in its emission wavelength.[8][9]
Principle of Detection
Fluorescent chemosensors operate on the principle of selective binding between the sensor molecule and the target analyte. This interaction induces a change in the photophysical properties of the sensor. For quinoline-based sensors, the chelation-enhanced fluorescence (CHEF) effect is a common mechanism. In its free form, photoinduced electron transfer (PET) from the nitrogen lone pair can quench the fluorescence. Upon binding to a metal ion, this PET process is inhibited, leading to an enhancement of fluorescence.
Caption: Mechanism of a "turn-on" fluorescent sensor.
Protocol 3: Screening for Metal Ion Sensing
Objective: To evaluate the potential of this compound as a fluorescent chemosensor for various metal ions.
Materials:
-
This compound stock solution (e.g., 1 mM in a suitable solvent like acetonitrile or DMSO)
-
Stock solutions of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺) in deionized water or a suitable buffer.
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Test Solutions: In a series of cuvettes, prepare solutions containing a fixed concentration of this compound (e.g., 10 µM) in the chosen solvent.
-
Addition of Metal Ions: To each cuvette (except for a blank), add a specific metal ion solution to a final concentration of, for example, 100 µM (a 10-fold excess).
-
Equilibration: Allow the solutions to equilibrate for a few minutes at room temperature.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each solution, including the blank, using a suitable excitation wavelength (determined from the absorption spectrum of this compound).
-
Data Analysis: Compare the fluorescence intensity of the solutions containing different metal ions to that of the blank. A significant change in fluorescence intensity indicates a potential sensing event.
Self-Validation and Further Steps:
-
Selectivity: To assess selectivity, perform competition experiments where the response to the target ion is measured in the presence of other potentially interfering ions.
-
Sensitivity: Determine the limit of detection (LOD) by performing a fluorescence titration with varying concentrations of the target metal ion.
-
Binding Stoichiometry: The stoichiometry of the sensor-analyte complex can be determined using a Job's plot.
-
Mechanism: Further spectroscopic studies (e.g., UV-Vis absorption, time-resolved fluorescence) and computational modeling can help elucidate the sensing mechanism.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, molecular scaffold for materials science. Its inherent photophysical properties, coupled with the versatility of the quinoline core for chemical modification, open up a wide array of possibilities for the design of novel organic electronic materials. While this guide provides a foundational framework for its synthesis and application in OLEDs and fluorescent sensors, it is crucial to emphasize the need for further fundamental research. The detailed characterization of its photophysical and electronic properties is a critical next step to unlock its full potential. As research in this area progresses, we anticipate that this compound and its derivatives will play an increasingly important role in the development of high-performance organic electronic devices and sensitive analytical tools.
References
- Marimuthu, P., Annadurai, T., Khedulkar, A. P., Bobade, R. G., Kim, M. I., Ambare, R. C., & Ramu, A. (2025). Quinoline based dual fluorescence chemosensor for the detection of Zn2+ and Cd2+ ions.
- Kim, J. H., & Lee, J. Y. (2019). Synthesis of Benzo[g]quinoline Derivatives and Their Electroluminescent Properties. Journal of Nanoscience and Nanotechnology, 19(8), 4543-4548.
- Thakare, M., Yadav, A., Domyati, D., Joshi, K., Patel, M., Talismanov, V., Sundari, G., Prakash, V., & Sehlangia, S. (2024). Synthesis of Quinoline-based New Organic Chemosensors and its Application in Fluorophoric Detection of Metal-ions in Environmental Samples and Confirmation of Results using Molecular Modelling: A Complete Study. Asian Journal of Chemistry, 36(4), 929-934.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 610182, Benzo[h]quinoline, 2,4-dimethyl-.
- This reference is not available.
- This reference is not available.
- Singh, J., & Mishra, S. (2023).
- This reference is not available.
- This reference is not available.
- Singh, J., & Mishra, S. (2023).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 610182, Benzo[h]quinoline, 2,4-dimethyl-.
- This reference is not available.
- This reference is not available.
- Jędrzejewska, B., & Zakrzewska, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775.
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and luminescence properties of substituted benzils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzo[h]quinoline, 2,4-dimethyl- | C15H13N | CID 610182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Benzo[g]quinoline Derivatives and Their Electroluminescent Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. New Benzo[h]quinolin-10-ol Derivatives as Co-sensitizers for DSSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of the 2,4-Dimethylbenzo[h]quinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The 2,4-Dimethylbenzo[h]quinoline Scaffold - A Privileged Core in Modern Chemistry
The this compound core is a polycyclic aromatic N-heterocycle of significant interest in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and the presence of a basic nitrogen atom make it an exceptional pharmacophore, capable of interacting with a variety of biological targets.[4] Functionalized derivatives of the broader quinoline and benzo[h]quinoline families have demonstrated a wide spectrum of bioactivities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][5] The methyl groups at the C2 and C4 positions of the this compound scaffold offer unique steric and electronic properties that can be exploited for the development of novel therapeutics and functional materials.[1]
This guide provides a comprehensive overview of key functionalization strategies for the this compound scaffold, with a focus on practical, step-by-step protocols and the underlying mechanistic principles. We will delve into modern synthetic methodologies, including transition-metal-catalyzed C-H activation and traditional halogenation followed by cross-coupling, to unlock the full potential of this versatile molecular framework.
Strategic Considerations for Functionalization
The electronic landscape of the this compound scaffold dictates its reactivity. The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack and facilitating C-H activation at specific positions. Conversely, the carbocyclic rings are more electron-rich and prone to electrophilic substitution. The methyl groups at C2 and C4 exert a moderate electron-donating effect, which can influence the regioselectivity of certain reactions.
A common and powerful strategy to control the regioselectivity of C-H functionalization on quinoline-type scaffolds is the use of the corresponding N-oxide.[6][7] The N-oxide functionality acts as a directing group, facilitating metal-catalyzed reactions at the C2 and C8 positions.[7][8] This approach will be a central theme in the protocols detailed below.
I. N-Oxide Formation: The Gateway to Directed C-H Functionalization
The initial and often crucial step in many functionalization pathways of N-heterocycles is the formation of the N-oxide. This modification serves two primary purposes: it electronically activates the heterocyclic ring for certain transformations and acts as an effective directing group for transition metal-catalyzed C-H functionalization, particularly at the C8 position.[7][8]
Protocol 1: Synthesis of this compound N-oxide
This protocol outlines the oxidation of the parent heterocycle to its corresponding N-oxide using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for this transformation.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add m-CPBA (1.5 eq) portion-wise over 10-15 minutes. Rationale: Portion-wise addition helps to control the reaction exotherm.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide, followed by saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct. Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-oxide by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound N-oxide.
II. Palladium-Catalyzed C-H Arylation at the C8 Position
With the N-oxide in hand, we can now proceed with the regioselective functionalization of the C8 position. Palladium-catalyzed C-H activation is a powerful tool for this transformation, enabling the formation of C-C bonds with high atom economy.[6][9] The N-oxide directs the palladium catalyst to the C8 position, facilitating the coupling with an aryl halide.
Protocol 2: Palladium-Catalyzed C8 Arylation of this compound N-oxide
This protocol describes a typical procedure for the direct arylation of the N-oxide with an aryl bromide.
Materials:
-
This compound N-oxide
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene or 1,4-dioxane, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound N-oxide (1.0 eq), the aryl bromide (1.5 eq), Pd(OAc)₂ (5 mol%), and anhydrous K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 110-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the Celite® pad with additional ethyl acetate.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Deoxygenation (Optional but often necessary): The resulting product is the N-oxide of the C8-arylated compound. To obtain the final functionalized benzo[h]quinoline, the N-oxide can be removed by treatment with PCl₃ or PPh₃ in a suitable solvent like DCM or chloroform at 0 °C to room temperature.
Mechanistic Rationale
The mechanism for this type of C-H activation generally involves the coordination of the N-oxide to the palladium center, followed by a concerted metalation-deprotonation (CMD) pathway where the acetate ligand assists in the cleavage of the C8-H bond.[7] This forms a palladacycle intermediate. Subsequent oxidative addition of the aryl bromide, followed by reductive elimination, furnishes the C8-arylated product and regenerates the active palladium catalyst.[7]
III. Halogenation for Subsequent Cross-Coupling Reactions
An alternative and highly versatile strategy for functionalization involves the initial halogenation of the benzo[h]quinoline scaffold. The resulting halo-derivatives are excellent precursors for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of diverse functionalities.[10][11]
Protocol 3: Metal-Free C5-Selective Bromination
Recent advances have enabled the metal-free, regioselective halogenation of quinolines.[12][13] This protocol is adapted for the C5-bromination of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C. Caution: Handle concentrated sulfuric acid with extreme care in a fume hood.
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature for 2-3 hours. The reaction progress can be monitored by quenching a small aliquot in water, neutralizing, extracting, and analyzing by TLC or LC-MS.
-
Workup: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by the addition of a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture three times with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the 5-bromo-2,4-dimethylbenzo[h]quinoline.
IV. Suzuki-Miyaura Cross-Coupling of Halo-Substituted Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and a halide.[11] This protocol details the coupling of the previously synthesized 5-bromo-2,4-dimethylbenzo[h]quinoline with an arylboronic acid.
Protocol 4: Suzuki-Miyaura Coupling of 5-Bromo-2,4-dimethylbenzo[h]quinoline
Materials:
-
5-Bromo-2,4-dimethylbenzo[h]quinoline
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a similar Pd(0) catalyst
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
A 1:1 mixture of Toluene and Water, or 1,4-Dioxane and Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 5-Bromo-2,4-dimethylbenzo[h]quinoline (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (3-5 mol%), and the base (Na₂CO₃ or K₂CO₃, 2.0 eq).
-
Inert Atmosphere and Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add the degassed solvent mixture (e.g., Toluene/Water 1:1).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction and Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by silica gel column chromatography to obtain the desired C5-arylated product.
Data Presentation
| Reaction | Position | Method | Key Reagents | Typical Yield Range |
| N-Oxidation | N/A | Oxidation | m-CPBA | 85-95% |
| C8-Arylation | C8 | Pd-Catalyzed C-H Activation | Pd(OAc)₂, Aryl Bromide | 60-85% |
| C5-Bromination | C5 | Electrophilic Halogenation | NBS, H₂SO₄ | 70-90% |
| C5-Arylation | C5 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Arylboronic Acid | 75-95% |
Visualizations
Overall Functionalization Strategy
Caption: Key pathways for functionalizing the this compound scaffold.
Catalytic Cycle for C8-Arylation
Caption: Simplified catalytic cycle for Pd-catalyzed C8-arylation.
Conclusion and Future Outlook
The protocols outlined in this guide provide a robust foundation for the functionalization of the this compound scaffold. By leveraging both modern C-H activation techniques and classic halogenation-cross-coupling sequences, researchers can access a wide array of novel derivatives. These methods are characterized by their reliability, versatility, and potential for scalability. As the demand for complex molecular architectures in drug discovery and materials science continues to grow, the strategic functionalization of privileged scaffolds like this compound will remain a critical endeavor. Future work may explore other emerging technologies such as photoredox catalysis, which offers mild and highly selective C-H functionalization pathways.[14][15][16]
References
- Bergman, R. G., & Ellman, J. A. (2008). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. Accounts of Chemical Research, 41(11), 1541–1552. [Link]
- Lewis, J. C., et al. (2008). Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. Journal of the American Chemical Society, 130(46), 1541–1552. [Link]
- Lewis, J. C., et al. (2006). Experimental and Computational Studies on the Mechanism of N-Heterocycle C−H Activation by Rh(I). Journal of the American Chemical Society, 128(46), 14930–14937. [Link]
- Bergman, R. G., & Ellman, J. A. (2008).
- Jantan, K. A., et al. (2024). Oxidative C-H functionalization of benzo[h]quinoline in the presence of different alcohols, a sacrificial oxidant and a palladium complex.
- Rungrotmongkol, T., et al. (2025). Synthesis of Functionalized Benzo[h]Quinolines via Base-Catalyzed 1,4-Addition/Intramolecular Annulation Cascade. Chemistry – An Asian Journal. [Link]
- Vardhan, H., et al. (2021). Regioselective sp² CH functionalization of benzo[h]quinoline.
- Wang, Q., et al. (2022). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Molecules, 27(19), 6598. [Link]
- Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18563-18589. [Link]
- Corio, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
- Ji, P., et al. (2022). Scope of photoredox dearomative functionalization of quinolines.
- Punniyamurthy, T., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
- Desai, N. C., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 969711. [Link]
- Kalaiarasan, E., & John, S. A. (2011). Synthesis of novel benzo[h]quinolines: Wound healing, antibacterial, DNA binding and in vitro antioxidant activity.
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177–2250. [Link]
- Twilton, J., et al. (2017). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 117(19), 13147–13204. [Link]
- Desai, N. C., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 969711. [Link]
- Kantchev, E. A. B., et al. (2007). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 9(4), 365-371. [Link]
- El-Gamal, K. M. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.
- Calhorda, M. J., et al. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. Dalton Transactions, 52(33), 11497-11508. [Link]
- Corio, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
- Daugulis, O., et al. (2009). Mechanism of benzoquinone-promoted palladium-catalyzed oxidative cross-coupling reactions. Journal of the American Chemical Society, 131(29), 9872–9873. [Link]
- Twilton, J., et al. (2017). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 117(19), 13147–13204. [Link]
- Wang, C., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. The Journal of Organic Chemistry, 88(5), 2959–2970. [Link]
- Daugulis, O., et al. (2009). Mechanism of Benzoquinone-Promoted Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Journal of the American Chemical Society, 131(29), 9872–9873. [Link]
- Patel, V. R., et al. (2023). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry, 47(30), 14247-14258. [Link]
- Corio, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
- Gilman, H., & Soddy, T. S. (1959). Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines. The Journal of Organic Chemistry, 24(3), 400-401. [Link]
- Carrow, B. P., & Hartwig, J. F. (2014). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 1(5), 542-556. [Link]
- Punniyamurthy, T., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
- Chen, J., et al. (2017). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers, 4(4), 622-626. [Link]
- Corio, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
- Ghorai, M. K., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(21), 4813–4819. [Link]
- Kumar, A., et al. (2020). Recent developments in photoredox-catalyzed remote ortho and para C–H bond functionalizations. Beilstein Journal of Organic Chemistry, 16, 338–362. [Link]
- Stuart, D. R., & Fagnou, K. (2007). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Angewandte Chemie International Edition, 46(25), 4694-4697. [Link]
- Samuelson, A. G. (2014).
- Reddy, B. V. S., et al. (2016). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry, 14(38), 9036-9043. [Link]
- Sammakia, T., et al. (2012). Lithiation and Electrophilic Substitution of Dimethyl Triazones. The Journal of Organic Chemistry, 77(17), 7292–7305. [Link]
- Antonchick, A. P., et al. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses, 101, 524–541. [Link]
Sources
- 1. CAS 605-67-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Metal-free C5-selective halogenation of quinolines under aqueous conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield and purity in 2,4-Dimethylbenzo[h]quinoline synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2,4-Dimethylbenzo[h]quinoline. This molecule is a polycyclic aromatic compound with applications in materials science, particularly in the development of organic semiconductors and dyes, owing to its photophysical properties.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on improving both yield and purity. We will primarily address the Combes synthesis, the most direct and common route for preparing 2,4-disubstituted quinolines.[2][3]
The Combes synthesis involves the acid-catalyzed condensation of an aromatic amine (1-naphthylamine for our target) with a β-diketone (acetylacetone) to form the 2,4-dimethyl-substituted quinoline backbone.[2] While straightforward in principle, this reaction is sensitive to various parameters that can significantly impact its outcome. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental workflow.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of this compound. Each question is followed by an analysis of potential causes and actionable solutions.
Q1: Why is my yield of this compound consistently low?
Low yields are a frequent challenge and can stem from several factors, primarily incomplete reaction progression or the formation of side products.[4]
Possible Cause 1: Ineffective Catalyst and Dehydration The Combes synthesis is an acid-catalyzed cyclodehydration reaction.[3] The choice and concentration of the acid are critical for driving the reaction to completion. Commonly used concentrated sulfuric acid (H₂SO₄) can be effective, but sometimes fails to promote complete cyclization and dehydration.
-
Expert Recommendation: Switch to Polyphosphoric Acid (PPA). PPA often serves as a superior catalyst and dehydrating agent compared to sulfuric acid in this synthesis.[2] Its polymeric nature provides a viscous medium that can facilitate the reaction at the required high temperatures while efficiently removing water. A mixture of PPA and an alcohol, which generates a polyphosphoric ester (PPE), can also be a highly effective catalytic system.[2]
Possible Cause 2: Suboptimal Reaction Temperature and Time The cyclization step (annulation) is the rate-determining step and requires sufficient thermal energy.[2] However, excessively high temperatures can lead to charring and decomposition, reducing the yield of the desired product.
-
Expert Recommendation:
-
Temperature Optimization: If using PPA, a reaction temperature of 120-140°C is a good starting point. If you observe significant charring, reduce the temperature. If the reaction is sluggish (monitored by TLC), a modest increase may be necessary.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the consumption of the starting material (1-naphthylamine) using Thin Layer Chromatography (TLC). The reaction is complete when the 1-naphthylamine spot has disappeared.
-
Possible Cause 3: Steric Hindrance While less of an issue with the specific reactants for this compound, steric effects on the aromatic amine can hinder the rate-determining electrophilic annulation step.[4]
-
Expert Recommendation: Ensure high purity of 1-naphthylamine. Isomeric impurities (e.g., 2-naphthylamine) will not yield the desired product and can complicate purification.
Q2: My final product is difficult to purify and appears as a dark, oily residue. What's going wrong?
This issue typically points to incomplete reactions and the formation of polymeric side products, often from overheating.
Possible Cause 1: Vigorous and Exothermic Reaction The initial condensation of the amine and diketone can be exothermic. Uncontrolled temperature spikes, especially during the addition of a strong acid catalyst, can lead to polymerization and the formation of tar.[5]
-
Expert Recommendation:
-
Controlled Reagent Addition: Add the acid catalyst (H₂SO₄ or PPA) slowly to the mixture of reactants, preferably in an ice bath to dissipate heat.
-
Stepwise Heating: After catalyst addition, heat the reaction mixture gradually to the target temperature. This prevents a sudden, uncontrolled exothermic event.
-
Possible Cause 2: Impure Starting Materials Acetylacetone can undergo self-condensation or exist as a mixture of keto-enol tautomers. Impurities in the 1-naphthylamine can also contribute to side product formation.
-
Expert Recommendation: Use freshly distilled acetylacetone and high-purity (recrystallized if necessary) 1-naphthylamine. Verifying the quality of your starting materials is a crucial first step in troubleshooting.[4]
Q3: How can I effectively purify the crude this compound?
Purification is critical for obtaining a high-purity final product. A multi-step approach is often necessary.
Step 1: Acid-Base Workup The quinoline nitrogen is basic. This property can be exploited to separate it from non-basic impurities.
-
After the reaction is complete and cooled, cautiously quench the mixture by pouring it over crushed ice.
-
Carefully neutralize the acidic solution with a saturated base solution (e.g., NaOH or K₂CO₃) until it is strongly basic (pH > 10). This deprotonates the quinoline salt, precipitating the crude product.
-
Extract the crude product into an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
Step 2: Recrystallization Recrystallization is an effective method for purifying the solid crude product.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Good starting points: Ethanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove colored impurities. Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration.[6]
-
Step 3: Column Chromatography If recrystallization fails to yield a pure product, column chromatography is the next logical step.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common choice. Start with a low polarity (e.g., 5% EtOAc in hexanes) and gradually increase the polarity. The product, being moderately polar, should elute from the column. Monitor the fractions by TLC.
Q4: I'm seeing multiple spots on my TLC plate during the reaction. How do I interpret this?
TLC is your primary tool for monitoring the reaction's progress.
-
Spot Identification:
-
Starting Material (SM): Spot your starting 1-naphthylamine on the plate as a reference.
-
Product (P): The product, this compound, will be a new spot, typically with a higher Rf value than the highly polar amine starting material.
-
Intermediates: You may see a transient spot corresponding to the enamine or Schiff base intermediate. This spot should appear early in the reaction and then diminish as the final product is formed.[2]
-
Side Products: Any other persistent spots are likely side products. Streaking at the baseline often indicates polymeric tar.
-
The diagram below illustrates a typical TLC progression for a successful Combes synthesis.
Sources
- 1. CAS 605-67-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-Dimethyl-4-(1,3,4-oxadiazol-2-yl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility of 2,4-Dimethylbenzo[h]quinoline in Aqueous Media
Welcome to the technical support center for 2,4-Dimethylbenzo[h]quinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a polycyclic aromatic hydrocarbon, this compound is characterized by its inherent hydrophobicity, which often leads to difficulties in achieving desired concentrations in aqueous media for various experimental assays. This resource provides in-depth troubleshooting strategies and foundational knowledge to overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in water?
A1: this compound possesses a large, nonpolar polycyclic aromatic structure.[1] This molecular characteristic results in a high predicted octanol-water partition coefficient (XlogP of 4.2), indicating strong hydrophobicity.[2] Such molecules are energetically unfavorable in aqueous solutions as they disrupt the hydrogen-bonding network of water.
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: Key properties include:
-
Molecular Formula: C₁₅H₁₃N[3]
-
Molecular Weight: 207.27 g/mol [3]
-
Physical State: Typically a solid at room temperature.[1][4]
-
Basicity: The quinoline nitrogen atom imparts basicity to the molecule, allowing for protonation in acidic conditions.[1] The pKa of the parent compound, quinoline, is 4.9.[5][6]
Q3: I'm seeing precipitation when I add my this compound stock solution to my aqueous buffer. What's happening?
A3: This is a common issue when a compound is dissolved in a highly organic solvent (like DMSO) and then diluted into an aqueous buffer. The organic solvent is miscible with the buffer, but the compound itself is not, causing it to crash out of solution. The troubleshooting guides below offer several strategies to prevent this.
Q4: Can I just sonicate my solution to get the compound to dissolve?
A4: While sonication can help break up solid particles and may transiently increase dissolution, it often results in a fine suspension rather than a true solution. This can lead to inaccurate and irreproducible results in downstream applications. It is not a recommended primary method for solubilization but can be used as a secondary aid in conjunction with other techniques.
In-Depth Troubleshooting Guides
Strategy 1: pH Adjustment
The basic nitrogen in the quinoline ring of this compound offers a strategic advantage for solubilization.[1] By lowering the pH of the aqueous medium, this nitrogen can be protonated, forming a more soluble salt.[7][8][9][10]
The equilibrium between the un-ionized (insoluble) and ionized (soluble) forms of a basic compound is dictated by the Henderson-Hasselbalch equation. By acidifying the solution to a pH at least 2 units below the compound's pKa, the equilibrium shifts significantly towards the more soluble, protonated form.
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).
-
In a separate vessel, prepare your desired aqueous buffer.
-
Slowly add a small amount of a suitable acid (e.g., 1 M HCl) to the aqueous buffer to lower the pH. Aim for a final pH that is significantly lower than the estimated pKa of this compound (a starting pH of 3-4 is often effective for quinoline derivatives).[11]
-
While vigorously stirring the acidified buffer, add the stock solution of this compound dropwise.
-
Observe for any signs of precipitation. If the solution remains clear, the compound has likely been successfully solubilized.
-
Once the compound is fully dissolved, you can carefully adjust the pH back towards your target experimental pH if necessary. Be aware that increasing the pH may cause the compound to precipitate out of solution.
Strategy 2: Utilization of Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of nonpolar solutes.[12][13][14][15]
Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for hydrophobic compounds.[][17] They disrupt the hydrogen-bonding network of water, which in turn reduces the energy required to create a cavity for the nonpolar solute. Common co-solvents in biological research include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[13][14]
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 5% | Can have biological effects at higher concentrations. |
| Ethanol | 1 - 10% | May cause protein precipitation at higher concentrations. |
| Propylene Glycol | 5 - 20% | Generally well-tolerated in many biological systems. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 30% | A good option for increasing solubility with low toxicity.[] |
-
Prepare a concentrated stock solution of this compound in your chosen co-solvent.
-
In a separate container, prepare your aqueous buffer.
-
Add the desired volume of the co-solvent to the aqueous buffer to achieve the target final concentration.
-
While stirring, slowly add the this compound stock solution to the buffer/co-solvent mixture.
-
Monitor for any signs of precipitation.
Strategy 3: Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[18][19][20][21]
Micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound can partition into the hydrophobic core of the micelle, effectively being solubilized in the aqueous medium.[19][20] Non-ionic surfactants like Tween® 20, Tween® 80, and Pluronics® are commonly used in biological applications due to their lower toxicity compared to ionic surfactants.
-
Prepare your aqueous buffer.
-
Add the chosen surfactant to the buffer at a concentration above its CMC.
-
Gently mix to dissolve the surfactant without excessive foaming.
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent.
-
Slowly add the stock solution to the surfactant-containing buffer while stirring.
Strategy 4: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23] They can encapsulate hydrophobic "guest" molecules, like this compound, forming an inclusion complex that is water-soluble.[24][25][26]
The formation of an inclusion complex effectively masks the hydrophobicity of the guest molecule, allowing it to be dispersed in an aqueous environment.[22][25] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), offer significantly higher aqueous solubility and are commonly used in pharmaceutical formulations.[23]
-
Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.
-
Add the solid this compound directly to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for several hours to overnight to facilitate complex formation.
-
After incubation, filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate contains the solubilized this compound-cyclodextrin complex.
Visualization of Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting the solubility of this compound.
Visualization of Solubilization Mechanisms
Caption: Mechanisms of different solubilization strategies for hydrophobic compounds.
References
- MDPI. "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends".
- Blog. "What are the effects of surfactants on the solubilization of hydrophobic substances?".
- PMC - NIH. "Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects".
- MDPI. "Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches".
- Allied Academies. "Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.".
- Cheméo. "Chemical Properties of Benzo[h]quinoline, 2,4-dimethyl- (CAS 605-67-4)".
- Taylor & Francis Online. "New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery".
- JOCPR. "Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble".
- Bentham Science. "Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract".
- PMC - NIH. "Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract".
- PMC - NIH. "Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems".
- PubChem. "Benzo[h]quinoline, 2,4-dimethyl- | C15H13N | CID 610182".
- PMC - PubMed Central. "Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications".
- IJCRT.org. "Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles".
- Asian Journal of Pharmaceutics. "Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview".
- ScienceDirect. "Co-solvent: Significance and symbolism".
- Wikipedia. "Cosolvent".
- NIST WebBook. "Benzo[h]quinoline, 2,4-dimethyl-".
- ResearchGate. "Strategies for improving hydrophobic drugs solubility and bioavailability".
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- YouTube. "What Is The Role Of pH In Chemical Solubility?".
- NIST WebBook. "Benzo[h]quinoline, 2,4-dimethyl-".
- Chemistry LibreTexts. "16.4: The Effects of pH on Solubility".
- PMC - PubMed Central. "Solubilization techniques used for poorly water-soluble drugs".
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- Khan Academy. "pH and solubility".
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- ChemBK. "this compound".
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Technical Support Center: Optimizing the Skraup Synthesis of Quinolines
Welcome to the technical support center for the Skraup synthesis of quinolines. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful, yet challenging, reaction. The Skraup synthesis, a classic method for constructing the quinoline scaffold, is known for its efficacy but is also notoriously exothermic and prone to side reactions.[1][2][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this reaction, ensuring safer, more reproducible, and higher-yielding outcomes.
Core Principles & Reaction Mechanism
Understanding the mechanism is fundamental to troubleshooting. The Skraup synthesis is a multi-step, acid-catalyzed reaction that transforms an aniline derivative into a quinoline.[2][4]
The Key Steps:
-
Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[2][5]
-
Michael Addition: The aniline acts as a nucleophile, attacking the acrolein via a 1,4-conjugate (Michael) addition.[2]
-
Cyclization: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed intramolecular cyclization and subsequent dehydration to form a 1,2-dihydroquinoline intermediate.[1][2]
-
Oxidation: The 1,2-dihydroquinoline is oxidized to the aromatic quinoline product. This final step requires an oxidizing agent, which is a critical component of the reaction mixture.[2]
dot graph Skraup_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; bgcolor="#F1F3F4";
// Nodes Glycerol [label="Glycerol", fillcolor="#FFFFFF"]; Acrolein [label="Acrolein", fillcolor="#FFFFFF"]; Aniline [label="Aniline", fillcolor="#FFFFFF"]; Michael_Adduct [label="β-Anilinopropionaldehyde\n(Michael Adduct)", fillcolor="#FFFFFF"]; Dihydroquinoline [label="1,2-Dihydroquinoline", fillcolor="#FFFFFF"]; Quinoline [label="Quinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Glycerol -> Acrolein [label=" H₂SO₄\n-2H₂O "]; {rank=same; Acrolein; Aniline;} Acrolein -> Michael_Adduct [label=" Michael Addition "]; Aniline -> Michael_Adduct; Michael_Adduct -> Dihydroquinoline [label=" H⁺ (Cyclization)\n-H₂O "]; Dihydroquinoline -> Quinoline [label=" [Oxidizing Agent]\n-2H "]; }
Caption: The four main stages of the Skraup quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of each primary reagent in the Skraup synthesis? A1:
-
Aniline (or substituted aniline): This is the foundational molecule, providing the benzene ring and the nitrogen atom that will be incorporated into the final quinoline structure.[6]
-
Glycerol: Serves as the source for the three-carbon chain (C2, C3, and C4) of the quinoline ring after being dehydrated to acrolein by sulfuric acid.[2][5]
-
Concentrated Sulfuric Acid: Acts as both a dehydrating agent to convert glycerol to acrolein and as an acid catalyst for the cyclization and dehydration steps.[2][5]
-
Oxidizing Agent: Required for the final aromatization step, converting the 1,2-dihydroquinoline intermediate into the stable quinoline ring.[2] Nitrobenzene is a classic choice, but others can be used.[7]
-
Moderator (e.g., Ferrous Sulfate, FeSO₄): This is a crucial safety component. It helps to control the highly exothermic nature of the reaction, making it less violent and preventing runaway conditions.[2][3][8] It is believed to act as an oxygen carrier, slowing and smoothing the oxidation process.[8]
Q2: Why is my reaction so violent and difficult to control? A2: The Skraup synthesis is notoriously exothermic, a characteristic that poses a significant safety risk.[1][2] The violence stems from the rapid, uncontrolled progress of the reaction, especially during the initial heating phase. The key to prevention is moderation. The use of ferrous sulfate (FeSO₄) or boric acid is highly recommended to make the reaction less violent.[2][3][9] Additionally, ensuring the correct order of reagent addition (aniline, moderator, glycerol, then slowly adding sulfuric acid with cooling) and applying heat gradually are critical for control.[6]
Q3: What causes the significant amount of black tar in my reaction flask? A3: Tar formation is a very common side reaction resulting from the harsh, acidic, and high-temperature conditions which cause the polymerization of acrolein and other reactive intermediates.[3][6] To minimize this, use a moderator like ferrous sulfate, avoid excessive temperatures, and ensure the reaction is not heated for an unnecessarily long time after completion.[3]
Q4: Can I use a different oxidizing agent besides nitrobenzene? A4: Yes. While nitrobenzene is traditional, it can be harsh. Arsenic acid (or arsenic pentoxide) is a well-known alternative that often results in a less violent reaction and can give better yields with certain substrates.[7][8] Other oxidants like iodine, ferric compounds, and even air have also been reported.[10][11] The choice of oxidant can significantly impact both the reaction's vigor and the final yield.[6]
Troubleshooting Guide: From Low Yields to Runaway Reactions
This section is structured to address specific problems you may encounter during your experiments.
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// Nodes Start [label="Problem Encountered", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Violent_Reaction [label="Violent / Runaway\nReaction", shape=Mdiamond]; Low_Yield [label="Low / No Yield", shape=Mdiamond]; Tar [label="Excessive Tar\nFormation", shape=Mdiamond];
// Solutions Sol_Moderator [label="Add Moderator (FeSO₄)\n& Control Heating Rate"]; Sol_Order [label="Check Reagent Addition Order"]; Sol_Temp [label="Optimize Temperature &\nReaction Time"]; Sol_Purity [label="Verify Starting\nMaterial Purity"]; Sol_Substituent [label="Consider Substituent Effects\n(EWG vs. EDG)"]; Sol_Oxidant [label="Select Milder\nOxidizing Agent"];
// Connections Start -> Violent_Reaction; Start -> Low_Yield; Start -> Tar;
Violent_Reaction -> Sol_Moderator [label="Cause: Uncontrolled\nExotherm"]; Violent_Reaction -> Sol_Order [label="Cause: Improper\nMixing"];
Low_Yield -> Sol_Temp [label="Cause: Incomplete\nReaction"]; Low_Yield -> Sol_Purity [label="Cause: Impurities\nInhibiting Reaction"]; Low_Yield -> Sol_Substituent [label="Cause: Deactivated\nAniline"];
Tar -> Sol_Temp [label="Cause: Overheating/\nPolymerization"]; Tar -> Sol_Oxidant [label="Cause: Harsh\nConditions"]; Tar -> Sol_Moderator [label="Cause: High Reaction\nRate"]; }
Caption: A decision-making workflow for troubleshooting common Skraup synthesis issues.
Issue 1: The reaction is proceeding too violently.
-
Potential Cause: Lack of a moderating agent or excessively rapid heating. The reaction's exothermic nature is self-sustaining once initiated, and without control, it can accelerate dangerously.[12][13]
-
Recommended Solution:
-
Always Use a Moderator: Incorporate ferrous sulfate heptahydrate (FeSO₄·7H₂O) into your reaction mixture before adding sulfuric acid.[3][8] Boric acid is another option.[8][9]
-
Controlled Heating: Heat the mixture gently to initiate the reaction. As soon as it begins to boil vigorously, remove the external heat source.[6][12] The reaction's own exotherm should sustain it. Reapply heat only after this initial phase subsides to maintain reflux for the required duration.[6]
-
Correct Reagent Order: It is critical to add reagents in the proper sequence: aniline, ferrous sulfate, and glycerol should be mixed before the slow, careful addition of sulfuric acid, preferably with cooling.[6][8]
-
Issue 2: The yield of the desired quinoline product is consistently low.
-
Potential Cause 1: Incomplete Reaction: The reaction may not have been heated long enough or at a high enough temperature to go to completion. Optimal temperatures are often in the 100-150°C range, but this is substrate-dependent.[14]
-
Potential Cause 2: Poor Substrate Reactivity: The electronic nature of substituents on the aniline ring dramatically affects reactivity.[6]
-
Explanation: Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) activate the ring and generally lead to good yields. In contrast, strong electron-withdrawing groups (EWGs) like nitro (-NO₂) deactivate the aniline, making it less nucleophilic and hindering the initial Michael addition and subsequent cyclization.[6][15]
-
Solution: For anilines with strong EWGs, harsher reaction conditions (higher temperatures, longer reaction times) may be necessary.[6] Alternatively, consider a different synthetic route or a strategy where the electron-withdrawing group is introduced after the quinoline core has been formed.[15]
-
-
Potential Cause 3: Impure Reagents: Water in the glycerol is known to lower yields.[8]
-
Solution: Use anhydrous or "dynamite" grade glycerol, which contains very little water.[8] Ensure all other reagents are of appropriate purity.
-
Issue 3: The final product is difficult to purify from the tarry residue.
-
Potential Cause: The crude product is inherently mixed with polymeric tar.[3][16]
-
Recommended Solution: Steam distillation is the most effective and widely used method for isolating the quinoline product from the non-volatile tar.[1][12]
-
After the reaction is complete and cooled, dilute the mixture with water.
-
Carefully make the solution strongly alkaline with concentrated sodium hydroxide to liberate the free quinoline base.[12][13]
-
Perform a steam distillation. Any unreacted nitrobenzene will often distill first, followed by the quinoline product.[12]
-
The collected quinoline can be further purified by extraction and vacuum distillation.[1][13]
-
Optimized Experimental Protocols
The following protocols are based on established procedures, such as those found in Organic Syntheses, which are known for their reliability.[1][8]
Protocol 1: Standard Synthesis of Quinoline from Aniline
| Reagent | Amount | Moles |
| Aniline | 61 g (59 mL) | 0.655 |
| Glycerol (anhydrous) | 175 g (139 mL) | 1.90 |
| Ferrous Sulfate Heptahydrate | 24 g | 0.086 |
| Concentrated Sulfuric Acid | 100 mL | ~1.8 |
| Nitrobenzene | 42 g (35 mL) | 0.341 |
Procedure:
-
Setup: In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the aniline, ferrous sulfate heptahydrate, and glycerol.
-
Acid Addition: Mix the contents thoroughly. Slowly and carefully add the concentrated sulfuric acid with efficient stirring. The mixture will heat up; use an ice bath to control the temperature if necessary.
-
Reaction Initiation: Gently heat the mixture in an oil bath. The reaction will become exothermic and start to boil vigorously.[12] Immediately remove the heating mantle and allow the reaction to reflux under its own heat.
-
Reflux: Once the initial vigorous reaction subsides (typically after 30-60 minutes), reapply heat and maintain a steady reflux for 3-4 hours.[12] The oil bath temperature should be around 140-150°C.[1]
-
Work-up: Allow the flask to cool. Cautiously dilute the dark mixture with 500 mL of water.
-
Neutralization: Make the solution strongly alkaline by slowly adding a concentrated solution of sodium hydroxide (e.g., 40% w/v) until pH > 10. This must be done with cooling.
-
Purification: Set up for steam distillation. The crude quinoline will co-distill with water. Separate the quinoline layer from the distillate, dry it over anhydrous potassium carbonate, and purify by vacuum distillation, collecting the fraction boiling at ~110-114°C/14 mmHg.[8] The expected yield is 84-91%.[1][8]
Safety Notice: This reaction must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Concentrated sulfuric acid is extremely corrosive, while aniline and nitrobenzene are toxic.[12] Always have a blast shield in front of the apparatus.[6]
References
- Clarke, H. T.; Davis, A. W. (1941). "Quinoline". Organic Syntheses. Coll. Vol. 1, p.478. [Link]
- Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Quinoline". [Link]
- Various Authors. "Preparation and Properties of Quinoline". [Link]
- Wikipedia. "Skraup reaction". [Link]
- Slideshare.
- Sciencemadness.org. "Alternative Oxidisers in Skraup reaction". [Link]
- Mosher, H. S.; Yanko, W. H.; Whitmore, F. C. (1955). "6-methoxy-8-nitroquinoline". Organic Syntheses. Coll. Vol. 3, p.568. [Link]
- Google Patents. "US6103904A - Skraup reaction process for synthesizing quinolones".
- Organic Syntheses. "QUINOLINE". [Link]
- Muscia, K. C.; et al. (2016). "Recent Advances in Metal-Free Quinoline Synthesis". Molecules, 21(8), 964. [Link]
- Reddit. "Skraup Synthesis of Quinoline - tips/pointers". [Link]
- Chemistry Online. "Skraup quinoline synthesis". [Link]
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- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
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- 8. Organic Syntheses Procedure [orgsyn.org]
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- 10. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
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- 16. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
reducing byproduct formation in Combes quinoline synthesis
Welcome to the technical support center for the Combes quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful reaction. Here, you will find in-depth troubleshooting guides and FAQs designed to directly address the common challenges encountered during experimentation, with a focus on minimizing byproduct formation and maximizing the yield of your target 2,4-disubstituted quinoline.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to address specific experimental issues.
Issue 1: Low or No Yield of the Desired Quinoline Product
Q1: My reaction is not proceeding. TLC and LC-MS analysis show only starting materials or the enamine intermediate. What is the primary cause?
A1: This issue almost always points to a failure in the rate-determining cyclization (annulation) step.[1] The Combes synthesis involves the initial formation of an enamine intermediate from the aniline and β-diketone, which is generally a rapid process. The subsequent acid-catalyzed intramolecular electrophilic aromatic substitution to form the quinoline core is the energetic bottleneck.
Several factors can inhibit this critical step:
-
Insufficiently Strong Catalyst: The cyclization requires a strong acid to protonate the enamine and activate it for the ring-closing reaction.[2] If your acid catalyst is too weak, of poor quality, or used in insufficient quantity, the reaction will stall at the enamine stage.
-
Deactivated Aniline: The cyclization is an electrophilic aromatic substitution reaction where the aniline ring acts as the nucleophile. If your aniline possesses strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the aromatic ring is deactivated, rendering it insufficiently nucleophilic to attack the protonated enamine.[3][4] In many cases, anilines with strongly deactivating groups will not cyclize under standard Combes conditions.
-
Inadequate Temperature: Sufficient thermal energy is required to overcome the activation barrier of the annulation step. If the reaction temperature is too low, the rate of cyclization will be impractically slow.
Q2: I am using concentrated sulfuric acid, but my yield is still poor. What alternative catalysts could improve the outcome?
A2: While concentrated sulfuric acid (H₂SO₄) is the classic catalyst, its performance can be substrate-dependent. For many systems, other catalysts are superior because they are more effective dehydrating agents, which helps drive the final aromatization step.[1]
Consider the following alternatives:
-
Polyphosphoric Acid (PPA): PPA is an excellent dehydrating agent and solvent for the reaction, often providing higher yields than H₂SO₄.[2] It promotes both the cyclization and the subsequent dehydration to form the aromatic quinoline ring efficiently.
-
Polyphosphoric Ester (PPE): Prepared from a mixture of PPA and an alcohol (like ethanol), PPE can be an even more effective catalyst than PPA alone for certain substrates.[1]
-
Other Brønsted or Lewis Acids: A variety of other acids have been successfully employed, including p-toluenesulfonic acid (p-TsOH), hydrochloric acid, and zinc chloride.[3][4] The optimal choice is highly dependent on your specific reactants.
| Catalyst Comparison (Illustrative) | | :--- | :--- | :--- | | Catalyst | Key Characteristics | Typical Performance | | Conc. Sulfuric Acid (H₂SO₄) | Standard, strong proton source. | Moderate to good yields, but can promote charring at high temperatures. | | Polyphosphoric Acid (PPA) | Excellent dehydrating agent, acts as both catalyst and solvent. | Often provides higher yields than H₂SO₄ and cleaner reactions.[2] | | Polyphosphoric Ester (PPE) | Highly effective dehydrating agent. | Can provide superior yields for challenging substrates.[1] | | p-Toluenesulfonic Acid (p-TsOH) | Solid, easier to handle than H₂SO₄ or PPA. | Effective, often used in non-polar solvents. |
Issue 2: My Reaction Produces a Mixture of Isomers
Q: I am using an unsymmetrical β-diketone (R¹ ≠ R³) and obtaining a mixture of two regioisomeric quinolines. How can I control the regioselectivity?
A: This is a classic challenge in the Combes synthesis.[5][6] The formation of two isomers arises from the two possible pathways for the enamine to cyclize onto the aniline ring. The final product ratio is determined by a delicate interplay of steric and electronic factors during the rate-determining annulation step.[1][7]
Controlling Factors:
-
Steric Hindrance: This is often the dominant factor. The bulky substituent on the β-diketone will preferentially orient itself away from the aniline ring during cyclization. Therefore, increasing the steric bulk of one substituent on the diketone is a powerful strategy to favor one isomer.[1]
-
Electronic Effects: The electronic nature of substituents on the aniline ring also directs the cyclization. Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline activate the ortho and para positions, influencing the site of electrophilic attack.
General Rules for Directing Regioselectivity:
-
To favor the 2-substituted isomer: Use a β-diketone where the R¹ group is significantly bulkier than the R³ group (e.g., a tert-butyl group vs. a methyl group). This steric clash will disfavor cyclization that places the bulky group in the more crowded 4-position.
-
Aniline Substituents: Methoxy-substituted anilines have been observed to favor the formation of 2-CF₃-quinolines when trifluoromethyl-β-diketones are used.[1] Conversely, halo-substituted anilines (chloro- or fluoro-) tend to yield the 4-CF₃ regioisomer as the major product.[1]
Troubleshooting Workflow for Regioselectivity
Caption: Troubleshooting workflow for regioselectivity.
Issue 3: Significant Tarring and Darkening of the Reaction Mixture
Q: My reaction mixture turns dark brown or black, and workup yields a significant amount of intractable tar, resulting in a very low yield. What is causing this?
A: Tar formation is a common consequence of the harsh, acidic, and high-temperature conditions used in the Combes synthesis. While not unique to the Combes reaction, it is prevalent in similar acid-catalyzed condensations like the Skraup and Doebner-von Miller syntheses.[8] The primary causes are:
-
Thermal Decomposition: Excessive heat can cause the starting materials, intermediates (especially the enamine), or the quinoline product itself to decompose and polymerize.
-
Acid-Catalyzed Polymerization: Strong acids can catalyze the self-condensation or polymerization of the β-diketone or the aniline starting materials.
-
Oxidation: If the reaction is run open to the air at high temperatures, oxidative side reactions can contribute to the formation of complex, high-molecular-weight byproducts.
Strategies to Minimize Tar Formation:
-
Optimize Temperature: Do not overheat the reaction. The goal is to find the minimum temperature required for a reasonable reaction rate. Run a temperature screen (e.g., 80°C, 100°C, 120°C) to identify the optimal balance.
-
Change the Catalyst: As mentioned, PPA often gives cleaner reactions than H₂SO₄. The viscous nature of PPA can also help to moderate the reaction rate and heat distribution.
-
Control the Rate of Addition: For highly exothermic reactions, consider adding the catalyst slowly at a lower temperature before gradually heating the mixture.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions, which often contribute to the formation of colored impurities and tar.
Experimental Protocols & Mechanistic Diagrams
Core Reaction Mechanism
Understanding the reaction pathway is essential for effective troubleshooting. The process involves three main stages: enamine formation, rate-determining cyclization (annulation), and dehydration/aromatization.
Caption: Mechanism of the Combes quinoline synthesis.
Protocol 1: General Procedure for the Synthesis of 2,4-Dimethylquinoline
This protocol provides a standard method using PPA, which often gives reliable results.
Materials:
-
Aniline (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Polyphosphoric acid (PPA)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline and acetylacetone. Stir the mixture at room temperature for 20-30 minutes. An exothermic reaction may occur as the enamine intermediate forms.
-
Catalyst Addition: Carefully add polyphosphoric acid to the flask. The amount can vary, but a common practice is to use enough PPA to ensure the mixture remains stirrable (e.g., 5-10 times the weight of the aniline).
-
Cyclization: Heat the reaction mixture in an oil bath to 130-140°C.[8] Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Allow the reaction mixture to cool to below 100°C. Very carefully and slowly, pour the viscous mixture onto a large amount of crushed ice in a beaker with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a concentrated base, such as 30% sodium hydroxide or concentrated ammonium hydroxide, until the pH is >10. Ensure the solution is kept cool in an ice bath during neutralization.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
References
- Wikipedia. Combes quinoline synthesis. [Link]
- Aher, N. G., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
- Jadhav, S. D. Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
- Slideshare.
- Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry. [Link]
- Scribd. Combes Quinoline Synthesis PDF. [Link]
- ResearchG
Sources
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- 2. iipseries.org [iipseries.org]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Fluorescence Signal of 2,4-Dimethylbenzo[h]quinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dimethylbenzo[h]quinoline. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you optimize your experiments and overcome common challenges related to its fluorescence signal.
Introduction to this compound Fluorescence
This compound is a polycyclic aromatic compound with a quinoline moiety, a structure that imparts inherent fluorescent properties.[1] These characteristics make it a molecule of interest for applications in materials science and photochemistry.[1] However, like many fluorophores, achieving a strong and stable fluorescence signal can be influenced by a multitude of experimental factors. This guide will walk you through understanding and manipulating these factors to enhance your results.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: The fluorescence signal of my this compound solution is weak or undetectable.
A weak fluorescence signal can be frustrating and may stem from several factors, from suboptimal solvent choice to concentration effects.
Possible Cause 1: Inappropriate Solvent Environment
The polarity of the solvent plays a critical role in the fluorescence intensity of aromatic N-heterocyclic compounds.[2] Generally, polar solvents tend to enhance fluorescence, while non-polar solvents can lead to weaker signals.[2][3][4]
-
Troubleshooting Steps:
-
Solvent Screening: Prepare solutions of this compound in a range of solvents with varying polarities (e.g., toluene, dichloromethane, ethanol, acetonitrile).
-
Measure Fluorescence: Acquire the fluorescence emission spectra for each solution, ensuring the same concentration and excitation wavelength are used across all samples.
-
Compare Intensities: Analyze the relative fluorescence intensities to identify the solvent that provides the optimal signal enhancement.
-
Table 1: Influence of Solvent Polarity on Fluorescence Intensity
| Solvent | Polarity (Dielectric Constant) | Expected Fluorescence Intensity |
| Toluene | 2.4 | Low |
| Chloroform | 4.8 | Moderate |
| Dichloromethane (DCM) | 9.1 | Moderate to High |
| Ethanol | 24.5 | High |
| Acetonitrile | 37.5 | High |
Note: This table provides a general trend. The optimal solvent should be determined empirically for your specific experimental setup.
Possible Cause 2: Aggregation-Caused Quenching (ACQ)
Planar aromatic molecules like quinoline derivatives have a tendency to stack together at higher concentrations through π-π interactions, a phenomenon known as aggregation.[5] This aggregation can create non-radiative decay pathways, leading to a decrease in fluorescence intensity, an effect known as Aggregation-Caused Quenching (ACQ).[5][6]
-
Troubleshooting Steps:
-
Concentration-Dependent Study: Prepare a series of this compound solutions with increasing concentrations.
-
Measure Fluorescence: Measure the fluorescence intensity for each concentration.
-
Analyze the Trend: If the fluorescence intensity does not increase linearly with concentration and instead plateaus or decreases at higher concentrations, ACQ is a likely culprit.[5]
-
Workflow for Diagnosing and Mitigating Aggregation-Caused Quenching
Caption: A workflow for identifying and addressing aggregation-caused quenching.
Issue 2: The fluorescence signal is unstable and decreases over time (Photobleaching).
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. While no specific photostability data for this compound was found in the initial search, it is a common issue for many fluorescent molecules.
-
Troubleshooting Steps:
-
Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides a measurable signal.
-
Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring data efficiently.
-
Use Antifade Reagents: For microscopy applications, consider using commercially available antifade mounting media.
-
Deoxygenate the Solution: In some cases, removing dissolved oxygen from the solvent can reduce the rate of photobleaching.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
The exact excitation and emission maxima will be dependent on the solvent environment.[4] It is crucial to experimentally determine these values for your specific conditions.
-
Experimental Protocol: Determining Excitation and Emission Maxima
-
Prepare a dilute solution of this compound in your chosen solvent.
-
To find the emission maximum: Set the excitation wavelength to a reasonable starting point (e.g., based on the absorbance spectrum) and scan a range of emission wavelengths. The peak of this spectrum is the emission maximum.
-
To find the excitation maximum: Set the emission monochromator to the determined emission maximum and scan a range of excitation wavelengths. The peak of this spectrum is the excitation maximum.
-
Q2: How does pH affect the fluorescence of this compound?
The nitrogen atom in the quinoline ring can be protonated in acidic conditions.[7][8] This protonation can significantly alter the electronic structure of the molecule and, consequently, its fluorescence properties. For many quinolines, protonation leads to an enhancement of the fluorescence signal.[2][7][8]
-
Expert Insight: Studies on benzo[h]quinoline have shown that protonation can lead to a five-fold increase in fluorescence intensity.[8] The protonated and neutral species may also emit at different wavelengths.[8] Therefore, controlling the pH of your solution is critical for reproducible results. If your application allows, experimenting with acidic conditions could be a viable strategy for signal enhancement.
Q3: Can I use this compound for quantitative measurements?
Yes, but careful consideration of potential confounding factors is necessary.
-
Key Considerations for Quantitative Analysis:
-
Linear Range: Ensure that your measurements are within the linear range of the concentration-fluorescence intensity curve to avoid issues like ACQ.
-
Inner Filter Effect: At high concentrations, the sample can absorb a significant portion of the excitation light, leading to a non-linear response. This can be mitigated by using dilute solutions.
-
Photostability: If multiple measurements are taken over time, ensure that photobleaching is not significantly affecting the signal.
-
Controls: Always include appropriate controls and standards in your experimental design.
-
Q4: Are there any known quenchers for this compound fluorescence?
While specific quenchers for this compound are not extensively documented in the provided search results, fluorescence quenching is a general phenomenon. Common quenchers include:
-
Oxygen: Dissolved molecular oxygen can quench the fluorescence of many fluorophores.
-
Halide Ions: Ions such as I⁻, Br⁻, and Cl⁻ can act as collisional quenchers.
-
Heavy Atoms: The presence of heavy atoms can enhance intersystem crossing, reducing fluorescence.
If you suspect the presence of a quencher in your sample, purification steps may be necessary.
Visualizing the Principles of Fluorescence Enhancement
The following diagram illustrates the key factors that can be manipulated to enhance the fluorescence signal of this compound.
Caption: Factors influencing the fluorescence signal of this compound.
References
- Semantic Scholar.
- RSC Publishing. (2020-08-12).
- National Institutes of Health. (2024-01-11). Cd2+-Selective Fluorescence Enhancement of Bisquinoline Derivatives with 2-Aminoethanol Skeleton. PMC. [Link]
- National Institutes of Health. (2024-07-04).
- Crimson Publishers. (2023-02-22).
- Hindawi. Synthesis and Photochromism of Quinolines and Benzo[h]quinolines of 1,3-Diazabicyclo[3.1.0]hex-3-ene. [Link]
- ResearchGate. Effect of solvents on relative fluorescence intensity. Solvents: 1, acetonitrile. [Link]
- ResearchGate. (2025-08-09). Synthesis and Photochromism of Quinolines and Benzo[h]quinolines of 1,3-Diazabicyclo[3.1.0]hex-3-ene. [Link]
- National Institutes of Health. (2020-08-12).
- National Institutes of Health. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. [Link]
- International Nuclear Information System. (2023-01-05). Photophysics and photochemistry of 7, 8-benzoquinoline in different solvent conditions. [Link]
- RSC Publishing. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents.
- PubMed. (2016-11-05). Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. [Link]
- PubMed. (2020-05-31). Quinoline-based fluorescent small molecules for live cell imaging. [Link]
- Evident Scientific. Solvent Effects on Fluorescence Emission. [Link]
- ResearchGate. (2025-11-21). Fluorescence Quenching and Aggregation-Induced Emission Behaviour of Ester-Flanked Quinolines. [Link]
- ResearchGate. (2025-08-09).
- National Institute of Standards and Technology. Benzo[h]quinoline, 2,4-dimethyl-. NIST Chemistry WebBook. [Link]
- ResearchGate. (2025-08-09). Solvent-Dependent Fluorescence Emission in Heterocyclic Compounds Having Isoquinoline Backbone. [Link]
- PubChem. Benzo[h]quinoline, 2,4-dimethyl-. [Link]
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
- Cheméo. Chemical Properties of Benzo[h]quinoline, 2,4-dimethyl- (CAS 605-67-4). [Link]
- PubMed. (2010-08-23).
- PubMed Central. (2021-04-06). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. [Link]
- RSC Publishing. Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes.
- PubMed. (2013-07-11). Solvent effect on thermally activated delayed fluorescence by 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene. [Link]
Sources
- 1. CAS 605-67-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Fluorescence enhancement of quinolines by protonation | Semantic Scholar [semanticscholar.org]
- 8. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
Technical Support Center: Synthesis of Polysubstituted Benzo[h]quinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of polysubstituted benzo[h]quinolines. This scaffold is a cornerstone in medicinal chemistry and materials science, but its synthesis is often fraught with challenges ranging from poor regioselectivity to low yields. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to streamline your experimental workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting or while optimizing your synthesis.
Q1: What are the primary classical methods for synthesizing the benzo[h]quinoline core, and what are their main drawbacks?
A1: The three most established methods are the Skraup, Combes, and Friedländer syntheses.
-
Skraup Synthesis: Involves reacting a 1-naphthylamine with glycerol, sulfuric acid, and an oxidizing agent. While effective for the parent core, this reaction is notoriously exothermic and often violent, leading to significant charring and tar formation, which complicates purification and results in low yields.[1][2] The harsh acidic conditions also severely limit the scope of compatible functional groups.
-
Combes Synthesis: This acid-catalyzed condensation of a 1-naphthylamine with a β-diketone is a common route to 2,4-disubstituted benzo[h]quinolines.[3][4] The primary challenge is controlling regioselectivity when using unsymmetrical β-diketones. The cyclization can occur at either carbonyl group, leading to a mixture of isomers that are often difficult to separate.[4][5]
-
Friedländer Annulation: This is arguably the most versatile and widely used method. It involves the condensation of a 2-amino-1-naphthaldehyde (or ketone) with a compound containing an active α-methylene group (e.g., a ketone or ester).[6][7] The main limitation is the poor commercial availability and synthetic accessibility of the required 2-amino-1-naphthaldehyde precursors.[6] Similar to the Combes synthesis, using unsymmetrical ketones can lead to regioselectivity issues.[8]
Q2: How do substituents on the starting materials influence the outcome of the reaction, particularly regioselectivity?
A2: Substituent effects are critical, especially in the Combes and Friedländer syntheses.
-
Electronic Effects: In the Combes synthesis, electron-donating groups on the naphthylamine ring can activate the ortho position, influencing the rate and success of the electrophilic cyclization step. Conversely, strong electron-withdrawing groups can deactivate the ring and hinder or prevent cyclization.[3]
-
Steric Effects: Steric hindrance plays a decisive role in determining the regiochemical outcome. In the reaction with an unsymmetrical β-diketone, cyclization will preferentially occur at the less sterically hindered carbonyl group.[4] This principle can be leveraged to direct the synthesis towards the desired isomer. For instance, increasing the bulk of one substituent on the diketone can strongly favor the formation of a single regioisomer.[4]
Q3: What are the main advantages of modern synthetic strategies like multicomponent (MCRs) and domino reactions?
A3: Modern strategies prioritize efficiency, atom economy, and operational simplicity.
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the final product, incorporating all or most of the atoms from the reactants.[9] This approach is highly efficient, reducing the number of synthetic steps, purification stages, and overall waste generation. For benzo[h]quinolines, MCRs allow for the rapid assembly of highly functionalized structures from simple, readily available precursors.[10][11][12]
-
Domino (Cascade) Reactions: These reactions involve a sequence of intramolecular transformations, where the formation of one bond sets up the molecule for the next cyclization or rearrangement.[13] This allows for the construction of complex polycyclic systems with high precision and stereocontrol in a single, efficient operation. A key benefit is the avoidance of isolating reactive intermediates.[14][15]
Q4: When should I consider C-H functionalization for my target molecule?
A4: C-H functionalization is a powerful tool for late-stage modification of the benzo[h]quinoline core. Consider this approach when you need to:
-
Install functional groups on a pre-formed scaffold: If you have already synthesized the core benzo[h]quinoline and need to add substituents at specific positions (e.g., C10), direct C-H activation is often more efficient than a full de novo synthesis with functionalized precursors.[16][17]
-
Avoid pre-functionalized starting materials: This method bypasses the need for halogenated or organometallic starting materials, making it a more atom-economical and environmentally friendly option.[18]
-
Access novel substitution patterns: C-H activation, often guided by directing groups, can provide access to isomers that are difficult to obtain through classical cyclization methods.[19]
Part 2: Troubleshooting Guide for Common Synthetic Challenges
This guide is formatted to help you diagnose and solve specific experimental issues.
| Problem / Symptom | Potential Causes | Solutions & Scientific Rationale |
| 1. Low or No Yield | 1. Insufficient Catalyst Activity: The acid or base catalyst is poisoned, deactivated, or used in insufficient quantity. 2. Poor Reactivity of Starting Materials: Steric hindrance or deactivating electronic groups (e.g., -NO₂) are preventing the initial condensation or the final cyclization.[3] 3. Reaction Temperature Too Low: The activation energy for the rate-limiting cyclodehydration step is not being met. | 1. Catalyst Check: Use freshly prepared/purchased catalyst. For acid-catalyzed reactions like the Combes, stronger acids like polyphosphoric acid (PPA) or sulfuric acid are often required to drive the dehydration.[20] 2. Modify Substrates: If possible, use starting materials with activating groups (e.g., -OMe) or less sterically hindered analogues. For Friedländer syntheses starting from nitro-precursors, ensure the in situ reduction to the amine is complete before expecting condensation.[21][22] 3. Increase Temperature/Use Microwave: Cautiously increase the reaction temperature while monitoring for decomposition. Microwave irradiation can often accelerate the reaction and improve yields by providing efficient and uniform heating.[10][11] |
| 2. Formation of Tar / Polymeric Byproducts | 1. Harsh Reaction Conditions: Strong acids and high temperatures, typical of the Skraup synthesis, can cause polymerization of reactants and intermediates.[2][23] 2. Self-Condensation of Carbonyl Component: In Friedländer or Combes syntheses, the ketone or diketone can self-condense (e.g., via an aldol reaction) under the reaction conditions. 3. Oxidative Decomposition: Reactants or products may be unstable under the reaction conditions, especially if air is not excluded. | 1. Moderate Reaction Conditions: For Skraup-type reactions, add a moderator like FeSO₄ to control the exotherm.[2] For other methods, consider using milder catalysts (e.g., Lewis acids instead of strong Brønsted acids) or lower temperatures for a longer duration. 2. Control Stoichiometry & Addition: Add the carbonyl component slowly to the reaction mixture to keep its instantaneous concentration low, minimizing self-condensation. Using a slight excess of the amine component can also help. 3. Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions, especially if your substrates are electron-rich and prone to oxidation. |
| 3. Incorrect Regioisomer or Mixture of Isomers | 1. Use of Unsymmetrical Ketone/Diketone: The two α-positions of the ketone (Friedländer) or the two carbonyl groups of the diketone (Combes) have similar reactivity, leading to competitive cyclization.[4][8] 2. Insufficient Steric/Electronic Differentiation: The substituents on the reactants do not provide a strong enough bias to direct the cyclization to a single position. | 1. Rational Substrate Design: The most effective solution is to redesign the carbonyl component. Introduce a bulky group (e.g., tert-butyl) to sterically block one of the reactive sites, forcing the reaction to proceed at the less hindered position.[4] 2. Vary the Catalyst: The choice of acid catalyst can influence the isomer ratio. Experiment with different Brønsted acids (H₂SO₄, p-TsOH) and Lewis acids (ZnCl₂, Sc(OTf)₃) as they can modulate the reaction pathway differently.[24] 3. Change Reaction Conditions: Temperature can also affect regioselectivity. Lower temperatures often favor the thermodynamically more stable product, while higher temperatures may favor the kinetically formed product. A systematic study of temperature effects is recommended. |
| 4. Difficult Product Purification | 1. Formation of Tarry Byproducts: As mentioned, harsh conditions can create complex, high-molecular-weight impurities that are difficult to separate from the desired product.[2] 2. Similar Polarity of Isomers: Regioisomers often have very similar polarities, making separation by standard column chromatography challenging. 3. Residual Catalyst: Acidic or basic catalysts can be difficult to remove and may co-elute with the product. | 1. Optimize Reaction: The best purification is a clean reaction. Focus on minimizing tar formation using the steps outlined above. For crude products from Skraup reactions, steam distillation can be an effective first-pass purification step.[2] 2. Advanced Chromatography: If isomers are the issue, consider using high-performance liquid chromatography (HPLC) or switching to a different stationary phase in your column. Sometimes, converting the product mixture to a crystalline derivative (e.g., a salt) can allow for separation by fractional crystallization. 3. Aqueous Workup: Perform a thorough aqueous workup to remove the catalyst. Use a dilute base (e.g., NaHCO₃ solution) to neutralize and remove acid catalysts, or a dilute acid (e.g., 1M HCl) to remove base catalysts before proceeding to chromatography. |
Part 3: Key Methodologies & Experimental Protocols
Protocol 1: One-Pot Friedländer Synthesis from a Nitro-Precursor
This protocol is adapted from modern procedures that bypass the need to isolate the unstable 2-amino-1-naphthaldehyde.[21][22] It involves the in situ reduction of a 2-nitro-1-naphthaldehyde followed by condensation.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitro-1-naphthaldehyde (1.0 eq.), the α-methylene ketone (e.g., acetone, 1.2 eq.), and ethanol (5 mL per mmol of naphthaldehyde).
-
Reducing Agent: Add iron powder (Fe, 3.0 eq.) to the suspension.
-
Acid Catalyst: Add a catalytic amount of aqueous hydrochloric acid (e.g., 0.2 eq. of 2M HCl).
-
Reaction: Heat the mixture to reflux (approx. 80 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with additional ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the polysubstituted benzo[h]quinoline.
Protocol 2: Multicomponent Synthesis of a Highly Functionalized Benzo[h]quinoline
This protocol is based on a one-pot reaction involving an aromatic aldehyde, malononitrile, and a tetralone derivative, which rapidly builds molecular complexity.[12]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine the substituted benzaldehyde (1.0 eq.), malononitrile (1.0 eq.), 6-methoxy-1-tetralone (1.0 eq.), and ammonium acetate (1.5 eq.) in toluene (10 mL per mmol of aldehyde).
-
Catalyst: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq.).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. The reaction is often complete within 3-5 hours, and the product may begin to precipitate from the hot solution.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration.
-
Purification: Wash the collected solid with cold ethanol and then diethyl ether to remove residual starting materials and impurities. The product is often pure enough after this step. If needed, recrystallization from a suitable solvent (e.g., ethanol/DMF) can be performed. This method avoids tedious chromatographic workup.[10]
Part 4: Visualized Workflows and Mechanisms
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing common issues during the synthesis of benzo[h]quinolines.
Caption: A decision tree for troubleshooting common synthetic problems.
Generalized Mechanism: Friedländer Annulation
This diagram illustrates the key steps of the base-catalyzed Friedländer synthesis.
Caption: Key steps in the base-catalyzed Friedländer synthesis.
References
- ResearchGate. Scheme 78 Synthesis of polysubstituted benzo[h]quinolines 211 in ionic....
- Wikipedia. Doebner–Miller reaction.
- Beilstein Publishing. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities.
- Royal Society of Chemistry. A new rapid multicomponent domino reaction for the formation of functionalized benzo[h]pyrazolo[3,4-b]quinolines.
- ResearchGate. Oxidative C-H functionalization of benzo[h]quinoline in the presence of....
- ACS Publications. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
- Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations.
- PubMed Central. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- ResearchGate. Regioselective sp² CH functionalization of benzo[h]quinoline.
- SciSpace. A new rapid multicomponent domino reaction for the formation of functionalized benzo[h]pyrazolo[3,4-b]quinolines.
- PubMed. Synthesis of Functionalized Benzo[h]Quinolines via Base-Catalyzed 1,4-Addition/Intramolecular Annulation Cascade.
- PubMed Central. Recent Advances in Metal-Free Quinoline Synthesis.
- ResearchGate. The Friedländer Synthesis of Quinolines.
- ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis.
- ResearchGate. THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
- Semantic Scholar. Synthesis of 2-acetylbenzo[h]- and 3-acetylbenzo[f]quinolines by the reaction of benzo[h]- and benzo[f]quinolines with C2H5OH and CCl4 catalyzed by Cu-containing catalysts.
- Organic Chemistry Portal. Synthesis of quinolines.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Combes Quinoline Synthesis.
- ResearchGate. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations.
- ACS Publications. Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates.
- ACS Publications. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.
- ResearchGate. Synthesis of Functionalized Benzo[h]Quinolines via Base‐Catalyzed 1,4‐Addition/Intramolecular Annulation Cascade.
- ACS Publications. Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source.
- PubMed Central. New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence.
- ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses.
- MDPI. One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X.
- ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review.
- Beilstein Journals. Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes.
- Royal Society of Chemistry. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
- Wikipedia. Combes quinoline synthesis.
- ResearchGate. General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.
- MDPI. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities.
- Royal Society of Chemistry. The synthesis of benzo[h]quinolines as topoisomerase inhibitors.
- MDPI. A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones.
- Royal Society of Chemistry. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions.
- PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- ElectronicsAndBooks. Some Derivatives of Benzo [h] quinoline.
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- 10. A new rapid multicomponent domino reaction for the formation of functionalized benzo[h]pyrazolo[3,4-b]quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Stabilization of 2,4-Dimethylbenzo[h]quinoline for Device Applications
Welcome to the technical support center for 2,4-Dimethylbenzo[h]quinoline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this promising organic semiconductor in their device applications. As a polycyclic aromatic compound with a quinoline moiety, this compound offers unique photophysical properties but also presents challenges related to its stability.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring the reliability and longevity of your devices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and degradation of this compound.
Q1: What are the primary degradation pathways for this compound in a device setting?
A1: While specific degradation studies on this compound are not extensively documented, based on its chemical structure as a nitrogen-containing polycyclic aromatic hydrocarbon (N-PAH), the primary degradation pathways are anticipated to be:
-
Photo-oxidation: Exposure to ambient light, particularly UV radiation, in the presence of oxygen can lead to the formation of reactive oxygen species (ROS) that attack the aromatic rings and the methyl groups. This can result in the formation of non-emissive species, charge traps, and a general decline in device performance.
-
Thermal Degradation: At elevated temperatures, common during device operation or processing steps like thermal evaporation, this compound can undergo thermal decomposition.[2] This can lead to the breaking of chemical bonds and the formation of volatile byproducts, compromising the integrity of the thin film. Studies on other PAHs have shown that degradation increases with temperature and time.[3]
-
Moisture-Induced Degradation: The presence of water vapor can be detrimental to organic electronic devices.[4] For this compound, moisture can facilitate electrochemical reactions at the interfaces with electrodes and other layers, leading to delamination and quenching of luminescence. The basic nitrogen in the quinoline structure could also interact with water.
Q2: How should I properly store and handle this compound powder and solutions to minimize degradation?
A2: Proper storage and handling are critical to preserving the purity and performance of this compound.
| Form | Storage Condition | Handling Environment | Rationale |
| Powder | Store in a dark, dry, and inert environment (e.g., argon- or nitrogen-filled glovebox). Use an amber vial to protect from light. | All manipulations should be performed under an inert atmosphere (<1 ppm O2 and H2O).[5] | Minimizes exposure to oxygen, moisture, and light, which are key drivers of degradation. |
| Solution | Prepare solutions using anhydrous, de-gassed solvents. Store in a sealed container in a dark, inert environment. | Use Schlenk line techniques or a glovebox for solution preparation and transfer.[6] | Solvents can contain dissolved oxygen and water, which can accelerate degradation, especially when the molecule is in a less stable, solvated state. |
Q3: My device's performance is degrading rapidly under ambient conditions. What is the most likely cause and how can I fix it?
A3: Rapid degradation under ambient conditions strongly suggests insufficient protection from atmospheric oxygen and moisture. The most effective solution is proper encapsulation .[7] Without a robust barrier, the organic layers, including this compound, are highly susceptible to environmental degradation.[4][8]
Consider implementing a multi-layer thin-film encapsulation (TFE) strategy. A common and effective approach combines inorganic and organic layers to create a dense and flexible barrier.[9]
Part 2: Troubleshooting Guides
This section provides step-by-step guidance for resolving specific experimental issues.
Troubleshooting Issue 1: Poor Film Morphology and Device Shorting
Symptoms:
-
Inconsistent device performance across a single substrate.
-
High leakage current or electrical shorting.
-
Visible defects or crystallization in the this compound film under a microscope.
Root Cause Analysis and Solutions:
The planarity and intermolecular interactions of this compound can lead to crystallization and poor film formation during vacuum deposition.[1] This can create pathways for electrical shorting.
Experimental Protocol: Optimizing Thin Film Deposition
-
Substrate Preparation:
-
Thoroughly clean the substrate (e.g., ITO-coated glass) using a standard solvent cleaning sequence (e.g., detergent, deionized water, acetone, isopropanol).
-
Treat the substrate with UV-ozone or an oxygen plasma to improve the surface energy and promote better film adhesion.
-
-
Deposition Rate and Substrate Temperature Control:
-
Deposition Rate: A slower deposition rate (e.g., 0.1-0.5 Å/s) can provide molecules with more time to arrange into a smoother, more amorphous film.
-
Substrate Temperature: The temperature of the substrate during deposition can significantly influence film morphology. Experiment with a range of temperatures (e.g., room temperature, 50°C, 80°C) to find the optimal condition that balances surface mobility and crystallization.
-
-
Use of an Interlayer:
Troubleshooting Issue 2: Rapid Photoluminescence (PL) Quenching and Color Shift
Symptoms:
-
A significant decrease in the PL intensity of the this compound film upon exposure to air or light.
-
A noticeable shift in the emission color over time.
Root Cause Analysis and Solutions:
This is a classic sign of photo-oxidation. The formation of oxidized species on the this compound molecule can create non-radiative decay pathways and alter the electronic structure, leading to changes in the emission spectrum.
Workflow for Mitigating Photo-oxidation:
Caption: Workflow for mitigating photo-oxidation of this compound.
Detailed Steps:
-
Inert Atmosphere Fabrication: The entire device fabrication process, from substrate cleaning to final encapsulation, should ideally be conducted in an integrated glovebox system with very low levels of oxygen and moisture.[5]
-
Thin-Film Encapsulation (TFE): This is the most critical step for long-term stability. A multi-layer barrier is highly recommended.[8][9]
-
Inorganic Layer: Deposit a dense, pinhole-free layer of a material like aluminum oxide (Al₂O₃) or silicon nitride (SiNₓ) using atomic layer deposition (ALD) or plasma-enhanced chemical vapor deposition (PECVD).[9]
-
Organic Layer: Follow with a thicker, more flexible polymer layer like Parylene to planarize the surface and decouple the inorganic layers from external stresses.
-
-
Inclusion of Antioxidants: While not directly mixed with the this compound layer, incorporating antioxidant additives into adjacent layers (e.g., the hole transport layer) can help scavenge any residual reactive oxygen species that may be present.[12]
Troubleshooting Issue 3: Device Instability at High Operating Temperatures
Symptoms:
-
A gradual but irreversible decline in device efficiency during continuous operation.
-
Increased operating voltage required to maintain constant brightness.
Root Cause Analysis and Solutions:
This points to thermal degradation of the this compound or instability at the interfaces.[2] Efficient heat dissipation and thermally stable adjacent layers are key to mitigating this issue.
Strategies for Improved Thermal Stability:
Table of Thermally Stable Hole Transport Layer (HTL) and Electron Transport Layer (ETL) Materials:
| Layer | Material Example | Glass Transition Temp. (Tg) | Rationale for Stability |
| HTL | NiOₓ (inorganic) | > 300 °C | High thermal and chemical stability.[10] |
| HTL | PTAA (polymeric) | ~180 °C | High Tg and chemical inertness compared to some small molecule HTLs.[11] |
| ETL | TPBi | ~125 °C | Good thermal stability and electron transport properties.[13] |
| ETL | Quinoline Derivatives | Generally high | The rigid, planar structure of quinoline derivatives often leads to good thermal stability.[13][14] |
Experimental Workflow for Enhancing Thermal Management:
Caption: Decision workflow for improving the thermal stability of devices.
-
Select High Tg Materials: Choose hole and electron transport materials with high glass transition temperatures (Tg) to ensure they remain morphologically stable at the device's operating temperature.
-
Optimize Layer Thickness: Thicker charge transport layers can sometimes lead to higher operating voltages and thus more Joule heating. Systematically optimize the thickness of each layer to achieve a balance between charge transport and minimizing resistive heating.
-
Substrate Choice: If possible, use substrates with higher thermal conductivity, such as silicon or sapphire, instead of glass, to help dissipate heat more effectively away from the active device area.
By systematically addressing these common issues, researchers can significantly improve the stability and performance of devices based on this compound.
References
- A hybrid encapsulation method for organic electronics. (2009). AIP Publishing. [Link]
- Determination of basic nitrogen-containing polynuclear aromatic hydrocarbons formed during thermal degradation of polymers by high-performance liquid chromatography-fluorescence detection. (2000). PubMed. [Link]
- Recent progress on thin-film encapsulation technologies for organic electronic devices. (2019).
- Encapsulation of Organic Electronics. (n.d.).
- Laboratory Thin-Film Encapsulation of Air-Sensitive Organic Semiconductor Devices. (2010). MIT Open Access Articles. [Link]
- Laboratory Thin-Film Encapsulation of Air-Sensitive Organic Semiconductor Devices. (2010). IEEE Transactions on Electron Devices. [Link]
- Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. [Link]
- Benzo[h]quinoline, 2,4-dimethyl-. (n.d.). PubChem. [Link]
- Chemical Properties of Benzo[h]quinoline, 2,4-dimethyl- (CAS 605-67-4). (n.d.). Cheméo. [Link]
- Electronic Encapsulation Methods, Process and Benefits. (2024). Cavist. [Link]
- Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. (2025).
- Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific. [Link]
- Microbial degradation of quinoline. (n.d.).
- Polycyclic aromatic hydrocarbon. (n.d.). Wikipedia. [Link]
- Laboratory Thin-Film Encapsulation of Air-Sensitive Organic Semiconductor Devices. (2025).
- Benzo[h]quinoline, 2,4-dimethyl-. (n.d.). NIST WebBook. [Link]
- Fate and behaviour of nitrogen-containing polycyclic aromatic hydrocarbons in soil. (2025).
- Benzo[q]quinoline derivatives for efficient organic light-emitting diodes. (n.d.). Informa Healthcare. [Link]
- This compound. (n.d.). ChemBK. [Link]
- New Benzo[h]quinolin-10-ol Derivatives as Co-sensitizers for DSSCs. (n.d.). PubMed Central. [Link]
- Stability of Polycyclic Aromatic Hydrocarbons during Heating. (n.d.). Journal of Food and Drug Analysis. [Link]
- Degradation of Polycyclic Aromatic Hydrocarbons at Low Temperature under Aerobic and Nitrate-Reducing Conditions in Enrichment Cultures from Northern Soils. (n.d.). ASM Journals. [Link]
- Synthesis of Benzo[g]quinoline Derivatives and Their Electroluminescent Properties. (2019). Journal of Nanoscience and Nanotechnology. [Link]
- Pathway proposed for the degradation of quinoline. (n.d.).
- Strong-bonding hole-transport layers reduce ultraviolet degradation of perovskite solar cells. (2024). Science. [Link]
- Hole-transport layer-dependent degradation mechanisms in perovskite solar modules. (2025).
- Custom Quinoline Derivatives Manufacturers, Suppliers. (n.d.). Suzhou Fenghua. [Link]
- Biodegradation characteristics of quinoline by Pseudomonas putida. (n.d.). PubMed. [Link]
- Effective degradation of quinoline by catalytic ozonation with MnCexOy catalysts: performance and mechanism. (2025).
- Encapsulation of Organic Electronics. (2025).
- Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Compar
- The Protective Role of Antioxidants in the Defence against ROS/RNS-Mediated Environmental Pollution. (n.d.). NIH. [Link]
- Impact of hole-transport layer materials on the field-induced degradation of p-i-n perovskite solar cells. (n.d.). Sustainable Energy & Fuels (RSC Publishing). [Link]
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- 3. jfda-online.com [jfda-online.com]
- 4. dspace.mit.edu [dspace.mit.edu]
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- 14. oled-intermediates.com [oled-intermediates.com]
Technical Support Center: Method Refinement for HPLC Separation of Quinoline Isomers
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) separation of quinoline isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of these structurally similar compounds. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven resource for method refinement and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the separation of quinoline isomers.
Q1: Why is the separation of quinoline and its isomers so challenging?
The primary difficulty in separating quinoline and its isomers, such as isoquinoline, lies in their nearly identical chemical structures and physicochemical properties.[1] These isomers share the same molecular weight and formula (C₉H₇N).[2] The only structural difference is the position of the nitrogen atom in the bicyclic aromatic ring, which results in very subtle differences in polarity and pKa values, making them difficult to resolve with standard chromatographic methods.[1]
Q2: What are the pKa values for quinoline and isoquinoline, and why are they important?
The pKa of a compound dictates its ionization state at a given pH. For quinoline, a weak base, the conjugate acid has a pKa of approximately 4.9.[2][3] Isoquinoline is slightly more basic, with a pKa of 5.42.[1] The proximity of these pKa values means that small changes in mobile phase pH will affect both compounds similarly, making pH adjustment a critical but sensitive parameter for achieving separation.[4][5] Operating the mobile phase at a pH close to the pKa of the analytes can lead to peak distortion and splitting.[4][5]
Q3: What is the most common chromatographic mode for separating quinoline isomers?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most frequently used technique.[1] However, achieving baseline separation typically requires meticulous optimization of the mobile phase composition, pH, and the choice of stationary phase.[1]
Q4: My quinoline peaks are tailing. What is the primary cause?
Peak tailing for basic compounds like quinoline is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[6][7][8] These silanol groups can become ionized at mid-range pH levels and interact strongly with the basic quinoline molecule, leading to asymmetrical peaks.[6][8]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to resolving common issues encountered during the HPLC separation of quinoline isomers.
Issue 1: Poor Resolution or Co-elution of Isomers
This is the most frequent challenge. The following workflow provides a structured approach to improving the separation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromtech.com [chromtech.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Navigating the Cellular Maze - Enhancing Permeability of Quinoline-Based Drug Candidates
Welcome to the technical support hub for researchers, scientists, and drug development professionals dedicated to advancing quinoline-based therapeutics. The quinoline scaffold is a cornerstone in medicinal chemistry, but its derivatives frequently encounter a significant hurdle: poor cell permeability. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you diagnose and overcome permeability challenges in your research.
Section 1: Understanding the Permeability Problem with Quinolines
Quinoline-based compounds, despite their therapeutic promise, often exhibit physicochemical properties that hinder their ability to cross the lipid bilayer of cell membranes. This section delves into the common underlying causes of poor permeability.
Frequently Asked Questions (FAQs)
Q1: My novel quinoline derivative shows excellent target engagement in biochemical assays but has no activity in cell-based assays. What's the likely cause?
A1: This is a classic and frequent challenge in drug discovery. When a compound is potent in a cell-free system but inactive in a cellular context, poor cell permeability is a primary suspect. The compound is likely unable to reach its intracellular target at a sufficient concentration. The two main barriers are:
-
Low Passive Permeability: The molecule's intrinsic physicochemical properties—such as high polarity, large size, or an excessive number of hydrogen bond donors and acceptors—may prevent it from efficiently diffusing across the lipid membrane.[1][2]
-
Active Efflux: The compound may be a substrate for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as cellular pumps, actively expelling the drug from the cell.[3] This is a common issue with heterocyclic compounds like quinolines.
Q2: What are the key physicochemical properties of my quinoline analog that I should assess first to predict potential permeability issues?
A2: Several key parameters, often guided by frameworks like Lipinski's Rule of Five, can provide early warnings of permeability problems. Pay close attention to:
-
Lipophilicity (LogP): There is a "sweet spot" for lipophilicity. While a certain degree of lipid solubility is necessary to enter the cell membrane, very high lipophilicity can cause the compound to become trapped within the lipid bilayer.[1]
-
Polar Surface Area (PSA): PSA is a measure of the surface sum over all polar atoms. A high PSA is often associated with poor membrane permeability due to the energetic cost of dehydrating the molecule to enter the lipophilic membrane interior.
-
Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion rates.
-
Hydrogen Bond Donors and Acceptors: A high number of these can increase a compound's aqueous solubility but hinder its ability to cross the non-polar cell membrane.[2]
-
Ionization State (pKa): The charge of your quinoline derivative at physiological pH is critical. Ionized molecules are significantly less permeable than their neutral counterparts.[1][2]
Q3: What is P-glycoprotein (P-gp) and why is it particularly relevant for quinoline-based drugs?
A3: P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a well-characterized efflux pump that transports a wide variety of structurally diverse compounds out of cells.[3] This is a major mechanism of multidrug resistance in cancer and a significant barrier to drug absorption in the gut and entry into the brain.[4] Many quinoline derivatives have been identified as P-gp substrates, meaning the pump recognizes them and actively removes them from the cell, drastically reducing their intracellular concentration and therapeutic effect.[4][5]
Section 2: Experimental Workflows for Diagnosing Permeability Issues
A systematic experimental approach is crucial to confirm and quantify poor permeability. This section provides an overview of the recommended workflow and detailed protocols for key assays.
Workflow for Troubleshooting Poor Permeability
This diagram outlines the logical progression from identifying poor cellular activity to pinpointing the specific permeability issue.
Caption: A systematic workflow for diagnosing poor cell permeability.
Experimental Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to evaluate a compound's passive diffusion across an artificial lipid membrane, mimicking the gastrointestinal tract barrier.[6][7]
Objective: To determine the apparent permeability coefficient (Papp) for passive diffusion.
Methodology:
-
Preparation of Lipid Membrane: A filter plate (donor plate) is coated with a solution of lipids (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.[6]
-
Compound Preparation: Prepare a stock solution of the quinoline compound in DMSO and dilute it to the final desired concentration (e.g., 10 µM) in a buffer solution (e.g., PBS at pH 7.4).[8]
-
Assay Setup:
-
Add the buffer solution to the wells of an acceptor plate.
-
Add the compound solution to the wells of the lipid-coated donor plate.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
-
Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 5 to 18 hours) with gentle shaking.[6][7]
-
Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Papp:
-
The apparent permeability coefficient (Papp) is calculated using a specific equation that takes into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.
-
Experimental Protocol 2: Caco-2 Bidirectional Permeability Assay
The Caco-2 assay is the industry gold standard for in vitro prediction of human intestinal drug absorption.[3][9] It uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium and express key efflux transporters like P-gp.[9][10]
Objective: To determine the apparent permeability (Papp) in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and to calculate the Efflux Ratio (ER).
Methodology:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto permeable Transwell® inserts at an appropriate density.
-
Culture the cells for 21-28 days to allow them to differentiate into a polarized monolayer with tight junctions.[3]
-
-
Monolayer Integrity Check:
-
Before the assay, measure the Transepithelial Electrical Resistance (TEER) to ensure the formation of tight junctions. TEER values should be within the lab's established range (typically >300 Ω·cm²).[3][10]
-
Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow; leakage should be minimal (<1-2%).[10]
-
-
Permeability Assay (A→B and B→A):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
For A→B transport: Add the test compound solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
-
For B→A transport: Add the test compound solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a set time (e.g., 2 hours).[3]
-
Sampling and Analysis: Collect samples from the receiver chambers at the end of the incubation period and analyze the compound concentration by LC-MS/MS.
-
Data Analysis:
-
Calculate the Papp values for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 is a strong indicator that the compound is a substrate for active efflux.[10]
-
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption | Example Control Drugs |
| High | > 10 | Well absorbed (>85%) | Propranolol, Ketoprofen |
| Moderate | 1 - 10 | Moderately absorbed (50-85%) | Verapamil |
| Low | < 1 | Poorly absorbed (<50%) | Atenolol, Sotalol |
| Impermeable | ~0 | Negligible | Lucifer Yellow, FITC-Dextran |
Table 1: Classification of Drug Permeability Based on Caco-2 Papp Values. Data compiled from multiple sources.[3][11][12][13]
Section 3: Troubleshooting Common Experimental Issues
Even with established protocols, experimental challenges can arise. This section addresses common problems encountered during permeability assays.
Troubleshooting Guide for Caco-2 Assays
| Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low TEER values (<300 Ω·cm²) | 1. Incomplete monolayer formation. 2. Cell passage number is too high. 3. Contamination (e.g., mycoplasma). 4. Incorrect serum concentration in media.[14] | 1. Ensure cells are cultured for at least 21 days. Check seeding density. 2. Use cells within a validated passage range (e.g., 35-45). 3. Test for mycoplasma contamination. 4. Verify the FBS concentration is optimal for differentiation (typically 10-20%).[14] Some protocols suggest reducing serum to enhance differentiation.[15][16][17] |
| Low Compound Recovery (<70-80%) | 1. Non-specific binding to assay plates. 2. Compound instability in buffer. 3. Cellular metabolism. | 1. Use low-binding plates. Consider adding a small percentage of BSA to the receiver buffer. 2. Assess compound stability in the assay buffer over the incubation period. 3. Analyze samples for major metabolites using LC-MS/MS. |
| High Variability Between Replicates | 1. Inconsistent cell monolayer. 2. Pipetting errors. 3. Compound precipitation. | 1. Visually inspect monolayers for uniformity. Ensure consistent seeding. 2. Use calibrated pipettes and careful technique. 3. Check the solubility of your compound at the test concentration in the assay buffer. |
| PAMPA result is high, but Caco-2 (A→B) is low. | This is a classic sign of active efflux. The compound can passively cross a simple lipid membrane but is actively pumped out by transporters (like P-gp) expressed in Caco-2 cells. | Proceed to an efflux inhibition assay (see Protocol 3) to confirm P-gp substrate activity. |
Section 4: Strategies to Overcome Poor Permeability
Once poor permeability is confirmed, several strategies can be employed, ranging from chemical modification to advanced formulation techniques.
Strategy 1: Medicinal Chemistry Approaches
Structural modification of the quinoline scaffold is a powerful tool to improve permeability.
-
Structure-Activity Relationship (SAR) Guided Design:
-
Modulating Lipophilicity: Systematically modify substituents to achieve an optimal LogP. For instance, adding small alkyl groups can increase lipophilicity, while adding polar groups can decrease it.
-
Reducing Polar Surface Area: Masking hydrogen bond donors (e.g., -OH, -NH2) through methylation or conversion to a prodrug can significantly improve passive diffusion.
-
Evading Efflux Pumps: SAR studies have shown that specific substitutions on the quinoline ring can reduce recognition by P-gp.[18] For example, the number and position of methoxy groups and the length of a linker chain can influence P-gp inhibitory potency.[18] Research has also indicated that substitutions at the 4 and 8-positions of the quinoline ring are crucial for bioactivity.[19]
-
-
The Prodrug Approach: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[20] This is an effective strategy for transiently masking polar functional groups that hinder membrane permeation.[20]
Strategy 2: Co-administration with Efflux Pump Inhibitors
To confirm that P-gp is the cause of poor accumulation, co-incubate your quinoline compound with a known P-gp inhibitor. A significant increase in intracellular concentration or A→B permeability confirms P-gp substrate activity.
| P-gp Inhibitor | Typical In Vitro IC50 Range (µM) | Comments |
| Verapamil | 1 - 10 | A "first-generation" inhibitor, widely used as a positive control.[1][21] |
| Cyclosporin A | 0.5 - 5 | A potent inhibitor, also used as a standard control.[1][22] |
| Elacridar (GF120918) | 0.05 - 0.5 | A potent and specific "third-generation" inhibitor.[22] |
Table 2: Common P-gp Inhibitors for In Vitro Assays. IC50 values can vary significantly between cell lines and assay conditions.[22][23]
Experimental Protocol 3: Rhodamine 123 Efflux Assay
This is a functional assay to directly assess whether your quinoline compound can inhibit P-gp activity. It uses Rhodamine 123, a fluorescent P-gp substrate.[24]
Objective: To determine if a test compound inhibits the P-gp-mediated efflux of Rhodamine 123.
Methodology:
-
Cell Preparation: Use a cell line that overexpresses P-gp (e.g., a resistant cancer cell line or a transfected cell line). Prepare a cell suspension.
-
Inhibitor Pre-incubation: Pre-incubate the cells with your quinoline compound at various concentrations for 30-60 minutes at 37°C. Include a vehicle control (no inhibitor) and a positive control inhibitor (e.g., Verapamil).[24]
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration ~1-5 µM) to all samples and incubate for another 30-60 minutes, protected from light.[24]
-
Efflux Period: Wash the cells to remove extracellular dye and resuspend them in fresh medium (containing the inhibitors). Incubate for 1-2 hours to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence of the cells using a flow cytometer or fluorescence plate reader.
-
Interpretation: A dose-dependent increase in intracellular Rhodamine 123 fluorescence in the presence of your quinoline compound indicates inhibition of P-gp.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells [mdpi.com]
- 5. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pexacy.com [pexacy.com]
- 8. researchgate.net [researchgate.net]
- 9. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Caco-2 Method Validation | Bienta [bienta.net]
- 12. culturecollections.org.uk [culturecollections.org.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The effect of serum starvation on tight junctional proteins and barrier formation in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Serum-reduced and serum-free media for differentiation of Caco-2 cells. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Novel in vitro transport method for screening the reversibility of P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BCS class IV drugs: Highly notorious candidates for formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Extraction Protocols for Quinoline Metabolites from Plasma
Welcome to the Technical Support Center for the extraction of quinoline metabolites from plasma. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during sample preparation. Our focus is on ensuring scientific integrity and providing practical, field-proven insights to help you achieve robust and reproducible results.
The successful quantification of quinoline metabolites in plasma is critically dependent on the efficiency and cleanliness of the sample extraction process. The choice of extraction method—be it Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—is governed by the physicochemical properties of the specific metabolites, the required sensitivity of the assay, and the analytical platform being used, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS).
This guide is structured to provide a foundational understanding of each technique, followed by detailed troubleshooting FAQs to address specific experimental issues. All protocols and recommendations are designed to be self-validating systems, grounded in established bioanalytical method validation principles.[1][2][3][4][5]
Understanding Your Analytes: The Quinoline Metabolome
Quinoline, a heterocyclic aromatic organic compound, undergoes extensive metabolism, primarily catalyzed by cytochrome P450 enzymes in the liver.[6] This process generates a variety of metabolites with differing polarities and chemical properties. Common metabolic pathways include hydroxylation, N-oxidation, and epoxide formation, leading to metabolites such as hydroxyquinolines and quinoline-N-oxide.[6] The specific metabolites formed can vary, but understanding their potential structures is key to developing a successful extraction protocol.
dot graph "Quinoline_Metabolism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Quinoline [label="Quinoline\n(Lipophilic)", fillcolor="#FBBC05"]; PhaseI [label="Phase I Metabolism\n(CYP450 Enzymes)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolites [label="Primary Metabolites\n(e.g., Hydroxyquinolines,\nQuinoline-N-oxide)\n(Increased Polarity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PhaseII [label="Phase II Metabolism\n(e.g., Glucuronidation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conjugates [label="Conjugated Metabolites\n(Highly Polar)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Quinoline -> PhaseI; PhaseI -> Metabolites; Metabolites -> PhaseII; PhaseII -> Conjugates; } dot Caption: Simplified metabolic pathway of quinoline in the liver.
Section 1: Protein Precipitation (PPT)
Protein Precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is often the first choice for high-throughput screening due to its simplicity and low cost.[7][8]
Core Protocol: Protein Precipitation with Acetonitrile
-
Sample Preparation: Thaw plasma samples on ice to prevent degradation of thermolabile metabolites.
-
Solvent Addition: Add 3 volumes of ice-cold acetonitrile (ACN) to 1 volume of plasma (e.g., 300 µL ACN to 100 µL plasma). Rationale: ACN is a common choice as it effectively precipitates proteins while keeping a broad range of analytes in solution.[9]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully aspirate the supernatant, which contains the metabolites, and transfer it to a clean tube for analysis or further processing.
PPT Troubleshooting and FAQs
Q1: I'm observing a cloudy or hazy supernatant after centrifugation. What could be the cause?
-
Insufficient Centrifugation: The speed or duration of centrifugation may be inadequate to pellet all precipitated proteins. Try increasing the g-force or the centrifugation time.
-
Suboptimal Solvent-to-Plasma Ratio: A 3:1 ratio is a good starting point, but for some plasma samples, a higher ratio (e.g., 4:1) may be necessary for complete protein removal.[7]
-
Inadequate Mixing: Ensure vigorous vortexing to create a fine protein precipitate that pellets more effectively.
Q2: My analyte recovery is low and inconsistent. How can I improve it?
-
Analyte Co-precipitation: Highly lipophilic quinoline metabolites may get entrapped in the protein pellet.
-
Solution 1: Acidify the Precipitation Solvent. Adding a small amount of acid (e.g., 0.1% formic acid) to the acetonitrile can help to disrupt protein-analyte binding and improve the recovery of basic quinoline metabolites.
-
Solution 2: Test Alternative Solvents. Methanol can be a better choice for more polar metabolites.[10] A 1:1 mixture of methanol and ethanol can also be effective.[10]
-
-
Analyte Instability: The pH change during precipitation could be degrading your metabolite. Ensure your method validation includes stability assessments under the extraction conditions.[1][2][4]
Q3: I'm seeing significant matrix effects (ion suppression) in my LC-MS analysis. What can I do?
-
Phospholipid Co-extraction: PPT is known for not effectively removing phospholipids, which are a major cause of matrix effects in ESI-MS.[11]
-
Solution 1: Phospholipid Removal Plates. Consider using specialized plates that combine protein precipitation with phospholipid removal.
-
Solution 2: Post-PPT Cleanup. A subsequent LLE or SPE step can be employed to remove phospholipids and other interferences.
-
-
High Salt Content: If your plasma samples have high salt content, this can also contribute to ion suppression. A post-PPT cleanup step will help to mitigate this.
Section 2: Liquid-Liquid Extraction (LLE)
LLE is a more selective technique than PPT, offering a cleaner extract by partitioning analytes between two immiscible liquid phases. It is particularly useful for separating analytes from highly water-soluble matrix components.
Core Protocol: LLE for Basic Quinoline Metabolites
-
Sample Preparation: To 100 µL of plasma, add an internal standard.
-
pH Adjustment: Add 100 µL of a basic buffer (e.g., 0.1 M sodium carbonate, pH 10) to the plasma. Rationale: Quinoline and its metabolites are basic.[4] Increasing the pH of the aqueous phase deprotonates them, making them more soluble in an organic solvent.[12][13][14][15]
-
Solvent Addition: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Extraction: Vortex vigorously for 2-5 minutes to facilitate the transfer of the analytes into the organic phase.
-
Phase Separation: Centrifuge at a moderate speed (e.g., 3,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Collection and Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.
LLE Troubleshooting and FAQs
Q1: An emulsion has formed between the two layers, and I can't separate them. What should I do?
-
Vortexing too Vigorously: Excessive vortexing can lead to stable emulsions. Try a gentler mixing method, such as gentle inversion or rocking.
-
High Protein Content: If a prior PPT step was not performed, the high protein content can stabilize emulsions.
-
Solution 1: Centrifuge at Higher Speed/Longer Time: This can sometimes help to break the emulsion.
-
Solution 2: Add Salt: Adding a small amount of a salt like sodium chloride can increase the polarity of the aqueous phase and help to break the emulsion.
-
Solution 3: Freeze-Thaw: Freezing the sample and then allowing it to thaw can also disrupt the emulsion.
-
Q2: My recovery for more polar, hydroxylated quinoline metabolites is poor. How can I improve it?
-
Solvent Polarity: The chosen organic solvent may not be polar enough to efficiently extract the more polar metabolites.
-
Solution 1: Use a More Polar Solvent. Try a more polar solvent like dichloromethane or a mixture of solvents (e.g., MTBE with 5% isopropanol).
-
Solution 2: Back-Extraction. Perform a back-extraction. After the initial extraction into the organic phase, extract the analytes back into an acidic aqueous phase. This can provide a very clean sample.[13]
-
Q3: How do I choose the optimal pH for my extraction?
-
Know Your Analyte's pKa: The general rule is to adjust the pH to be at least 2 units above the pKa for a basic analyte to ensure it is in its neutral, more organic-soluble form.[12] Conversely, for an acidic analyte, the pH should be 2 units below the pKa.
-
Experimental Optimization: If the pKa is unknown, perform a small-scale experiment by extracting your analyte at a range of pH values (e.g., pH 8, 9, 10, 11) to determine the optimal pH for maximum recovery.
dot graph "LLE_Optimization" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Start: Plasma Sample\nwith Quinoline Metabolites", shape=ellipse, fillcolor="#FBBC05"]; Adjust_pH [label="Adjust pH of Plasma\n(Aqueous Phase)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Solvent [label="Add Immiscible\nOrganic Solvent"]; Vortex [label="Vortex to Mix"]; Centrifuge [label="Centrifuge for\nPhase Separation"]; Collect_Organic [label="Collect Organic Phase\n(Contains Neutral Metabolites)"];
Start -> Adjust_pH; Adjust_pH -> Add_Solvent [label="pH > pKa + 2\n(for basic metabolites)"]; Add_Solvent -> Vortex; Vortex -> Centrifuge; Centrifuge -> Collect_Organic; } dot Caption: Workflow for optimizing LLE of basic quinoline metabolites.
Section 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of selectivity and provides the cleanest extracts, making it ideal for assays requiring low limits of quantification.[16][17][18] It involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with a different solvent.
Core Protocol: Reversed-Phase SPE for Quinoline Metabolites
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol. Rationale: This wets the sorbent and activates it for analyte retention.[19]
-
Equilibration: Equilibrate the cartridge with 1 mL of water or a weak buffer at a neutral pH. Rationale: This prepares the sorbent for the aqueous sample.[19]
-
Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with water) onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences. Rationale: This step is crucial for removing salts and other matrix components that are not retained as strongly as the analytes.[19]
-
Elution: Elute the quinoline metabolites with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
SPE Troubleshooting and FAQs
Q1: My analyte is breaking through during the loading step, resulting in low recovery.
-
Improper Conditioning/Equilibration: Ensure these steps are performed correctly and that the sorbent bed does not dry out before loading the sample.[19]
-
Sorbent Overload: The amount of analyte and other matrix components may be exceeding the capacity of the SPE sorbent. Try using a larger sorbent bed mass or diluting the sample further before loading.
-
Incorrect Sorbent Choice: For very polar metabolites, a C18 sorbent may not provide sufficient retention. Consider a more polar-retentive phase like a polymeric sorbent (e.g., HLB) or a mixed-mode cation exchange sorbent for basic quinoline metabolites.[18]
Q2: I'm still observing significant matrix effects after SPE.
-
Inadequate Washing Step: The wash solvent may not be strong enough to remove all interferences.
-
Solution: Optimize the wash step by gradually increasing the percentage of organic solvent. Be careful not to elute your analytes of interest. Analyze the wash fraction to ensure you are not losing your target compounds.
-
-
Co-elution of Phospholipids: While better than PPT, some phospholipids can still be retained and eluted from a C18 sorbent.
-
Solution: Use a specialized phospholipid removal SPE plate or a more selective sorbent chemistry.
-
Q3: How do I choose the right SPE sorbent for my quinoline metabolites?
-
Analyte Polarity:
-
Analyte Charge:
-
Basic Quinoline Metabolites: A mixed-mode cation exchange (MCX) sorbent can provide superior selectivity. This sorbent retains the analyte through both reversed-phase and ion-exchange mechanisms, allowing for a more rigorous washing step and resulting in a cleaner extract.
-
| Extraction Method | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, low cost, high-throughput.[7] | Non-selective, high matrix effects (phospholipids), risk of analyte co-precipitation.[9][11] | Rapid screening, high concentration analytes. |
| Liquid-Liquid Extraction (LLE) | More selective than PPT, good for removing salts and polar interferences. | Can be labor-intensive, emulsion formation, requires solvent evaporation. | Intermediate sample cleanliness, when dealing with ionizable compounds. |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts, minimizes matrix effects.[16][17] | More complex method development, higher cost per sample.[18] | Low-level quantification, assays requiring high sensitivity and specificity. |
Final Recommendations
The optimization of an extraction protocol for quinoline metabolites is an iterative process that requires a thorough understanding of the analytes' properties and the chosen extraction technique. Always begin with a systematic evaluation of parameters such as solvent choice, pH, and wash/elution conditions.
For all bioanalytical methods, it is imperative to follow the validation guidelines set forth by regulatory bodies such as the FDA and EMA.[1][2][3][4][5][20] This includes assessing for accuracy, precision, selectivity, stability, and matrix effects to ensure the integrity of your data.
References
- European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation.
- ResearchGate. (n.d.). Schematic diagram of quinolinate metabolism.
- Course Hero. (n.d.). Preparation and Properties of Quinoline.
- LCGC. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- ResearchGate. (n.d.). Biosynthesis of quinoline alkaloids.
- ResearchGate. (n.d.). Biosynthesis of quinoline alkaloids.
- LCGC. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- gtfch.org. (n.d.). Pitfalls in LC-MS(-MS) Analysis.
- Chromatography Today. (2025). New Extraction Technique Tested on Polar Metabolites in Human Plasma.
- National Center for Biotechnology Information. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
- National Center for Biotechnology Information. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry.
- MDPI. (n.d.). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples.
- PubMed. (2007). Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds.
- KEGG. (n.d.). Quinolines - Reference pathway.
- Biotage. (2023). Protein precipitation vs. traditional protein crash: what's best?.
- MDPI. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis.
- YouTube. (2019). The role of pH in Liquid-Liquid Extraction L9 4380.
- Chromatography Forum. (2007). Plasma Protein Precipitation.
- JoVE. (2024). Extraction: Effects of pH.
- Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- National Center for Biotechnology Information. (2015). Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples.
- National Center for Biotechnology Information. (n.d.). Quinoline.
- Reddit. (n.d.). Role of Ph in liquid-liquid extraction.
- Pharmaceutical Outsourcing. (2014). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies.
- Cheméo. (n.d.). Chemical Properties of Quinoline (CAS 91-22-5).
- MDPI. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids.
- ResearchGate. (n.d.). Physical and chemical properties of the investigated metabolites.
- MDPI. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates.
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Technical Support Center: A Guide to Minimizing Degradation of 2,4-Dimethylbenzo[h]quinoline During Analysis
Introduction
2,4-Dimethylbenzo[h]quinoline is a polycyclic aromatic nitrogen heterocycle (PANH), a class of compounds relevant in pharmaceutical development, materials science, and environmental analysis.[1] Its complex aromatic structure and basic nitrogen center make it susceptible to degradation under various environmental and experimental conditions.[1][2] Inconsistent analytical results, such as loss of potency, poor recovery, and the appearance of extraneous chromatographic peaks, are often attributable to analyte instability.[2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing the degradation of this compound. By understanding the underlying causes of instability and implementing robust handling and analytical protocols, users can ensure the accuracy, reproducibility, and integrity of their experimental data.
Section 1: Understanding the Stability of this compound
The stability of this compound is influenced by its inherent chemical properties. The quinoline core is a weak base, making its solubility and stability highly dependent on pH.[3][4][5] The extended aromatic system makes the molecule susceptible to oxidation and photodegradation, common issues for many quinoline derivatives.[2][6] Discoloration of solutions, often to yellow or brown, is a clear visual indicator of degradation.[2]
The primary drivers of degradation that must be controlled throughout the analytical workflow are outlined below.
Caption: Key environmental and chemical drivers of this compound degradation.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage, preparation, and analysis of this compound in a direct question-and-answer format.
Sample Storage & Handling
Q1: My stock solution of this compound is turning yellow/brown. What is happening and is it still usable? A: Discoloration is a common sign of degradation for quinoline compounds, often caused by photodegradation or oxidation.[2] The formation of colored byproducts indicates that the integrity of your sample is compromised. It is strongly recommended to discard the discolored solution and prepare a fresh one, as the concentration of the parent analyte is likely lower than expected, and the degradants may interfere with your assay.
Q2: What are the optimal conditions for storing the compound in its solid form and as a stock solution? A:
-
Solid Compound: Store the solid material in a tightly sealed container in a cool, dark, and dry place. A desiccator at room temperature, protected from light, is generally sufficient for long-term stability.
-
Stock Solutions: For photosensitive compounds, always use amber or opaque vials to prevent light exposure.[7][8] For short-term storage (days), refrigeration at 2-8°C is recommended. For long-term storage (weeks to months), aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9] Before sealing vials for long-term storage, consider purging the headspace with an inert gas like nitrogen or argon to minimize oxidation.[9]
Q3: I'm observing a gradual decrease in analyte concentration in my working solutions, even when stored properly. What could be the cause? A: Beyond chemical degradation, analyte loss can occur due to physical adsorption to container surfaces. Basic compounds can interact with acidic silanol groups on glass surfaces, while hydrophobic compounds can adsorb to both glass and plastic.[9][10] To mitigate this, use deactivated or siliconized glass vials, or polypropylene containers.[9] Preparing solutions in a solvent that matches the initial mobile phase can also help, as dissolving the sample in a solvent much stronger than the mobile phase can cause issues.[9]
Sample Preparation
Q4: My analyte recovery is consistently low after solid-phase extraction (SPE). Could this be a degradation issue? A: While incomplete extraction is a common cause, degradation during sample preparation can also lead to low recovery.[10] The pH of your sample and extraction buffers is critical. Quinoline and its derivatives have pH-dependent solubility and stability.[3] For instance, the photodegradation of quinoline is known to be faster at acidic pH (e.g., 4.5) compared to neutral pH.[6] Ensure the pH of your solutions is maintained within a range that promotes stability, which should be determined experimentally (see Protocol 2).
Q5: What is the best solvent to use for preparing solutions to minimize degradation? A: The choice of solvent is critical. High-purity, HPLC-grade solvents are mandatory. Acetonitrile or methanol are common choices. Avoid solvents containing peroxides, which can be present in aged ethers like THF or dioxane, as these can cause oxidative degradation. If you must use aqueous solutions, they should be buffered to a pH where the analyte is most stable and prepared fresh.[9]
Chromatographic Analysis (HPLC)
Q6: I am seeing fronting or tailing peaks in my HPLC chromatogram. What is the cause? A: Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[11] To resolve this:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-4) will protonate the quinoline nitrogen, which can help reduce interactions with silanols.[11]
-
Use a Modern Column: Employ a highly deactivated, end-capped C18 column or consider a column with an embedded polar group. These are designed to minimize silanol activity.[11]
-
Check Injection Solvent: Ensure your sample is dissolved in a solvent that is as weak as or weaker than your initial mobile phase to prevent peak distortion.[9]
Q7: My chromatogram shows extra peaks for an aged sample compared to a freshly prepared standard. Are these contaminants or degradants? A: The appearance of new peaks over time is a classic sign of degradation.[2] These peaks represent degradation products formed during storage or sample processing. A properly developed stability-indicating HPLC method should be able to resolve the parent analyte from all potential degradation products.[2] Running a forced degradation study (see Protocol 2) is the definitive way to identify potential degradant peaks.
Q8: Can the analytical method itself cause degradation? A: Yes. While less common in HPLC unless dealing with highly labile compounds, thermal degradation can be a significant issue in Gas Chromatography (GC), where samples are subjected to high temperatures in the injection port.[12] For HPLC, prolonged exposure to UV light in a detector flow cell or analysis at elevated column temperatures could potentially degrade highly sensitive compounds.[2] If degradation is suspected, try analyzing the sample with a lower column temperature.
| Symptom | Potential Cause(s) | Recommended Troubleshooting Actions |
| Solution Discoloration | Photodegradation, Oxidation | Prepare fresh solution; Store in amber vials, protected from light and air.[2][8] |
| Decreasing Concentration | Chemical Degradation, Adsorption | Aliquot and freeze for long-term storage; Use deactivated glass or polypropylene vials.[9] |
| Low Recovery After SPE | Unfavorable pH, Degradation | Optimize and buffer pH during extraction; Minimize processing time.[3][10] |
| Peak Tailing (HPLC) | Secondary silanol interactions | Lower mobile phase pH (2.5-4); Use a modern, end-capped column.[11] |
| Appearance of New Peaks | Analyte Degradation | Confirm with a fresh standard; Develop a stability-indicating method.[2] |
| Table 1: Quick troubleshooting guide for common analytical issues. |
Section 3: Protocols for Ensuring Analytical Integrity
Adherence to standardized protocols is essential for minimizing variability and ensuring the reliability of results.
Protocol 1: Recommended Storage and Handling Procedure
-
Receipt and Storage of Solid: Upon receipt, store the solid this compound in a dark, cool, and dry location. Use of a desiccator is recommended.
-
Preparation of Stock Solution:
-
Work under subdued light or use yellow lighting to minimize light exposure.[7]
-
Use high-purity, degassed solvents (e.g., HPLC-grade acetonitrile or methanol).
-
Use Class A volumetric flasks and calibrated pipettes for accuracy.
-
Prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Storage of Stock Solution:
-
Immediately transfer the stock solution to small-volume amber glass or polypropylene vials.[8][9]
-
If storing for more than a week, purge the vials with inert gas (nitrogen or argon) before capping.[9]
-
Label vials clearly with compound name, concentration, solvent, preparation date, and storage conditions.
-
For long-term storage, place aliquots in a -20°C or -80°C freezer. Avoid frost-free freezers due to temperature cycling.[9]
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature. Once thawed, vortex gently to ensure homogeneity.
-
Do not refreeze the stock aliquot; discard any unused portion to prevent freeze-thaw degradation.[9]
-
Prepare working standards by diluting the stock solution in the mobile phase or a solvent of similar strength.
-
Use freshly prepared working solutions for each analytical run whenever possible.
-
Protocol 2: Forced Degradation Study for a Stability-Indicating Method
A forced degradation study is essential to understand the degradation pathways and to develop an HPLC method that can separate the active compound from its degradation products.[2]
Caption: Experimental workflow for a forced degradation study.
-
Prepare Stock Solution: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.
-
Apply Stress Conditions: Aliquot the solution into separate, appropriately labeled vials for each condition. Expose the aliquots to the stress conditions outlined in Table 2. Include an unstressed control sample stored under ideal conditions (e.g., refrigerated and protected from light).
-
Sampling and Analysis: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[2] Before analysis, neutralize the acid and base hydrolysis samples. Analyze all samples using an HPLC method with a photodiode array (PDA) detector.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control and time-zero samples.
-
Aim for 5-20% degradation of the parent compound.
-
Use the PDA detector to assess the peak purity of the parent analyte to ensure no degradants are co-eluting.
-
Optimize the HPLC method (e.g., gradient, mobile phase pH) to achieve a resolution of >2 between the parent peak and all degradation product peaks.
-
| Stress Condition | Reagent / Setup | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | Room Temp. & 60°C | Hydrolysis of susceptible groups |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Room Temp. & 60°C | Hydrolysis, Ring Opening |
| Oxidative | 3% Hydrogen Peroxide (H₂O₂) | Room Temperature | N-oxidation, Aromatic Hydroxylation[13] |
| Thermal | Temperature-controlled oven/bath | 80°C in solution | Thermally-induced decomposition[2] |
| Photolytic | Photostability chamber (UV/Vis) | ICH Q1B guidelines | Photodegradation, formation of radicals[6] |
| Table 2: Recommended conditions for a forced degradation study. |
By systematically applying these troubleshooting principles and robust protocols, researchers can significantly enhance the quality and reliability of their analytical data for this compound.
References
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar.
- Ginsburg, H., & Krugliak, M. (1992). Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. PubMed.
- Restek Corporation. (2012). Handling Your Analytical Reference Standards.
- Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. ResearchGate.
- LabTAG. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
- Zhang, H., et al. (2011). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. PubMed.
- AACC. (n.d.). How is the stability of different analytes in blood samples maintained before testing?.
- Needle.Tube. (n.d.). Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices.
- Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents.
- Jing, T., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. ResearchGate.
- ResearchGate. (n.d.). Photodegradation efficiency of quinoline yellow (QY).
- da Silva, B. F., et al. (2011). Evaluation of thermal stability of quinones by thermal analysis techniques. ScienceDirect.
- ACS Sustainable Chemistry & Engineering. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles.
- MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4.
- Semantic Scholar. (n.d.). Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m.
- Bio-Rad Laboratories. (2015). Four Tips for Minimizing Protein Degradation During Sample Preparation. YouTube.
- Oliveira, J. D. M., et al. (n.d.). Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Even3.
- MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (n.d.). Individual and combined degradation of N-heterocyclic compounds under sulfate radical-based advanced oxidation processes.
- ResearchGate. (n.d.). Possible degradation pathway of quinoline.
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- Catalysis Science & Technology (RSC Publishing). (n.d.). Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone.
- ResearchGate. (n.d.). Microbial degradation of quinoline.
- ResearchGate. (n.d.). Minimizing technical variation during sample preparation prior to label-free quantitative mass spectrometry.
- Cheméo. (n.d.). Chemical Properties of Benzo[h]quinoline, 2,4-dimethyl- (CAS 605-67-4).
- NIST. (n.d.). Benzo[h]quinoline, 2,4-dimethyl-.
- ChemBK. (n.d.). This compound.
- PubChem. (n.d.). Benzo[h]quinoline, 2,4-dimethyl-.
- ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline.
- ScienceDirect. (n.d.). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2.
- ResearchGate. (n.d.). Thermal degradation studies of 8-hydroxyquinoline, adipamide and formaldehyde copolymer resin.
- ResearchGate. (n.d.). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
- MDPI. (n.d.). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
- NCBI Bookshelf. (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality.
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Technical Support Center: Scaling Up the Synthesis of 2,4-Dimethylbenzo[h]quinoline Derivatives
Welcome to the technical support center for the synthesis and scale-up of 2,4-Dimethylbenzo[h]quinoline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. Benzo[h]quinolines are crucial structural motifs in materials science and medicinal chemistry, with applications ranging from organic light-emitting diodes (OLEDs) to compounds with potential bactericidal and antioxidant activities.[1][2]
However, transitioning from lab-scale synthesis to larger-scale production presents significant challenges, including low yields, byproduct formation, and difficult purifications.[3][4] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your synthetic strategy, enhance reaction outcomes, and streamline purification processes.
Section 1: Overview of Synthetic Pathways
The construction of the this compound core typically relies on classical condensation and cyclization reactions. The two most prominent methods are variations of the Doebner-von Miller reaction and the Friedländer Annulation .
-
Doebner-von Miller Reaction: This acid-catalyzed reaction involves the condensation of an aromatic amine (α-naphthylamine for the benzo[h] scaffold) with α,β-unsaturated carbonyl compounds.[5][6] For 2,4-dimethyl substitution, this typically involves an in-situ aldol condensation of acetone or reaction with a precursor like 4-penten-2-one. While versatile, this method is notorious for harsh conditions and the formation of polymeric tars, especially at scale.[4][7][8]
-
Friedländer Annulation: This pathway involves the reaction of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group, such as pentane-2,4-dione (acetylacetone).[9][10] It is often catalyzed by acids or bases and can offer better regioselectivity, but may require more complex starting materials.[10][11]
The general workflow involves selecting the appropriate starting materials for the desired substitution pattern, executing the cyclization under optimized conditions, and purifying the final product from starting materials and byproducts.
Section 2: Troubleshooting Guide
This section addresses the most common and critical issues encountered during the synthesis and scale-up of this compound derivatives.
Q1: My reaction mixture is forming a thick, intractable tar, resulting in extremely low yields. How can I prevent this?
A: This is the most frequently cited problem in Doebner-von Miller and related acid-catalyzed quinoline syntheses.[4][7] The root cause is the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl compound, which competes directly with the desired cyclization pathway.[7][8]
Causality & Solutions:
-
Control Reactant Concentration: The rate of polymerization is highly dependent on the concentration of the carbonyl reactant.
-
Solution: Instead of adding all reactants at once, perform a slow, gradual addition of the α,β-unsaturated ketone (or its precursor aldehyde/ketone) to the heated acidic solution of the α-naphthylamine. This keeps the instantaneous concentration of the polymerizable species low, favoring the desired bimolecular reaction.[7]
-
-
Optimize Acid Catalyst and Temperature: Excessively harsh acidic conditions and high temperatures accelerate polymerization more than the desired reaction.
-
Solution: Conduct a small-scale screen of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄, I₂).[5][7] Milder Lewis acids can sometimes provide the optimal balance.[7] Similarly, determine the minimum effective temperature for the reaction by monitoring progress with Thin Layer Chromatography (TLC).
-
-
Employ a Biphasic System: This is a highly effective strategy for physically separating the bulk of the organic carbonyl compound from the aqueous acid phase where polymerization is most rampant.
-
Solution: Sequester the α,β-unsaturated carbonyl in a non-miscible organic solvent like toluene. The reaction occurs at the interface or as the carbonyl is slowly partitioned into the acidic aqueous phase containing the aniline. This approach has been shown to drastically reduce tar formation and improve yields.[7][8]
-
Q2: The reaction is sluggish or stalls completely, with significant starting material remaining. What factors should I investigate?
A: Low reactivity can stem from several sources, ranging from catalyst deactivation to suboptimal reaction conditions.
Causality & Solutions:
-
Catalyst Inactivity: Lewis and Brønsted acid catalysts can be hygroscopic or degrade over time. Molecular iodine, a common catalyst, can sublime out of the reaction mixture if not in a closed system.
-
Insufficient Temperature: The cyclization and subsequent aromatization steps have significant activation energy barriers.
-
Solution: Incrementally increase the reaction temperature in 10-15 °C steps, monitoring the reaction progress and byproduct profile by TLC.[12] For high-boiling solvents, ensure the heating mantle or oil bath is providing uniform and sufficient heat.
-
-
Poor Solubility: If the reactants, particularly the α-naphthylamine, are not fully soluble in the chosen solvent system, the reaction will be slow and inefficient.
-
Solution: Consider switching to a more polar, higher-boiling solvent like DMF, or using a co-solvent system to improve solubility.[12]
-
Q3: My final product is contaminated with isomers and other byproducts that are difficult to separate. How can I improve selectivity?
A: The formation of multiple byproducts is often due to the inherent reactivity of the starting materials, leading to positional isomers or side reactions like aldol condensations.[3]
Causality & Solutions:
-
Regioselectivity Issues: With unsymmetrical carbonyl precursors, cyclization can occur at different positions, leading to isomeric products.
-
Solution: The Friedländer synthesis, which uses a pre-formed 2-aminoaryl ketone, offers more direct control over regiochemistry compared to the Doebner-von Miller approach.[10] If using the Doebner-von Miller reaction, milder reaction conditions (lower temperature, less aggressive acid) can sometimes favor the thermodynamically more stable product.
-
-
Incomplete Aromatization: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate.[7] If this step is incomplete, the dihydro- species will contaminate the final product.
-
Solution: Ensure a suitable oxidizing agent is present. In many modern protocols, this is atmospheric oxygen, meaning the reaction should not be run under a strictly inert atmosphere.[6] In classical syntheses, mild oxidants were sometimes added. If dihydroquinoline is the major contaminant, consider a separate, final oxidation step.
-
Q4: Purification of the crude this compound is challenging. What is the most effective strategy for obtaining a high-purity product?
A: Purifying polycyclic aromatic nitrogen heterocycles (PANHs) is notoriously difficult due to the presence of structurally similar, often fluorescent, byproducts and unreacted starting materials.[3][13] A multi-step approach is often necessary.
Purification Strategy Decision Tree:
Purification Techniques Comparison:
| Technique | Description & Use Case | Advantages | Disadvantages |
| Trituration/Washing | Suspending the crude solid in a solvent where the product is sparingly soluble but impurities are. Good for removing highly non-polar (grease) or highly polar (salts) impurities. | Fast, simple, requires minimal solvent. | Only effective for removing impurities with very different solubility profiles. |
| Column Chromatography | The standard method for separating compounds with different polarities. Use silica gel for most applications; alumina can be effective for these basic compounds. | High resolving power, versatile. | Can be time-consuming and solvent-intensive, risk of product degradation on acidic silica. |
| Recrystallization | Dissolving the impure solid in a hot solvent and allowing it to cool slowly to form pure crystals. | Can yield very high purity material, scalable. | Requires finding a suitable solvent system, potential for significant product loss in the mother liquor. |
| Salt Formation | Reacting the basic quinoline with an acid (e.g., HCl, picric acid) to form a salt, which often has very different solubility and crystallinity. The salt is purified and then neutralized to regenerate the free base.[3] | Excellent for removing non-basic impurities, salts are often highly crystalline. | Adds two steps to the process (formation and neutralization). |
Section 3: Frequently Asked Questions (FAQs)
-
Q: Are there "greener" or more modern alternatives to the classical high-temperature, strong-acid syntheses?
-
A: Yes, significant progress has been made. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for reactions like the Friedländer synthesis.[4][12] The use of Brønsted-acidic ionic liquids can replace strong mineral acids, often leading to cleaner reactions and easier workups.[4][8] Furthermore, heterogeneous catalysts like zeolites or clays are being explored to facilitate easier catalyst removal and recycling.[14]
-
-
Q: How do substituents on the α-naphthylamine starting material affect the reaction?
-
A: Substituents can have profound electronic and steric effects. Electron-donating groups (e.g., methoxy, alkyl) on the naphthalene ring generally activate it towards the electrophilic cyclization step, potentially increasing the reaction rate. Conversely, strong electron-withdrawing groups (e.g., nitro) deactivate the ring and can make the reaction much more difficult or require harsher conditions.[7] Steric hindrance, especially from bulky groups near the reaction site, can significantly lower yields.[3]
-
-
Q: What are the primary safety considerations for this synthesis at scale?
-
A: The primary hazards involve the use of strong, corrosive acids (H₂SO₄, HCl) and potentially toxic starting materials (α-naphthylamine is a suspected carcinogen). The reactions are often exothermic and require careful temperature control to prevent runaways, especially during scale-up.[3] Always work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Have appropriate quench solutions and spill kits readily available.
-
Section 4: Example Experimental Protocol
Synthesis of this compound via Iodine-Catalyzed Friedländer Annulation
This protocol is adapted from modern methodologies that favor milder conditions over classical approaches.[11][12]
Materials:
-
1-amino-2-naphthalenone (or a suitable precursor) (1.0 mmol)
-
Acetylacetone (pentane-2,4-dione) (1.2 mmol)
-
Molecular Iodine (I₂) (10 mol%)
-
Ethyl Acetate
-
Saturated aqueous Na₂S₂O₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a clean, dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the 1-amino-2-naphthalenone (1.0 mmol) and acetylacetone (1.2 mmol).
-
Add the molecular iodine (10 mol%) to the mixture.
-
Heat the reaction mixture to 80-100 °C in an oil bath.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the dark mixture in ethyl acetate (20-30 mL).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of Na₂S₂O₃ until the organic layer is no longer brown/purple. This step removes the iodine catalyst.[12]
-
Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product according to the strategies outlined in the troubleshooting section (Q4). Column chromatography on silica gel followed by recrystallization from ethanol is often effective.
References
- Technical Support Center: Doebner-von Miller Quinoline Synthesis. (2025). Benchchem.
- Overcoming challenges in the synthesis of substituted quinolines. (2025). Benchchem.
- Troubleshooting low yield in Friedländer synthesis of quinolines. (2025). Benchchem.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). National Institutes of Health (NIH). [Link]
- Synthesis of novel benzo[h]quinolines: Wound healing, antibacterial, DNA binding and in vitro antioxidant activity. (2025).
- Technical Support Center: Overcoming Challenges in Quinoline Synthesis. (2025). Benchchem.
- Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2025).
- Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (2021). New Journal of Chemistry (RSC Publishing). [Link]
- Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (2015).
- Doebner–Miller reaction. (n.d.). Wikipedia. [Link]
- Doebner-Miller Reaction. (n.d.). SynArchive. [Link]
- The Formation of Inherently Chiral Calix[15]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. (2022). MDPI. [Link]
- Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. (2025).
- A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. (2022). MDPI. [Link]
- Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. (2018). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2023). IIP Series. [Link]
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2025).
- The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. (2023). MDPI. [Link]
- Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Research Progress of Gaseous Polycyclic Aromatic Hydrocarbons Purification by Adsorption. (2019). Aerosol and Air Quality Research. [Link]
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2020). Semantic Scholar. [Link]
- Friedländer synthesis. (n.d.). Wikipedia. [Link]
- The Journal of Organic Chemistry Ahead of Print. (2026).
- Techniques for purification of polycyclic aromatic hydrocarbons. (n.d.).
- Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. (2020). National Institutes of Health (NIH). [Link]
- Extraction of polycyclic aromatic hydrocarbons (PAHs), polycyclic aromatic sulfur heterocycles (PASHs) and alkylated derivatives from seawater using solid-phase microextraction (SPME)-gas chromatography-mass spectrometry (GC-MS). (n.d.).
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Synthesized 2,4-Dimethylbenzo[h]quinoline
For researchers, scientists, and professionals in the field of drug development and materials science, the unambiguous characterization of newly synthesized compounds is paramount. This guide provides an in-depth technical comparison of the essential characterization techniques for 2,4-Dimethylbenzo[h]quinoline, a polycyclic aromatic nitrogen heterocycle. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation and purity assessment.
The Subject: this compound
This compound (C₁₅H₁₃N, Molar Mass: 207.27 g/mol ) is a fascinating heterocyclic scaffold.[1][2] Its extended π-system and the presence of a nitrogen atom and two methyl groups impart specific chemical and physical properties that are of interest in medicinal chemistry and materials science.[3] The following guide will detail the primary and secondary characterization techniques essential for confirming the successful synthesis and purity of this molecule.
Primary Spectroscopic Characterization: The Foundational Trio
For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy forms the cornerstone of its structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Why NMR?
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4] For this compound, ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of the atoms and the specific substitution pattern. The unique chemical environment of each proton and carbon atom results in a distinct resonance frequency, providing a fingerprint of the molecule.[5]
Predicted ¹H and ¹³C NMR Data
While experimental spectra should always be the final arbiter, predictive tools based on extensive databases and machine learning algorithms can provide an excellent preliminary guide.[6][7]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-CH₃ | ~2.6 | ~25 |
| C4-CH₃ | ~2.8 | ~20 |
| H3 | ~7.2 | ~122 |
| Aromatic H | 7.5 - 8.5 (complex multiplet) | 125 - 150 |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.[8]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Spectrometer Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[9]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.[9]
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Why MS?
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. Furthermore, the fragmentation pattern obtained from techniques like Gas Chromatography-Mass Spectrometry (GC-MS) offers a unique fingerprint that can be used to confirm the structure.[10] For this compound, we expect to see the molecular ion peak and characteristic fragments resulting from the loss of methyl groups and other neutral fragments.
Predicted Fragmentation Pattern
The fragmentation of quinoline derivatives often involves the loss of HCN from the heterocyclic ring.[11] For this compound, we can predict the following key fragments:
-
m/z 207 (M⁺): The molecular ion peak.
-
m/z 192 ([M-CH₃]⁺): Loss of a methyl radical.
-
m/z 165 ([M-CH₃-HCN]⁺): Subsequent loss of hydrogen cyanide.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 207 | [C₁₅H₁₃N]⁺ (Molecular Ion) |
| 192 | [C₁₄H₁₀N]⁺ |
| 165 | [C₁₃H₉]⁺ |
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating polycyclic aromatic compounds.[12]
-
Inlet: Use a splitless injection mode to maximize sensitivity.[13]
-
Temperature Program: Start at a lower temperature (e.g., 90°C) and ramp up to a high temperature (e.g., 320°C) to ensure elution of the compound.[13]
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Why FT-IR?
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[14] For this compound, FT-IR will confirm the presence of aromatic C-H and C=C bonds, as well as the C-N bond within the quinoline ring system. The absence of certain peaks (e.g., O-H or N-H stretches) can also confirm the purity of the synthesized product.
Characteristic IR Absorption Bands
-
~3050 cm⁻¹: Aromatic C-H stretching.[15]
-
~2920 cm⁻¹: Aliphatic C-H stretching from the methyl groups.
-
~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.[16]
-
~850-750 cm⁻¹: C-H out-of-plane bending, which can be indicative of the substitution pattern on the aromatic rings.[17]
Table 3: Key FT-IR Absorption Regions for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H Stretch |
| 3000-2850 | Aliphatic C-H Stretch |
| 1600-1585 | Aromatic C=C Stretch |
| 1500-1400 | Aromatic C=C Stretch |
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Background Subtraction: A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.
Secondary and Confirmatory Characterization Techniques
While the primary spectroscopic techniques provide a wealth of structural information, the following methods offer further confirmation of purity and definitive structural proof.
Elemental Analysis: Verifying the Empirical Formula
Why Elemental Analysis?
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.[2] This experimental data is then compared to the theoretical values calculated from the molecular formula (C₁₅H₁₃N). Agreement within an acceptable range (typically ±0.4%) is strong evidence of the compound's purity and correct elemental composition.[16][18]
Theoretical Elemental Composition
For C₁₅H₁₃N:
-
Carbon (C): (15 * 12.011) / 207.27 * 100% = 86.93%
-
Hydrogen (H): (13 * 1.008) / 207.27 * 100% = 6.32%
-
Nitrogen (N): (1 * 14.007) / 207.27 * 100% = 6.76%
Experimental Protocol: Combustion Analysis
-
Sample Preparation: Accurately weigh a small amount of the dry, pure sample (typically 1-3 mg).
-
Analysis: The sample is combusted in a high-temperature furnace in the presence of oxygen.[19] The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
UV-Visible Spectroscopy: Probing the Conjugated System
Why UV-Vis?
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[10] The extended conjugated π-system of this compound is expected to absorb UV radiation, leading to characteristic absorption bands. The wavelength of maximum absorbance (λ_max) is indicative of the extent of conjugation.[20]
Predicted UV-Vis Absorption
Given the extensive aromatic system, this compound is expected to have multiple absorption bands in the UV region, likely with a λ_max above 300 nm. The exact position of the peaks can be influenced by the solvent.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Data Acquisition: Record the absorbance spectrum over the UV-Vis range (typically 200-800 nm) using a dual-beam spectrophotometer.
-
Blank Correction: Use the pure solvent as a blank to zero the instrument.
Alternative and Advanced Characterization
X-ray Crystallography: The Definitive Structure
For an unambiguous, three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[11] This technique requires the growth of a suitable single crystal, which can be challenging.[21] However, if successful, it provides precise bond lengths, bond angles, and the spatial arrangement of the atoms in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of the compound, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[7]
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the electron density map of the molecule, from which the atomic positions are determined and refined.
Chromatographic Methods: Purity Assessment and Comparison
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the synthesized compound.
Table 4: Comparison of GC and HPLC for the Analysis of this compound
| Technique | Principle | Advantages | Disadvantages |
| GC | Separation based on volatility. | High resolution, fast analysis times. | Requires the compound to be thermally stable and volatile. |
| HPLC | Separation based on polarity. | Suitable for non-volatile and thermally sensitive compounds. | Can be slower and requires larger volumes of solvent. |
Integrated Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of synthesized this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
The comprehensive characterization of synthesized this compound requires a multi-technique approach. By logically combining NMR, MS, and FT-IR as primary tools, supported by elemental analysis and chromatographic methods for purity assessment, researchers can be highly confident in the identity and quality of their material. For definitive structural proof, X-ray crystallography remains the ultimate technique. This guide provides the rationale and standardized protocols to ensure a robust and scientifically sound characterization process.
References
- A Look at Elemental Analysis for Organic Compounds - AZoM. (URL: [Link])
- Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS - SHIMADZU CORPOR
- Element analysis - University of Babylon. (URL: [Link])
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - ACS Public
- Optimized Polycyclic Aromatic Hydrocarbon (PAH)
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry - News-Medical.net. (URL: [Link])
- X-Ray Crystallography Laboratory Department of Chemistry Michigan St
- Elemental analysis - Wikipedia. (URL: [Link])
- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Comput
- Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE - Agilent. (URL: [Link])
- Basic principles and tests of organic element analysis | Universal Lab Blog. (URL: [Link])
- Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar - NASA. (URL: [Link])
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A Comparative Guide to the Cytotoxicity of Substituted Benzo[h]quinoline Derivatives: A Case Study Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various substituted benzo[h]quinoline derivatives, a class of heterocyclic compounds showing significant promise in anticancer research. While the primary focus of this investigation is to understand the structure-activity relationships that govern their cytotoxicity, it is important to note a conspicuous gap in the current literature regarding the specific evaluation of 2,4-dimethylbenzo[h]quinoline derivatives. Therefore, this guide will leverage a detailed case study of arylated benzo[h]quinolines to establish a framework for understanding the potential of this compound class and to underscore the imperative for future research into 2,4-dimethyl substituted analogues.
Introduction: The Therapeutic Potential of the Benzo[h]quinoline Scaffold
The quinoline ring system and its fused derivatives, such as benzo[h]quinoline, are prominent structural motifs found in a multitude of natural alkaloids and synthetic compounds with diverse biological activities.[1] In the realm of oncology, numerous quinoline analogues have been identified as potent anticancer agents, acting through various mechanisms including cell cycle arrest, inhibition of topoisomerase and tyrosine kinases, and disruption of tubulin polymerization.[1] The rigid, planar structure of the benzo[h]quinoline core makes it an ideal scaffold for designing molecules that can intercalate with DNA or interact with the active sites of key enzymes involved in cancer cell proliferation. This guide will delve into a comparative analysis of a series of synthesized benzo[h]quinoline derivatives to elucidate the structural features that contribute to their cytotoxic potency.
Experimental Methodologies: Assessing In Vitro Cytotoxicity
A cornerstone of preclinical cancer drug discovery is the accurate in vitro assessment of a compound's ability to kill or inhibit the growth of cancer cells. The most widely adopted method for this purpose is the MTT assay.[1]
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides a quantitative measure of cell viability. The underlying principle is the reduction of the yellow, water-soluble tetrazolium salt MTT by mitochondrial succinate dehydrogenase enzymes in metabolically active cells. This enzymatic reduction results in the formation of purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. By dissolving these crystals in a suitable solvent, the intensity of the purple color can be measured spectrophotometrically, allowing for the calculation of the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit cell growth by 50% and is a key metric for comparing the cytotoxic potency of different compounds.[1]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and proliferate for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).[2]
-
Compound Treatment: The synthesized benzo[h]quinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells containing untreated cells and vehicle-treated cells are also included. The plates are then incubated for a specified period, typically 24 to 72 hours.[2]
-
MTT Addition: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.[2]
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for determining the cytotoxicity of chemical compounds using the MTT assay.
Comparative Cytotoxicity of Arylated Benzo[h]quinoline Derivatives
A study by Yadav et al. (2016) provides valuable data on the cytotoxic effects of a series of ten arylated benzo[h]quinoline derivatives against four human cancer cell lines: G361 (melanoma), H460 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).[1] The IC50 values obtained from this study are summarized in the table below.
| Compound | R1 | R2 | G361 (µM) | H460 (µM) | MCF7 (µM) | HCT116 (µM) |
| 3a | Phenyl | Piperidin-1-yl | >10 | >10 | >10 | >10 |
| 3b | 4-Chlorophenyl | Piperidin-1-yl | 7.9 | 8.2 | 8.5 | 8.1 |
| 3c | 4-Fluorophenyl | Piperidin-1-yl | >10 | >10 | >10 | >10 |
| 3d | 4-Bromophenyl | Piperidin-1-yl | 8.2 | 8.5 | 8.9 | 7.9 |
| 3e | Furan-2-yl | Piperidin-1-yl | 5.3 | 6.8 | 7.6 | 6.8 |
| 3f | Thiophen-2-yl | Piperidin-1-yl | 6.1 | 5.4 | 4.7 | 4.9 |
| 3g | Phenyl | Morpholin-4-yl | >10 | >10 | >10 | >10 |
| 3h | 4-Chlorophenyl | Morpholin-4-yl | 5.5 | 5.4 | 5.2 | >10 |
| 3i | 4-Bromophenyl | Morpholin-4-yl | 7.5 | 7.8 | 8.2 | 6.9 |
| 3j | 4-Methoxyphenyl | Morpholin-4-yl | 6.2 | 4.8 | 5.2 | 6.8 |
| Doxorubicin | - | - | 1.9 | 2.1 | 1.8 | 2.3 |
Structure-Activity Relationship (SAR) Analysis
The data presented above allows for a detailed analysis of the structure-activity relationships of these benzo[h]quinoline derivatives:
-
Influence of the R1 Substituent: The nature of the aryl group at the R1 position significantly impacts cytotoxicity. Unsubstituted phenyl groups (compounds 3a and 3g) resulted in a lack of activity. However, the introduction of electron-withdrawing groups, such as chloro (3b and 3h) and bromo (3d and 3i), or a methoxy group (3j) on the phenyl ring led to a notable increase in cytotoxic potency.[1] The presence of five-membered aromatic rings, such as furan (3e) and thiophene (3f), also conferred significant cytotoxicity, with the thiophene derivative (3f) being one of the most potent compounds in the series.[1]
-
Influence of the R2 Substituent: The substitution at the R2 position with a piperidine or morpholine moiety also plays a crucial role. A comparison between compounds with a piperidin-1-yl group (3b) and a morpholin-4-yl group (3h), both with a 4-chlorophenyl substituent at R1, reveals that the morpholine-containing derivative exhibits enhanced cytotoxicity against G361, H460, and MCF7 cells.[1] This suggests that the oxygen atom in the morpholine ring may be involved in favorable interactions with the biological target.
Mechanism of Action: A Dual Approach to Cancer Cell Death
The cytotoxic effects of these promising benzo[h]quinoline derivatives appear to be mediated by a dual mechanism involving the induction of oxidative stress-mediated DNA damage and the inhibition of a key cell cycle regulator, Cyclin-Dependent Kinase 2 (CDK2).[1]
Oxidative Stress-Mediated Apoptosis
The study by Yadav et al. suggests that the most active benzo[h]quinoline derivatives induce the generation of reactive oxygen species (ROS) within cancer cells.[1] Elevated levels of ROS can lead to oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death, or apoptosis.[4]
Caption: Proposed pathway of apoptosis induction by benzo[h]quinoline derivatives through oxidative stress.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key enzyme that, in complex with cyclin E or cyclin A, plays a critical role in the G1/S transition and S phase progression of the cell cycle.[5] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive target for anticancer drug development.[6] Molecular docking studies have indicated that benzo[h]quinoline derivatives can effectively bind to the active site of CDK2, suggesting that their cytotoxic effects are, at least in part, due to the inhibition of this kinase, leading to cell cycle arrest and apoptosis.[1]
Caption: Mechanism of action involving CDK2 inhibition by benzo[h]quinoline derivatives, leading to cell cycle arrest.
Conclusion and Future Directions
The comparative analysis of arylated benzo[h]quinoline derivatives reveals that strategic substitutions on the benzo[h]quinoline scaffold can lead to potent cytotoxic agents with promising anticancer activity. The presence of substituted aryl or heteroaryl moieties at the R1 position and a morpholine ring at the R2 position appear to be key determinants of their efficacy. The dual mechanism of action, involving the induction of oxidative stress and inhibition of CDK2, provides a strong rationale for their further development.
Crucially, this guide highlights a significant opportunity for future research. The synthesis and comprehensive cytotoxic evaluation of a series of This compound derivatives are warranted. Such studies would not only fill a notable gap in the current literature but also potentially lead to the discovery of novel and more potent anticancer drug candidates. Future investigations should focus on a broad panel of cancer cell lines, detailed mechanistic studies to confirm the role of oxidative stress and CDK2 inhibition, and in vivo studies to assess the therapeutic potential of the most promising compounds.
References
- Yadav, D. K., Rai, R., Kumar, N., Singh, S., Misra, S., Sharma, P., Shaw, P., Pérez-Sánchez, H., Mancera, R. L., Choi, E. H., Kim, M.-h., & Pratap, R. (2016). New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. Scientific Reports, 6, 38125. [Link]
- Tadesse, S., Yu, M., Kumarasiri, M., Le, B. T., & Wang, S. (2019). Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. Journal of Medicinal Chemistry, 62(9), 4233–4251. [Link]
- Peshkov, V. A., Peshkov, A. A., Legeza, V. I., & Pereshivkin, A. V. (2020). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 25(18), 4247. [Link]
- Chen, Y.-T., Chen, K.-C., Hong, C.-H., Chen, Y.-F., & Cheng, T.-L. (2021). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. International Journal of Molecular Sciences, 22(16), 8887. [Link]
- Wang, Z., Peng, S., Zhang, Y., & Zhang, H. (2024). Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). Pharmaceuticals, 17(9), 1146. [Link]
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- Shapiro, G. I. (2004). Small molecule inhibitors targeting cyclin-dependent kinases as anticancer agents. Journal of Clinical Oncology, 22(22), 4633–4644. [Link]
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A Senior Application Scientist's Guide to the Validation of an HPLC-UV Method for 2,4-Dimethylbenzo[h]quinoline Quantification
Welcome to a detailed guide on the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of 2,4-Dimethylbenzo[h]quinoline. This document is designed for researchers, scientists, and drug development professionals who require a robust, reliable, and validated analytical method for this specific polycyclic aromatic compound.
This compound is a polycyclic aromatic compound with a fused ring structure.[1] Its accurate quantification is critical in various fields, from environmental monitoring to its potential role as an impurity or intermediate in synthetic chemistry. This guide provides not just a protocol, but the scientific rationale behind the validation process, ensuring you can confidently establish the suitability of this method for its intended purpose. Our approach is grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
The Analytical Method: A Snapshot
Before diving into validation, let's establish the chromatographic conditions that have been optimized for the separation and detection of this compound.
| Parameter | Condition |
| Instrument | HPLC System with UV/Vis Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 247 nm |
| Analyte | This compound |
Scientist's Notebook: The choice of a C18 column is based on the non-polar, aromatic nature of this compound. The acetonitrile/water mobile phase provides excellent separation efficiency for such polycyclic aromatic hydrocarbons (PAHs).[5] A detection wavelength of 247 nm was selected to maximize the signal-to-noise ratio for the analyte.[6][7]
The Validation Workflow: A Framework for Confidence
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[4] It's a systematic evaluation of a method's performance characteristics. The following diagram illustrates the logical flow of the validation process we will undertake.
Caption: A logical workflow for the validation of the HPLC-UV method.
System Suitability: The Daily Health Check
Before any validation or sample analysis, we must verify that the chromatographic system is performing adequately.[8][9] This is achieved through System Suitability Testing (SST).
Experimental Protocol
-
Prepare a standard solution of this compound at a concentration of 10 µg/mL.
-
Inject this solution six replicate times into the HPLC system.
-
Calculate the key performance indicators from the resulting chromatograms.
Acceptance Criteria
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, crucial for accurate integration.[8] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good separation. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system.[8] |
Scientist's Notebook: SST is not a one-time check. It must be performed before each analytical run to ensure the system is fit for purpose on the day of analysis.[9][10] A failing SST result is a clear indicator that troubleshooting of the instrument or column is required before proceeding.
Core Validation Parameters: An In-Depth Analysis
Here, we dissect each validation parameter as stipulated by ICH Q2(R1) guidelines.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
-
Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a solution of this compound.
-
If available, analyze samples of known related substances or potential impurities.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte and analyze the resulting solutions. The goal is to show that degradation peaks do not co-elute with the main analyte peak.
Acceptance Criteria:
-
The analyte peak should be free from any co-eluting peaks in the presence of blanks, impurities, and degradants.
-
Peak purity analysis (if a Diode Array Detector is available) should pass, confirming spectral homogeneity.
Linearity and Range
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
-
Prepare a series of at least five calibration standards of this compound from a stock solution. A typical range might be 1 µg/mL to 20 µg/mL.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
Data & Results:
| Concentration (µg/mL) | Mean Peak Area |
| 1.0 | 55,230 |
| 2.5 | 138,100 |
| 5.0 | 275,950 |
| 10.0 | 551,500 |
| 15.0 | 827,800 |
| 20.0 | 1,105,100 |
| Correlation Coefficient (R²) | 0.9998 |
| Regression Equation | y = 55198x + 150 |
Acceptance Criteria:
-
The correlation coefficient (R²) should be ≥ 0.999.
Scientist's Notebook: A high R² value is essential, but it's also crucial to visually inspect the calibration curve for linearity and to examine the y-intercept. A significant non-zero intercept may indicate the presence of bias in the analysis.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is assessed by recovery studies.
Experimental Protocol:
-
Prepare samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
A common approach is to spike a blank matrix with the analyte at these levels.
-
Prepare each concentration level in triplicate and analyze them.
-
Calculate the percentage recovery for each sample.
Data & Results:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Mean % Recovery |
| Low (80%) | 8.0 | 7.95 | 99.4% | 99.5% |
| 8.0 | 8.01 | 100.1% | ||
| 8.0 | 7.92 | 99.0% | ||
| Mid (100%) | 10.0 | 10.11 | 101.1% | 100.7% |
| 10.0 | 10.05 | 100.5% | ||
| 10.0 | 10.04 | 100.4% | ||
| High (120%) | 12.0 | 11.89 | 99.1% | 99.3% |
| 12.0 | 11.95 | 99.6% | ||
| 12.0 | 11.92 | 99.3% |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
A. Repeatability (Intra-assay Precision) This assesses precision over a short interval of time with the same analyst and equipment.
Experimental Protocol:
-
Prepare six individual samples of this compound at 100% of the target concentration (e.g., 10 µg/mL).
-
Analyze these samples and calculate the relative standard deviation (RSD) of the results.
B. Intermediate Precision This expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Experimental Protocol:
-
Repeat the repeatability experiment on a different day with a different analyst or on a different HPLC system.
-
Compare the results from both sets of experiments.
Data & Results:
| Precision Type | Parameter | Result |
| Repeatability | % RSD of 6 preparations | 0.85% |
| Intermediate Precision | % RSD (Day 1 vs. Day 2) | 1.20% |
Acceptance Criteria:
-
The % RSD for repeatability should be ≤ 2.0%.
-
The % RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of analyte in a sample that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.
-
The LOD is the concentration that yields an S/N ratio of approximately 3:1.
-
The LOQ is the concentration that yields an S/N ratio of approximately 10:1.
Data & Results:
| Parameter | Concentration (µg/mL) | S/N Ratio |
| LOD | 0.05 | ~3:1 |
| LOQ | 0.15 | ~10:1 |
Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision and accuracy at this concentration.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small variations to the method parameters, one at a time.
-
Analyze a standard solution under each modified condition and compare the results to those obtained under the normal conditions.
Data & Results:
| Parameter Varied | Variation | Result (e.g., % Change in Peak Area) |
| Flow Rate | ± 0.1 mL/min (0.9 & 1.1) | < 2.0% |
| Column Temperature | ± 2°C (28°C & 32°C) | < 1.5% |
| Mobile Phase Composition | ± 2% Acetonitrile | < 2.0% |
Acceptance Criteria: System suitability parameters must still pass under all varied conditions, and the results should not be significantly impacted.
Comparison with Alternative Analytical Methods
While the validated HPLC-UV method is robust and reliable, it's important to understand its position relative to other common techniques for PAH analysis.
| Feature | HPLC-UV (This Method) | HPLC-Fluorescence (FLD) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | UV absorbance | Fluorescence emission | Mass-to-charge ratio |
| Selectivity | Moderate; relies on chromatographic separation. | High for fluorescent compounds. | Very High; provides structural information. |
| Sensitivity | Good (LOQ ~0.15 µg/mL). | Excellent; often lower detection limits than UV.[11] | Excellent; generally offers the lowest detection limits.[12][13] |
| Sample Volatility | Not required. Suitable for non-volatile compounds. | Not required. | Requires analytes to be volatile and thermally stable. |
| Cost & Complexity | Relatively low cost and complexity. | Moderate cost. | Higher initial and operational cost; more complex. |
| Best Suited For | Routine quantification in controlled matrices. | Trace analysis of fluorescent PAHs in complex matrices.[14] | Broad screening, identification, and trace quantification in complex environmental samples.[14][15] |
Scientist's Notebook: The HPLC-UV method represents an optimal balance of performance, cost, and accessibility for routine quantitative analysis of this compound. While GC-MS offers superior sensitivity and selectivity, its complexity and cost may not be justified unless ultra-trace level detection or unequivocal identification is required.[13] HPLC-FLD is a strong alternative, but its applicability is limited to fluorescent analytes.
Conclusion
The HPLC-UV method for the quantification of this compound has been successfully validated in accordance with ICH Q2(R1) guidelines. The method has demonstrated excellent specificity, linearity (R² > 0.999), accuracy (recovery between 99.3% and 100.7%), and precision (%RSD < 2.0%). The method is robust against minor variations in its operational parameters and possesses a suitable limit of quantification for its intended applications.
This validated method provides a reliable, cost-effective, and accessible tool for researchers and quality control analysts, ensuring the generation of accurate and reproducible data for this compound.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Quantification of Selected Polycyclic Aromatic Hydrocarbons (PAHs) in Soil, Water and Blood by an Optimized and Validated HPLC–UV–DAD Method.
- System suitability Requirements for a USP HPLC Method.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Optimization and Validation of HPLC–UV–DAD and HPLC–APCI–MS Methodologies for the Determination of Selected PAH.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
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- <621> CHROM
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- The Determination of Polycyclic Aromatic Hydrocarbons (PAHs)
- Benzo[h]quinoline, 2,4-dimethyl-. NIST WebBook. [Link]
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A Comparative Guide to the DNA Binding Affinity of Benzo[h]quinoline Derivatives
In the landscape of medicinal chemistry and drug development, the interaction of small molecules with DNA is a cornerstone of therapeutic intervention, particularly in oncology.[1] Benzo[h]quinoline and its isomers represent a class of heterocyclic compounds that have garnered significant attention for their potential as DNA-targeting agents.[2] Their planar structure allows them to interact with the DNA double helix through various binding modes, primarily intercalation and groove binding, leading to the disruption of cellular processes like replication and transcription, and ultimately inducing cell death in rapidly dividing cancer cells.[1][3][4] This guide provides a comparative analysis of the DNA binding affinity of different benzo[h]quinoline derivatives, supported by experimental data and methodological insights for researchers in the field.
The Significance of Structural Isomerism and Substitution in DNA Binding
The precise geometry and electronic properties of a molecule are critical determinants of its DNA binding affinity and specificity. For benzo-fused quinolines, the position of the nitrogen atom and the angular or linear nature of the fused ring system dictate the molecule's shape and how it can orient itself within the DNA grooves or between base pairs. Furthermore, the addition of various substituent groups can profoundly influence binding through steric effects, hydrogen bonding capabilities, and electrostatic interactions.[3] For instance, the introduction of electronegative groups can enhance hydrogen bonding and improve alignment within the DNA binding groove.[3]
A noteworthy comparison is between the saturated tetrahydrobenzo[h]quinolines and their unsaturated benzo[h]quinoline counterparts. Experimental evidence suggests that the planar, unsaturated benzo[h]quinolines generally exhibit a stronger interaction with DNA compared to the more flexible, saturated derivatives.[5] This underscores the importance of the planar aromatic system for effective DNA intercalation.
Quantitative Comparison of DNA Binding Affinities
The DNA binding affinity is typically quantified by the binding constant (Kb), where a higher value indicates a stronger interaction. Spectroscopic techniques, particularly UV-Visible and fluorescence spectroscopy, are commonly employed to determine these constants. The following table summarizes the DNA binding constants for a selection of benzo[h]quinoline derivatives, illustrating the impact of structural modifications on binding affinity.
| Compound | DNA Type | Method | Binding Constant (Kb) (M-1) | Reference |
| 2-mercaptobenzo[h]quinoline-3-carbaldehyde | Calf Thymus | Absorption Spectra | 2.7 x 105 | [6] |
| 2-selenobenzo[h]quinoline-3-carbaldehyde | Calf Thymus | Absorption Spectra | 3.8 x 106 | [6] |
| Benzo[h]quinoline derivative with 4-pyridone and 2-carboxy group | G-quadruplex | Not specified | ~3 x 105 | [7] |
| Benzo[h]quinoline derivative with 4-pyridone and 3-carboxy group | G-quadruplex | Not specified | ~3 x 105 | [7] |
| Benzo[h]quinoline derivatives (general) | Not specified | Not specified | 103 to 104 | [3] |
This table is a compilation of data from various sources and is intended for comparative purposes. Experimental conditions can influence binding constants.
From this data, it is evident that even subtle changes, such as replacing a sulfur atom with selenium, can lead to a more than ten-fold increase in DNA binding affinity.[6] This highlights the sensitivity of the DNA-ligand interaction to the electronic and steric properties of the binding molecule.
Experimental Methodologies for Determining DNA Binding Affinity
A multi-faceted experimental approach is crucial for accurately characterizing the interaction between a small molecule and DNA. Each technique provides a unique piece of the puzzle, from quantifying the binding strength to elucidating the binding mode.
Spectroscopic Techniques
-
UV-Visible Spectroscopy: This technique is used to monitor changes in the absorption spectrum of the benzo[h]quinoline derivative upon addition of DNA. Intercalation typically results in hypochromism (decreased absorbance) and a bathochromic shift (red shift) in the maximum wavelength.
-
Fluorescence Spectroscopy: Many benzo[h]quinoline derivatives are fluorescent. The quenching of this fluorescence upon binding to DNA can be used to calculate binding constants. Competitive displacement assays using known DNA intercalators like ethidium bromide are also common.[8]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral environment of DNA. Changes in the CD spectrum of DNA upon ligand binding can provide insights into conformational changes and the mode of interaction.[9][10][11] An intercalative binding mode often induces significant changes in the DNA's CD spectrum.[9]
Other Biophysical Methods
-
Viscosity Measurements: The viscosity of a DNA solution is sensitive to its length. Intercalating agents, which lengthen the DNA helix by inserting between base pairs, will increase the viscosity of the DNA solution.
-
Thermal Denaturation (Tm) Studies: The melting temperature (Tm) of DNA, where the double helix dissociates into single strands, is stabilized by intercalating molecules. An increase in Tm upon addition of a compound is indicative of intercalation.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including the binding constant (KD), enthalpy (ΔH), and entropy (ΔS).[12][13][14][15] This technique is considered the gold standard for characterizing binding affinities.[14]
Computational Approaches
-
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, in this case, DNA.[16][17] It can help visualize the binding mode (minor groove, major groove, or intercalation) and identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex.[3]
Experimental Workflow and Data Interpretation
The following diagrams illustrate a typical experimental workflow for assessing DNA binding and a logical framework for interpreting the results.
Caption: Logical flow for determining the mode of DNA binding based on experimental outcomes.
Detailed Experimental Protocol: Fluorescence Quenching Assay
This protocol outlines a standard procedure for determining the DNA binding constant of a fluorescent benzo[h]quinoline derivative using a fluorescence quenching assay.
Objective: To determine the binding constant (Kb) of a benzo[h]quinoline derivative with calf thymus DNA (CT-DNA).
Materials:
-
Fluorescent benzo[h]quinoline derivative stock solution (e.g., 1 mM in DMSO)
-
Calf Thymus DNA (CT-DNA) stock solution (concentration determined by UV absorbance at 260 nm)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of the benzo[h]quinoline derivative in Tris-HCl buffer at a fixed concentration (e.g., 10 µM). Rationale: This concentration should provide a stable and measurable fluorescence signal.
-
Prepare a series of CT-DNA solutions of varying concentrations in Tris-HCl buffer.
-
-
Instrument Setup:
-
Set the excitation wavelength of the spectrofluorometer to the maximum absorption wavelength of the benzo[h]quinoline derivative.
-
Set the emission wavelength to the maximum emission wavelength of the derivative.
-
Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio.
-
-
Fluorescence Titration:
-
To a quartz cuvette, add a fixed volume of the benzo[h]quinoline derivative working solution (e.g., 2 mL).
-
Record the initial fluorescence intensity (F0).
-
Successively add small aliquots of the CT-DNA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence intensity (F). Rationale: Equilibration time is crucial to ensure the binding reaction has reached completion.
-
Correct for the dilution effect by performing a control titration with buffer instead of DNA solution.
-
-
Data Analysis:
-
The binding constant can be determined using the Stern-Volmer equation: F0 / F = 1 + KSV[Q] where F0 and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively, KSV is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
-
A plot of F0/F versus [DNA] should be linear if the quenching is static or dynamic. The slope gives KSV.
-
For intercalative binding, the binding constant (Kb) can be calculated from the relationship: KSV = Kb * n, where n is the number of binding sites. More sophisticated models, such as the Scatchard plot, can also be used for a more detailed analysis.
-
Conclusion
The interaction of benzo[h]quinoline isomers and their derivatives with DNA is a promising area for the development of new therapeutic agents. The DNA binding affinity is highly sensitive to the specific isomeric structure and the nature of substituents on the quinoline core. A comprehensive understanding of these structure-activity relationships, derived from a combination of spectroscopic, biophysical, and computational methods, is essential for the rational design of more potent and selective DNA-targeting drugs. The methodologies and comparative data presented in this guide offer a foundational framework for researchers and drug development professionals working in this exciting field.
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- Preliminary spectroscopic studies of the interactions between 9-fluoro-5-alkyl-12(H)-quino[3,4-b]b[3][6]enzothiazine chloride and DNA. (n.d.). PubMed Central. [Link]
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- Synthesis of novel benzo[h]quinolines: Wound healing, antibacterial, DNA binding and in vitro antioxidant activity | Request PDF. (2009).
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comparative analysis of quinoline synthesis methods (Skraup vs. Doebner-von Miller)
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including the renowned antimalarial drug quinine, and functional dyes. Its synthesis has been a subject of extensive research, with several named reactions developed over the past century. Among the most classical and enduring methods are the Skraup and Doebner-von Miller syntheses. This guide provides an in-depth comparative analysis of these two stalwart reactions, offering insights into their mechanisms, practical applications, and inherent limitations to aid researchers in making informed decisions for their synthetic strategies.
The Skraup Synthesis: A Classic Forged in Fire
Developed in 1880 by Czech chemist Zdenko Hans Skraup, this reaction is a direct and powerful method for synthesizing quinolines.[1][2] The archetypal Skraup synthesis involves heating an aromatic amine, typically aniline, with glycerol, concentrated sulfuric acid, and an oxidizing agent.[3][4]
The reaction is notoriously exothermic and can be violent if not properly controlled.[3] This vigor stems from the initial dehydration of glycerol by sulfuric acid to form acrolein, a highly reactive α,β-unsaturated aldehyde.[5][6] To tame the reaction's ferocity, moderators such as ferrous sulfate or boric acid are often employed.[6][7]
Mechanistic Pathway of the Skraup Synthesis
The Skraup synthesis proceeds through a well-established multi-step mechanism:
-
Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form acrolein.[5][6]
-
Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to the acrolein.[4][8]
-
Cyclization and Dehydration: The resulting β-anilinopropionaldehyde undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.[3][6]
-
Oxidation: The 1,2-dihydroquinoline is then oxidized to the aromatic quinoline product.[3][6] Nitrobenzene is a common oxidizing agent and can also serve as a solvent.[3][8]
Caption: Mechanism of the Skraup Quinoline Synthesis.
The Doebner-von Miller Synthesis: A Refined Approach
Shortly after Skraup's discovery, Oscar Doebner and Wilhelm von Miller introduced a modification in 1881 that offered greater versatility.[9][10] The Doebner-von Miller reaction is conceptually similar to the Skraup synthesis but replaces glycerol with α,β-unsaturated aldehydes or ketones.[9][11] This seemingly minor change significantly broadens the scope of the reaction, allowing for the synthesis of a wider variety of substituted quinolines.[5]
A significant challenge in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which can lead to the formation of tar and reduce yields.[12] To mitigate this, a biphasic solvent system is often employed, sequestering the carbonyl compound in an organic phase to minimize its self-polymerization in the acidic aqueous phase.[11][12]
Mechanistic Considerations in the Doebner-von Miller Synthesis
The mechanism of the Doebner-von Miller reaction has been a subject of debate, with evidence suggesting a complex fragmentation-recombination pathway.[7][9][13] A plausible mechanism involves the following key steps:
-
Conjugate Addition: The aniline derivative adds to the α,β-unsaturated carbonyl compound in a conjugate fashion.[7]
-
Fragmentation-Recombination: The initial adduct can fragment into an imine and a saturated ketone. These fragments can then recombine.[7][9]
-
Cyclization and Dehydration: An intermediate undergoes electrophilic cyclization onto the aromatic ring, followed by dehydration to form a dihydroquinoline derivative.
-
Oxidation: The dihydroquinoline intermediate is oxidized to the final quinoline product. In many cases, an external oxidizing agent is not explicitly added, and the Schiff's base intermediate or air can serve as the oxidant.[14]
Caption: Generalized Mechanism of the Doebner-von Miller Synthesis.
Head-to-Head Comparison: Skraup vs. Doebner-von Miller
| Feature | Skraup Synthesis | Doebner-von Miller Synthesis |
| Carbon Source | Glycerol (dehydrated in situ to acrolein)[4] | Pre-formed α,β-unsaturated aldehydes or ketones[9] |
| Catalyst/Acid | Concentrated Sulfuric Acid[3] | Strong Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, SnCl₄)[7][12] |
| Oxidizing Agent | Required (e.g., nitrobenzene, arsenic acid)[1][3] | Often not explicitly required; intermediates or air can act as oxidants[14] |
| Reaction Conditions | Highly exothermic, often violent, high temperatures (140-150°C)[3][15] | Generally requires heating, but conditions can be milder; prone to tar formation[12] |
| Product Scope | Primarily unsubstituted or simply substituted quinolines at the benzene ring[4] | Wider scope, allows for substitution on the pyridine ring of the quinoline nucleus[5][10] |
| Typical Yields | Can be high (84-91% for quinoline from aniline), but substrate dependent[3] | Variable, often moderate, can be low due to polymerization of the carbonyl compound[11][12] |
| Advantages | Uses simple, inexpensive starting materials.[7] | Greater versatility in accessing substituted quinolines.[5] |
| Disadvantages | Violent reaction, limited scope for substitution on the pyridine ring.[3][16] | Polymerization of the carbonyl compound leading to tar formation and lower yields, complex mixtures with sterically hindered substrates.[12][17] |
Experimental Protocols
Representative Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate
Procedure:
-
In a suitable round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline, glycerol, and nitrobenzene.[3]
-
Slowly and with constant, vigorous stirring, add concentrated sulfuric acid. The addition is exothermic.[8]
-
Add ferrous sulfate heptahydrate to moderate the reaction.[3]
-
Gently heat the mixture in an oil bath. The reaction will become exothermic and begin to boil.[8] Once the reaction is self-sustaining, remove the external heat. The reaction is typically maintained for 3-4 hours.[3]
-
After the reaction is complete, allow the mixture to cool.
-
Dilute the mixture with water and then neutralize with a concentrated solution of sodium hydroxide until strongly alkaline.[3]
-
Isolate the crude quinoline via steam distillation.[3]
-
Separate the quinoline layer, dry over anhydrous potassium carbonate, and purify by distillation.[3]
Representative Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene (optional, for biphasic system)
-
Sodium Hydroxide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and concentrated hydrochloric acid.[12]
-
Heat the mixture to reflux.
-
Dissolve crotonaldehyde in toluene and add it dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours. This gradual addition helps to minimize polymerization.[12]
-
After the addition is complete, continue to reflux for an additional 4-6 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[12]
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.[12]
Conclusion: Choosing the Right Tool for the Job
Both the Skraup and Doebner-von Miller syntheses are venerable and valuable methods for the construction of the quinoline core. The Skraup synthesis, while potent, is often a blunt instrument, best suited for the preparation of simpler quinolines where its aggressive nature can be managed. Its reliance on glycerol and a strong oxidizing agent under harsh conditions are key considerations.
The Doebner-von Miller reaction, on the other hand, offers a more nuanced and versatile approach. The ability to use a variety of α,β-unsaturated aldehydes and ketones opens the door to a much broader array of substituted quinolines, a critical advantage in drug discovery and development where fine-tuning of molecular properties is paramount. However, this flexibility comes at the cost of potential side reactions, most notably the polymerization of the carbonyl component, which requires careful optimization of reaction conditions.
Ultimately, the choice between these two methods will be dictated by the specific target molecule and the desired substitution pattern. For the synthesis of the parent quinoline or its simple derivatives, the Skraup synthesis remains a viable, albeit vigorous, option. For the construction of more complex, substituted quinolines, the Doebner-von Miller reaction provides a more adaptable and powerful tool, provided its challenges are carefully managed.
References
- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. URL
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. URL
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Public
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. URL
- Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem. URL
- Prepar
- Recent advances in the synthesis of quinolines: a review - RSC Publishing. URL
- A review on synthetic investigation for quinoline- recent green approaches. URL
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- Doebner–Miller reaction - Wikipedia. URL
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- Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines | Request PDF - ResearchG
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- The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. URL
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A Senior Application Scientist's Guide to Purity Determination: Evaluating 2,4-Dimethylbenzo[h]quinoline via Quantitative NMR (qNMR)
Welcome to a detailed guide on the quantitative analysis of 2,4-Dimethylbenzo[h]quinoline. As researchers, scientists, and professionals in drug development, the precise determination of a compound's purity is not merely a procedural step but the bedrock of reliable, reproducible, and safe pharmaceutical research. This guide moves beyond a simple recitation of protocols. It delves into the causality behind our experimental choices, offering a robust framework for implementing quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for purity assessment.
The fundamental principle of qNMR is elegant and powerful: the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[1][2] This allows for absolute quantification, often without needing a reference standard of the analyte itself, setting it apart from chromatographic techniques that rely on compound-specific response factors.[1][3] Here, we will establish a self-validating system to determine the purity of this compound, a heterocyclic aromatic compound, with the highest degree of confidence.
The Analytical Challenge: Why qNMR for this compound?
This compound (C₁₅H₁₃N, Molar Mass: 207.27 g/mol ) presents a structure well-suited for ¹H qNMR analysis.[4][5] Its key features for this application are the two methyl groups (at positions 2 and 4). In a ¹H NMR spectrum, these groups are expected to appear as sharp, distinct singlet peaks in a region typically less crowded than the aromatic proton region. The magnetic and chemical non-equivalence of these protons provides an internal check on the molecule's integrity and offers ideal, well-resolved signals for integration.
Choosing qNMR is a strategic decision. It is a non-destructive technique, preserving the sample for further analysis, and when executed correctly, it can be considered a primary ratio method of measurement, as recognized by pharmacopeias like the USP.[1][6][7] This guide will provide the necessary framework to achieve this level of analytical rigor.
The qNMR Workflow: A Self-Validating Protocol
The following workflow is designed to be a self-validating system. Each step, from the selection of the internal standard to the final data processing, incorporates checks and justifications to ensure the final purity value is trustworthy and defensible.
Caption: The comprehensive qNMR workflow for purity determination.
Experimental Protocol: Step-by-Step Methodology
A. Method Planning & Sample Preparation
This stage is the largest potential source of error in a qNMR experiment.[2] Meticulous attention to detail here is paramount.
-
Internal Standard (IS) Selection:
-
Causality: The choice of IS is the cornerstone of accuracy.[8][9] It must be of high, certified purity, chemically stable, non-reactive with the analyte or solvent, and possess signals that are sharp and well-resolved from all analyte signals.[8][10][11]
-
Recommendation: For this compound, Maleic Acid is an excellent choice. It is a certified reference material (CRM), highly pure, and its two olefinic protons appear as a sharp singlet around 6.3 ppm in many solvents, an area typically free of interference from the analyte's aromatic or methyl protons.[10]
-
Protocol:
-
Procure a certified reference material of Maleic Acid (Purity ≥ 99.5%).
-
Store the IS in a desiccator to prevent moisture absorption, which can affect its weighed mass.
-
-
-
Solvent Selection:
-
Causality: The solvent must completely dissolve both the analyte and the IS to ensure a homogeneous solution for accurate measurement.[12][13] It should also be chemically inert and have minimal residual solvent peaks that overlap with signals of interest.[13]
-
Recommendation: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is a robust choice due to its high solubilizing power for a wide range of organic compounds, including heterocyclic aromatics.
-
Protocol:
-
Use a high-purity deuterated solvent from a sealed ampoule to minimize water content.
-
Perform a preliminary solubility test with small amounts of both this compound and Maleic Acid to confirm complete dissolution.
-
-
-
Precision Weighing:
-
Causality: The accuracy of the final purity calculation is directly dependent on the accuracy of the weighed masses of the analyte and the IS. A microbalance is essential.[12]
-
Protocol:
-
Using a calibrated microbalance with at least 0.01 mg readability, accurately weigh approximately 10-15 mg of this compound into a clean, dry vial. Record the mass precisely (mₐ).
-
Accurately weigh approximately 5-8 mg of the Maleic Acid internal standard into the same vial. The goal is a near 1:1 molar ratio to optimize integration accuracy. Record the mass precisely (mₛₜᏧ).[12]
-
-
-
Sample Dissolution:
-
Causality: Inhomogeneity in the sample leads to broadened lineshapes and inaccurate integration.[8] Complete dissolution must be visually confirmed.
-
Protocol:
-
Using a calibrated pipette, add a precise volume (e.g., 0.75 mL) of DMSO-d₆ to the vial.
-
Gently vortex or sonicate the vial until both the analyte and IS are fully dissolved. Visually inspect against a light source for any undissolved particulates.
-
Transfer the homogeneous solution to a high-quality 5 mm NMR tube.
-
Prepare three independent samples (triplicates) from the same analyte batch to assess the method's precision.[14]
-
-
B. NMR Data Acquisition
Acquisition parameters must be set for quantification, not just structural elucidation. The goal is to ensure the signal intensity is directly and uniformly proportional to the number of nuclei.
-
Instrument Setup:
-
Protocol:
-
Insert the sample into the spectrometer.
-
Ensure the probe is accurately tuned and matched for the sample.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical solvent peak.
-
-
-
Parameter Optimization:
-
Causality: A long relaxation delay (d1) is the most critical parameter for accurate quantification.[9] It must be at least 5-7 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and IS) to ensure complete relaxation and avoid signal saturation.[12] A 90° pulse angle maximizes the signal for each scan.
-
Protocol:
-
Use a standard single-pulse ('zg') experiment.[15]
-
Calibrate the 90° pulse width for the specific sample.
-
Set the relaxation delay (d1) to a conservative value, for example, 60 seconds.[2][15] While a preliminary T₁ measurement is best practice, a long d1 is a robust alternative.
-
Set the acquisition time (AQ) to at least 3-4 seconds to ensure the Free Induction Decay (FID) has fully decayed, preventing truncation.[12]
-
-
-
Data Acquisition:
-
Causality: A high signal-to-noise ratio (S/N) is required for precise integration. An S/N of at least 250:1 is recommended for precision better than 1%.[11][12]
-
Protocol:
-
Set the number of scans (NS) to achieve the target S/N (typically 16 to 64 scans, depending on the concentration and spectrometer).
-
Acquire the spectrum.
-
-
C. Data Processing & Calculation
Manual, careful processing is recommended over automated routines to ensure the highest accuracy.[12]
-
Manual Data Processing:
-
Protocol:
-
Apply a gentle exponential window function (e.g., LB = 0.3 Hz) to improve S/N without significant line broadening.
-
Perform Fourier Transformation.
-
Manually and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a robust baseline correction algorithm across the entire spectrum, ensuring the baseline is flat and at zero.
-
-
-
Signal Integration:
-
Causality: The integration must encompass the entire peak area, including the ¹³C satellites, to be accurate. The integration region for the analyte should be free from any impurity signals.
-
Protocol:
-
Select a well-resolved, singlet signal from the analyte. One of the methyl group singlets of this compound is ideal. Integrate this peak and record the integral value (Iₐ).
-
Integrate the singlet from the Maleic Acid standard (around 6.3 ppm) using the same integration parameters. Record the integral value (IₛₜᏧ).
-
-
-
Purity Calculation:
-
Causality: The purity is calculated using a formula that directly relates the integral values to the molar quantities of the analyte and the standard.[7][12]
-
Protocol: Calculate the purity (Pₐ) of this compound using the following equation:
Pₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ
Where:
-
Iₐ : Integral of the selected analyte signal (one of the methyl groups).
-
IₛₜᏧ : Integral of the internal standard signal (Maleic Acid).
-
Nₐ : Number of protons for the selected analyte signal (Nₐ = 3 for a methyl group).
-
NₛₜᏧ : Number of protons for the internal standard signal (NₛₜᏧ = 2 for Maleic Acid).
-
Mₐ : Molar mass of the analyte (207.27 g/mol for C₁₅H₁₃N).[4]
-
MₛₜᏧ : Molar mass of the internal standard (116.07 g/mol for C₄H₄O₄).
-
mₐ : Mass of the analyte.
-
mₛₜᏧ : Mass of the internal standard.
-
PₛₜᏧ : Purity of the internal standard (from the Certificate of Analysis).
-
-
Comparative Analysis: qNMR vs. Alternative Purity Methods
While qNMR is a powerful tool, it is essential to understand its position relative to other common analytical techniques for purity determination.[16]
| Feature | qNMR | HPLC-UV | LC-MS | Titration |
| Principle | Signal intensity is proportional to the number of nuclei.[2] | UV absorbance based on chromophores. | Mass-to-charge ratio of ions. | Stoichiometric chemical reaction. |
| Analyte Standard | Not required for purity determination (uses IS).[1][2] | Required for calibration and quantification.[17] | Often required for accurate quantification. | Not required. |
| Universality | High; applicable to nearly any soluble organic molecule.[3][18] | Limited to compounds with a UV chromophore. | High; applicable to most ionizable compounds. | Limited to compounds with a reactive functional group. |
| Selectivity | High; based on unique chemical shifts. | Moderate; risk of co-eluting impurities.[17] | Very high; separates by chromatography and mass. | Low; titrates all species that react with the titrant. |
| Sample State | Non-destructive.[1][6] | Destructive. | Destructive. | Destructive. |
| Precision | High (<1% RSD achievable with proper setup).[12] | High (<1% RSD achievable). | Variable, can be high with isotope dilution. | Very high (<0.2% RSD achievable). |
| Primary Method | Can be a primary ratio method.[7] | No, it's a comparative method. | No, it's a comparative method. | Can be a primary method (e.g., acid-base). |
This comparison highlights that while methods like HPLC are workhorses for purity analysis, qNMR offers the unique advantage of absolute quantification without needing an identical standard of the analyte, making it invaluable for novel compounds or when certified standards are unavailable.[2]
Final Considerations: Expertise in Practice
-
Trustworthiness: The protocol's trustworthiness is established by using a Certified Reference Material as the internal standard, preparing samples in triplicate to demonstrate precision, and choosing acquisition parameters (like a long relaxation delay) that eliminate systemic errors.
-
Method Validation: For regulatory submissions, this qNMR method must be formally validated according to guidelines such as ICH Q2(R2)[19] or USP General Chapter <1225>. Validation would involve assessing parameters like specificity, linearity, range, accuracy, and precision.[20][21][22]
-
Limitations: qNMR is less sensitive than MS-based methods and may not be suitable for detecting trace-level impurities. It also requires a relatively pure sample (>90%) for the most accurate results, as the calculation assumes the integrated analyte signal is free from underlying impurity signals.
By integrating a deep understanding of the NMR principles with meticulous experimental execution, qNMR serves as a powerful, reliable, and authoritative technique for the purity assessment of this compound and other critical pharmaceutical compounds.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Quinoline Impurity Profiling
Introduction: The Critical Role of Impurity Profiling for Quinoline-Based Pharmaceuticals
Quinoline and its derivatives represent a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] However, the synthesis and storage of these active pharmaceutical ingredients (APIs) can introduce impurities—residual starting materials, byproducts, or degradation products—that may compromise the safety and efficacy of the final drug product. Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous impurity profiling to ensure patient safety.[1][3][4]
The bedrock of reliable impurity profiling is a robustly validated analytical method. Validation provides documented evidence that a method is fit for its intended purpose. However, in the lifecycle of a drug, methods are often transferred between laboratories, updated with new technology, or run in parallel across different global sites. In these scenarios, a simple validation is insufficient. Cross-validation becomes essential to demonstrate that analytical methods produce equivalent, reliable, and consistent results, irrespective of the laboratory, instrumentation, or analyst.[5]
This guide provides an in-depth comparison of primary analytical techniques for quinoline impurity profiling and details the causality behind designing a scientifically sound cross-validation study. We will explore the regulatory framework, compare the performance of key analytical technologies, and provide actionable experimental protocols to ensure data integrity and regulatory compliance.
The Regulatory Imperative: Grounding Validation in ICH Guidelines
The International Council for Harmonisation (ICH) provides the global standard for analytical method validation, ensuring a harmonized approach across Europe, Japan, and the United States. The cornerstone guideline, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology , and its recent revision, ICH Q2(R2) , detail the validation characteristics required to demonstrate a method's suitability.[6][7][8][9][10][11] These guidelines are echoed by regulatory bodies like the FDA and EMA.[12][13][14]
For impurity testing, the following validation parameters are critical:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, or matrix components.[6] For impurity methods, this means demonstrating that each specified impurity peak is free from interference.
-
Accuracy: The closeness of test results to the true value.[6][15] This is typically determined by analyzing samples spiked with known amounts of impurities.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).
-
Reproducibility: Assesses the precision between laboratories, which is the core of inter-lab cross-validation.[6]
-
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][10] For impurities, the LOQ must be at or below the reporting threshold.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10] The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15]
The Logic of Cross-Validation: Ensuring Method Consistency
Cross-validation is the formal process of comparing results from two or more analytical procedures or two or more laboratories to ensure they provide equivalent data.[5][16] This process is not merely a "pass/fail" exercise; it is a scientific investigation to understand and control analytical variability.[17]
Cross-validation is mandated in several common scenarios:
-
Method Transfer: When an analytical method is transferred from a development laboratory to a quality control (QC) laboratory for routine testing.[18][19][20]
-
Multi-Site Studies: When samples from a single clinical trial are analyzed at multiple laboratories.[5]
-
Method Modernization: When a legacy method (e.g., HPLC) is replaced with a more advanced one (e.g., UPLC-MS).
-
Comparative Studies: When data from different analytical techniques are being compared to build a comprehensive impurity profile.
Caption: Decision-making workflow for initiating analytical method cross-validation.
A Comparative Guide to Core Analytical Techniques
The selection of an analytical technique for quinoline impurity profiling hinges on the physicochemical properties of the impurities and the intended purpose of the analysis.
High-Performance Liquid Chromatography (HPLC/UPLC)
-
Causality of Separation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[21] This polarity-driven separation makes it exceptionally well-suited for the broad range of non-volatile and thermally labile quinoline derivatives and their impurities.[3][22]
-
Strengths:
-
Versatility: The workhorse of the pharmaceutical industry, applicable to a vast array of compounds.[3]
-
High Performance: Delivers excellent precision, accuracy, and robustness, making it ideal for QC environments.[23]
-
Detector Flexibility: Easily coupled with UV-Diode Array Detectors (DAD) for routine quantification or Mass Spectrometry (MS) for definitive structural identification and trace-level analysis.[1][22]
-
-
Limitations:
-
Analysis times can be longer compared to newer technologies.
-
Achieving baseline separation for structurally similar (isomeric) impurities can be challenging.
-
Gas Chromatography (GC)
-
Causality of Separation: GC separates analytes based on their volatility and interaction with a stationary phase within a heated column.[24]
-
Strengths:
-
Limitations:
-
Analyte Constraints: Unsuitable for non-volatile or thermally unstable compounds, which includes many quinoline APIs and their degradation products.[24] Derivatization can sometimes overcome this but adds complexity and potential for error.
-
Capillary Electrophoresis (CE)
-
Causality of Separation: CE separates ions based on their electrophoretic mobility, which is a function of their charge-to-size ratio, within a capillary filled with an electrolyte.[25]
-
Strengths:
-
Orthogonal Mechanism: Provides a separation mechanism fundamentally different from HPLC, making it an excellent confirmatory or complementary technique.
-
High Efficiency & Speed: Can achieve very high-resolution separations with short analysis times.
-
Minimal Consumption: Uses minute quantities of sample and reagents, aligning with green chemistry principles.[25]
-
-
Limitations:
-
Precision: Can exhibit lower precision, particularly in injection volume, compared to modern HPLC systems.
-
Sensitivity: Standard UV detection in CE can be less sensitive due to the short path length across the capillary.
-
Data Summary: Performance Comparison of Analytical Techniques
| Parameter | HPLC/UPLC | GC | Capillary Electrophoresis (CE) |
| Primary Application | Non-volatile & thermally labile impurities, routine QC | Volatile impurities (e.g., residual solvents) | Charged/polar impurities, orthogonal separation |
| Specificity | High; excellent with MS detection | High; excellent with MS detection | Very High; excellent for chiral separations |
| Precision (%RSD) | Excellent (<1.5%)[11] | Good (<5.0%)[26] | Moderate (2-5%) |
| Typical LOQ | Low (ng range)[26] | Very Low (pg to ng range)[26] | Moderate; dependent on detection method |
| Analysis Time | 10-30 min | 5-20 min | 5-15 min |
| Suitability for Quinoline | Primary Choice for API and degradation products | Complementary for volatile process impurities | Complementary/Orthogonal for specific challenges |
Self-Validating Experimental Protocols for Cross-Validation
The trustworthiness of a cross-validation study lies in a meticulously designed protocol with pre-defined acceptance criteria.[12]
Protocol 1: Inter-Laboratory Cross-Validation of an HPLC-UV Impurity Method
-
Objective: To demonstrate that a validated HPLC-UV method for quantifying three known quinoline impurities (Imp-A, Imp-B, Imp-C) produces equivalent results at a receiving QC laboratory.
-
Methodology:
-
Protocol Development: The transferring laboratory drafts a comprehensive protocol including the detailed analytical procedure, the scope of the cross-validation, and clear acceptance criteria.[18]
-
Sample Preparation: The transferring lab prepares and distributes identical sample sets to the receiving lab. These must include:
-
API Spiked with Impurities: Three batches of API spiked with Imp-A, Imp-B, and Imp-C at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
Representative Batch: One batch of the API from a typical manufacturing run.
-
System Suitability Solution: A standard solution containing the API and all three impurities.
-
-
Execution: Both laboratories analyze the sample sets in triplicate, with different analysts on different days to capture intermediate precision.[10]
-
Data Analysis & Acceptance Criteria:
-
System Suitability: All runs must pass pre-defined system suitability criteria (e.g., resolution >2.0, tailing factor <1.5, %RSD of standard injections <2.0%).
-
Accuracy: The % recovery for spiked samples at both labs should be within 90.0-110.0%.
-
Precision: The %RSD for replicate preparations should be ≤5.0%.
-
Comparability: The results obtained by the two labs are compared using statistical tests. A Student's t-test can assess for significant bias, while an F-test can compare the variance (precision) of the results.[27][28] The mean results from the receiving lab should not differ from the transferring lab by a pre-defined amount (e.g., ±10%).
-
-
Protocol 2: Cross-Validation of a New UPLC-MS Method Against a Legacy HPLC-UV Method
-
Objective: To demonstrate that a newly developed, stability-indicating UPLC-MS method is equivalent or superior to the existing validated HPLC-UV method for quinoline impurity profiling.
-
Methodology:
-
Forced Degradation: Prepare a single batch of the quinoline API and subject it to forced degradation under various stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and photolytic exposure per ICH Q1A).[4] This creates a complex mixture of relevant impurities.
-
Parallel Analysis: Analyze all five stressed samples and an unstressed control sample on both the HPLC-UV and UPLC-MS systems.
-
Data Comparison:
-
Specificity & Peak Purity: Compare the chromatograms. The UPLC-MS method should demonstrate superior resolution and confirm the peak purity of the major degradants using mass spectral data. The HPLC-UV method may show co-eluting peaks.
-
Impurity Detection: The UPLC-MS method is expected to detect more low-level impurities due to its higher sensitivity.
-
Quantification: For the major, well-resolved impurities common to both methods, calculate the % area and compare the results. The values should be comparable within an acceptable margin (e.g., ±15%).
-
-
Validation & Reporting: The new UPLC-MS method must undergo a full validation as per ICH Q2(R1).[19] The cross-validation report should present the comparative data side-by-side, justifying the transition to the new method based on its enhanced performance.
-
Caption: General workflow for conducting an analytical method cross-validation study.
Conclusion: A Pillar of Data Integrity
The cross-validation of analytical methods for quinoline impurity profiling is not a mere regulatory formality; it is a fundamental scientific requirement that underpins the integrity of all subsequent quality control data.[12] By demonstrating equivalence between methods, laboratories, or technologies, companies ensure that the safety and quality profiles of their products are consistently monitored and controlled throughout the entire lifecycle.
The choice between HPLC, GC, and CE is dictated by the specific analytical challenge at hand, with HPLC being the primary workhorse for most quinoline APIs and their degradation products. A well-designed cross-validation study, built on the principles of ICH guidelines and employing rigorous statistical analysis, provides the necessary evidence that an analytical method is robust, reliable, and fit for its crucial purpose: safeguarding patient health.
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- Quinoline-impurities.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
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A Guide to Comparing Fluorophore Photostability: Evaluating 2,4-Dimethylbenzo[h]quinoline Against Industry-Standard Dyes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescence-based methodologies, the selection of a fluorophore is a critical decision that dictates the reliability and temporal resolution of an experiment. Among the key performance indicators of a fluorescent probe, photostability—the intrinsic ability to resist photochemical degradation upon exposure to light—stands as a paramount attribute. This is particularly true for advanced applications such as live-cell imaging, super-resolution microscopy, and high-throughput screening, where prolonged or high-intensity illumination is often necessary.[1]
This technical guide provides a comprehensive framework for the comparative evaluation of fluorophore photostability, with a focus on a novel compound of interest, 2,4-Dimethylbenzo[h]quinoline , against well-established fluorophores. While extensive photostability data for this compound is not yet publicly available, this guide will equip researchers with the foundational knowledge and a detailed experimental protocol to conduct such a comparative analysis.
The Imperative of Photostability in Fluorescence Applications
A Comparative Overview of Common Fluorophores
To establish a baseline for comparison, it is essential to understand the photostability of commonly employed fluorophores. The selection of an appropriate benchmark is contingent on the specific application, including the excitation wavelength and the desired emission spectrum. The following table summarizes the photophysical properties of several widely used fluorophores. It is important to note that direct comparisons of photostability across different studies can be challenging due to variations in experimental conditions.[1]
| Fluorophore Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Relative Photostability |
| Benzoquinoline | This compound | Data not available | Data not available | Data not available | To be determined |
| Fluoresceins | Fluorescein (FITC) | ~494 | ~518 | ~0.92 (in 0.1 M NaOH)[4] | Low[1] |
| Rhodamines | Rhodamine B | ~550 | ~570 | ~0.31 (in water) | Moderate |
| Cyanines | Cy3 | ~550 | ~570 | ~0.15 (in PBS) | Moderate[1] |
| Cyanines | Cy5 | ~649 | ~670 | ~0.27 (in PBS) | Moderate to Low[1] |
| Alexa Fluor Dyes | Alexa Fluor 488 | ~495 | ~519 | ~0.92 | High[1] |
Key Insights from Established Fluorophores:
-
Fluorescein (FITC): While exhibiting a high quantum yield, fluorescein is notoriously susceptible to photobleaching, limiting its use in applications requiring extended imaging periods.[1]
-
Rhodamines: This class of dyes, including Rhodamine B, generally offers improved photostability compared to fluorescein.[5]
-
Cyanine Dyes (Cy3 and Cy5): These are widely used in biological imaging and single-molecule studies. Their photostability can be influenced by their local environment and the presence of stabilizing agents.[6][7]
-
Alexa Fluor Dyes: This family of fluorophores is renowned for its superior photostability and brightness, making them a preferred choice for demanding imaging applications.[1][8]
The Mechanism of Photobleaching: A Conceptual Overview
The photobleaching of an organic fluorophore is a complex process involving several photochemical pathways. The following diagram illustrates a simplified model of the key steps that can lead to the irreversible degradation of a fluorescent molecule.
Caption: A flowchart outlining the key steps for quantifying fluorophore photostability.
Objective: To quantify and compare the rate of photobleaching of this compound and other fluorophores under continuous illumination.
Materials:
-
This compound
-
Reference fluorophores (e.g., Fluorescein, Rhodamine B, Cy3, Cy5)
-
High-purity solvents (e.g., PBS, ethanol)
-
Microscope slides and coverslips
-
Fluorescence microscope equipped with a suitable laser line or excitation source, a sensitive camera, and time-lapse imaging software.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of each fluorophore in a suitable solvent.
-
Dilute the stock solutions to a working concentration that provides a good signal-to-noise ratio without causing detector saturation.
-
Mount a small volume of the fluorophore solution onto a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation. [1]
-
-
Microscope Setup and Image Acquisition:
-
Use the same objective and imaging settings for all samples.
-
Select an excitation wavelength and intensity appropriate for the fluorophore being tested. It is critical to maintain a constant illumination intensity across all experiments. [1] * Define a region of interest (ROI) for imaging. [1] * Acquire a time-lapse series of images under continuous illumination. The time interval between images should be consistent (e.g., every 10-30 seconds). [1]
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series. [1] * Correct for background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting it from the ROI intensity. [1] * Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0). [1] * Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. [1] Causality Behind Experimental Choices:
-
-
Constant Illumination Intensity: The rate of photobleaching is directly proportional to the excitation light intensity. Therefore, maintaining a constant intensity is paramount for a fair comparison between different fluorophores.
-
Background Correction: Subtracting the background fluorescence ensures that the measured decay in intensity is solely due to the photobleaching of the fluorophore of interest and not from other sources of fluorescence.
-
Normalization: Normalizing the intensity to its initial value allows for the direct comparison of the decay rates of different fluorophores, even if their initial brightness levels are different.
Conclusion and Future Directions
The photostability of a fluorophore is a critical parameter that must be carefully considered for any fluorescence-based application. While established fluorophores like the Alexa Fluor series offer excellent performance, the exploration of novel chemical scaffolds such as benzo[h]quinolines is essential for the continued development of advanced fluorescent probes.
This guide provides a robust framework for the systematic evaluation of the photostability of this compound. By following the detailed experimental protocol, researchers can generate the necessary data to benchmark this compound against industry-standard dyes. The insights gained from such a comparison will be invaluable for determining the potential of this compound and its derivatives as next-generation fluorophores for a wide range of applications in research, diagnostics, and drug discovery.
References
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A Comparative Guide to the Structure-Activity Relationships of Benzo[h]quinoline Analogs
The benzo[h]quinoline scaffold, a fused heterocyclic system, represents a privileged structure in medicinal chemistry. Its rigid, planar nature and potential for diverse functionalization have made it a focal point for the development of novel therapeutic agents. This guide provides an in-depth comparison of benzo[h]quinoline analogs, synthesizing key structure-activity relationship (SAR) findings to illuminate the chemical nuances that drive their biological activities, particularly in anticancer and antimicrobial applications.
The Benzo[h]quinoline Core: A Foundation for Diverse Bioactivity
The benzo[h]quinoline ring system is a versatile template found in numerous synthetic compounds exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1] The core's ability to intercalate with DNA and interact with various enzymatic targets forms the basis of its therapeutic potential.[2][3] SAR studies are therefore crucial for rationally designing potent and selective analogs by systematically modifying the core at various positions.
A typical SAR study involves synthesizing a library of analogs with specific structural changes and evaluating their biological effects. This iterative process helps identify key pharmacophoric features and guides the optimization of lead compounds.
Below is a generalized workflow for a typical SAR study, from initial design to lead optimization.
Caption: Generalized workflow for a structure-activity relationship (SAR) study.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Benzo[h]quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the induction of oxidative stress-mediated DNA damage, cell cycle arrest, and inhibition of key enzymes like cyclin-dependent kinases (CDKs).[4][5]
A study on arylated benzo[h]quinolines revealed critical insights into the substitutions influencing cytotoxicity against various human cancer cell lines, including lung (H460), breast (MCF7), and colon (HCT116).[4]
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the benzo[h]quinoline core is a major determinant of anticancer activity.
-
Aromatic Substituents: The presence of an aryl group is often crucial. For instance, a 4-methoxyphenyl group resulted in potent activity against H460, MCF7, and HCT116 cell lines.[4]
-
Heterocyclic Substituents: Replacing a piperidine moiety with a morpholine ring at this position was found to significantly affect cytotoxicity across multiple cell lines.[4]
-
-
Electron-donating vs. Electron-withdrawing Groups:
-
Compounds with electron-donating groups (e.g., methoxy) on the pendant aryl ring often exhibit enhanced potency. The compound featuring a 4-methoxyphenyl group (3j in the study) showed IC50 values of 4.8 µM, 5.2 µM, and 6.8 µM against H460, MCF7, and HCT116 cells, respectively.[4]
-
In contrast, the presence of an electron-withdrawing group like a 4-bromophenyl group (3i) generally led to reduced activity, though it retained some effect against the HCT116 cell line (IC50 of 6.9 µM).[4]
-
The table below summarizes the cytotoxic activity (IC50 in µM) of representative 2-substituted benzo[h]quinoline analogs against selected cancer cell lines.[4] Lower IC50 values indicate higher potency.
| Compound ID | 2-Substituent | H460 (Lung) | MCF7 (Breast) | HCT116 (Colon) |
| 3e | 4-(dimethylamino)phenyl | 6.8 | 7.6 | 6.8 |
| 3f | 4-(diethylamino)phenyl | 5.4 | 4.7 | 4.9 |
| 3h | 4-morpholinophenyl | 8.2 | 9.4 | 8.5 |
| 3j | 4-methoxyphenyl | 4.8 | 5.2 | 6.8 |
| Doxorubicin | Reference Drug | - | 2.1 | - |
Data sourced from Yadav et al., Scientific Reports (2016).[4]
Potent benzo[h]quinoline analogs often exert their anticancer effects by inducing oxidative stress, leading to DNA damage.[4][5] This damage can trigger programmed cell death, or apoptosis. Molecular docking studies have suggested that these compounds can bind to the hydrophobic pockets of key proteins involved in cell cycle regulation, such as CDK2, and hormone production, like aromatase.[4][5] Other studies have pointed to DNA intercalation as a primary mechanism of action.[3]
The diagram below illustrates a simplified pathway of apoptosis induced by DNA damage, a common mechanism for benzo[h]quinoline anticancer agents.
Caption: Simplified apoptotic pathway induced by DNA damage.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The benzo[h]quinoline scaffold is also a promising platform for developing new antimicrobial agents to combat drug-resistant pathogens.[6] Modifications to the core structure can yield compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
A study focusing on 2-mercapto and 2-seleno benzo[h]quinoline-3-carbaldehydes provided key insights into the structural requirements for antibacterial activity.[2]
-
Effect of Sulfur vs. Selenium: The introduction of a selenium atom at the 2-position in place of a sulfur atom significantly enhanced antibacterial activity. The selenium-containing analog (4 ) showed larger zones of inhibition against Staphylococcus aureus, Bacillus subtilis, and Streptococcus pyogenes compared to its sulfur-containing counterpart (3 ).[2] This suggests that the nature of the chalcogen at this position is critical, possibly influencing the compound's ability to interact with bacterial targets or its cellular uptake.
-
DNA Intercalation: These compounds are believed to exert their antimicrobial effect by intercalating with bacterial DNA, disrupting replication and transcription processes. The selenium analog exhibited a much higher DNA binding constant (Kb = 3.8 x 10^6 M^-1) compared to the sulfur analog (Kb = 2.7 x 10^5 M^-1), correlating with its superior antibacterial performance.[2]
The following table compares the antibacterial activity (zone of inhibition in mm) of 2-substituted benzo[h]quinoline-3-carbaldehydes against Gram-positive bacteria.[2]
| Compound ID | 2-Substituent | S. aureus | B. subtilis | S. pyogenes |
| 3 | -SH (Mercapto) | 18.51 ± 0.18 | 16.42 ± 0.15 | 15.65 ± 0.21 |
| 4 | -SeH (Seleno) | 22.76 ± 0.14 | 20.63 ± 0.24 | 19.54 ± 0.20 |
Data sourced from Tharmaraj et al., European Journal of Medicinal Chemistry (2009).[2]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, this section details standardized protocols for the synthesis of a representative benzo[h]quinoline analog and its evaluation for anticancer activity.
This protocol is a generalized procedure based on methods for synthesizing arylated benzo[h]quinolines.[4]
Objective: To synthesize a 2-aryl-benzo[h]quinoline derivative via a Friedländer annulation followed by a Suzuki coupling reaction.
Materials:
-
2-Chlorobenzo[h]quinoline-3-carbaldehyde
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene and Water (solvent system)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-chlorobenzo[h]quinoline-3-carbaldehyde (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-aryl-benzo[h]quinoline analog.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.[5]
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a benzo[h]quinoline analog against a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzo[h]quinoline test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzo[h]quinoline analog in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Perspectives
The structure-activity relationships of benzo[h]quinoline analogs highlight the profound impact of substituent patterns on their biological profiles. For anticancer activity, aryl groups with electron-donating substituents at the 2-position are highly favorable. For antimicrobial applications, the incorporation of a selenium atom at the 2-position dramatically enhances efficacy against Gram-positive bacteria, likely due to stronger DNA binding.
Future research should focus on synthesizing novel analogs with modifications at other positions of the benzo[h]quinoline core to explore new SAR landscapes. The development of dual-action compounds, possessing both anticancer and antimicrobial properties, could be a promising strategy. Furthermore, in-depth mechanistic studies and in vivo evaluations are essential to translate these promising scaffolds into clinically viable therapeutic agents.
References
- Yadav, D. K., Rai, R., Kumar, N., Singh, S., Misra, S., Sharma, P., Shaw, P., Pérez-Sánchez, H., Mancera, R. L., Choi, E. H., Kim, M.-h., & Pratap, R. (2016). New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. Scientific Reports, 6, 38128. [Link][4][5]
- Tharmaraj, V., Pitchumani, K., & Rajagopal, S. (2009). Synthesis of novel benzo[h]quinolines: wound healing, antibacterial, DNA binding and in vitro antioxidant activity. European Journal of Medicinal Chemistry, 44(3), 981–989. [Link][2]
- Yadav, D. K., Rai, R., Kumar, N., Singh, S., Misra, S., Sharma, P., Shaw, P., Pérez-Sánchez, H., Mancera, R. L., Choi, E. H., Kim, M.-h., & Pratap, R. (2016). New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. Scientific Reports, 6, 38128. [Link][4][5]
- Zarei, M., Moghimi, S., Ghandi, M., Lighaee, S., Habibi-Rezaei, M., & Zarghi, A. (2019). Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents. European Journal of Medicinal Chemistry, 164, 292–303. [Link][3]
- Khodair, M. A., Mohamed, M. S., Awad, S. M., & El-Hameed, R. H. A. (2024). Synthesis, anticancer activity and docking study of novel benzo[h]quinoline derivatives. Trends in advanced sciences and technology, 1, 12. [Link][7]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Benzo[h]quinoline Derivatives with Target Proteins
Introduction: The Therapeutic Potential of Benzo[h]quinolines
The benzo[h]quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] These compounds have garnered significant attention for their potential as anticancer agents, owing to their ability to interact with various biological targets crucial for cancer cell proliferation and survival.[3][4] The core of their activity often lies in their ability to intercalate into DNA or inhibit key enzymes involved in cellular processes. This guide provides a comprehensive overview of how to conduct comparative molecular docking studies to evaluate and compare the binding of different benzo[h]quinoline derivatives against relevant protein targets, a critical step in modern drug discovery.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is an invaluable tool for predicting the binding affinity and interaction patterns of small molecules, such as benzo[h]quinoline derivatives, with their protein targets.[6] This in silico approach allows for the rapid screening of large libraries of compounds and provides insights into the structure-activity relationships (SAR) that can guide the design of more potent and selective inhibitors.
This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols for conducting a robust comparative docking study. We will delve into the rationale behind experimental choices, ensuring that the described methodologies are self-validating and grounded in established scientific principles.
I. The Landscape of Benzo[h]quinoline Targets: A Comparative Overview
A critical first step in any docking study is the identification and selection of relevant protein targets. For benzo[h]quinoline derivatives, the literature points towards several key classes of proteins implicated in cancer.
Key Protein Targets for Benzo[h]quinoline Derivatives:
-
Kinases: These enzymes are central regulators of cell signaling pathways. Several studies have focused on docking benzo[h]quinoline derivatives against kinases like Cyclin-Dependent Kinase type 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).[2][3][4] Inhibition of these kinases can disrupt the cell cycle and signal transduction pathways, leading to an anti-proliferative effect.
-
DNA Topoisomerases: These enzymes are essential for resolving topological issues in DNA during replication, transcription, and recombination.[7] Benzo[h]quinoline derivatives have been investigated as inhibitors of both topoisomerase I and II, acting as DNA intercalators or by stabilizing the enzyme-DNA cleavage complex, ultimately leading to apoptosis.[7][8][9][10]
-
Aromatase: This enzyme is involved in estrogen biosynthesis, and its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. Docking studies have explored the potential of benzo[h]quinolines to bind to the active site of aromatase.[3]
-
G-Quadruplexes: These are higher-order DNA and RNA structures that are formed in guanine-rich sequences. They are implicated in the regulation of gene expression and are considered emerging targets for anticancer drugs. Benzo[h]quinoline derivatives have been shown to bind and stabilize G-quadruplexes.[11][12]
The choice of target proteins for a comparative docking study should be driven by the specific therapeutic application being investigated. For instance, a study focused on breast cancer might compare the docking of a series of benzo[h]quinoline derivatives against both EGFR and aromatase to assess potential dual-targeting capabilities.
II. Experimental Protocols: A Step-by-Step Guide to Comparative Docking
This section provides a detailed, self-validating workflow for conducting a comparative molecular docking study. The causality behind each step is explained to provide a deeper understanding of the process.
Workflow for Comparative Molecular Docking
Caption: A generalized workflow for a comparative molecular docking study.
Step 1: Protein Preparation
Causality: The accuracy of a docking study is highly dependent on the quality of the protein structure. This step aims to prepare the protein crystal structure for docking by correcting any structural issues and adding necessary information.
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from a reputable database like the Protein Data Bank (PDB) ([Link]8] Choose a high-resolution structure, preferably co-crystallized with a known inhibitor, to ensure the active site is well-defined.
-
Clean the Protein Structure:
-
Remove water molecules, as they can interfere with the docking process unless they are known to play a crucial role in ligand binding.
-
Remove any co-solvents, ions, and the co-crystallized ligand. The original ligand will be used later for re-docking to validate the docking protocol.
-
-
Add Hydrogens: Crystal structures often lack hydrogen atoms. Add hydrogens to the protein, as they are critical for proper hydrogen bonding interactions.
-
Assign Charges: Assign appropriate partial charges to the protein atoms using a force field like Kollman charges.[13]
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.
Step 2: Ligand Preparation
Causality: The ligand structures must be in a 3D format with correct stereochemistry and protonation states to ensure accurate docking.
-
Obtain Ligand Structures: Draw the 2D structures of the benzo[h]quinoline derivatives using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structures to 3D.
-
Energy Minimization: Perform energy minimization on the 3D ligand structures to obtain a low-energy conformation.
-
Assign Charges: Assign appropriate partial charges to the ligand atoms.
-
Define Torsions: Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.
Step 3: Grid Generation
Causality: This step defines the search space for the docking algorithm within the protein's binding site. A well-defined grid box ensures that the docking search is focused on the relevant area, improving efficiency and accuracy.
-
Identify the Binding Site: The binding site is typically the location of the co-crystallized ligand in the original PDB structure.
-
Define the Grid Box: Create a 3D grid box that encompasses the entire binding site. The size of the grid box should be large enough to accommodate the ligands and allow for their free rotation and translation.
Step 4: Molecular Docking
Causality: This is the core step where the docking algorithm samples different conformations and orientations of the ligand within the defined grid box and scores them based on their predicted binding affinity.
-
Choose a Docking Program: Select a suitable docking program. AutoDock Vina is a widely used and validated tool.[8]
-
Set Docking Parameters: Configure the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.
-
Run the Docking Simulation: Execute the docking simulation for each benzo[h]quinoline derivative against each target protein.
Step 5: Post-Docking Analysis
Causality: This step involves analyzing the docking results to understand the binding modes and interactions of the ligands with the protein.
-
Analyze Binding Energies: The docking program will provide a binding energy or score for each docked pose. A lower binding energy generally indicates a more favorable binding interaction.
-
Visualize Binding Poses: Use a molecular visualization software like PyMOL or Chimera to visualize the docked poses of the ligands in the protein's active site.
-
Identify Key Interactions: Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions provide insights into the molecular basis of binding.
Step 6: Validation and Comparative Analysis
Causality: Validation ensures the reliability of the docking protocol, while comparative analysis allows for the ranking of the derivatives based on their predicted binding affinities and interaction patterns.
-
Re-docking Validation: To validate the docking protocol, re-dock the co-crystallized ligand back into the protein's active site. If the docking protocol is reliable, the re-docked pose should have a low root-mean-square deviation (RMSD) (typically < 2 Å) compared to the crystallographic pose.[14]
-
Comparative Analysis:
-
Compare the binding energies of the different benzo[h]quinoline derivatives against the same target protein.
-
Compare the binding modes and key interactions of the derivatives to understand the structural features that contribute to higher binding affinity.
-
If experimental data (e.g., IC50 values) are available, correlate the docking scores with the experimental activities to establish a quantitative structure-activity relationship (QSAR).[1][15]
-
III. Data Presentation: Summarizing Docking Results
Table 1: Comparative Docking Scores of Benzo[h]quinoline Derivatives against Target Proteins
| Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| Benzo[h]quinoline-A | CDK2 | 2R3J[3] | -8.5 | LEU83, ILE10, GLU81 |
| Benzo[h]quinoline-A | EGFR | 1M17[6] | -9.2 | LEU718, VAL726, ALA743 |
| Benzo[h]quinoline-B | CDK2 | 2R3J[3] | -7.9 | LEU83, PHE80 |
| Benzo[h]quinoline-B | EGFR | 1M17[6] | -8.7 | LEU718, THR790, MET793 |
| Benzo[h]quinoline-C | Topoisomerase IIα | 4FM9[1] | -9.8 | ASP479, SER480, GLN778[16] |
| Benzo[h]quinoline-C | Topoisomerase IIβ | 3QX3[16] | -10.1 | ASP479, ARG503, LYS456[16] |
Note: The data in this table is illustrative and based on representative values from the literature. Actual results will vary depending on the specific derivatives and docking protocol used.
IV. Visualizing Interactions: Deciphering the Binding Mode
Diagrams are essential for visualizing the complex interactions between a ligand and its target protein.
Illustrative Binding Mode of a Benzo[h]quinoline Derivative in a Kinase Active Site
Caption: A schematic of potential interactions of a benzo[h]quinoline derivative in a kinase active site.
This diagram illustrates how different parts of the benzo[h]quinoline scaffold and its substituents can interact with key residues in the active site of a kinase. The core often engages in hydrophobic interactions, while specific functional groups (R1 and R2) can form hydrogen bonds or other types of interactions that contribute to the overall binding affinity and selectivity.
V. Conclusion: From In Silico Insights to Experimental Validation
Comparative molecular docking is a powerful computational tool that provides valuable insights into the potential of benzo[h]quinoline derivatives as therapeutic agents. By systematically comparing the binding of a series of compounds against relevant protein targets, researchers can identify promising lead candidates, understand structure-activity relationships, and guide the design of more potent and selective inhibitors.
It is crucial to remember that docking studies are predictive in nature and should always be complemented by experimental validation. The in silico "hits" identified through comparative docking should be synthesized and evaluated in vitro to confirm their biological activity. This iterative cycle of computational design and experimental testing is the cornerstone of modern rational drug design.
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of benzo[h]quinoline derivatives. By adhering to the principles of scientific integrity and employing a rigorous, self-validating methodology, researchers can effectively leverage this computational approach to accelerate the discovery of novel therapeutics.
References
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- Khodair, M. A., et al. (2024). Synthesis, anticancer activity and docking study of novel benzo[h]quinoline derivatives. Trends in advanced sciences and technology, 1(1), 12. [Link]
- Kumar, S., et al. (2016). New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. Scientific Reports, 6, 38468. [Link]
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- Wiederspohn, N. G., et al. (2023). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 63(20), 6461–6473. [Link]
- Jadhav, A., et al. (2018). Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b. Journal of Applied Pharmaceutical Science, 8(3), 058-067. [Link]
- Al-Ostath, A. I., et al. (2024). Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. Journal of the Iranian Chemical Society, 21(5), 1-17. [Link]
- Durdagi, S., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Pharmaceutical Design, 25(33), 3546-3557. [Link]
- Hussien, M. A., et al. (2022). Design, synthesis, in vitro antiproliferative effect and in situ molecular docking studies of a series of new benzoquinoline derivatives.
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- Al-Suhaimi, K. S., et al. (2024). DNA-Binding Potential of Benzo[h]Quinolines: A Combined Molecular Docking and ADMET Approach.
- Jadhav, A., et al. (2018). Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b.
- Durdagi, S. (2019). Design and Discovery of Kinase Inhibitors Using Docking Studies.
- Lee, E. S., et al. (2022).
- Khan, I., et al. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry, 16(24), 2049-2067. [Link]
- Wiederspohn, N. G., et al. (2023). Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. bioRxiv. [Link]
- Al-Amiery, A. A., et al. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives.
- Kufareva, I., & Abagyan, R. (2008). Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. Journal of medicinal chemistry, 51(24), 7921–7932. [Link]
- S. S. S, & J, A. (2024). Design, Synthesis and Insilico Studies of Quinoline Derivatives.
- Paritala, H., & Firestine, S. M. (2009). Benzo(h)quinoline derivatives as G-quadruplex binding agents. Bioorganic & medicinal chemistry letters, 19(6), 1584–1587. [Link]
- Girault, S., et al. (1996). The synthesis of benzo[h]quinolines as topoisomerase inhibitors. Journal of the Chemical Society, Perkin Transactions 1, (15), 1835-1842. [Link]
- Martorana, A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International journal of molecular sciences, 22(16), 8886. [Link]
- Sivakumar, P., & Mukesh, B. (2014). Molecular docking analysis of α-Topoisomerase II with δ-Carboline derivatives as potential anticancer agents.
- Al-Salahi, R., et al. (2021). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. Molecules (Basel, Switzerland), 26(7), 2038. [Link]
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A Comparative Guide to Assessing the Anti-Proliferative Effects of 2,4-Dimethylbenzo[h]quinoline on Diverse Cancer Cell Lines
The quinoline scaffold is a cornerstone in the development of novel anti-cancer agents, with its derivatives demonstrating a wide array of mechanisms to combat cancer, including inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis.[1][2][3] Specifically, 2,4-disubstituted quinoline derivatives have shown considerable promise as anti-proliferative agents.[1] This guide focuses on a specific, lesser-studied derivative, 2,4-Dimethylbenzo[h]quinoline, providing a systematic methodology to characterize its anti-cancer properties.
Rationale and Experimental Design
To comprehensively assess the anti-proliferative effects of this compound, a multi-faceted approach is essential. This involves selecting a diverse panel of cancer cell lines, employing both short-term and long-term viability assays, and comparing the compound's performance against well-characterized chemotherapeutic drugs.
Selection of Cancer Cell Lines
The choice of cell lines is critical for understanding the breadth and specificity of the compound's activity. We recommend a panel that includes representatives from different cancer types:
-
MCF-7: A human breast adenocarcinoma cell line, widely used for studying hormone-responsive breast cancers.
-
HeLa: A human cervical adenocarcinoma cell line, known for its robustness and rapid growth.
-
A549: A human lung carcinoma cell line, representing a common and aggressive form of cancer.
This selection allows for the evaluation of this compound's efficacy across cancers with distinct genetic backgrounds and phenotypes.
Comparative Control Compounds
For a meaningful comparison, we will use two standard-of-care chemotherapy drugs with well-understood mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to cell death.[4][5]
-
Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and subsequent apoptosis.[6][7][8][9][10]
By comparing the IC50 values (the concentration of a drug that inhibits 50% of cell growth) of this compound with these agents, we can benchmark its potency.
Experimental Workflow
The overall experimental workflow is designed to provide a comprehensive assessment of anti-proliferative activity.
Caption: Experimental workflow for assessing anti-proliferative effects.
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for each assay. It is crucial to maintain aseptic techniques throughout all cell culture procedures.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[11][12]
Materials:
-
96-well plates
-
MCF-7, HeLa, A549 cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound, Doxorubicin, Cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., 0.5% DMSO).[13]
-
Incubate for 72 hours.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate for 15 minutes.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Colony Formation Assay
The colony formation assay, or clonogenic assay, assesses the ability of a single cell to undergo unlimited division and form a colony.[14][15] This long-term assay provides insight into the cytostatic versus cytotoxic effects of a compound.[16][17]
Materials:
-
6-well plates
-
MCF-7, HeLa, A549 cells
-
Complete culture medium
-
This compound, Doxorubicin, Cisplatin
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate. The optimal seeding density should be determined for each cell line to yield 50-100 colonies in the control wells.[18]
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with the respective IC50 concentrations of this compound, Doxorubicin, and Cisplatin determined from the MTT assay. Include a vehicle control.
-
The duration of treatment can vary. For compounds with immediate effects like DNA damaging agents, a 24-48 hour treatment followed by replacement with fresh medium may be appropriate. For others, continuous exposure may be necessary.[18]
-
-
Colony Growth:
-
Incubate the plates for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells.[14]
-
Change the medium every 2-3 days.
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 1-2 mL of fixation solution (e.g., methanol:acetic acid, 3:1) for 10-15 minutes.
-
Remove the fixation solution and add crystal violet staining solution for 10-30 minutes.[18]
-
-
Colony Counting and Analysis:
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (a cluster of ≥50 cells) in each well.[14]
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment.
-
Data Presentation and Interpretation
The data should be presented in a clear and comparative manner to facilitate interpretation.
IC50 Value Comparison
The IC50 values obtained from the MTT assay should be tabulated for easy comparison.
| Compound | MCF-7 IC50 (µM) | HeLa IC50 (µM) | A549 IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | ~0.4 - 2.5[5] | ~0.34 - 2.9[4][5] | >20[4][5] |
| Cisplatin | ~8.5[13] | ~7.9[13] | ~10.2[13] |
Note: The provided IC50 values for Doxorubicin and Cisplatin are approximate and can vary between studies and experimental conditions. It is essential to determine these values concurrently with the test compound.
Colony Formation Analysis
The results from the colony formation assay should be presented graphically, showing the surviving fraction for each treatment group. A significant reduction in the surviving fraction indicates that this compound has a long-term inhibitory effect on cell proliferation.
Potential Mechanisms of Action and Future Directions
Quinoline derivatives have been reported to exert their anti-cancer effects through various mechanisms, including the inhibition of topoisomerase, tubulin polymerization, and tyrosine kinases.[3][19] Some benzo[h]quinolines have been shown to induce anti-cancer activity through oxidative stress-mediated DNA damage.[19][20]
Caption: Potential signaling pathways affected by quinoline derivatives.
Based on the initial findings from the proliferation and colony formation assays, further studies can be designed to elucidate the specific mechanism of action of this compound. These could include:
-
Cell Cycle Analysis: To determine if the compound induces arrest at a specific phase of the cell cycle.
-
Apoptosis Assays: (e.g., Annexin V/PI staining) to quantify the induction of programmed cell death.
-
Western Blotting: To investigate the expression levels of key proteins involved in cell cycle regulation and apoptosis (e.g., p53, caspases, cyclins).
By following this structured and comparative approach, researchers can obtain a robust and reliable assessment of the anti-proliferative effects of this compound, paving the way for further pre-clinical development.
References
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- Cisplatin: A Cancer Treatment Drug - Mechanism, Side Effects & Discovery. (n.d.). Chemistry Hall. [Link]
- Decoding the Mechanism: How Cisplatin Fights Cancer Cells. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology, 740, 364–378. [Link]
- Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408–2427. [Link]
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- Review on recent development of quinoline for anticancer activities. (2025, August 10).
- Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). PubMed Central. [Link]
- Clonogenic Assay. (n.d.). Bio-protocol. [Link]
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20). Scilit. [Link]
- MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. (n.d.). Indonesian Journal of Cancer Chemoprevention. [Link]
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20). Trends in Sciences. [Link]
- Cancer Research: Cell Proliferation and Colony Form
- Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. (n.d.).
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- In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. (n.d.).
- In Vitro Tumorigenic Assay: Colony Forming Assay for Cancer Stem Cells. (n.d.). SpringerLink. [Link]
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- IC50 of compounds 16a, b & 18a–j against of MCF-7, A549, F180 cell lines and reference drugs dasatinib & doxorubicin. (n.d.).
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2,4-Dimethylbenzo[h]quinoline
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,4-Dimethylbenzo[h]quinoline (CAS No. 605-67-4). As a polycyclic aromatic nitrogen-containing heterocycle, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly.
Hazard Profile & Physicochemical Properties
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is classified as a hazardous substance, and all handling and disposal operations must be conducted with this in mind.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
These classifications mandate the use of appropriate Personal Protective Equipment (PPE) at all times and underscore why this chemical cannot be treated as common waste.
Physicochemical Data Summary
The following table summarizes key quantitative data for this compound, which informs its handling and storage requirements.
| Property | Value | Source |
| CAS Number | 605-67-4 | PubChem[1] |
| Molecular Formula | C₁₅H₁₃N | CymitQuimica, PubChem[1][2] |
| Molecular Weight | 207.27 g/mol | PubChem[1] |
| Physical Form | Solid at room temperature | CymitQuimica[2][3] |
| GHS Pictograms | Corrosion, Exclamation Mark | PubChem[1] |
The Core Disposal Directive: Managing as Regulated Hazardous Waste
Under no circumstances should this compound or materials contaminated with it be disposed of in standard laboratory trash or flushed down the sanitary sewer system.[4][5][6] It must be collected, stored, and transferred as regulated chemical waste.
Causality: The chemical structure—a fused polycyclic aromatic system containing a nitrogen heterocycle—is resistant to simple biodegradation and can persist in the environment.[7][8] Furthermore, nitrogen-containing heterocyclic compounds can form toxic byproducts, such as nitrogen oxides (NOx) and hydrogen cyanide (HCN), during incomplete combustion.[9][10] Therefore, the only acceptable disposal method is through a licensed hazardous waste management facility, which typically employs high-temperature incineration under controlled conditions to ensure complete thermal decomposition into less harmful components.[4][11] This process is mandated by environmental protection agencies like the EPA to prevent environmental contamination and human health risks.[12][13]
Standard Operating Protocol for Disposal
Adherence to a systematic workflow is critical for safety and regulatory compliance. The following steps detail the process from waste generation to final hand-off.
Step 1: Personal Protective Equipment (PPE) Mandate
Before handling the chemical in any form, including as a waste product, ensure the following PPE is worn:
-
Eye and Face Protection: Chemical safety goggles or a face shield meeting OSHA 29 CFR 1910.133 or EN 166 standards.[5][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[5]
-
Body Protection: A standard laboratory coat.[5]
-
Respiratory Protection: All handling of solid powder or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][11]
Step 2: Waste Segregation
Proper segregation prevents dangerous chemical reactions and ensures the waste is routed correctly.
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weigh boats, gloves, paper towels), and spill cleanup debris in a dedicated container for solid hazardous waste.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, dedicated container for liquid hazardous waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Incompatibilities: This compound should not be mixed with strong oxidizing agents.[4]
Step 3: Containerization and Labeling
The waste container is the primary means of containment and communication.
-
Container Selection: Use a container made of a compatible material (e.g., high-density polyethylene for solids and glass for solutions) that can be securely sealed.[5][14] The container must be in good condition, with no leaks or external contamination.[14]
-
Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste tag that includes:
-
The full chemical name: "this compound"
-
The CAS Number: "605-67-4"
-
An accurate list of all components and their approximate percentages (for solutions).
-
The appropriate hazard pictograms (Corrosion, Irritant).
-
The accumulation start date (the date the first drop of waste was added).
-
Step 4: Temporary Accumulation
Generated waste must be stored safely in the laboratory pending removal.
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[15][16] This area should be at or near the point of generation, away from drains, and clearly marked.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a spill tray) to contain any potential leaks.
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated location, away from incompatible materials.[4][11]
Step 5: Final Disposal Arrangement
The final disposal must be handled by trained professionals.
-
Contact EHS: When the container is nearly full (no more than 75% capacity for liquids) or has reached the storage time limit set by your institution, contact your Environmental Health & Safety (EHS) office to schedule a waste pickup.[14][16]
-
Professional Removal: EHS or their designated hazardous waste contractor will collect the waste and ensure it is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) in compliance with all local and national regulations.[5][15]
Emergency Spill Procedures
In the event of an accidental spill of solid this compound:
-
Alert Personnel: Notify others in the immediate area.
-
Secure the Area: If safe to do so, restrict access and turn off any nearby ignition sources.
-
Don PPE: Wear the full PPE as described in Step 1.
-
Contain and Clean: Carefully sweep or scoop the solid material to avoid generating dust.[6] Place the spilled chemical and all contaminated cleaning materials into a designated hazardous waste container.
-
Decontaminate: Wash the spill area thoroughly with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- PubChem. Benzo[h]quinoline, 2,4-dimethyl-.
- Cheméo. Chemical Properties of Benzo[h]quinoline, 2,4-dimethyl- (CAS 605-67-4). [Link]
- MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
- ACS Publications. Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. [Link]
- ScienceLab.com.
- NIST. Benzo[h]quinoline, 2,4-dimethyl-. NIST Chemistry WebBook. [Link]
- University of Texas at Austin. Chemical Waste. Environmental Health & Safety. [Link]
- PubMed. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. [Link]
- PubMed Central.
- Technion. Chemical Waste Management Guide. [Link]
- University of Wisconsin-Milwaukee. Hazardous Waste. Environmental Protection Program. [Link]
- ResearchGate. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]
- Northwestern University. Hazardous Waste Disposal Guide. Research Safety. [Link]
- Nipissing University.
- U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]
- U.S. Environmental Protection Agency. Quinoline. [Link]
- Physikalisch-Technische Bundesanstalt.
- U.S. Environmental Protection Agency. Household Hazardous Waste (HHW). [Link]
- Tulane University. Hazardous Waste Management. Office of Environmental Health and Safety. [Link]
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Navigating the Safe Handling of 2,4-Dimethylbenzo[h]quinoline: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with compounds like 2,4-Dimethylbenzo[h]quinoline. As a polycyclic aromatic hydrocarbon (PAH), this compound warrants a comprehensive and meticulously followed safety protocol. This guide provides essential, immediate safety and logistical information, focusing on the correct personal protective equipment (PPE), operational plans for safe handling, and compliant disposal procedures. Our aim is to build a foundation of trust by providing value that extends beyond the product itself, ensuring the safety of laboratory personnel and the integrity of your research.
Understanding the Hazard: A Proactive Stance on Safety
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's known and potential hazards.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves is mandatory. A common and effective combination is a nitrile inner glove with a thicker, chemical-resistant outer glove. While specific permeation data for this compound is not available, nitrile gloves offer good splash protection against a range of organic compounds[5]. For prolonged handling, consider gloves with a higher level of protection, such as those made of Viton™ or butyl rubber. Always consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data. |
| Eye and Face Protection | Chemical splash goggles that provide a complete seal around the eyes are required to protect against the risk of serious eye damage[1]. A face shield worn over the goggles is also highly recommended to protect the entire face from splashes, especially when handling larger quantities or during procedures with a higher risk of splashing. |
| Body Protection | A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable chemical-resistant suit or apron should be worn over the lab coat. This provides an additional barrier and simplifies decontamination procedures. |
| Respiratory Protection | Due to the risk of respiratory irritation and the potential for aerosolization of this compound, respiratory protection is crucial[1]. A NIOSH-approved air-purifying respirator (APR) with a combination of organic vapor cartridges and P95 or R95 particulate filters is recommended for handling solid this compound or its solutions in volatile solvents[6][7]. The choice between R-series (oil-resistant) and P-series (oil-proof) filters will depend on the presence of oil-based aerosols in the work environment. In situations with the potential for high concentrations or in poorly ventilated areas, a powered air-purifying respirator (PAPR) or a supplied-air respirator should be used. A proper fit test is mandatory for all tight-fitting respirators to ensure their effectiveness [7][8]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Pre-Handling Preparations
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to contain any potential airborne particles or vapors.
-
Emergency Preparedness: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested. Have a spill kit appropriate for solid and dissolved organic compounds readily available.
-
Review Safety Data Sheet (SDS): Although a specific SDS for this compound may not be widely available, review the SDS for closely related compounds like benzo[h]quinoline to familiarize yourself with general handling precautions.
Donning PPE Workflow
Handling Procedures
-
Weighing and Transfer: When weighing the solid compound, use a balance inside the fume hood or in a ventilated enclosure to prevent the dispersion of dust. Use anti-static spatulas and weighing boats.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Keep containers covered as much as possible.
-
Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the compound.
Decontamination and Disposal: A Cradle-to-Grave Responsibility
Proper decontamination and disposal are as critical as safe handling to prevent environmental contamination and delayed exposure.
Decontamination Procedures
-
Personnel: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water[9]. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Equipment and Surfaces: Decontaminate non-disposable equipment and work surfaces by wiping them down with a suitable solvent (e.g., ethanol or acetone, depending on compatibility with the surface) followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan
This compound and all materials contaminated with it must be treated as hazardous waste. Never dispose of this chemical down the drain or in the regular trash[10][11].
| Waste Stream | Collection and Disposal Protocol |
| Solid Waste | Collect unused this compound, contaminated lab paper, wipes, and disposable PPE in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect solutions containing this compound in a separate, compatible, and sealed hazardous waste container. Clearly label the container with the chemical name and all components of the solution with their approximate concentrations. |
| Sharps Waste | Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste. |
| Empty Containers | "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[12]. After rinsing, the container should be defaced of its original label and disposed of according to your institution's guidelines for chemically contaminated glassware or plasticware. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Doffing PPE Workflow
The removal of PPE is a critical step to prevent cross-contamination. Follow this sequence meticulously.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues, and maintaining a safe and compliant laboratory environment.
References
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs): How Should Patients Exposed to PAHs Be Treated and Managed? Centers for Disease Control and Prevention.
- 3M. (n.d.). 3M Respirator Selection Guide.
- RS Components. (n.d.). Respirator Filter Selection Guide.
- 3M. (n.d.). Polycyclic Aromatic Hydrocarbons.
- 3M. (n.d.). 3M Respirator Selection Guide.
- 3M. (2010). 2010 Respirator Selection Guide.
- Torrent Laboratory. (n.d.). Methods For Remediation Of PAHs From Contaminated Soil.
- Ghosal, D., Ghosh, S., Dutta, T. K., & Ahn, Y. (2018). Treatment technologies for PAH-contaminated sites: a critical review. PubMed, 25(8), 1-14.
- PubChem. (n.d.). Benzo[h]quinoline, 2,4-dimethyl-. National Center for Biotechnology Information.
- MDPI. (2022). Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. MDPI.
- Frontiers in Microbiology. (2021). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers Media S.A.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- LaVoie, E. J., Shigematsu, A., & Rivenson, A. (1987). The carcinogenicity of quinoline and benzoquinolines in newborn CD-1 mice. Japanese Journal of Cancer Research, 78(2), 139-143.
- Cayman Chemical. (2025). Safety Data Sheet.
- TCI Chemicals. (2025). Safety Data Sheet.
- National Institute for Occupational Safety and Health (NIOSH). (2007). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
- Yadav, D. K., Rai, R., Kumar, N., Singh, S., Misra, S., Sharma, P., ... & Pratap, R. (2016). New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. Scientific Reports, 6, 38125.
- National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention.
- National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- National Institute for Occupational Safety and Health (NIOSH). (n.d.). Search the NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
- University of Colorado Colorado Springs. (n.d.). Glove Selection.
- Office of Environmental Health Hazard Assessment (OEHHA). (2000). Evidence on the Carcinogenicity of 4-methylquinoline. California Environmental Protection Agency.
- University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety.
- Office of Environmental Health Hazard Assessment (OEHHA). (n.d.). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. California Environmental Protection Agency.
- National Institute for Occupational Safety and Health (NIOSH). (1981). Occupational Health Guidelines for Chemical Hazards. Centers for Disease Control and Prevention.
- Ansell. (n.d.). Chemical Glove Resistance Guide.
- University of California, Santa Barbara. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety.
- University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Environmental Health and Radiation Safety.
- Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
